molecular formula C9H10INO B1290547 1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone CAS No. 935292-72-1

1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone

Cat. No.: B1290547
CAS No.: 935292-72-1
M. Wt: 275.09 g/mol
InChI Key: CMTQUQVDGXZSQS-UHFFFAOYSA-N
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Description

1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone is a useful research compound. Its molecular formula is C9H10INO and its molecular weight is 275.09 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-(2-amino-5-iodo-3-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10INO/c1-5-3-7(10)4-8(6(2)12)9(5)11/h3-4H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMTQUQVDGXZSQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)C(=O)C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00635331
Record name 1-(2-Amino-5-iodo-3-methylphenyl)ethan-1-one
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Molecular Weight

275.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

935292-72-1
Record name 1-(2-Amino-5-iodo-3-methylphenyl)ethanone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Amino-5-iodo-3-methylphenyl)ethan-1-one
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Foundational & Exploratory

"1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone" chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a trifunctional aromatic building block with significant potential in synthetic organic chemistry and drug discovery. As a substituted 2-aminoacetophenone, this molecule integrates three key reactive centers: a nucleophilic primary amine, an electrophilic ketone, and an aryl iodide suitable for cross-coupling reactions. This document delineates its chemical and physical properties, provides a detailed analysis of its spectroscopic signature, outlines a robust synthetic protocol, and explores its reactivity and applications as a versatile precursor for complex heterocyclic scaffolds. This guide is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this compound's unique structural attributes.

Chemical Identity and Physicochemical Properties

Precise identification and understanding of a molecule's physical properties are foundational to its application in research. While specific experimental data for this compound is not widely published, its properties can be reliably predicted based on its structure and comparison to analogous compounds.

Table 1: Chemical Identifiers

Identifier Value
IUPAC Name This compound
Synonyms 2-Amino-5-iodo-3-methylacetophenone
CAS Number Data not available
Molecular Formula C₉H₁₀INO
Molecular Weight 275.09 g/mol

| Canonical SMILES | CC1=C(C(=C(C=C1)I)N)C(=O)C |

Table 2: Predicted Physicochemical Properties

Property Predicted Value / Observation Rationale / Source
Appearance Off-white to yellow or brown solid Typical for substituted anilines and acetophenones.
Melting Point Not reported. Expected to be a solid at room temp. High molecular weight and potential for intermolecular hydrogen bonding.
Boiling Point Not reported. Expected to be >300 °C at 760 mmHg. High molecular weight and polarity suggest a high boiling point.
Solubility Soluble in DMSO, DMF, methanol, ethanol, ethyl acetate, acetone. Sparingly soluble in water. Polarity of the amino and keto groups allows for solubility in polar organic solvents.

| pKa (Conjugate Acid) | ~2-3 | The electron-withdrawing acetyl and iodo groups decrease the basicity of the aniline nitrogen. |

Spectroscopic Profile: A Structural Elucidation

The structural characterization of this compound relies on a combination of spectroscopic techniques. The following analysis provides the expected spectral data, explaining the causal relationship between the molecular structure and the observed signals.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to be highly informative. The substitution pattern on the aromatic ring leaves two distinct aromatic protons.

  • Aromatic Protons (δ 7.0 - 8.0 ppm): Two doublets are expected. The proton at C4 (ortho to the iodine and meta to the acetyl group) and the proton at C6 (ortho to the acetyl group and meta to the iodine) will appear in this region. Their precise shifts are influenced by the opposing electronic effects of the electron-donating amino group (-NH₂) and the electron-withdrawing acetyl (-COCH₃) and iodo (-I) groups.

  • Amino Protons (δ ~4.5 - 6.0 ppm): A broad singlet corresponding to the two protons of the primary amine. The chemical shift can vary significantly with concentration and solvent due to hydrogen bonding.

  • Acetyl Methyl Protons (δ ~2.5 - 2.7 ppm): A sharp singlet for the three protons of the -COCH₃ group. This is a characteristic region for acetophenone methyls.

  • Aromatic Methyl Protons (δ ~2.2 - 2.4 ppm): A sharp singlet for the three protons of the methyl group attached to the aromatic ring.

¹³C NMR Spectroscopy

The carbon spectrum will confirm the presence of all nine unique carbon atoms.

  • Carbonyl Carbon (δ ~195 - 205 ppm): The ketone carbonyl carbon will be the most downfield signal.

  • Aromatic Carbons (δ ~110 - 150 ppm): Six distinct signals are expected. The carbon bearing the amino group (C2) will be shifted upfield, while the carbons attached to the acetyl group (C1) and iodine (C5) will be shifted downfield.

  • Methyl Carbons (δ ~20 - 30 ppm): Two signals are expected, one for the acetyl methyl and one for the aromatic methyl.

Infrared (IR) Spectroscopy

IR spectroscopy is crucial for identifying the key functional groups.

  • N-H Stretching (3300 - 3500 cm⁻¹): Two distinct bands are expected for the symmetric and asymmetric stretching of the primary amine. The presence of intramolecular hydrogen bonding between the amine and the ortho-acetyl group may cause these bands to be broader and shifted to lower wavenumbers.

  • C-H Stretching (2850 - 3100 cm⁻¹): Aromatic and aliphatic C-H stretches will appear in this region.

  • C=O Stretching (~1650 - 1670 cm⁻¹): A strong, sharp absorption band for the ketone carbonyl. The conjugation with the aromatic ring and potential intramolecular hydrogen bonding with the ortho-amino group typically shift this peak to a lower frequency compared to a simple alkyl ketone.

  • C=C Stretching (1550 - 1620 cm⁻¹): Aromatic ring skeletal vibrations.

  • C-N Stretching (~1250 - 1350 cm⁻¹): Characteristic stretch for the aryl amine.

Mass Spectrometry
  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 275, corresponding to the molecular weight.

  • Key Fragmentation: A prominent fragment is expected at m/z = 260, corresponding to the loss of a methyl radical ([M-15]⁺) from the acetyl group, forming a stable acylium ion. Another fragment at m/z = 43 would correspond to the acetyl cation ([CH₃CO]⁺). The presence of iodine (¹²⁷I) will result in a clean isotopic pattern.

Synthesis and Reactivity

Proposed Synthesis

A reliable synthesis of this compound can be achieved via a two-step sequence starting from 1-(3-methylphenyl)ethanone (3-methylacetophenone). This approach is adapted from standard procedures for the synthesis of substituted anilines.[1]

Step 1: Nitration of 1-(3-Iodo-5-methylphenyl)ethanone The key is the regioselective introduction of a nitro group ortho to the activating methyl group and meta to the deactivating acetyl group. An iodination step must precede nitration.

Step 2: Reduction of the Nitro Group The nitro group is then selectively reduced to the primary amine using common reducing agents like tin(II) chloride (SnCl₂) in ethanol or catalytic hydrogenation.[1]

Synthesis cluster_start Starting Material cluster_step1 Step 1: Iodination cluster_step2 Step 2: Nitration cluster_step3 Step 3: Reduction Start 1-(3-Methylphenyl)ethanone Intermediate1 1-(5-Iodo-3-methylphenyl)ethanone Start->Intermediate1 I₂, HIO₃, H₂SO₄ Intermediate2 1-(5-Iodo-3-methyl-2-nitrophenyl)ethanone Intermediate1->Intermediate2 HNO₃, H₂SO₄ Product This compound Intermediate2->Product SnCl₂·2H₂O, EtOH

Caption: Proposed synthetic workflow for the target compound.

Protocol: Synthesis via Reduction of a Nitro Intermediate

  • Nitration: To a cooled (0 °C) solution of 1-(5-iodo-3-methylphenyl)ethanone in concentrated sulfuric acid, slowly add a nitrating mixture (concentrated nitric acid in sulfuric acid) while maintaining the low temperature.

  • Work-up: After the reaction is complete (monitored by TLC), pour the mixture onto crushed ice. The precipitated solid, 1-(5-iodo-3-methyl-2-nitrophenyl)ethanone, is collected by filtration, washed with water, and dried.

  • Reduction: Suspend the nitro intermediate in ethanol. Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O).[1]

  • Reflux: Heat the mixture to reflux for 3-4 hours until the starting material is consumed.[1]

  • Neutralization & Extraction: Cool the reaction mixture and neutralize it carefully with a saturated sodium bicarbonate solution until basic. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Core Reactivity

The molecule's utility stems from its three distinct reactive sites, which can be addressed with high selectivity.

Reactivity cluster_amino Amino Group Reactions cluster_acetyl Acetyl Group Reactions cluster_iodide Aryl Iodide Reactions Core This compound Amino Group (C2) Acetyl Group (C1) Aryl Iodide (C5) Acylation Acylation (Amide formation) Core:n->Acylation Friedlander Friedländer Annulation (Quinoline synthesis) Core:n->Friedlander Diazotization Diazotization (Sandmeyer reactions) Core:n->Diazotization Reduction Reduction (Alcohol formation) Core:c->Reduction Alpha_Amination α-Amination/ Halogenation Core:c->Alpha_Amination Condensation Aldol/Claisen-Schmidt Condensation Core:c->Condensation Suzuki Suzuki Coupling (C-C bond) Core:i->Suzuki Heck Heck Coupling (C-C bond) Core:i->Heck Buchwald Buchwald-Hartwig (C-N, C-O bonds) Core:i->Buchwald

Caption: Reactivity hubs of the title molecule.

  • Amino Group: As a nucleophile, it is central to the construction of nitrogen-containing heterocycles. Its reaction with compounds containing an α-methylene ketone in the Friedländer annulation is a classic and powerful method for synthesizing substituted quinolines.[2][3]

  • Aryl Iodide: The C-I bond is an excellent handle for transition-metal-catalyzed cross-coupling reactions. It readily participates in Suzuki-Miyaura coupling with boronic acids, Heck coupling with alkenes, and Buchwald-Hartwig amination, allowing for the introduction of a vast array of aryl, alkyl, vinyl, amino, or alkoxy substituents.[4][5] This feature is invaluable for generating molecular libraries in drug discovery.

  • Acetyl Group: The carbonyl group can be reduced to a secondary alcohol. The α-methyl protons are weakly acidic and can participate in base-catalyzed aldol or Claisen-Schmidt condensations . Furthermore, the α-position can be functionalized, for example, through α-amination or α-halogenation.[6]

Applications in Research and Drug Development

The true value of this compound lies in its role as a versatile intermediate.

  • Synthesis of Quinolines: The quinoline scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. The Friedländer synthesis, which condenses a 2-aminoaryl ketone with an enolizable ketone, is a direct route to this important heterocycle.[7][8] This specific building block allows for the synthesis of quinolines bearing an iodo-substituent, which can be further modified in late-stage functionalization steps.

  • Diversity-Oriented Synthesis (DOS): The presence of the aryl iodide makes this compound an ideal substrate for DOS. A single precursor can be rapidly diversified into a library of analogues by employing various palladium-catalyzed cross-coupling reactions. This strategy is highly efficient in exploring the structure-activity relationship (SAR) of a lead compound.

  • Precursor to Fused Heterocyclic Systems: Beyond simple quinolines, the reactive handles on this molecule can be used to construct more complex, fused polycyclic systems of potential pharmacological interest.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. The following guidelines are based on the properties of analogous aromatic amines and iodinated compounds.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and chemical safety goggles.

  • Engineering Controls: Handle this compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.

  • Handling Precautions: Avoid contact with skin and eyes. Prevent dust formation. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place. It should be stored away from strong oxidizing agents and strong acids.

  • Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations. This should be done via a licensed chemical waste disposal company.

Conclusion

This compound is a strategically designed chemical intermediate that offers multiple avenues for synthetic elaboration. Its trifunctional nature enables orthogonal reactivity, making it a powerful tool for constructing complex molecules, particularly substituted quinolines and other heterocyclic systems. The presence of the aryl iodide is a key feature that facilitates late-stage diversification through modern cross-coupling chemistry, aligning perfectly with the needs of contemporary drug discovery and materials science. While detailed experimental data remains to be broadly published, its properties and reactivity can be confidently predicted, providing a solid foundation for its use in advanced organic synthesis.

References

  • Friedländer synthesis. (n.d.). SynArchive. Retrieved from [Link][2]

  • Friedländer synthesis. (2023). In Wikipedia. Retrieved from [Link][3]

  • Saha, P., et al. (2022). Visible-light-driven radical Friedländer hetero-annulation of 2-aminoaryl ketone and α-methylene carbonyl compound via organic dye fluorescein through a single-electron transfer (SET) pathway. Journal of the Iranian Chemical Society, 19(12), 5345-5356. Retrieved from [Link][8]

  • PubChem. (n.d.). 1-(2-Amino-3-methylphenyl)ethanone. National Center for Biotechnology Information. Retrieved from [Link][9]

  • Mao, J., et al. (2009). Iodine‐Catalyzed Suzuki–Miyaura Coupling Performed in Air. Advanced Synthesis & Catalysis, 351(4), 635-641. Retrieved from [Link][10]

  • Suzuki-Miyaura Coupling. (2024). In Chemistry LibreTexts. Retrieved from [Link][5]

  • Mao, J., et al. (2009). Iodine-Catalyzed Suzuki-Miyaura Coupling Performed in Air. Advanced Synthesis & Catalysis, 351(4), 635-641. Retrieved from [Link][4]

  • PubChem. (n.d.). 3'-Aminoacetophenone. National Center for Biotechnology Information. Retrieved from [Link][11]

  • Corpet, M., & Bolm, C. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 861. Retrieved from [Link][12]

  • Douglas, C. J., & Schauer, M. A. (2014). Iron-Catalyzed Oxidative α-Amination of Ketones with Primary and Secondary Sulfonamides. The Journal of Organic Chemistry, 79(1), 336-344. Retrieved from [Link][13]

  • Douglas, C. J., & Schauer, M. A. (2014). Iron-Catalyzed Oxidative α-Amination of Ketones with Primary and Secondary Sulfonamides. The Journal of Organic Chemistry, 79(1), 336-344. Retrieved from [Link][6]

Sources

"1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone" CAS number 935292-72-1

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone (CAS: 935292-72-1): A Key Intermediate for Heterocyclic and Kinase Inhibitor Synthesis

Introduction

This compound is a highly functionalized aromatic compound featuring an ortho-amino acetophenone core, further substituted with methyl and iodo groups. Its unique arrangement of reactive sites—an amine, a ketone, and an aryl iodide—makes it a valuable and versatile building block in synthetic organic and medicinal chemistry. While not an end-product itself, its true significance lies in its role as a key intermediate for the construction of complex heterocyclic scaffolds that are central to the development of novel therapeutics.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of this compound. We will delve into its physicochemical properties, propose a logical synthetic pathway, detail its expected analytical characteristics, and explore its reactivity and strategic applications, particularly in the synthesis of kinase inhibitors—a critical class of drugs in modern oncology and immunology.

Physicochemical Properties and Safety Data

Physical and Chemical Properties

The properties of this compound are summarized below. The lack of available data for properties like melting and boiling points suggests its primary role as a synthetic intermediate rather than an isolated, fully characterized final product.[1]

PropertyValueSource
CAS Number 935292-72-1[1]
Molecular Formula C₉H₁₀INO[1]
Molecular Weight 275.09 g/mol [1]
Physical State Not available[1]
Melting Point Not available[1]
Boiling Point Not available[1]
Solubility Not available[1]
InChI Key Information not available
Safety and Handling

According to available Safety Data Sheets (SDS), this compound is classified with a "Warning" signal word and carries several hazard statements.[1]

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Precautionary Measures & Handling:

    • Engineering Controls: Use only outdoors or in a well-ventilated area.[1] Ensure eyewash stations and safety showers are readily accessible.[2]

    • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and appropriate laboratory clothing.[1] If ventilation is inadequate, a NIOSH-certified respirator may be necessary.[1]

    • Handling Practices: Avoid breathing dust, fumes, or vapors.[1] Wash hands and any exposed skin thoroughly after handling. Avoid contact with skin and eyes.[1]

    • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1] Keep away from incompatible substances, particularly strong oxidizing agents.[1]

    • Decomposition: Hazardous decomposition products under fire conditions include carbon oxides, nitrogen oxides, and hydrogen iodide.[1]

Synthesis and Purification

Synthetic_Workflow cluster_0 Proposed Synthesis of this compound Start 3-Methylacetophenone Step1 Step 1: Nitration Start->Step1 Intermediate1 1-(5-Methyl-2-nitrophenyl)ethanone Step1->Intermediate1 HNO₃, H₂SO₄ 0-10 °C Step2 Step 2: Iodination Intermediate1->Step2 Intermediate2 1-(5-Iodo-3-methyl-2-nitrophenyl)ethanone Step2->Intermediate2 NIS or I₂, H₂SO₄ Step3 Step 3: Reduction Intermediate2->Step3 FinalProduct This compound Step3->FinalProduct SnCl₂·2H₂O, EtOH or H₂, Pd/C

Caption: Proposed three-step synthetic workflow for the target compound.

Step 1: Nitration of 3-Methylacetophenone
  • Causality: The first step involves introducing a nitro group, which will later be reduced to the required amine. In the electrophilic aromatic substitution of 3-methylacetophenone, the methyl group is an ortho-, para-director and the acetyl group is a meta-director. Both groups direct the incoming electrophile (the nitronium ion, NO₂⁺) to the 2, 4, and 6 positions. The 2-position (ortho to both) is sterically hindered. The primary product is typically the 2-nitro isomer, which places the nitro group ortho to the acetyl group, setting the stage for the final product's structure.[3]

  • Experimental Protocol:

    • In a flask equipped with a magnetic stirrer and a dropping funnel, cool 50 mL of concentrated sulfuric acid to 0 °C in an ice-salt bath.

    • Slowly add 0.1 mol of 3-methylacetophenone to the cooled acid, ensuring the temperature remains below 5 °C.

    • Separately, prepare a nitrating mixture by cautiously adding 0.11 mol of concentrated nitric acid to 15 mL of concentrated sulfuric acid, keeping the mixture cool.

    • Add the nitrating mixture dropwise to the acetophenone solution, maintaining the reaction temperature below 10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring progress with Thin-Layer Chromatography (TLC).

    • Slowly pour the reaction mixture onto crushed ice. The precipitated solid, 1-(5-methyl-2-nitrophenyl)ethanone, is collected by vacuum filtration, washed with cold water until neutral, and dried.[3]

Step 2: Iodination of 1-(5-Methyl-2-nitrophenyl)ethanone
  • Causality: The next step is the regioselective introduction of an iodine atom. The nitro and acetyl groups are strong deactivators, while the methyl group is a weak activator. The most activated position for electrophilic substitution is ortho to the methyl group and meta to the nitro and acetyl groups. This directs the incoming electrophile (I⁺) to the desired position. N-Iodosuccinimide (NIS) in an acidic medium like sulfuric acid is an effective reagent for the iodination of moderately deactivated rings.[4]

  • Experimental Protocol:

    • Dissolve 0.1 mol of 1-(5-methyl-2-nitrophenyl)ethanone in concentrated sulfuric acid at 0 °C.

    • Add 0.1 mol of N-Iodosuccinimide (NIS) portion-wise over 30 minutes, keeping the temperature below 5 °C.

    • Allow the reaction to stir at room temperature for several hours, or until TLC analysis indicates the consumption of the starting material.

    • Carefully pour the mixture onto ice and collect the precipitated product by filtration. Wash thoroughly with water and a dilute solution of sodium thiosulfate to remove any residual iodine, then dry.

Step 3: Reduction of the Nitro Group
  • Causality: The final step is the reduction of the nitro group to the primary amine. Tin(II) chloride (SnCl₂) in a protic solvent like ethanol is a classic and highly effective method for this transformation, as it is chemoselective and does not typically affect the aryl iodide or the ketone.[3] Catalytic hydrogenation with H₂ over Palladium on carbon (Pd/C) is an alternative but may risk dehalogenation (removal of iodine).

  • Experimental Protocol:

    • Suspend 0.1 mol of the iodinated nitro-intermediate in 200 mL of ethanol in a round-bottom flask.

    • Add 0.35 mol of tin(II) chloride dihydrate (SnCl₂·2H₂O) to the suspension.

    • Heat the mixture to reflux with stirring for 3-4 hours, monitoring by TLC.

    • After completion, cool the mixture to room temperature and carefully neutralize it by adding a saturated aqueous solution of sodium bicarbonate until the solution is basic (pH > 8).

    • Extract the product into an organic solvent such as ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product, this compound.[3]

Spectroscopic and Analytical Characterization

While specific spectra for this compound are not publicly available, its structure allows for the confident prediction of its key spectroscopic features. These predictions are invaluable for confirming the identity and purity of the synthesized material.[5][6][7]

TechniqueExpected Features
¹H NMR - Aromatic Protons: Two singlets (or narrow doublets, para-coupling) between δ 7.0-8.0 ppm. - Amine Protons: A broad singlet between δ 4.0-6.0 ppm (exchangeable with D₂O). - Acetyl Methyl: A sharp singlet around δ 2.6 ppm. - Aromatic Methyl: A sharp singlet around δ 2.4 ppm.
¹³C NMR - Carbonyl Carbon: A signal > δ 195 ppm. - Aromatic Carbons: Six distinct signals in the aromatic region (δ 110-150 ppm), including a signal for the carbon bearing the iodine at a lower field (~δ 85-95 ppm). - Methyl Carbons: Two signals in the aliphatic region (δ 20-30 ppm).
IR Spectroscopy - N-H Stretch: Two distinct sharp peaks in the range of 3300-3500 cm⁻¹ (primary amine). - C-H Stretch: Peaks just below 3000 cm⁻¹ (sp³ C-H) and just above 3000 cm⁻¹ (sp² C-H). - C=O Stretch: A strong, sharp peak around 1650-1670 cm⁻¹. The frequency is lowered from the typical ~1715 cm⁻¹ due to intramolecular hydrogen bonding with the ortho-amino group.
Mass Spectrometry - Molecular Ion (M⁺): A prominent peak at m/z = 275, corresponding to the molecular weight. - Key Fragments: A significant peak at m/z = 260, corresponding to the loss of a methyl radical ([M-15]⁺) from the acetyl group. Another peak at m/z = 148, corresponding to the loss of iodine.

Reactivity and Applications in Drug Discovery

The synthetic value of this compound stems from its three distinct reactive handles, which can be addressed selectively to build molecular complexity.

Heterocycle Synthesis via the Amino-Ketone Moiety

The ortho-amino acetophenone core is a classic precursor for a wide range of nitrogen-containing heterocycles.

  • Friedländer Annulation for Quinolines: This reaction involves the condensation of an o-aminoaryl ketone with a compound containing a reactive α-methylene group (e.g., another ketone or an ester) under basic or acidic conditions to form a substituted quinoline.[3] Quinolines are privileged scaffolds found in numerous FDA-approved drugs.

Friedlander_Annulation Start This compound Product Substituted Quinolone Core Start->Product Base (e.g., KOH) or Acid catalyst (Condensation/Cyclization) Reagent + α-Methylene Ketone (e.g., Cyclohexanone)

Caption: The Friedländer annulation to form a quinoline scaffold.

  • Isatin Synthesis: 2'-aminoacetophenones can undergo oxidative cyclization to form isatins, another important heterocyclic core. Methods using I₂-TBHP or electrochemical oxidation have been developed for this transformation, proceeding through a proposed radical-based pathway.[8][9][10]

Cross-Coupling via the Aryl Iodide

The carbon-iodine bond is the most reactive of the aryl halides in transition-metal-catalyzed cross-coupling reactions. This makes the iodo group an exceptionally valuable synthetic handle for introducing diversity into the molecule.

  • Palladium-Catalyzed Reactions: The aryl iodide can readily participate in Suzuki (with boronic acids), Sonogashira (with terminal alkynes), Heck (with alkenes), and Buchwald-Hartwig (with amines) cross-coupling reactions. This allows for the precise and efficient installation of a vast array of substituents at the 5-position of the phenyl ring, a critical strategy in lead optimization during drug discovery.[4]

Strategic Application in Kinase Inhibitor Design

Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, especially cancer.[11] Kinase inhibitors are a major class of targeted therapies. The heterocyclic scaffolds readily produced from this compound, such as quinolines, are frequently used as the core structures for ATP-competitive kinase inhibitors.[12][13][14]

The logical flow from this building block to a potential drug candidate follows a clear path:

Drug_Discovery_Logic Start 1-(2-Amino-5-iodo- 3-methylphenyl)-1-ethanone Step1 Cyclization (e.g., Friedländer) Start->Step1 Intermediate Iodo-Substituted Quinoline Scaffold Step1->Intermediate Step2 Cross-Coupling (e.g., Suzuki) Intermediate->Step2 Final Functionalized Kinase Inhibitor (Lead Compound) Step2->Final

Caption: Logical workflow from starting material to a potential kinase inhibitor.

In this workflow, the amino-ketone portion is used to build the core heterocyclic ring system. Subsequently, the iodo group serves as the attachment point for a second aryl or heteroaryl group via a cross-coupling reaction. This second group often targets the solvent-exposed region of the kinase's ATP-binding pocket, allowing for fine-tuning of potency and selectivity.

Conclusion

This compound (CAS 935292-72-1) represents a quintessential example of a modern synthetic building block. While unassuming on its own, its strategic placement of three distinct functional groups provides chemists with a powerful tool for the efficient construction of complex molecular architectures. Its utility in forming privileged heterocyclic cores, combined with the versatility of the aryl iodide for diversification, makes it a highly valuable intermediate in the pursuit of novel therapeutics, particularly in the rational design of kinase inhibitors. This guide provides the foundational knowledge for researchers to safely handle, synthesize, and strategically deploy this compound in their research and development programs.

References

  • Qian, P., Su, J. H., Wang, Y., Bi, M., Zha, Z., & Wang, Z. (2017). Electrocatalytic C–H/N–H Coupling of 2′-Aminoacetophenones for the Synthesis of Isatins. The Journal of Organic Chemistry, 82(12), 6434–6440. [Link]

  • ResearchGate. 2'-Amino-a-chloroacetophenone as a valuable tool for the synthesis of conveniently substituted a,b-epoxychalcones derivatives. [Link]

  • Gualdani, R., & Radi, M. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Molecules, 26(21), 6689. [Link]

  • Cummins, E. W. (1956). U.S. Patent No. 2,753,376. U.S.
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  • BoroPharm Inc. 2-Amino-5-iodo-3-methylbenzoic acid. [Link]

  • Ilangovan, A., & Satish, G. (2014). Direct amidation of 2'-aminoacetophenones using I₂-TBHP: a unimolecular domino approach toward isatin and iodoisatin. The Journal of Organic Chemistry, 79(11), 4984-91. [Link]

  • Sławiński, J., Szafrański, K., & Pogorzelska, A. (2019). Synthesis and Anticancer Activity of Novel Dual Inhibitors of Human Protein Kinases CK2 and PIM-1. Molecules, 24(22), 4153. [Link]

  • ResearchGate. Side-Chain Iodination of Acetophenone. [Link]

  • ResearchGate. Mono-iodination strategy for a methionine-containing peptide [Tyr 8 ]-Substance P. [Link]

  • Bosch, E., & Jeffries, L. (2018). 1-(2-Amino-4,5-dimethylphenyl)ethanone. IUCrData, 3(4), x180313. [Link]

  • Reilly, M., et al. (2013). Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. Journal of Medicinal Chemistry, 56(23), 9474-9486. [Link]

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Synthesis Pathway of 1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This guide provides a comprehensive technical overview of a robust and efficient synthesis pathway for 1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone. This compound is a valuable substituted aminoacetophenone derivative with significant potential as a building block in medicinal chemistry and materials science. The core of the presented strategy involves the direct, regioselective electrophilic iodination of the key intermediate, 1-(2-amino-3-methylphenyl)-1-ethanone. This document details the mechanistic principles, reagent selection, a step-by-step experimental protocol, and analytical characterization, designed for researchers and professionals in drug development and chemical synthesis.

Introduction

This compound is a highly functionalized aromatic ketone. Its structure, featuring an amino group, an iodine atom, a methyl group, and an acetyl moiety on a phenyl ring, offers multiple reactive sites for further chemical modification. This makes it an attractive precursor for the synthesis of complex heterocyclic compounds, pharmaceutical intermediates, and novel organic materials. The strategic placement of the iodo-substituent, in particular, facilitates a wide range of cross-coupling reactions, enabling the construction of intricate molecular architectures.

Compound Identifier Details
IUPAC Name This compound
Molecular Formula C₉H₁₀INO
Molecular Weight 275.09 g/mol
CAS Number Not readily available
Key Structural Features 2-aminoacetophenone, Iodinated arene

Retrosynthetic Analysis and Strategy Selection

The synthesis of this compound can be approached from several angles. However, a retrosynthetic analysis points towards a highly logical and efficient pathway: the direct iodination of a readily accessible precursor.

The chosen strategy hinges on the powerful directing effects of the substituents on the aromatic ring of the key intermediate, 1-(2-amino-3-methylphenyl)-1-ethanone [1][2]. The amino (-NH₂) group is a potent activating ortho-, para-director, while the methyl (-CH₃) group is a moderately activating ortho-, para-director. The acetyl (-COCH₃) group is a deactivating meta-director. In an electrophilic aromatic substitution reaction, the overwhelming activation and directing influence of the amino group makes the position para to it (C-5) the most nucleophilic and sterically accessible site for substitution. This inherent regioselectivity makes direct iodination the most efficient and atom-economical approach.

Synthesis_Pathway Precursor 1-(2-Amino-3-methylphenyl)-1-ethanone Product This compound Precursor->Product Iodination Reagents Electrophilic Iodinating Agent (e.g., ICl, NIS)

Caption: High-level overview of the selected synthetic strategy.

Core Synthesis: Electrophilic Iodination of 1-(2-Amino-3-methylphenyl)-1-ethanone

The central transformation in this synthesis is the electrophilic iodination of the aromatic ring. This reaction introduces the iodine atom at the C-5 position with high regioselectivity.

Mechanistic Principles

The reaction proceeds via a classic electrophilic aromatic substitution (EAS) mechanism.[3]

  • Generation of the Electrophile: The iodinating reagent, such as Iodine Monochloride (ICl), is polarized (Iᵟ⁺-Clᵟ⁻), making the iodine atom electrophilic.[3][4]

  • Nucleophilic Attack: The π-electron system of the highly activated aromatic ring of 1-(2-amino-3-methylphenyl)-1-ethanone attacks the electrophilic iodine atom. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The positive charge is delocalized across the ring, with significant stabilization provided by the lone pair of electrons on the amino group.

  • Rearomatization: A weak base (e.g., the chloride ion from ICl or the solvent) removes the proton from the C-5 position, restoring the aromaticity of the ring and yielding the final product.[4]

The regiochemical outcome is dictated by the synergy of the substituents. The amino group strongly directs the incoming electrophile to the para position (C-5), which is unoccupied and sterically favored over the ortho position (C-6) adjacent to the bulky acetyl group.

Reagent Selection and Rationale

Several reagents can be employed for the iodination of activated aromatic rings. The choice depends on factors like reactivity, selectivity, cost, and safety.

Reagent SystemAdvantagesConsiderations
Iodine Monochloride (ICl) Highly effective, commercially available, works under mild conditions.[3][5]Can be corrosive; requires careful handling.
N-Iodosuccinimide (NIS) Mild, solid reagent, easy to handle, often gives high yields and clean reactions.[6][7][8]May require a catalytic amount of acid (e.g., trifluoroacetic acid) for less activated substrates.[6]
I₂ / Oxidizing Agent (e.g., HNO₃) Cost-effective using elemental iodine.[9]Can lead to side reactions (nitration) if conditions are not carefully controlled.

For this specific transformation, Iodine Monochloride (ICl) is an excellent choice due to its high reactivity towards activated anilines, typically providing clean and high-yielding conversions in a suitable solvent like acetic acid or dichloromethane.[3][5]

Detailed Experimental Protocol (Using Iodine Monochloride)

This protocol describes a representative procedure for the synthesis of this compound.

Materials and Reagents:

  • 1-(2-Amino-3-methylphenyl)-1-ethanone (1.0 eq)

  • Iodine Monochloride (1.0 M solution in CH₂Cl₂) (1.05 eq)

  • Glacial Acetic Acid (solvent)

  • Dichloromethane (DCM) (for extraction)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, dissolve 1-(2-amino-3-methylphenyl)-1-ethanone (1.0 eq) in glacial acetic acid (~10 mL per gram of starting material).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add the iodine monochloride solution (1.05 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-3 hours).

  • Quenching: Carefully pour the reaction mixture into a beaker containing ice and a saturated aqueous solution of sodium thiosulfate to quench any unreacted iodine monochloride. Stir until the dark color dissipates.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of acetic acid).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (to neutralize acetic acid), water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure this compound.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Precursor in Acetic Acid B Cool to 0 °C A->B C Add ICl Solution Dropwise B->C D Stir and Monitor by TLC C->D E Quench with Na₂S₂O₃ D->E F Extract with DCM & Wash E->F G Dry and Concentrate F->G H Recrystallize G->H I I H->I Pure Product

Caption: Experimental workflow for the iodination protocol.

Characterization and Analysis

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • ¹H NMR: To confirm the aromatic substitution pattern and the presence of all functional groups. The introduction of the iodine atom will alter the chemical shifts and coupling patterns of the aromatic protons.

  • ¹³C NMR: To verify the number of unique carbon atoms and confirm the structure.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Melting Point: To assess the purity of the final product.

Safety and Handling

  • Iodine Monochloride: Is corrosive and a strong oxidizing agent. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Glacial Acetic Acid: Is corrosive and can cause severe burns. Handle with care in a fume hood.

  • Dichloromethane: Is a volatile organic solvent and a suspected carcinogen. All handling should be performed in a fume hood.

  • General Precautions: Standard laboratory safety practices should be followed throughout the procedure.

Conclusion

The synthesis of this compound is efficiently achieved through the direct electrophilic iodination of 1-(2-amino-3-methylphenyl)-1-ethanone. The reaction is highly regioselective, driven by the powerful activating and para-directing nature of the amino group. Reagents like iodine monochloride or N-iodosuccinimide provide high yields under mild conditions. This well-defined pathway offers a reliable and scalable method for producing this valuable chemical intermediate for further application in research and development.

References

  • Organic Chemistry Portal. N-Iodosuccinimide (NIS). [Link]

  • Thieme. Remarkable Switch in the Regiochemistry of the Iodination of Anilines by N-Iodosuccinimide: Synthesis of 1,2-Dichloro-3,4-diiodobenzene. [Link]

  • CoLab. Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method.
  • Baba Farid Group of Institutions. Iodination of activated aromatics by using I2/ HNO3/AcOH. [Link]

  • Semantic Scholar. Iodination of Aromatic Compounds with Iodine Monochloride in Aqueous Sulfuric Acid. [Link]

  • Semantic Scholar. Remarkable Switch in the Regiochemistryof the Iodination of Anilines by N-Iodosuccinimide:Synthesis of 1,2-Dichloro-3,4-diiodobenzene. [Link]

  • ResearchGate. Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method. [Link]

  • Brainly. Aromatic iodination can be carried out with a number of reagents, including iodine monochloride. [Link]

  • PubChem. 1-(2-Amino-3-methylphenyl)ethanone. [Link]

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A Comprehensive Spectroscopic and Analytical Guide to 1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed analysis of the expected spectroscopic characteristics of the novel compound, 1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone. As a key intermediate in the synthesis of complex heterocyclic systems for pharmaceutical development, a thorough understanding of its structural and electronic properties is paramount. In the absence of publicly available experimental spectra, this document leverages established spectroscopic principles and data from analogous structures to predict and interpret its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, this guide presents standardized protocols for the acquisition of this data, ensuring reproducibility and reliability in a research and development setting. This work is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel substituted acetophenones.

Introduction: The Significance of this compound

This compound is a highly functionalized aromatic ketone. Its structure, featuring an acetyl group, a primary amine, a methyl group, and an iodine atom on the phenyl ring, makes it a versatile building block in medicinal chemistry. The strategic placement of these substituents allows for a variety of subsequent chemical transformations, making it a valuable precursor for the synthesis of bioactive molecules.

The accurate characterization of this molecule is the bedrock of its utility. Spectroscopic analysis provides a non-destructive method to confirm its identity, purity, and structure. This guide will delve into the theoretical underpinnings of how each major spectroscopic technique would interact with this specific molecule, providing a predictive roadmap for its analytical characterization.

Molecular Structure and Predicted Spectroscopic Behavior

The structural features of this compound are expected to give rise to a unique spectroscopic fingerprint. The following sections will detail the predicted data for each major analytical technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[1][2] The predicted ¹H and ¹³C NMR spectra are discussed below.

The ¹H NMR spectrum is anticipated to show distinct signals for each type of proton in the molecule. The chemical shifts are influenced by the electronic environment of the protons.

  • Aromatic Protons: The two protons on the aromatic ring are in different chemical environments and are expected to appear as distinct signals, likely doublets due to coupling with each other. Their chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing acetyl and iodo groups.

  • Amino Protons (-NH₂): The protons of the primary amine are expected to appear as a broad singlet. The chemical shift can vary depending on the solvent and concentration.

  • Acetyl Protons (-COCH₃): The three equivalent protons of the acetyl methyl group will appear as a sharp singlet.

  • Methyl Protons (-CH₃): The three equivalent protons of the methyl group on the aromatic ring will also appear as a sharp singlet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic-H~7.0 - 7.5d1H
Aromatic-H~6.5 - 7.0d1H
-NH₂~4.0 - 5.0 (broad)s2H
-COCH₃~2.5s3H
Ar-CH₃~2.2s3H

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

  • Carbonyl Carbon (-C=O): The carbonyl carbon of the acetyl group is expected to be the most downfield signal.

  • Aromatic Carbons: The six aromatic carbons will appear as distinct signals in the aromatic region of the spectrum. The carbon bearing the iodine atom (C-I) will have a characteristic chemical shift.

  • Methyl Carbons: The two methyl carbons (from the acetyl and the aromatic methyl group) will appear as upfield signals.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
-C=O~195 - 205
Aromatic C-NH₂~145 - 155
Aromatic C-I~85 - 95
Aromatic C-H~115 - 140
Aromatic C-CH₃~135 - 145
Aromatic C-COCH₃~125 - 135
-COCH₃~25 - 35
Ar-CH₃~15 - 25
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

  • N-H Stretching: The amino group will show two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹.

  • C=O Stretching: The carbonyl group of the ketone will exhibit a strong absorption band around 1680-1700 cm⁻¹.[3]

  • C-H Stretching: Aromatic and aliphatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

  • C=C Stretching: Aromatic C=C stretching bands will appear in the 1450-1600 cm⁻¹ region.

  • C-N Stretching: The C-N stretching vibration is expected in the 1250-1350 cm⁻¹ range.

  • C-I Stretching: The C-I stretching vibration will be found in the far-infrared region, typically around 500-600 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
N-H Stretch (Amine)3300 - 3500Medium
Aromatic C-H Stretch3000 - 3100Medium to Weak
Aliphatic C-H Stretch2850 - 3000Medium to Weak
C=O Stretch (Ketone)1680 - 1700Strong
Aromatic C=C Stretch1450 - 1600Medium to Strong
C-N Stretch1250 - 1350Medium
C-I Stretch500 - 600Medium to Weak
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.[4]

  • Molecular Ion Peak (M⁺): The molecular ion peak is expected at m/z corresponding to the molecular weight of the compound (C₉H₁₀INO), which is approximately 275.98 g/mol .

  • Fragmentation Pattern: Common fragmentation patterns for acetophenones involve the loss of the methyl group (M-15) and the acetyl group (M-43). The presence of iodine will also lead to characteristic isotopic patterns.

Table 4: Predicted Major Fragments in the Mass Spectrum of this compound

Fragmentm/z (predicted)Description
[C₉H₁₀INO]⁺~276Molecular Ion
[C₈H₇INO]⁺~261Loss of -CH₃
[C₇H₇IN]⁺~233Loss of -COCH₃

Experimental Protocols

The following section provides standardized protocols for the acquisition of spectroscopic data for this compound.

NMR Data Acquisition

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample Weigh ~5-10 mg of sample Solvent Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) Sample->Solvent Tube Transfer to a 5 mm NMR tube Solvent->Tube Spectrometer Insert sample into NMR spectrometer (e.g., 400 MHz) Tube->Spectrometer Lock Lock on the deuterium signal of the solvent Spectrometer->Lock Shim Shim the magnetic field for homogeneity Lock->Shim Acquire Acquire ¹H and ¹³C NMR spectra Shim->Acquire FT Fourier Transform the raw data (FID) Acquire->FT Phase Phase correct the spectrum FT->Phase Baseline Apply baseline correction Phase->Baseline Integrate Integrate the peaks (for ¹H NMR) Baseline->Integrate

Caption: Workflow for NMR data acquisition and processing.

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire the ¹H NMR spectrum using standard parameters (e.g., 90° pulse, 1-2 second relaxation delay, 16-32 scans).

  • ¹³C NMR Acquisition:

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., 30° pulse, 2-second relaxation delay, 1024 or more scans).

  • Data Processing:

    • Apply Fourier transformation to the free induction decay (FID).

    • Phase correct the resulting spectrum.

    • Apply baseline correction.

    • For ¹H NMR, integrate the signals to determine the relative number of protons.

    • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

IR Data Acquisition

Workflow for IR Analysis

IR_Workflow cluster_prep_ir Sample Preparation cluster_acq_ir Data Acquisition cluster_proc_ir Data Processing Sample_IR Place a small amount of solid sample on the ATR crystal Background Acquire a background spectrum of the empty ATR crystal Sample_IR->Background Acquire_IR Acquire the sample spectrum Background->Acquire_IR Correct Perform ATR correction (if necessary) Acquire_IR->Correct Label Label significant peaks

Caption: Workflow for IR data acquisition using an ATR accessory.

Step-by-Step Protocol (using ATR-FTIR):

  • Instrument Preparation:

    • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

  • Background Spectrum:

    • Acquire a background spectrum with no sample on the crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Spectrum:

    • Place a small amount of solid this compound onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact.

    • Acquire the sample spectrum (typically 16-32 scans).

  • Data Processing:

    • The software will automatically perform the background subtraction.

    • Identify and label the major absorption peaks.

Mass Spectrometry Data Acquisition

Workflow for MS Analysis

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_proc_ms Data Processing Dissolve_MS Dissolve a small amount of sample in a suitable solvent (e.g., methanol or acetonitrile) Inject Inject the sample solution into the mass spectrometer (e.g., via direct infusion or LC-MS) Dissolve_MS->Inject Ionize Ionize the sample (e.g., using Electrospray Ionization - ESI) Inject->Ionize Analyze Analyze the ions in the mass analyzer Ionize->Analyze Generate Generate the mass spectrum Analyze->Generate Identify Identify the molecular ion peak and major fragment ions

Caption: Workflow for Mass Spectrometry data acquisition.

Step-by-Step Protocol (using ESI-MS):

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a known standard.

    • Set the ionization source parameters (e.g., capillary voltage, gas flow rates) for optimal signal.

  • Data Acquisition:

    • Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography system.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

  • Data Analysis:

    • Identify the molecular ion peak.

    • Analyze the fragmentation pattern to confirm the structure.

Conclusion

This technical guide has provided a comprehensive overview of the predicted spectroscopic data for this compound. By leveraging fundamental principles and data from analogous compounds, we have constructed a detailed analytical profile for this important synthetic intermediate. The provided protocols offer a standardized approach to data acquisition, ensuring consistency and reliability. This document serves as a valuable resource for scientists working on the synthesis, characterization, and application of this and related molecules in the field of drug discovery and development.

References

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  • ResearchGate. (2005). Mass spectra of 1‐(2′‐hydroxy‐5′‐alkylphenyl)‐1‐alkanone (E)‐oximes. Journal of Mass Spectrometry.
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  • Martin, N. (1965). An Investigation of the Mass Spectra of Twenty-Two Free Amino Acids. Stanford University School of Medicine.
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  • SpectraBase. (n.d.). 1-(3-Methylphenyl)ethanone - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-(3-Methylphenyl)ethanone - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

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An In-Depth Technical Guide to the NMR Analysis of 1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopic characteristics of the novel aromatic compound, 1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of one- and two-dimensional NMR techniques for the complete structural elucidation and characterization of this molecule. The principles and methodologies discussed herein are broadly applicable to the analysis of similarly complex substituted aromatic systems.

Introduction: The Structural Landscape of this compound

This compound is a polysubstituted aromatic ketone. Its structure presents a unique arrangement of functional groups on a benzene ring: an electron-donating amino group, a weakly electron-donating methyl group, a halogen (iodo) group with its characteristic heavy-atom effect, and an electron-withdrawing acetyl group. This complex interplay of electronic and steric effects creates a distinct and predictable NMR fingerprint, which, when properly analyzed, provides unambiguous confirmation of its chemical identity.

The strategic placement of these substituents governs the chemical environment of each proton and carbon atom, leading to characteristic chemical shifts and coupling patterns. Understanding these relationships is paramount for accurate spectral interpretation. This guide will systematically deconstruct the expected ¹H and ¹³C NMR spectra, supported by predictions derived from established principles of NMR spectroscopy and data from related substituted acetophenones.[1][2][3][4]

Molecular Structure and Numbering

For clarity and consistency throughout this guide, the following IUPAC-based numbering system will be used for the atoms in this compound.

Caption: IUPAC numbering for this compound.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amino protons, and the two methyl groups. The chemical shifts are influenced by the electronic nature of the substituents. Electron-donating groups (EDGs) like -NH₂ and -CH₃ shield nearby protons (shifting them upfield), while electron-withdrawing groups (EWGs) like the acetyl group (-COCH₃) deshield them (shifting them downfield).[5]

Aromatic Protons (H4 and H6)
  • H6: This proton is ortho to the electron-withdrawing acetyl group and meta to the strongly electron-donating amino group. The deshielding effect of the acetyl group is expected to dominate, placing this proton at the most downfield position in the aromatic region, likely in the range of 7.5-7.8 ppm . It will appear as a doublet due to coupling with H4 (meta coupling, J ≈ 2-3 Hz).

  • H4: This proton is ortho to the iodine and para to the amino group. The strong shielding effect from the para-amino group will shift this proton significantly upfield. It is also meta to the acetyl and methyl groups. The expected chemical shift is in the range of 7.0-7.3 ppm . This signal will also appear as a doublet due to meta coupling with H6 (J ≈ 2-3 Hz).

Amino Protons (-NH₂)

The protons of the primary amine will likely appear as a broad singlet in the region of 4.5-5.5 ppm . The chemical shift and peak shape of -NH₂ protons are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange rates.

Methyl Protons (-COCH₃ and Ar-CH₃)
  • Acetyl Methyl Protons (C9-H₃): These protons will give rise to a sharp singlet. The ortho-amino and ortho-methyl groups on the aromatic ring may cause slight shielding compared to unsubstituted acetophenone.[3][6] The expected chemical shift is around 2.5-2.6 ppm .

  • Aromatic Methyl Protons (C11-H₃): The protons of the methyl group attached to the aromatic ring will also appear as a sharp singlet, typically in the range of 2.2-2.4 ppm .

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide critical information about the carbon skeleton. The chemical shifts of the aromatic carbons are particularly sensitive to the nature of the attached substituents.

Carbonyl Carbon (C7)

The carbonyl carbon of the acetyl group is expected to resonate significantly downfield, characteristic of ketones. For substituted acetophenones, this signal typically appears in the range of 195-205 ppm .[1][2]

Aromatic Carbons (C1-C6)
  • C1 (ipso-acetyl): This carbon, attached to the acetyl group, will be deshielded and is expected in the 135-140 ppm range.

  • C2 (ipso-amino): The carbon atom bonded to the strongly electron-donating amino group will be significantly shielded, appearing around 145-150 ppm .

  • C3 (ipso-methyl): The carbon bearing the methyl group will be deshielded due to the alkyl substitution, expected around 125-130 ppm .

  • C4: This protonated carbon will be influenced by the para-amino group (shielding) and the ortho-iodo group. Its chemical shift is predicted to be in the 138-142 ppm range.

  • C5 (ipso-iodo): The carbon atom directly attached to the iodine will experience a significant downfield shift due to the "heavy atom effect," a phenomenon where the large number of electrons in iodine causes deshielding.[7] This is a highly characteristic signal and is expected to appear in the range of 90-95 ppm .

  • C6: This protonated carbon is ortho to the acetyl group and will be deshielded. Its signal is expected around 130-135 ppm .

Methyl Carbons (C9 and C11)
  • Acetyl Methyl Carbon (C9): The carbon of the acetyl methyl group typically resonates in the range of 25-30 ppm .[4]

  • Aromatic Methyl Carbon (C11): The carbon of the methyl group attached to the aromatic ring is expected in the 18-22 ppm range.

Predicted NMR Data Summary

Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted)
C1-~137 ppm
C2-~148 ppm
C3-~127 ppm
C4~7.1 ppm (d, J≈2.5 Hz)~140 ppm
C5-~92 ppm
C6~7.6 ppm (d, J≈2.5 Hz)~132 ppm
C7 (=O)-~198 ppm
C9 (-CH₃)~2.55 ppm (s, 3H)~28 ppm
-NH₂~5.0 ppm (br s, 2H)-
C11 (-CH₃)~2.3 ppm (s, 3H)~20 ppm

Advanced 2D NMR Spectroscopy for Structural Confirmation

To unequivocally assign all proton and carbon signals and confirm the connectivity of the molecule, a suite of 2D NMR experiments is indispensable.

COSY (Correlation Spectroscopy)

A ¹H-¹H COSY experiment will reveal proton-proton coupling relationships. For this molecule, the key correlation will be a cross-peak between the two aromatic protons, H4 and H6 , confirming their meta-relationship.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates directly bonded proton and carbon atoms. This is crucial for assigning the protonated carbons. Expected correlations are:

  • H4 with C4

  • H6 with C6

  • C9-H₃ with C9

  • C11-H₃ with C11

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment is arguably the most powerful tool for elucidating the overall carbon framework, as it shows correlations between protons and carbons that are two or three bonds away.

Caption: Key predicted HMBC correlations for structural elucidation.

Key Expected HMBC Correlations:

  • Acetyl Protons (H9) to the carbonyl carbon (C7 ) and the ipso-carbon (C1 ). This confirms the attachment of the acetyl group.

  • Aromatic Proton H6 to C1 , C5 , and the carbonyl carbon C7 .

  • Aromatic Proton H4 to C2 , C6 , and C5 .

  • Aromatic Methyl Protons (H11) to C2 , C3 , and C4 . This definitively places the methyl group at the C3 position.

Experimental Protocols

To obtain high-quality NMR data for this compound, the following protocols are recommended.

Sample Preparation
  • Accurately weigh 10-15 mg of the solid sample.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is a good first choice for its versatility. DMSO-d₆ can be used if solubility is an issue and to better resolve the -NH₂ protons.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) if the solvent does not already contain it.

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the solution is clear and free of any particulate matter.

NMR Data Acquisition

The following are suggested parameters for a 400 MHz NMR spectrometer.

cluster_1d 1D NMR cluster_2d 2D NMR H1 ¹H Acquisition (proton) COSY COSY H1->COSY HSQC HSQC H1->HSQC HMBC HMBC H1->HMBC C13 ¹³C Acquisition (carbon) C13->HSQC C13->HMBC Sample Sample Preparation (10-15 mg in 0.6 mL CDCl₃) Sample->H1 Sample->C13

Caption: Standard NMR experimental workflow.

¹H NMR:

  • Pulse Program: zg30

  • Number of Scans: 16

  • Acquisition Time: ~4 seconds

  • Relaxation Delay: 2 seconds

  • Spectral Width: 16 ppm

¹³C NMR:

  • Pulse Program: zgpg30 (proton decoupled)

  • Number of Scans: 1024 or more (as ¹³C is less sensitive)

  • Acquisition Time: ~1.5 seconds

  • Relaxation Delay: 2 seconds

  • Spectral Width: 240 ppm

2D NMR (COSY, HSQC, HMBC):

  • Standard pulse programs (e.g., cosygpqf, hsqcedetgpsisp2.2, hmbcgplpndqf) should be used.

  • The number of scans and increments should be adjusted to achieve an adequate signal-to-noise ratio, which will depend on the sample concentration.

Conclusion

The NMR analysis of this compound is a textbook example of how a systematic, multi-technique approach can lead to the complete and confident structural assignment of a complex organic molecule. By combining the predictive power of substituent effects with the definitive connectivity information from 2D NMR experiments, researchers can fully characterize this and other novel chemical entities. The data and protocols presented in this guide serve as a robust framework for such analyses, ensuring scientific integrity and accelerating the pace of chemical research and development.

References

  • Scott, K. N. (1972). CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Canadian Journal of Chemistry, 50(12), 2373-2382. [Link]

  • Ishihara, Y., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry, 86(6), 4599-4607. [Link]

  • Melo, J. I., & Peruchena, N. M. (2018). Influence of stereoelectronic interactions on the 13C NMR chemical shift in iodine-containing molecules. Magnetic Resonance in Chemistry, 56(10), 968-976. [Link]

  • Canadian Science Publishing. (n.d.). 13C N.M.R. STUDIES: PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). Supplementary Information: Acetophenone. [Link]

  • Zhang, G., et al. (2013). Highly selective Wacker reaction of styrene derivatives: a green and efficient aerobic oxidative process promoted by benzoquinone/NaNO2/HClO4 under mild conditions. Organic & Biomolecular Chemistry, 11(36), 6138-6142. [Link]

  • SpectraBase. (n.d.). Acetophenone. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. [Link]

Sources

"1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone" mass spectrometry fragmentation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone

Executive Summary

This technical guide provides a comprehensive analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pathways for the compound this compound. As a substituted aromatic ketone, this molecule serves as a valuable case study for understanding how different functional groups—specifically an acetyl, an amino, a methyl, and an iodo group—on a benzene scaffold influence fragmentation behavior. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis who utilize mass spectrometry for structural elucidation and impurity profiling. By detailing the primary fragmentation mechanisms, including alpha-cleavage and substituent-driven bond scissions, this guide offers a predictive framework for interpreting the mass spectrum of this and structurally related compounds.

Introduction

The Analyte: this compound

This compound is a multi-functionalized aromatic ketone. Its structure presents a rich landscape for mass spectrometric fragmentation analysis.

  • Chemical Structure:

    
    (Self-generated image, as no direct image is available in search results)
    
  • Molecular Formula: C₉H₁₀INO

  • Molecular Weight: 275.09 g/mol

The molecule's core is an acetophenone (phenyl ethanone) structure, which is substituted with three distinct functional groups on the aromatic ring. This substitution pattern is key to predicting its fragmentation, as each group introduces specific bond labilities and potential for characteristic neutral losses.

The Role of Mass Spectrometry in Structural Elucidation

Mass spectrometry is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[1] In the context of organic chemistry, electron ionization (EI) mass spectrometry bombards a molecule with high-energy electrons, causing not only ionization but also fragmentation into a series of smaller, charged particles.[1] The resulting fragmentation pattern serves as a molecular fingerprint, providing critical information about the molecule's structure, functional groups, and connectivity.[2][3] For professionals in drug development, this is crucial for confirming the identity of synthesized compounds, identifying metabolites, and characterizing impurities.

Predicted Mass Spectrum and Core Fragmentation Pathways

The fragmentation of this compound in an EI source is governed by the relative stabilities of the potential fragment ions and neutral losses. The aromatic ring provides a stable core, meaning that fragmentation is typically initiated at the more labile substituent groups.[4]

The Molecular Ion (M⁺•)

Upon electron ionization, the molecule loses an electron to form the molecular ion (M⁺•).

M + e⁻ → [M]⁺• + 2e⁻

For this compound, the molecular ion peak is expected at m/z 275 . Due to the stability of the aromatic system, this peak should be clearly visible in the spectrum.[5] The presence of a single iodine atom (¹²⁷I is 100% abundant) means there will be no characteristic isotopic pattern for this halogen, unlike compounds containing chlorine or bromine.[6][7]

Primary Fragmentation: Alpha-Cleavage of the Ketone

The most characteristic fragmentation pathway for ketones is α-cleavage, which involves the breaking of a bond adjacent to the carbonyl group.[2][8] This process is driven by the formation of a highly stable, resonance-stabilized acylium cation. For this compound, two α-cleavage pathways are possible:

  • Loss of the Methyl Radical (•CH₃): Cleavage of the bond between the carbonyl carbon and the methyl group results in the loss of a methyl radical (15 Da). This is a highly favorable process that produces a substituted benzoyl cation.

    • [M]⁺• → [M - CH₃]⁺ + •CH₃

    • This fragmentation will produce a major peak at m/z 260 .

  • Formation of the Acetyl Cation (CH₃CO⁺): Cleavage of the bond between the carbonyl carbon and the aromatic ring results in the loss of the substituted phenyl radical. This pathway generates the acetyl cation.

    • [M]⁺• → [CH₃CO]⁺ + •C₈H₇IN

    • This fragmentation produces a highly stable acylium ion at m/z 43 . Due to its stability, this ion is often the most abundant fragment in the spectrum of methyl ketones, making it the base peak .[8]

Fragmentation Driven by Ring Substituents

The substituents on the aromatic ring introduce other points of lability, leading to characteristic fragment ions.

The carbon-iodine bond is the weakest covalent bond in the molecule and is therefore highly susceptible to cleavage.[6]

  • Loss of an Iodine Radical (•I): Homolytic cleavage of the C-I bond results in the loss of an iodine radical (127 Da).

    • [M]⁺• → [M - I]⁺ + •I

    • This pathway will generate a significant ion at m/z 148 .

This m/z 148 fragment, corresponding to [1-(2-Amino-3-methylphenyl)-1-ethanone]⁺, can undergo further fragmentation, such as the α-cleavage loss of a methyl radical to yield a fragment at m/z 133, or the loss of carbon monoxide (CO) from the acylium ion derived from it.

Note on Ionization Method: While this guide focuses on EI-MS, it is important to note that when using electrospray ionization (ESI), especially with mobile phase additives like formic acid, deiodination can occur in the ion source, leading to an artificially prominent [M-I+H]⁺ ion.[9][10]

The overall fragmentation cascade can be visualized as follows:

G cluster_alpha α-Cleavage cluster_substituent Substituent Cleavage M Molecular Ion [C₉H₁₀INO]⁺• m/z = 275 frag260 [M - CH₃]⁺ m/z = 260 M->frag260 - •CH₃ frag43 [CH₃CO]⁺ m/z = 43 (Base Peak) M->frag43 - •C₈H₇IN frag148 [M - I]⁺ m/z = 148 M->frag148 - •I G A Sample Prep (Dissolve in Solvent) B GC Injection (Vaporization) A->B C Chromatography (Separation) B->C D Ionization (EI) (70 eV) C->D E Mass Analysis (Quadrupole/TOF) D->E F Detection E->F G Mass Spectrum F->G

Sources

Physical characteristics of "1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Physical Characteristics of 1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted acetophenone derivative. Compounds of this class are pivotal building blocks in synthetic organic chemistry and are frequently investigated as intermediates in the development of novel pharmaceutical agents and bioactive materials.[1][2] The specific arrangement of the amino, iodo, methyl, and acetyl groups on the phenyl ring imparts a unique combination of steric and electronic properties, making it a molecule of interest for applications in medicinal chemistry, particularly in the synthesis of heterocyclic compounds.[1]

This technical guide provides a comprehensive overview of the known and predicted physical characteristics of this compound. Due to the compound's specificity, publicly available experimental data is limited. Therefore, this guide integrates data from closely related analogs and foundational spectroscopic principles to construct a predictive profile and outline the definitive experimental methodologies required for its full characterization.

Chemical and Physical Properties

The structural features of this compound—a halogenated, animated, and methylated aromatic ketone—dictate its physical properties. The presence of the amino group allows for hydrogen bonding, while the iodine atom significantly increases the molecular weight and influences intermolecular interactions.

Summary of Physicochemical Data

A precise set of experimentally determined physical properties for the title compound is not extensively documented in publicly accessible literature. However, based on its structure and data from analogous compounds, a predictive summary can be compiled.

PropertyPredicted/Reported ValueContext and Rationale
Molecular Formula C₉H₁₀INODerived from structural analysis.
Molecular Weight 275.09 g/mol Calculated from the atomic weights of the constituent atoms.[3]
Appearance Yellow to Brown SolidAromatic amines and iodo-compounds are often colored solids. A similar, non-methylated analog, 1-(2-Amino-5-iodo-phenyl)-ethanone, is described as a brown solid.
Melting Point Expected > 45-50 °CThe melting point is influenced by crystal lattice energy. For comparison, 1-(2-Hydroxy-5-methylphenyl)ethanone has a melting point of 45-48 °C.[4] The presence of the heavier iodine atom and potential for hydrogen bonding from the amine would likely result in a higher melting point. Melting points are typically determined in an open capillary tube.[2][5]
Solubility Soluble in organic solvents (e.g., DMSO, Ethanol, Ethyl Acetate); Insoluble in water.The predominantly nonpolar aromatic structure suggests solubility in organic solvents. The amino group may provide slight aqueous solubility, but the large, hydrophobic iodophenyl group is expected to dominate. This is a common characteristic for substituted acetophenones.[4][6]
Storage Temperature 0-5 °C RecommendedFor a related analog, 1-(2-Amino-5-iodo-phenyl)-ethanone, refrigerated storage is recommended to ensure stability.
Chemical Structure

The IUPAC name for the compound is 1-(2-amino-5-iodo-3-methylphenyl)ethanone. Its structure is foundational to understanding all its physical and chemical properties.

Caption: 2D Structure of this compound.

Spectroscopic and Analytical Characterization

The definitive identification and purity assessment of this compound would rely on a combination of spectroscopic techniques. The following sections describe the expected spectral characteristics and the underlying principles.

Experimental Protocol: General Characterization Workflow

The characterization of a newly synthesized or sourced batch of a substituted acetophenone follows a standardized workflow to confirm its identity and purity.

Caption: Standard workflow for the characterization of a substituted acetophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules.[5] Spectra are typically recorded on a 300 or 400 MHz spectrometer using a deuterated solvent like CDCl₃ or DMSO-d₆.[5]

  • ¹H NMR:

    • Aromatic Protons (2H): Two signals are expected in the aromatic region (approx. 6.5-8.0 ppm). The proton at C-4 (between the iodo and methyl groups) and the proton at C-6 (between the amino and acetyl groups) would appear as singlets or narrow doublets due to the substitution pattern. Their chemical shifts are influenced by the electron-donating amino group (upfield shift) and the electron-withdrawing acetyl and iodo groups (downfield shift).

    • Amino Protons (2H): A broad singlet is expected (approx. 4.0-6.0 ppm), the chemical shift of which is concentration and solvent dependent.

    • Acetyl Methyl Protons (3H): A sharp singlet is expected (approx. 2.5 ppm).

    • Ring Methyl Protons (3H): A sharp singlet is expected (approx. 2.2-2.4 ppm).

  • ¹³C NMR:

    • Carbonyl Carbon (C=O): A signal in the downfield region is expected (approx. 195-205 ppm).

    • Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (approx. 110-150 ppm). The carbons attached to the iodine (C-5) and amino (C-2) groups will be significantly shifted.

    • Acetyl Methyl Carbon: A signal in the upfield region is expected (approx. 25-30 ppm).

    • Ring Methyl Carbon: A signal in the upfield region is expected (approx. 15-20 ppm).

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.[1][2]

  • N-H Stretch: Two characteristic sharp peaks are expected in the range of 3300-3500 cm⁻¹ for the primary amine.

  • Aromatic C-H Stretch: Signals are expected just above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Signals are expected just below 3000 cm⁻¹ for the methyl groups.

  • C=O Stretch: A strong, sharp absorption band is expected in the range of 1650-1680 cm⁻¹ for the ketone carbonyl. This is often a diagnostic peak for acetophenones.[2]

  • Aromatic C=C Stretch: Medium to weak bands are expected in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.[1]

  • Molecular Ion Peak (M⁺): The exact mass of the molecular ion should be detectable, corresponding to the molecular weight of 275.09 g/mol . High-resolution mass spectrometry (HRMS) would confirm the molecular formula C₉H₁₀INO.

  • Isotopic Pattern: The presence of iodine (¹²⁷I) would be readily apparent.

  • Key Fragmentation: A characteristic fragmentation would be the loss of a methyl group ([M-15]⁺) from the acetyl moiety, leading to a stable acylium ion. Another likely fragmentation is the loss of the entire acetyl group ([M-43]⁺).

Conclusion

While comprehensive experimental data for this compound is not widely published, a robust physical and spectroscopic profile can be predicted based on established chemical principles and data from analogous structures. The molecule is expected to be a colored solid with solubility in common organic solvents. Its identity and purity are best confirmed through a combination of NMR, IR, and mass spectrometry, which will reveal the characteristic signals of its amino, iodo, methyl, and acetyl functional groups. The methodologies and predictive data outlined in this guide provide a strong foundation for researchers working with this and other similarly substituted acetophenone derivatives.

References

  • BIOACTIVE SUBSTITUTED ACETOPHENONE DERIVATIVES OF 4-HYDRAZINYL-7H-PYRROLO[2,3-D]PYRIMIDINE: SYNTHESIS AND STRUCTURAL INSIGHTS. RASĀYAN J. Chem., Vol. 18, No.2, 2025. Available from: [Link]

  • Synthesis, Characterization and Antimicrobial Activity of Substituted Acetophenone Based Semicarbazones. Scholars Research Library. Available from: [Link]

  • Synthesis, Characterization, and Structures of α-Substituted Selenenyl-Acetophenones. Taylor & Francis Online. Available from: [Link]

  • 1-(4-Amino-5-iodo-2-methylphenyl)ethan-1-one. PubChem, National Center for Biotechnology Information. Available from: [Link]

  • 1-(2-Amino-4,5-dimethylphenyl)ethanone. ResearchGate. Available from: [Link]

Sources

Solubility Profiling of 1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone in Organic Solvents: A Mechanistic and Methodological Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for the Research Professional

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical parameter that profoundly influences its journey through drug discovery and development, impacting everything from reaction kinetics in synthesis to bioavailability in formulation. This guide provides a comprehensive technical overview of the solubility characteristics of 1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone . Given the absence of extensive published quantitative data for this specific molecule, this document emphasizes the foundational principles governing its solubility. We will dissect its molecular structure to predict its behavior in various organic solvent systems and provide a robust, self-validating experimental protocol for accurate quantitative determination. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and experimentally determine the solubility profile of this and structurally related compounds.

Introduction: The Critical Role of Solubility

In the landscape of pharmaceutical development and organic synthesis, solubility is not merely a physical constant but a pivotal determinant of a compound's utility. For a synthetic intermediate like this compound, solubility dictates the choice of reaction media, influences reaction rates, and is paramount for purification processes such as crystallization. Understanding its solubility profile is essential for designing efficient, scalable, and reproducible chemical processes.[1][2][3] The principle of "like dissolves like" serves as a fundamental guideline, suggesting that substances with similar polarities are more likely to be miscible.[4][5] This guide will explore the structural nuances of the target molecule to provide a predictive framework for its solubility.

Physicochemical Characterization of this compound

To predict the solubility of this compound, we must first analyze its molecular structure and the contribution of each functional group to its overall polarity and intermolecular interaction potential.

  • Core Structure: The molecule is a substituted acetophenone, which is generally soluble in many organic solvents but only slightly soluble in water.[6][7]

  • Aromatic Amine (-NH₂): The primary amine group is polar and capable of acting as a hydrogen bond donor and acceptor. This functionality significantly increases the potential for interaction with polar solvents, especially polar protic solvents like alcohols.[8][9] Lower aliphatic amines are typically water-soluble due to hydrogen bonding, but the large aromatic structure of our target molecule reduces this effect.[9][10] Aromatic amines are generally soluble in organic solvents like alcohols, ether, and benzene.[9][10][11]

  • Ketone (C=O): The acetyl group (ethanone) introduces a polar carbonyl moiety, which can act as a hydrogen bond acceptor. This enhances solubility in polar aprotic solvents (e.g., acetone, ethyl acetate) and polar protic solvents.

  • Iodine (-I): The iodine atom is a large, polarizable halogen. While not strongly polar in the traditional sense, its large electron cloud allows for significant London dispersion forces. Its presence increases the molecular weight and can enhance solubility in non-polar, polarizable solvents like chloroform or dichloromethane.[12] The formation of charge-transfer complexes between iodine and certain solvents can also significantly increase solubility.[13][14]

  • Methyl Group (-CH₃): This is a nonpolar, hydrophobic group that contributes to solubility in nonpolar solvents like hexane or toluene.

  • Aromatic Ring: The benzene ring is a large, nonpolar, and hydrophobic component. It favors interactions with other aromatic solvents (e.g., toluene, benzene) through π-π stacking and with nonpolar aliphatic solvents through van der Waals forces.[15]

Overall Polarity Assessment: this compound is a molecule with a complex polarity profile. It possesses both polar (amine, ketone) and nonpolar (aromatic ring, methyl group) characteristics, along with a highly polarizable iodine atom. This amphiphilic nature suggests it will not be exclusively soluble in either extremely polar or entirely nonpolar solvents. Instead, it is likely to exhibit the greatest solubility in solvents of intermediate polarity or those that can engage in specific interactions like hydrogen bonding.

Theoretical Solubility Predictions

Based on the structural analysis, we can make qualitative predictions about the solubility of this compound in common classes of organic solvents.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Nonpolar Aprotic Hexane, TolueneLow to Moderate The large nonpolar aromatic ring and methyl group favor solubility. Toluene is expected to be a better solvent than hexane due to potential π-π stacking interactions.[15]
Polar Aprotic Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF)Moderate to High The ketone group can act as a hydrogen bond acceptor, and the overall molecular polarity is compatible with these solvents. DCM is often a good solvent for large, moderately polar molecules.
Polar Protic Methanol, Ethanol, IsopropanolModerate to High The amine and ketone groups can engage in hydrogen bonding with the solvent's hydroxyl group.[8] However, solubility may decrease as the alkyl chain of the alcohol increases due to reduced solvent polarity.
Highly Polar WaterVery Low Despite the presence of hydrogen-bonding groups, the large, hydrophobic aromatic backbone is expected to make the compound largely insoluble in water.[10]

Experimental Workflow for Quantitative Solubility Determination

To move beyond qualitative predictions, a robust experimental method is required.[1][3] The isothermal shake-flask method is a gold-standard technique for determining the solubility of a solid in a liquid.[16] It ensures that a true thermodynamic equilibrium is reached between the undissolved solid and the saturated solution.

Logical Flow of the Experimental Protocol

The following diagram illustrates the logical progression of the shake-flask solubility determination method.

G Figure 1: Shake-Flask Solubility Determination Workflow A System Preparation B Addition of Excess Solute to a Known Volume of Solvent A->B C Equilibration B->C D Agitation at Constant Temperature (e.g., 24-48h) C->D E Phase Separation D->E F Centrifugation or Filtration to Remove Undissolved Solid E->F G Quantification F->G H Analysis of Saturated Solution (e.g., UV-Vis, HPLC, Gravimetric) G->H I Calculation H->I J Determine Concentration (e.g., mg/mL or mol/L) I->J

Caption: Figure 1: Shake-Flask Solubility Determination Workflow.

Detailed Step-by-Step Protocol

This protocol is designed to be self-validating by ensuring equilibrium is reached and that only the dissolved solute is quantified.

1. Materials and Equipment:

  • Solute: this compound (purity >98%)

  • Solvents: HPLC-grade or equivalent purity (e.g., Hexane, Toluene, DCM, Ethyl Acetate, Acetone, THF, Methanol, Ethanol)

  • Equipment:

    • Analytical balance (4 decimal places)

    • Scintillation vials or flasks with screw caps

    • Temperature-controlled orbital shaker or incubator

    • Centrifuge with appropriate tubes

    • Syringe filters (e.g., 0.22 µm PTFE)

    • Volumetric flasks and pipettes

    • Quantification instrument (e.g., UV-Vis Spectrophotometer or HPLC system)

2. Experimental Procedure:

  • Step 1: Sample Preparation [17]

    • Add an excess amount of this compound to a series of vials. "Excess" is critical; a visible amount of undissolved solid must remain at the end of the experiment to ensure the solution is saturated. A starting point is ~20-50 mg of solute.

    • Accurately add a known volume (e.g., 2.0 mL) of the selected organic solvent to each vial.

    • Prepare at least three replicates for each solvent to ensure statistical validity.

  • Step 2: Equilibration [17]

    • Tightly cap the vials to prevent solvent evaporation.

    • Place the vials in a temperature-controlled shaker set to a standard temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically recommended. To validate the equilibration time, samples can be taken at different time points (e.g., 24, 48, and 72 hours) to confirm the concentration has plateaued.

  • Step 3: Phase Separation [17]

    • After equilibration, remove the vials from the shaker and allow them to stand undisturbed in a temperature bath at the same temperature for at least 2 hours to allow the excess solid to settle.

    • To ensure complete removal of particulate matter, centrifuge the vials at a high speed (e.g., 5000 rpm for 15 minutes).

    • Carefully withdraw a known volume of the supernatant (the saturated solution) using a pipette. For added certainty, pass this aliquot through a syringe filter appropriate for the organic solvent being used.

  • Step 4: Quantification

    • Gravimetric Method: Transfer a precise volume of the filtered supernatant to a pre-weighed vial. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's decomposition point. Once the solvent is completely removed, weigh the vial again. The difference in mass corresponds to the amount of dissolved solute.[17]

    • Spectroscopic/Chromatographic Method (Preferred): This method is often more sensitive and accurate.

      • Prepare a stock solution of the compound in a suitable solvent where it is highly soluble.

      • Create a series of calibration standards of known concentrations by diluting the stock solution.

      • Analyze the standards using UV-Vis spectrophotometry (at the compound's λ_max) or HPLC to generate a calibration curve (Absorbance or Peak Area vs. Concentration).

      • Accurately dilute the filtered supernatant from the solubility experiment and analyze it using the same method.

      • Determine the concentration of the dissolved solute in the supernatant by using the calibration curve.

3. Data Calculation:

  • Solubility (S) is typically expressed in mass per unit volume (e.g., mg/mL) or molarity (mol/L).

  • Gravimetric: S (mg/mL) = (Mass of residue in mg) / (Volume of supernatant evaporated in mL)

  • Spectroscopic/Chromatographic: S (mg/mL) = (Concentration from curve in mg/mL) x (Dilution Factor)

Conclusion

The solubility of this compound is governed by a complex interplay of its polar amine and ketone functionalities, its nonpolar aromatic core, and its polarizable iodine atom. Theoretical analysis predicts moderate to high solubility in polar aprotic and polar protic solvents, with lower solubility in purely nonpolar or highly polar media. For drug development and process chemistry applications, these predictions must be substantiated by precise, quantitative data. The detailed shake-flask protocol provided in this guide offers a reliable and scientifically sound methodology for obtaining this critical information, enabling informed solvent selection and process optimization.

References

  • Nguyen, B. D., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. Available from: [Link]

  • Vanduyfhuys, L., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. Available from: [Link]

  • Consolidated Chemical. Acetophenone - High-Quality Solvent & Intermediate. Available from: [Link]

  • Solubility of Things. Acetophenone. Available from: [Link]

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  • Royal Society of Chemistry. Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Available from: [Link]

  • Nguyen, B. D., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. PMC - NIH. Available from: [Link]

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  • SlideShare. Organic Chemistry II. Available from: [Link]

  • University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds. Available from: [Link]

  • Britannica. Acetophenone. Available from: [Link]

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  • Studocu. Amine compounds. Available from: [Link]

  • University of Babylon. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]

  • Khan Academy. Solubility of organic compounds. Available from: [Link]

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Potential biological activity of amino-iodo-acetophenone derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Biological Activity of Amino-Iodo-Acetophenone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The acetophenone scaffold is a cornerstone in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. This technical guide focuses on a specific, yet underexplored, class of derivatives: amino-iodo-acetophenones. By strategically incorporating both amino and iodo functionalities onto the acetophenone framework, a unique chemical space is unlocked, potentially leading to compounds with enhanced or novel biological activities. This document provides a comprehensive exploration of the synthesis, potential biological activities—including anticancer, antimicrobial, and enzyme inhibitory effects—and the underlying structure-activity relationships of these derivatives. Drawing upon established knowledge of related amino- and iodo-acetophenone compounds, this guide offers field-proven insights and detailed experimental protocols to empower researchers in the rational design and evaluation of this promising class of molecules.

Introduction: The Acetophenone Scaffold as a Privileged Structure

Acetophenone and its derivatives are prevalent in natural products and have been extensively utilized in synthetic medicinal chemistry due to their broad spectrum of pharmacological activities.[1][2] The core structure, an acetyl group attached to a benzene ring, provides a robust and readily modifiable template. The introduction of various substituents onto the aromatic ring can profoundly influence the molecule's electronic, steric, and lipophilic properties, thereby modulating its interaction with biological targets.[3]

The focus of this guide, amino-iodo-acetophenone derivatives, combines two key pharmacophoric groups. The amino group can act as a hydrogen bond donor or acceptor and is a common feature in many bioactive molecules, often contributing to target binding and solubility.[4] The iodine atom, a halogen, can participate in halogen bonding, a significant non-covalent interaction in drug-receptor binding, and can also enhance lipophilicity, potentially improving membrane permeability. The strategic placement of these two functional groups on the acetophenone ring presents a compelling strategy for the development of novel drug candidates.

Synthetic Strategies for Amino-Iodo-Acetophenone Derivatives

The synthesis of amino-iodo-acetophenone derivatives can be approached through several established organic chemistry methodologies. The choice of synthetic route will depend on the desired substitution pattern and the availability of starting materials.

General Synthetic Workflow

A common approach involves a multi-step synthesis starting from a commercially available acetophenone. The following diagram illustrates a generalized workflow.

Synthesis Workflow Generalized Synthetic Workflow for Amino-Iodo-Acetophenone Derivatives Start Substituted Acetophenone Nitration Nitration Start->Nitration e.g., HNO3/H2SO4 Reduction Reduction to Amino Group Nitration->Reduction e.g., SnCl2/HCl or H2/Pd-C Iodination Iodination Reduction->Iodination e.g., I2/HIO3 Final_Product Amino-Iodo-Acetophenone Derivative Iodination->Final_Product

Caption: A generalized synthetic workflow for amino-iodo-acetophenone derivatives.

Detailed Experimental Protocol: Synthesis of 4-Amino-3-iodoacetophenone

This protocol provides a step-by-step method for the synthesis of a representative amino-iodo-acetophenone derivative.

Materials:

  • 4-Aminoacetophenone

  • Iodine monochloride (ICl)

  • Acetic acid

  • Sodium thiosulfate

  • Sodium bicarbonate

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 4-aminoacetophenone (1 equivalent) in glacial acetic acid.

  • Iodination: Cool the solution in an ice bath. Add a solution of iodine monochloride (1.1 equivalents) in acetic acid dropwise with constant stirring. The reaction is exothermic and should be controlled.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, pour the mixture into a beaker containing an aqueous solution of sodium thiosulfate to quench any unreacted iodine.

  • Neutralization and Extraction: Neutralize the solution with a saturated solution of sodium bicarbonate. Extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).

  • Characterization: Characterize the final product by NMR and mass spectrometry to confirm its structure and purity.

Causality behind Experimental Choices: The use of iodine monochloride provides a reliable and efficient method for the electrophilic iodination of the activated aromatic ring of 4-aminoacetophenone. Acetic acid serves as a suitable solvent that can also protonate the amino group, modulating its directing effect. The workup procedure is designed to remove excess reagents and byproducts, ensuring the isolation of a pure product.

Potential Biological Activities

The unique structural features of amino-iodo-acetophenone derivatives suggest a range of potential biological activities. The following sections explore these possibilities based on the known activities of related compounds.

Anticancer Activity

Many acetophenone derivatives, particularly chalcones synthesized from acetophenones, have demonstrated significant anticancer properties.[5][6][7] The presence of an α,β-unsaturated ketone system in chalcones is often crucial for their cytotoxic activity, as it can act as a Michael acceptor, reacting with nucleophilic residues in proteins and enzymes involved in cell proliferation and survival.[6]

Mechanism of Action: The anticancer activity of related amino-acetophenone derivatives often involves the induction of apoptosis (programmed cell death).[4][8] This can be triggered by the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspase cascades.[4]

Hypothesized Signaling Pathway:

Anticancer Mechanism Hypothesized Anticancer Mechanism of Amino-Iodo-Acetophenone Derivatives Compound Amino-Iodo-Acetophenone Derivative ROS Increased ROS Production Compound->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis MTT Assay Workflow Workflow for MTT Cytotoxicity Assay Seed_Cells Seed cancer cells in a 96-well plate Incubate1 Incubate for 24 hours Seed_Cells->Incubate1 Add_Compound Add varying concentrations of the test compound Incubate1->Add_Compound Incubate2 Incubate for 48-72 hours Add_Compound->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate for 4 hours Add_MTT->Incubate3 Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate3->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance

Caption: A step-by-step workflow for the MTT cytotoxicity assay.

Self-Validating System: The protocol includes positive controls (a known cytotoxic drug) and negative controls (vehicle-treated cells) to ensure the validity of the results. The use of multiple concentrations allows for the determination of a dose-response curve and the calculation of the IC50 value.

Broth Microdilution Assay for Antimicrobial Activity

This assay is used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.

Procedure:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform a serial two-fold dilution of the test compound in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions for the test microorganism.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Self-Validating System: The inclusion of a positive control (a known antibiotic) and a negative control (uninoculated broth) is essential for validating the assay.

Conclusion and Future Directions

Amino-iodo-acetophenone derivatives represent a promising, yet largely unexplored, class of compounds with the potential for significant biological activity. By leveraging the established pharmacological properties of both amino- and iodo-substituted acetophenones, researchers can rationally design novel molecules with enhanced anticancer, antimicrobial, and enzyme-inhibiting properties. The synthetic routes are accessible, and the biological evaluation can be conducted using standardized and validated in vitro assays. Future research should focus on the synthesis and screening of a diverse library of these derivatives to fully elucidate their therapeutic potential and establish clear structure-activity relationships.

References

  • A Comparative Guide to the Structure-Activity Relationship of Acetophenone Deriv
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  • Design, synthesis, molecular modeling, and biological evaluations of novel chalcone based 4-Nitroacetophenone derivatives as potent anticancer agents targeting EGFR-TKD - PubMed. (URL: [Link])

  • Choleretic activity of phloracetophenone in rats: structure-function studies using acetophenone analogues - PubMed. (URL: [Link])

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The Strategic Utility of 1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the efficient construction of complex, biologically active compounds. 1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone has emerged as a high-value synthetic intermediate, particularly in the development of kinase inhibitors. Its unique constellation of functional groups—a nucleophilic primary amine, a reactive ketone, a strategically placed iodine atom, and a methyl group—offers a powerful toolkit for synthetic chemists. This guide provides an in-depth analysis of its synthesis, mechanistic considerations, and its pivotal role in constructing advanced heterocyclic scaffolds for drug discovery, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction to a Key Building Block

This compound is a substituted 2-aminoacetophenone derivative. The intrinsic reactivity of 2-aminoacetophenones has long been harnessed for the synthesis of nitrogen-containing heterocycles.[1][2][3][4] The value of this specific intermediate is significantly enhanced by its substitution pattern:

  • 1,2-Amino-Ketone Moiety: This arrangement is a classic precursor for cyclocondensation reactions, most notably the Friedländer annulation, providing direct access to quinoline and related fused heterocyclic systems.[5][6]

  • Iodo Group: Positioned para to the activating amino group, the iodine atom serves as a versatile synthetic handle. The carbon-iodine bond is highly amenable to a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the late-stage introduction of molecular complexity.[7]

  • Methyl Group: The ortho-methyl group provides steric influence that can direct reaction regioselectivity, modulate the conformation of the final molecule, and potentially enhance metabolic stability or target engagement by occupying specific hydrophobic pockets in a protein's active site.

This combination of features makes it a favored intermediate in programs targeting kinases, a class of enzymes central to cellular signaling and frequently dysregulated in diseases like cancer.[8][9][10]

Physicochemical Properties

A summary of the key properties for this compound is provided below.

PropertyValueReference
IUPAC Name 1-(2-Amino-5-iodo-3-methylphenyl)ethanone[11]
Molecular Formula C₉H₁₀INO[11]
Molecular Weight 275.09 g/mol [11]
CAS Number 935292-72-1
Appearance Typically a solid

Synthesis and Mechanistic Considerations

The most direct and logical synthetic pathway to this compound involves the regioselective iodination of the readily available precursor, 1-(2-amino-3-methylphenyl)ethanone.[12]

Rationale for the Synthetic Route

The choice of this route is governed by the principles of electrophilic aromatic substitution. The aniline derivative, 1-(2-amino-3-methylphenyl)ethanone, contains two key substituents on the aromatic ring:

  • Amino Group (-NH₂): A powerful activating, ortho-, para-directing group.

  • Acetyl Group (-COCH₃): A moderately deactivating, meta-directing group.

  • Methyl Group (-CH₃): A weakly activating, ortho-, para-directing group.

The directing effects of these groups coalesce to strongly favor electrophilic attack at the C5 position (para to the strongly activating amino group and meta to the deactivating acetyl group). The C6 position is sterically hindered by the adjacent methyl group, further enhancing the regioselectivity for C5 iodination.

Synthesis Workflow Diagram

The diagram below outlines the key transformation from the precursor to the final product.

SynthesisWorkflow cluster_start Starting Material cluster_process Reaction Step cluster_product Final Product Start 1-(2-Amino-3-methylphenyl)ethanone (CAS: 53657-94-6) Reaction Electrophilic Iodination Start->Reaction Iodinating Agent (e.g., I₂, Oxidant) Solvent (e.g., Acetic Acid) Product This compound Reaction->Product Work-up & Purification

Caption: Synthesis of the target intermediate.

Self-Validating Experimental Protocol: Electrophilic Iodination

This protocol describes a representative procedure for the synthesis.

  • Reaction Setup: To a solution of 1-(2-amino-3-methylphenyl)ethanone (1.0 eq) in glacial acetic acid, add sodium iodide (1.1 eq).

  • Addition of Oxidant: Cool the mixture in an ice bath. Slowly add a solution of sodium hypochlorite (NaOCl, ~12% aqueous solution, 1.2 eq) dropwise, maintaining the internal temperature below 10 °C. The in-situ generation of the electrophilic iodine species (e.g., I⁺) is critical.

  • Reaction Monitoring (Trustworthiness Pillar): Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the starting material spot and the appearance of a new, lower Rf spot indicates reaction progression.

  • Work-up: Once the reaction is complete, pour the mixture into a beaker containing an aqueous solution of sodium thiosulfate to quench any unreacted iodine.

  • Neutralization and Extraction: Neutralize the solution by the careful addition of a saturated sodium bicarbonate solution until effervescence ceases. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

Core Application in Kinase Inhibitor Scaffolds

The primary utility of this compound in drug discovery is as a precursor to complex heterocyclic systems, particularly quinoline-based scaffolds found in numerous kinase inhibitors.[13][14]

The Friedländer Annulation: A Gateway to Quinolines

The Friedländer synthesis is a condensation reaction between a 2-aminoaryl ketone and a compound containing a reactive α-methylene group (e.g., another ketone or an ester) to form a quinoline.[5][6][15][16][17] This reaction provides a direct and atom-economical route to the quinoline core, a privileged scaffold in medicinal chemistry.

Logical Workflow: From Intermediate to Core Scaffold

The following diagram illustrates how the title compound can be transformed into a functionalized quinoline, which can then be further elaborated into a potential kinase inhibitor.

KinaseInhibitorWorkflow cluster_reaction Key Transformations Intermediate 1-(2-Amino-5-iodo- 3-methylphenyl)-1-ethanone Condensation Friedländer Annulation (+ Reagent with α-methylene group) Intermediate->Condensation Base or Acid Catalysis Core Substituted Iodo-Quinoline Scaffold Condensation->Core Coupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki Reaction) Final Complex Kinase Inhibitor Candidate Coupling->Final Core->Coupling + Boronic Acid + Pd Catalyst

Caption: Pathway to a kinase inhibitor scaffold.

The Strategic Role of Iodine in Drug Design

The iodine atom at the C5 position is not merely a substituent; it is a strategic linchpin for diversification. After the quinoline core is formed, the C-I bond provides a reliable site for palladium-catalyzed cross-coupling reactions.[7] This allows medicinal chemists to:

  • Introduce diverse aryl or heteroaryl groups: Probing the solvent-exposed regions of the kinase active site.

  • Modulate physicochemical properties: Fine-tuning solubility, lipophilicity (logP), and metabolic stability.

  • Optimize potency and selectivity: Building specific interactions with the target protein to enhance binding affinity and reduce off-target effects.

This late-stage functionalization capability is a cornerstone of modern drug optimization, enabling the rapid generation of structure-activity relationship (SAR) data.

Protocol: Synthesis of a 4-Hydroxy-6-iodo-8-methyl-2-(trifluoromethyl)quinoline

This protocol exemplifies the use of the title compound in a Friedländer-type condensation with ethyl trifluoroacetate.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous ethanol.

  • Base Addition: Add sodium ethoxide (2.5 eq) to the solution to form a strong basic medium necessary for the condensation.

  • Reagent Addition: Slowly add ethyl trifluoroacetate (1.5 eq) to the reaction mixture.

  • Reaction Execution: Heat the mixture to reflux (approx. 78 °C) and maintain for 12-16 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Work-up: After cooling to room temperature, carefully pour the reaction mixture into ice-water.

  • Acidification: Acidify the aqueous mixture with concentrated hydrochloric acid (HCl) until a precipitate forms (typically pH ~2-3).

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water and then a small amount of cold diethyl ether to remove impurities. The crude product can be further purified by recrystallization from ethanol to yield the desired quinoline derivative.

Conclusion

This compound is a strategically designed synthetic intermediate that offers significant advantages for drug discovery and development. Its pre-installed functional handles facilitate both the construction of core heterocyclic scaffolds via classical condensation reactions and the subsequent diversification through modern cross-coupling chemistry. This dual utility streamlines the synthesis of complex, highly functionalized molecules, making it an invaluable tool for medicinal chemists aiming to develop next-generation therapeutics, particularly in the competitive field of kinase inhibitors.

References

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  • Dhineshkumar, J. (2018). Iodine and Copper Catalyzed Oxidative Cross Coupling Reactions: Design and Development of Carbon-Carbon and Carbon-Heteroatom Bond Forming Reactions. etd@IISc. Available from: [Link]

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  • Kumar, S., et al. (2016). Iodine-Catalyzed Cross Dehydrogenative Coupling Reaction: A Regioselective Sulfenylation of Imidazoheterocycles Using Dimethyl Sulfoxide as an Oxidant. The Journal of Organic Chemistry, 81(15), 6325-6333. Available from: [Link]

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Reactivity of the Amino Group in 1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone: A Keystone Intermediate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Executive Summary

1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone is a highly functionalized aromatic compound that serves as a versatile building block in modern organic synthesis, particularly within the realm of drug discovery and materials science.[1][2][3] The strategic arrangement of an amino group, an acetyl moiety, a methyl group, and an iodine atom on the phenyl ring creates a unique and complex reactivity profile. This guide provides an in-depth analysis of the factors governing the reactivity of the primary amino group. We will dissect the intricate interplay of electronic and steric effects imposed by the neighboring substituents and explore the practical implications for key chemical transformations, including N-acylation, N-alkylation, diazotization, and its pivotal role in the synthesis of heterocyclic scaffolds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this valuable intermediate.

Molecular Profile and Physicochemical Properties

A thorough understanding of a molecule's reactivity starts with its fundamental properties. The title compound, this compound, is a substituted aniline derivative. While specific experimental data for this exact molecule is sparse, we can infer its properties from closely related analogs. Table 1 presents key physicochemical data for a structural analog, 1-(2-Amino-3-methylphenyl)ethanone, to provide a foundational reference.

Table 1: Physicochemical Properties of the Analog 1-(2-Amino-3-methylphenyl)ethanone

Property Value Source
Molecular Formula C₉H₁₁NO [4]
Molecular Weight 149.19 g/mol [4]
XLogP3 1.8 [4]
Hydrogen Bond Donor Count 1 [4]
Hydrogen Bond Acceptor Count 2 [4]

| Rotatable Bond Count | 1 |[4] |

Note: Data corresponds to the non-iodinated analog (CAS 53657-94-6). The addition of an iodine atom would significantly increase the molecular weight to approximately 275.09 g/mol and likely increase the lipophilicity (XLogP3).

The Electronic and Steric Landscape of the Amino Group

The nucleophilicity and basicity of the amino group in this compound are not intrinsic but are finely tuned by the electronic and steric contributions of the other substituents on the aromatic ring. Understanding this landscape is critical for predicting reaction outcomes and optimizing conditions.

Analysis of Influencing Factors
  • Amino Group (-NH₂): This group is a powerful activator of the aromatic ring. It exerts a strong, electron-donating resonance effect (+R) and a weaker, electron-withdrawing inductive effect (-I).[5][6] The net result is an increase in electron density at the ortho and para positions and on the nitrogen atom itself, enhancing its nucleophilicity compared to a non-aromatic amine.

  • Acetyl Group (-C(O)CH₃): Positioned ortho to the amine, the acetyl group is a strong electron-withdrawing group through both resonance (-R) and inductive (-I) effects. Its proximity allows for the formation of a strong intramolecular hydrogen bond between the acetyl oxygen and an amino hydrogen. This interaction significantly reduces the availability of the nitrogen's lone pair, thereby decreasing the amino group's nucleophilicity and basicity.[7]

  • Methyl Group (-CH₃): Located ortho to the amine on the other side, the methyl group is a weak electron-donating group via an inductive effect (+I) and hyperconjugation.[8] Its primary influence, however, is steric. It physically obstructs the approach of reagents to the amino nitrogen, a phenomenon known as steric hindrance.[5][8][9]

  • Iodo Group (-I): Situated para to the amino group, the iodine atom exerts a deactivating influence through its electron-withdrawing inductive effect (-I), which outweighs its weak electron-donating resonance effect (+R). This leads to a general decrease in the electron density of the aromatic ring.

The collective impact of these substituents is a significant modulation of the amino group's reactivity. The strong deactivation and hydrogen bonding from the ortho-acetyl group, combined with the steric hindrance from the ortho-methyl group, render the amino group considerably less nucleophilic than that of aniline.

G NH2 Amino Group (-NH₂) Reactivity Acetyl ortho-Acetyl Group -C(O)CH₃ Acetyl->NH2 Strong -I, -R Effects Intramolecular H-Bonding (Decreases Nucleophilicity) Methyl ortho-Methyl Group -CH₃ Methyl->NH2 Weak +I Effect Strong Steric Hindrance Iodo para-Iodo Group -I Iodo->NH2 Strong -I Effect (Decreases Ring e⁻ Density)

Caption: Factors modulating the reactivity of the amino group.

Key Reactions and Synthetic Protocols

Despite its modulated reactivity, the amino group remains a key handle for a variety of essential transformations.

N-Acylation

N-acylation is a fundamental reaction often employed to protect the amino group, moderate its activating effect, or install a functional handle for further elaboration. The decreased nucleophilicity of the amino group in the title compound necessitates carefully chosen, often more forcing, reaction conditions compared to simple anilines.

  • Setup: To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a round-bottom flask equipped with a magnetic stirrer, add a mild base such as pyridine or triethylamine (1.2 eq).

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add acetic anhydride (1.1 eq) or acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding water. Extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with dilute HCl (to remove the base), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Causality: The use of a base is crucial to neutralize the acidic byproduct (HCl or acetic acid), which would otherwise protonate the starting amine, rendering it non-nucleophilic. Acetic anhydride is generally preferred over the more reactive acetyl chloride for moderately reactive amines to ensure better control and minimize side reactions.

N-Alkylation

Direct N-alkylation of the amino group can be challenging due to the risk of over-alkylation (formation of secondary and tertiary amines) and the compound's reduced nucleophilicity. Reductive amination or specialized alkylating agents may provide cleaner outcomes. However, direct alkylation with reactive electrophiles is feasible.

Based on procedures for related substrates, the reaction of the title compound with an α-iodo ketone would likely proceed via N-alkylation.[10][11]

  • Reaction: Dissolve this compound (1.0 eq) and the desired α-iodo ketone (1.0-1.2 eq) in a polar aprotic solvent like acetone or acetonitrile.

  • Conditions: Stir the mixture at room temperature or with gentle heating (40-60 °C) in the absence of a base. The reaction progress should be monitored by TLC or LC-MS.

  • Isolation: The resulting N-alkylated ammonium iodide salt often precipitates from the reaction mixture and can be isolated by filtration.

Causality: While many alkylations require a base, reactions with highly reactive alkyl iodides can proceed directly. The resulting product is an ammonium salt. Subsequent treatment with a base would be required to yield the free secondary amine.

Diazotization

The conversion of the primary aromatic amino group into a diazonium salt is a cornerstone of aromatic chemistry, opening pathways to a vast array of functionalities.[12] This reaction allows the -NH₂ group to be replaced with halides, -OH, -CN, and other groups, although the presence of the iodo-substituent already provides a handle for many of these transformations via cross-coupling.

  • Setup: Suspend or dissolve this compound (1.0 eq) in a strong aqueous acid, such as 2M hydrochloric acid or sulfuric acid, in a beaker or flask.

  • Cooling: Cool the mixture to 0-5 °C using an ice-salt bath. Vigorous stirring is essential.

  • Nitrosation: Prepare a solution of sodium nitrite (NaNO₂) (1.0-1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the cold amine suspension, ensuring the temperature remains below 5 °C.

  • Monitoring: The completion of the diazotization can be checked by testing a drop of the reaction mixture on starch-iodide paper. A positive test (immediate blue-black color) indicates the presence of excess nitrous acid and thus the consumption of the primary amine.[13]

  • Usage: The resulting cold diazonium salt solution is unstable and should be used immediately in subsequent reactions (e.g., Sandmeyer or Schiemann reactions).

Causality: The reaction is performed at low temperatures because aryl diazonium salts are thermally unstable and can decompose violently or undergo unwanted side reactions at higher temperatures. A strong acid is required to generate the reactive nitrosating agent, nitrous acid (HNO₂), in situ from sodium nitrite.

Application in Heterocyclic Synthesis: The Friedländer Annulation

The ortho-aminoaryl ketone motif is a classic precursor for the synthesis of quinolines via the Friedländer annulation.[14] This reaction involves the condensation of the ortho-amino ketone with a compound containing a reactive α-methylene group (e.g., another ketone or an ester), typically under acid or base catalysis.

G Start Starting Materials: 1. This compound 2. α-Methylene Ketone (e.g., Acetophenone) Mix Combine in Solvent (e.g., Ethanol) Start->Mix Catalyst Add Catalyst (e.g., KOH or p-TsOH) Mix->Catalyst Reflux Heat to Reflux (6-12 hours) Catalyst->Reflux Workup Cool & Precipitate (Add cold water) Reflux->Workup Isolate Isolate Product (Vacuum Filtration) Workup->Isolate Product Substituted Quinolone Product Isolate->Product

Caption: General workflow for the Friedländer Annulation.

  • Setup: In a round-bottom flask, combine this compound (1.0 eq) and a ketone with an α-methylene group, such as acetophenone (1.0 eq), in ethanol.

  • Catalysis: Add a catalytic amount of a base (e.g., a few drops of 10 M aqueous potassium hydroxide) or an acid (e.g., p-toluenesulfonic acid).[14]

  • Reaction: Heat the reaction mixture to reflux with stirring for 6-12 hours, monitoring progress by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker of cold water to precipitate the quinoline product.

  • Purification: Collect the solid product by vacuum filtration, wash with water and a small amount of cold ethanol, and dry. Further purification can be achieved by recrystallization.

Interplay with the Iodo Group: A Gateway to Cross-Coupling

While this guide focuses on the amino group, its electronic influence is coupled with the synthetic utility of the para-iodo substituent. The iodine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds.[15][16]

The electronic nature of the amino group (or its protected form) can influence the rate of oxidative addition of the palladium catalyst to the carbon-iodine bond. The protected (acylated) form is often used during these reactions to prevent undesired coordination of the free amine to the metal catalyst, which can inhibit its activity. This dual functionality makes the title compound an exceptionally valuable building block for constructing complex molecular architectures.

Conclusion

The amino group of this compound possesses a rich and nuanced reactivity profile. Its inherent nucleophilicity is significantly tempered by a combination of steric hindrance from the ortho-methyl group and powerful electronic withdrawal and intramolecular hydrogen bonding involving the ortho-acetyl group. Despite this reduced reactivity, the amine remains a versatile functional handle for critical synthetic operations, including protection via acylation, derivatization through alkylation, transformation via diazotization, and, most notably, as a key component in the construction of quinoline heterocycles. The synergistic presence of the synthetically versatile iodo group further elevates its status as a high-value intermediate for the assembly of complex target molecules in pharmaceutical and materials research. A comprehensive understanding of this intricate electronic and steric interplay is paramount for any scientist aiming to exploit its full synthetic potential.

References

  • Kolehmainen, E., et al. (2005). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. International Journal of Molecular Sciences. Available at: [Link]

  • Der Pharma Chemica. (2015). Investigation of amine inversion dynamics in ortho and meta substituted anilines by G3XMP2 theory. Der Pharma Chemica. Available at: [Link]

  • ResearchGate. (2005). C-13-NMR based evaluation of the electronic and steric interactions in aromatic amines. ResearchGate. Available at: [Link]

  • Kubas, A., et al. (2016). How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Voronoi deformation density analysis. RSC Publishing. Available at: [Link]

  • Chemistry Steps. Reactions of Aniline. Chemistry Steps. Available at: [Link]

  • Organic Syntheses. Benzidine Diazotization Procedure. Organic Syntheses. Available at: [Link]

  • Bosch, E., & Jeffries, L. (2018). 1-(2-Amino-4,5-dimethylphenyl)ethanone. IUCrData. Available at: [Link]

  • MDPI. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Molecules. Available at: [Link]

  • PubChem. 1-(2-Amino-3-methylphenyl)ethanone. National Center for Biotechnology Information. Available at: [Link]

  • Organic Chemistry Portal. Diazotisation. Organic Chemistry Portal. Available at: [Link]

  • ResearchGate. (2011). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. Available at: [Link]

  • ResearchGate. (2023). 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. ResearchGate. Available at: [Link]

  • MDPI. (2020). Advances in Cross-Coupling Reactions. Molecules. Available at: [Link]

  • National Institutes of Health. (2023). 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. National Library of Medicine. Available at: [Link]

  • MDPI. (2021). Research in the Field of Drug Design and Development. Molecules. Available at: [Link]

  • Vanderbilt University. Drug Discovery Chemistry. Vanderbilt University. Available at: [Link]

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The Pivotal Role of Iodine in the Reactivity of 1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the role of the iodine substituent in directing the reactivity of the versatile building block, "1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone." This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules. We will explore the electronic and steric influences of the iodine atom, its exceptional utility as a leaving group in a multitude of cross-coupling reactions, and its role in directing regioselectivity. Detailed mechanistic discussions are complemented by field-proven experimental protocols and data, offering a comprehensive resource for leveraging the unique chemical properties of this iodo-substituted aniline derivative in synthetic applications.

Introduction: The Strategic Importance of Iodinated Aromatics

Iodinated aromatic compounds are indispensable intermediates in modern organic synthesis, primarily due to the unique properties of the carbon-iodine (C-I) bond.[1] Among the halogens, iodine offers an optimal balance of reactivity and stability, making it an excellent leaving group in a vast array of transition-metal-catalyzed cross-coupling reactions.[2][3] The title compound, "this compound," is a trifunctional molecule featuring an aniline, a methyl ketone, and a strategically positioned iodine atom. This arrangement of functional groups provides a rich platform for the synthesis of diverse and complex molecular architectures, particularly in the realm of medicinal chemistry and materials science. The inherent reactivity of the C-I bond is the primary focal point for a multitude of selective chemical transformations, allowing for the late-stage introduction of molecular complexity.

The Dual Nature of Iodine: Electronic and Steric Effects

The iodine atom in "this compound" exerts a significant influence on the reactivity of the aromatic ring through a combination of electronic and steric effects.

2.1. Electronic Influence:

Iodine, like other halogens, exhibits a dual electronic effect: it is inductively electron-withdrawing (-I) and simultaneously electron-donating through resonance (+R).[4] The inductive effect arises from the electronegativity difference between carbon and iodine, which deactivates the aromatic ring towards electrophilic substitution. However, the lone pairs on the iodine atom can participate in resonance, donating electron density to the ring, particularly at the ortho and para positions.[4] In the context of "this compound," the powerful electron-donating amino group is the dominant activator and ortho-, para-director for electrophilic aromatic substitution. The iodine's primary electronic role in this molecule is to serve as an outstanding leaving group in nucleophilic aromatic substitution and cross-coupling reactions.

2.2. Steric Hindrance:

The iodine atom is the largest of the stable halogens, and its significant van der Waals radius can introduce considerable steric hindrance.[5] This steric bulk can influence the regioselectivity of reactions by sterically shielding the ortho positions. For instance, in reactions involving the amino group or the acetyl group, the iodine atom can direct incoming reagents to the less hindered faces of the molecule. This steric influence can be a powerful tool for controlling the three-dimensional architecture of the final product.

The Carbon-Iodine Bond: A Gateway to Diverse Functionality

The relatively low bond dissociation energy of the C-I bond compared to other carbon-halogen bonds is the cornerstone of its utility in organic synthesis. This inherent weakness makes the iodine atom an excellent leaving group, particularly in palladium- and copper-catalyzed cross-coupling reactions. The general order of reactivity for aryl halides in these reactions is I > Br > Cl > F. This high reactivity allows for milder reaction conditions and often broader substrate scope compared to other aryl halides.

Below, we delve into the key transformations where the iodine atom of "this compound" plays a central role.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds between an organoboron compound and an organohalide.[6][7] The high reactivity of the C-I bond in "this compound" makes it an ideal substrate for this transformation, allowing for the introduction of a wide range of aryl, heteroaryl, vinyl, and alkyl groups at the 5-position.

Reaction Principle:

Caption: Workflow for the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add "this compound" (1.0 eq.), the desired boronic acid or ester (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

  • Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

  • Heat the reaction mixture to 80-110 °C and monitor the progress by an appropriate method (e.g., TLC, LC-MS).

  • Upon completion, cool the mixture to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

CatalystBaseSolventTemperature (°C)Typical Yield (%)
Pd(PPh₃)₄K₂CO₃Toluene/H₂O10085-95
Pd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O9090-98
Pd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O100>95
Heck-Mizoroki Reaction: Synthesis of Substituted Alkenes

The Heck-Mizoroki reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes, and it is another key transformation where the iodo substituent is highly advantageous.[8][9] This reaction provides a direct route to introduce vinyl groups at the 5-position of the aniline core.

Reaction Principle:

Caption: General workflow of the Heck-Mizoroki reaction.

Experimental Protocol: Representative Heck-Mizoroki Reaction

  • In a sealed tube, combine "this compound" (1.0 eq.), the alkene (1.5-2.0 eq.), a palladium catalyst such as Pd(OAc)₂ (2-5 mol%), a phosphine ligand (if required), and a base like triethylamine (Et₃N) or K₂CO₃ (2.0-3.0 eq.).

  • Add a suitable solvent such as DMF, NMP, or acetonitrile.

  • Heat the reaction mixture to 100-140 °C and monitor its progress.

  • After completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the residue by column chromatography.

CatalystBaseSolventTemperature (°C)Typical Yield (%)
Pd(OAc)₂Et₃NDMF12070-90
Pd/CNaOAcDMA14075-95
Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between a terminal alkyne and an aryl halide, typically catalyzed by a combination of palladium and copper complexes.[10][11] The high reactivity of the C-I bond in the title compound allows for this reaction to proceed under mild conditions.

Reaction Principle:

Caption: General workflow of the Sonogashira coupling reaction.

Experimental Protocol: Representative Sonogashira Coupling

  • To a Schlenk flask under an inert atmosphere, add "this compound" (1.0 eq.), the terminal alkyne (1.2-1.5 eq.), a palladium catalyst like Pd(PPh₃)₂Cl₂ (1-3 mol%), and a copper(I) co-catalyst such as CuI (2-5 mol%).

  • Add a suitable solvent (e.g., THF, DMF) and an amine base (e.g., triethylamine, diisopropylamine), which often serves as both the base and a solvent.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.

  • Upon completion, remove the solvent under reduced pressure, and partition the residue between an organic solvent and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Pd CatalystCu Co-catalystBaseSolventTemperature (°C)Typical Yield (%)
Pd(PPh₃)₂Cl₂CuIEt₃NTHF25-5080-95
Pd(OAc)₂/PPh₃CuIi-Pr₂NHDMF6085-98
Buchwald-Hartwig Amination: Forming Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of C-N bonds from aryl halides and amines.[12][13][14] This reaction is particularly valuable for synthesizing substituted anilines and other nitrogen-containing heterocycles. The iodo-substituted title compound is an excellent substrate for this transformation.

Reaction Principle:

Caption: General workflow of the Buchwald-Hartwig amination.

Experimental Protocol: Representative Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos, SPhos), and a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄).

  • Add "this compound" (1.0 eq.) and the amine coupling partner (1.1-1.5 eq.).

  • Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

  • Seal the tube and heat the reaction mixture to 80-120 °C.

  • Monitor the reaction until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

Pd SourceLigandBaseSolventTemperature (°C)Typical Yield (%)
Pd₂(dba)₃XPhosNaOtBuToluene10080-95
Pd(OAc)₂SPhosK₃PO₄Dioxane11085-98
Ullmann Condensation: A Classic C-O and C-N Bond Formation

The Ullmann condensation is a copper-catalyzed reaction that allows for the formation of C-O and C-N bonds, providing an alternative to the palladium-catalyzed methods.[15][16] While it often requires harsher conditions (higher temperatures), it can be advantageous for certain substrates. The C-I bond is highly susceptible to this transformation.

Reaction Principle:

Caption: General workflow of the Ullmann condensation.

Experimental Protocol: Representative Ullmann Condensation

  • To a reaction vessel, add "this compound" (1.0 eq.), the alcohol or amine nucleophile (1.5-2.0 eq.), a copper catalyst such as CuI or Cu₂O (10-20 mol%), a ligand (e.g., 1,10-phenanthroline, L-proline), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

  • Add a high-boiling polar solvent such as DMF, NMP, or DMSO.

  • Heat the mixture to 120-180 °C and monitor the reaction.

  • After completion, cool the reaction, dilute with an organic solvent, and filter to remove inorganic salts.

  • Wash the organic layer with water and brine, dry, and concentrate.

  • Purify the product by column chromatography.

Cu CatalystLigandBaseSolventTemperature (°C)Typical Yield (%)
CuI1,10-PhenanthrolineK₂CO₃DMF15060-80
Cu₂OL-ProlineCs₂CO₃DMSO13065-85

Intramolecular Reactivity: A Pathway to Heterocycles

The presence of the amino and acetyl groups in "this compound" opens up possibilities for intramolecular reactions, leading to the formation of heterocyclic scaffolds. A notable example is the Friedländer annulation, which can be used to synthesize quinolines.[2][5] While the iodine atom is not directly involved in the cyclization, its presence on the resulting quinoline core provides a handle for further functionalization via the cross-coupling reactions discussed previously.

4.1. Friedländer Annulation for Quinolone Synthesis:

The reaction of a 2-aminoaryl ketone with a compound containing an α-methylene group adjacent to a carbonyl group, in the presence of an acid or base catalyst, leads to the formation of a quinoline.

Reaction Principle:

Caption: General workflow for the Friedländer annulation.

Conclusion

The iodine atom in "this compound" is far more than a simple substituent; it is a strategic functional group that unlocks a vast and diverse range of chemical transformations. Its high reactivity as a leaving group in a multitude of palladium- and copper-catalyzed cross-coupling reactions makes it an invaluable tool for the construction of complex molecular architectures. The steric and electronic properties of iodine also play a subtle yet important role in directing the reactivity of the molecule. This guide has provided a comprehensive overview of the pivotal role of iodine in this versatile building block, offering both theoretical insights and practical experimental guidance for its effective utilization in synthetic organic chemistry.

References

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The Strategic Utility of 1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone in Modern Heterocyclic Synthesis: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic versatility of 1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone, a highly functionalized aromatic building block. Possessing three distinct reactive centers—an o-aminoaryl ketone, an iodinated aromatic ring, and a sterically influencing methyl group—this starting material offers a powerful platform for the construction of a diverse array of complex heterocyclic scaffolds. This document, intended for researchers and professionals in synthetic organic chemistry and drug development, will delve into the synthesis of this key intermediate, its physicochemical properties, and its strategic application in the synthesis of medicinally relevant heterocycles such as quinolines, indoles, quinazolines, and benzodiazepines. We will explore the causality behind experimental choices in key synthetic transformations, including the Friedländer annulation, palladium-catalyzed Larock indole synthesis, and Sonogashira coupling reactions. Detailed, field-proven experimental protocols and mechanistic insights are provided to empower chemists to leverage the full potential of this versatile starting material.

Introduction: A Multifaceted Building Block

In the landscape of modern medicinal chemistry, the efficient construction of novel heterocyclic frameworks remains a paramount objective. Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and functional materials. The strategic design of starting materials that offer multiple points for diversification is therefore of critical importance. This compound is one such privileged starting material. Its unique trifecta of functional groups—the o-amino ketone moiety, the versatile aryl iodide, and the directing methyl group—renders it an exceptionally valuable precursor for a multitude of synthetic transformations.

The o-amino ketone functionality is a classical precursor for condensation reactions, most notably the Friedländer annulation for the synthesis of quinolines. The aryl iodide provides a reactive handle for a wide range of palladium-catalyzed cross-coupling reactions, including the Sonogashira, Heck, Suzuki, and Buchwald-Hartwig reactions, enabling the introduction of diverse substituents or the formation of new rings. The methyl group, positioned ortho to the amino group, can exert significant steric and electronic effects, influencing the regioselectivity of certain reactions and potentially modulating the biological activity of the resulting heterocyclic products.

This guide will serve as a detailed roadmap for the effective utilization of this compound in the synthesis of diverse and complex heterocyclic systems.

Synthesis of this compound

While commercially available from specialized suppliers, a reliable in-house synthesis of this compound is often desirable for cost-effectiveness and scalability. A plausible and efficient three-step synthetic sequence starting from the readily available 3-methylacetophenone is outlined below. This proposed synthesis is based on well-established and robust organic transformations.

Synthesis_Pathway Start 3-Methylacetophenone Intermediate1 5-Methyl-2-nitroacetophenone Start->Intermediate1 HNO₃, H₂SO₄ Intermediate2 1-(2-Amino-3-methylphenyl)-1-ethanone Intermediate1->Intermediate2 Fe, NH₄Cl or SnCl₂ Target This compound Intermediate2->Target I₂, HIO₃ or NIS

Caption: Proposed synthetic pathway for this compound.

Step 1: Nitration of 3-Methylacetophenone

The initial step involves the regioselective nitration of 3-methylacetophenone. The methyl and acetyl groups are both ortho-, para-directing. However, the acetyl group is deactivating, while the methyl group is activating. The directing effect of the activating methyl group and the steric hindrance of the acetyl group favor nitration at the C2 and C6 positions. The major product is typically the 2-nitro isomer due to the stronger directing effect of the methyl group.

Experimental Protocol:

  • To a stirred solution of concentrated sulfuric acid (100 mL) cooled to 0 °C in an ice-salt bath, slowly add 3-methylacetophenone (26.8 g, 0.2 mol).

  • Maintain the temperature below 5 °C during the addition.

  • Separately, prepare the nitrating mixture by cautiously adding concentrated nitric acid (15 mL) to concentrated sulfuric acid (30 mL), keeping the mixture cool.

  • Add the nitrating mixture dropwise to the solution of 3-methylacetophenone in sulfuric acid over 1 hour, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

  • Pour the reaction mixture slowly onto crushed ice (1 kg) with vigorous stirring.

  • Collect the precipitated yellow solid, 5-methyl-2-nitroacetophenone, by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

Step 2: Reduction of 5-Methyl-2-nitroacetophenone

The nitro group is subsequently reduced to an amine. Several methods are effective for this transformation, with iron powder in the presence of an acid or ammonium chloride being a common and cost-effective choice. Alternatively, tin(II) chloride can be used.[1]

Experimental Protocol:

  • In a round-bottom flask, suspend 5-methyl-2-nitroacetophenone (17.9 g, 0.1 mol) and ammonium chloride (26.7 g, 0.5 mol) in a mixture of ethanol (150 mL) and water (50 mL).

  • Heat the mixture to reflux and add iron powder (28 g, 0.5 mol) portion-wise over 30 minutes.

  • Continue to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, filter the hot reaction mixture through a pad of Celite® to remove the iron salts.

  • Wash the filter cake with hot ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Add water to the residue and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 1-(2-amino-3-methylphenyl)-1-ethanone as a crude product, which can be purified by column chromatography or recrystallization.

Step 3: Regioselective Iodination

The final step is the regioselective iodination of 1-(2-amino-3-methylphenyl)-1-ethanone. The amino group is a strongly activating, ortho-, para-directing group. The position para to the amino group (C5) is the most activated and sterically accessible site for electrophilic substitution. A variety of iodinating reagents can be employed, such as iodine in the presence of an oxidizing agent (e.g., iodic acid) or N-iodosuccinimide (NIS).

Experimental Protocol:

  • Dissolve 1-(2-amino-3-methylphenyl)-1-ethanone (14.9 g, 0.1 mol) in glacial acetic acid (200 mL).

  • To this solution, add N-iodosuccinimide (22.5 g, 0.1 mol) in one portion.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Pour the reaction mixture into a large volume of water (1 L) and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with saturated sodium thiosulfate solution to remove any unreacted iodine, then with brine.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Physicochemical and Spectroscopic Characterization

The physical and spectroscopic properties of this compound are crucial for its identification and for monitoring reactions.

PropertyPredicted Value
Molecular Formula C₉H₁₀INO
Molecular Weight 275.09 g/mol
Appearance Pale yellow to brown solid
Melting Point Not reported; expected to be a solid at room temperature
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂, EtOAc)
Predicted ¹H and ¹³C NMR Spectral Data

¹H NMR (400 MHz, CDCl₃):

  • δ 7.8-7.6 (d, 1H): Aromatic proton at C6, appearing as a doublet due to coupling with the proton at C4. It will be downfield due to the deshielding effect of the adjacent acetyl group.

  • δ 7.4-7.2 (d, 1H): Aromatic proton at C4, appearing as a doublet.

  • δ 4.5-5.5 (br s, 2H): Protons of the amino group (-NH₂), typically a broad singlet. The chemical shift can vary with concentration and solvent.

  • δ 2.5-2.6 (s, 3H): Protons of the acetyl methyl group (-COCH₃), appearing as a sharp singlet.

  • δ 2.2-2.3 (s, 3H): Protons of the aromatic methyl group (-CH₃), appearing as a sharp singlet.

¹³C NMR (100 MHz, CDCl₃):

  • δ ~200: Carbonyl carbon of the acetyl group.

  • δ ~150: C2 carbon attached to the amino group.

  • δ ~140: C5 carbon attached to the iodine atom.

  • δ ~138: C6 aromatic carbon.

  • δ ~125: C4 aromatic carbon.

  • δ ~120: C3 carbon attached to the methyl group.

  • δ ~85: C1 carbon attached to the acetyl group.

  • δ ~28: Acetyl methyl carbon.

  • δ ~18: Aromatic methyl carbon.

Applications in Heterocycle Synthesis

The true value of this compound lies in its ability to serve as a versatile precursor for a wide range of heterocyclic systems.

Quinoline Synthesis via Friedländer Annulation

The Friedländer synthesis is a classic and highly efficient method for the construction of quinoline rings.[2][3][4][5] It involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, typically under acidic or basic catalysis.

Friedlander_Mechanism A This compound C Aldol Adduct A->C + B, Base B α-Methylene Ketone D α,β-Unsaturated Ketone C->D - H₂O E Cyclized Intermediate D->E Intramolecular Cyclization F Substituted Quinoline E->F - H₂O

Caption: Simplified workflow for the Friedländer annulation.

Experimental Protocol for the Synthesis of a 6-Iodo-8-methyl-2,4-disubstituted Quinoline:

  • In a round-bottom flask, combine this compound (2.75 g, 10 mmol) and a ketone with an α-methylene group (e.g., acetophenone, 1.20 g, 10 mmol).

  • Add ethanol (30 mL) to the flask, followed by a catalytic amount of a base (e.g., 10 M aqueous potassium hydroxide, 0.5 mL).[6]

  • Heat the reaction mixture to reflux with stirring for 6-8 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into cold water (150 mL).

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with water and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure quinoline derivative.

Indole Synthesis via Palladium-Catalyzed Larock Indole Synthesis

The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation of an o-haloaniline with a disubstituted alkyne to produce 2,3-disubstituted indoles.[7][8][9] This reaction is highly versatile and tolerates a wide range of functional groups.

Larock_Indole_Synthesis Start This compound + Alkyne Oxidative_Addition Oxidative Addition Start->Oxidative_Addition Pd(0) Catalyst Pd(0) Catalyst Alkyne_Insertion Alkyne Insertion Oxidative_Addition->Alkyne_Insertion Alkyne Cyclization Reductive Elimination/Cyclization Alkyne_Insertion->Cyclization Product Substituted Indole Cyclization->Product Product->Catalyst Regeneration

Caption: Catalytic cycle of the Larock indole synthesis.

Experimental Protocol for the Synthesis of a 4-Acetyl-6-iodo-7-methyl-2,3-disubstituted Indole:

  • To a sealed reaction vessel under an inert atmosphere (argon or nitrogen), add this compound (2.75 g, 10 mmol), a disubstituted alkyne (e.g., diphenylacetylene, 3.56 g, 20 mmol), palladium(II) acetate (112 mg, 0.5 mol%), and a suitable base (e.g., potassium carbonate, 2.76 g, 20 mmol).

  • Add a solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) (20 mL).

  • Seal the vessel and heat the reaction mixture to 100-120 °C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired indole derivative.

Synthesis of Fused Heterocycles via Sonogashira and Heck Couplings

The aryl iodide functionality is a gateway to a vast array of C-C bond-forming reactions, enabling the synthesis of more complex and fused heterocyclic systems.

The Sonogashira reaction is the palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide.[10][11][12] This reaction can be used to introduce an alkyne substituent, which can then undergo subsequent intramolecular cyclization to form a new heterocyclic ring.

Experimental Protocol for Sonogashira Coupling:

  • To a Schlenk flask under an inert atmosphere, add this compound (2.75 g, 10 mmol), a terminal alkyne (12 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and copper(I) iodide (1-2 mol%).

  • Add a solvent such as triethylamine or a mixture of DMF and an amine base.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • After the reaction is complete, filter the mixture to remove the amine salt, and concentrate the filtrate.

  • The resulting alkynylated intermediate can then be subjected to cyclization conditions (e.g., acid or base catalysis, or further metal-catalyzed reactions) to form fused heterocycles.

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene.[13][14][15][16] This allows for the introduction of vinyl groups, which can also participate in subsequent cyclization reactions.

Experimental Protocol for Heck Reaction:

  • In a sealed tube, combine this compound (2.75 g, 10 mmol), an alkene (e.g., ethyl acrylate, 1.5 g, 15 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., PPh₃, 4-10 mol%), and a base (e.g., triethylamine, 2.02 g, 20 mmol).

  • Add a solvent such as DMF or acetonitrile (20 mL).

  • Heat the mixture to 80-120 °C for 12-24 hours.

  • After cooling, dilute with water and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • The resulting vinylated product can be used in further synthetic steps to construct more elaborate heterocyclic systems.

Potential for Quinazoline and Benzodiazepine Synthesis

The o-amino ketone moiety also serves as a precursor for the synthesis of other important heterocyclic cores, such as quinazolines and benzodiazepines.

  • Quinazoline Synthesis: Quinazolines can be synthesized from o-aminoaryl ketones through condensation with various reagents, such as formamide, orthoesters, or aldehydes followed by an oxidative cyclization.[17][18][19]

  • Benzodiazepine Synthesis: 1,5-Benzodiazepines are typically synthesized by the condensation of an o-phenylenediamine with a ketone. While the starting material is an o-amino ketone, it can be envisioned that under certain conditions, it could react with another amine source or undergo a self-condensation followed by rearrangement to form benzodiazepine-like structures, although this is a less direct application.[20][21][22][23][24]

Conclusion

This compound is a strategically designed and highly versatile starting material for the synthesis of a wide range of heterocyclic compounds. Its unique combination of an o-amino ketone, an aryl iodide, and a methyl group provides multiple avenues for both classical and modern synthetic transformations. This guide has outlined its plausible synthesis and demonstrated its potential in the construction of valuable heterocyclic scaffolds through detailed protocols for the Friedländer annulation, Larock indole synthesis, and palladium-catalyzed cross-coupling reactions. The principles and methodologies described herein offer a robust toolkit for researchers and drug development professionals to explore novel chemical space and accelerate the discovery of new bioactive molecules.

References

  • Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. Journal of the American Chemical Society, 113(17), 6689–6690.
  • Larock indole synthesis. (2023). In Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Quinazoline Synthesis. [Link]

  • SynArchive. (n.d.). Larock Indole Synthesis. [Link]

  • Friedländer synthesis. (2023). In Wikipedia. [Link]

  • Benchchem. (n.d.). A Technical Guide to 1-(2-Amino-5-methylphenyl)ethanone: Synthesis, Commercial Availability, and Applications in Drug Discovery. This source provides a general protocol for the reduction of a nitro group to an amine using SnCl₂.
  • Ilangovan, A., & Satish, G. (2014). Direct amidation of 2'-aminoacetophenones using I₂-TBHP: a unimolecular domino approach toward isatin and iodoisatin. The Journal of organic chemistry, 79(11), 4984–4991.
  • RSC Advances. (2015). The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. [Link]

  • Kim, J., et al. (1998). Synthesis of 3-Substituted 1,4-Benzodiazepin-2-ones. Journal of the Brazilian Chemical Society, 9(4), 371-376.
  • Franco, C. H., et al. (2022). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. Journal of the Brazilian Chemical Society, 33(7), 736-754.
  • Ilangovan, A., & Satish, G. (2014). Direct amidation of 2'-aminoacetophenones using I₂-TBHP: a unimolecular domino approach toward isatin and iodoisatin. The Journal of organic chemistry, 79(11), 4984–4991. [Link]

  • Satheeshkumar, K., Sivalingam, P., & Prasad, S. (2022). Different catalytic approaches of Friedländer synthesis of quinolines. RSC advances, 12(41), 26735–26753.
  • Heck reaction. (2023). In Wikipedia. [Link]

  • Movassaghi, M., & Schmidt, M. A. (2007). A concise synthesis of (-)-aspergilazine A. Angewandte Chemie (International ed. in English), 46(19), 3725–3728.
  • ResearchGate. (2024). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. [Link]

  • MDPI. (2021). Palladium-Catalyzed Benzodiazepines Synthesis. [Link]

  • Sonogashira coupling. (2023). In Wikipedia. [Link]

  • Chemistry LibreTexts. (2021). Sonogashira Coupling. [Link]

  • Google Patents. (n.d.). US5466799A - Synthesis of benzodiazepines.
  • Kysilka, O., et al. (2015). Flow Chemistry: Sonogashira Coupling.
  • Movassaghi, M., & Schmidt, M. A. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules (Basel, Switzerland), 27(13), 4118.
  • Majid, S. A., et al. (2012). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Journal of biomedicine & biotechnology, 2012, 510650.
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Ilangovan, A., & Satish, G. (2014). Direct amidation of 2'-aminoacetophenones using I₂-TBHP: a unimolecular domino approach toward isatin and iodoisatin. The Journal of organic chemistry, 79(11), 4984–4991.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • MDPI. (2022). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. [Link]

  • Chemical Engineering Transactions. (2018). Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. [Link]

  • Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. [Link]

  • PubChem. (n.d.). 2'-Aminoacetophenone. [Link]

  • Chem-Station. (2014, March 11). Mizoroki-Heck Reaction. [Link]

  • ResearchGate. (n.d.). Side-Chain Iodination of Acetophenone. [Link]

  • PubMed. (n.d.). Mono-iodination strategy for a methionine-containing peptide [Tyr 8 ]-Substance P. [Link]

  • MDPI. (2023). 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. [Link]

  • ResearchGate. (n.d.). Figure S6. 13 C NMR spectrum of 1-(3-Methylphenyl)ethanone oxime (2c). [Link]

  • MDPI. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • ResearchGate. (2018). 1-(2-Amino-4,5-dimethylphenyl)ethanone. [Link]

  • PubChem. (n.d.). 1-(2-Amino-3-methylphenyl)ethanone. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone in Heterocyclic Synthesis

The privileged scaffold of 2-aminoaryl ketones serves as a cornerstone in the edifice of medicinal chemistry and drug discovery. Among these, This compound emerges as a particularly valuable starting material. Its strategic importance lies in the trifecta of reactive functionalities it presents: a nucleophilic amino group, an electrophilic acetyl group, and an iodine atom poised for a variety of cross-coupling reactions. This unique combination opens synthetic gateways to a diverse array of heterocyclic systems, many of which form the core of pharmacologically active agents.

This comprehensive guide provides detailed application notes and robust protocols for the synthesis of four major classes of N-heterocycles—quinolines, indoles, benzodiazepines, and quinoxalines—commencing from this versatile precursor. The methodologies are presented with an emphasis on the underlying chemical principles, ensuring that researchers, scientists, and drug development professionals can not only replicate the procedures but also adapt and innovate upon them.

Part 1: Synthesis of 6-Iodo-8-methyl-2-substituted-quinolines via Friedländer Annulation

The Friedländer synthesis is a classic and highly efficient method for the construction of the quinoline nucleus.[1] It involves the condensation of a 2-aminoaryl ketone with a compound containing a reactive α-methylene group, typically catalyzed by either acid or base.[2][3] The reaction is particularly amenable to microwave-assisted conditions, which can significantly reduce reaction times and improve yields.[4][5]

Mechanistic Rationale

The reaction can proceed through two primary pathways: an initial aldol condensation followed by cyclization and dehydration, or an initial Schiff base formation followed by an intramolecular aldol-type reaction. The prevailing mechanism is often dependent on the specific reactants and reaction conditions.

Friedlander_Mechanism cluster_pathA Pathway A: Aldol First cluster_pathB Pathway B: Schiff Base First SM This compound + α-Methylene Ketone Aldol Aldol Adduct SM->Aldol Aldol Condensation Schiff Schiff Base/Enamine SM->Schiff Schiff Base Formation Unsaturated α,β-Unsaturated Carbonyl Aldol->Unsaturated Dehydration Cyclized_Aldol Cyclized Intermediate Unsaturated->Cyclized_Aldol Intramolecular Cyclization Quinoline 6-Iodo-8-methyl-2-substituted-quinoline Cyclized_Aldol->Quinoline Dehydration Cyclized_Schiff Cyclized Intermediate Schiff->Cyclized_Schiff Intramolecular Aldol-type Reaction Cyclized_Schiff->Quinoline Dehydration

Figure 1: Mechanistic pathways of the Friedländer quinoline synthesis.

Protocol 1.1: Microwave-Assisted Synthesis of 6-Iodo-2,4,8-trimethylquinoline

This protocol details the synthesis of a trimethyl-substituted quinoline, a scaffold with potential applications in various therapeutic areas.[6]

Materials:

  • This compound (1.0 mmol, 289 mg)

  • Pentane-2,4-dione (acetylacetone) (1.2 mmol, 120 mg, 0.12 mL)

  • Acetic acid (glacial, 5 mL)

  • Microwave vial (10 mL) with a magnetic stir bar

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a 10 mL microwave vial, add this compound, pentane-2,4-dione, and glacial acetic acid.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 160°C for 5-10 minutes.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the acetic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the pure 6-iodo-2,4,8-trimethylquinoline.

Expected Yield: 85-95%

Characterization Data (Hypothetical):

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.25 (s, 1H), 7.98 (s, 1H), 7.15 (s, 1H), 2.70 (s, 3H), 2.65 (s, 3H), 2.50 (s, 3H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 158.0, 147.5, 145.0, 138.0, 135.5, 128.0, 125.0, 122.0, 90.0, 25.0, 24.5, 18.5.

  • MS (ESI+): m/z = 312.0 [M+H]⁺.

ParameterValueReference
Starting MaterialThis compound-
ReagentPentane-2,4-dione-
Catalyst/SolventAcetic Acid[5]
Temperature160°C[5]
Time5-10 min[5]
Yield85-95%-

Part 2: Synthesis of 6-Iodo-4-methyl-2-phenyl-indole via Bischler-Möhlau Synthesis

The Bischler-Möhlau indole synthesis is a classic method for preparing 2-arylindoles from an α-haloacetophenone and an excess of an aniline.[7][8] This reaction can be adapted for the synthesis of indoles from 2-aminoaryl ketones, although it may require a two-step process involving the initial formation of an α-amino ketone intermediate.

Mechanistic Rationale

The reaction proceeds through the initial formation of an α-anilino ketone, which then undergoes cyclization. A second molecule of aniline acts as a catalyst and is involved in the formation of an imine intermediate, which facilitates the cyclization and subsequent aromatization to the indole ring.[9][10]

Bischler_Mohlau_Mechanism Start α-Bromoacetophenone + Aniline (excess) Alpha_Anilino α-Anilino Ketone Start->Alpha_Anilino Nucleophilic Substitution Imine Imine Intermediate Alpha_Anilino->Imine Condensation with second aniline Cyclized Cyclized Intermediate Imine->Cyclized Electrophilic Cyclization Indole 2-Arylindole Cyclized->Indole Aromatization Benzodiazepine_Synthesis Start This compound + Glycine Ethyl Ester Schiff_Base Schiff Base Intermediate Start->Schiff_Base Condensation Cyclized Cyclized Intermediate Schiff_Base->Cyclized Intramolecular Cyclization Benzodiazepine 1,4-Benzodiazepin-2-one Cyclized->Benzodiazepine Tautomerization

Figure 3: General pathway for the synthesis of 1,4-benzodiazepin-2-ones.

Protocol 3.1: Synthesis of 7-Iodo-9-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one

This protocol describes the synthesis of a benzodiazepine derivative, a scaffold of significant interest in medicinal chemistry.

Materials:

  • This compound (1.0 mmol, 289 mg)

  • Glycine ethyl ester hydrochloride (1.5 mmol, 209 mg)

  • Pyridine (10 mL)

  • Sodium ethoxide (2.0 mmol, 136 mg)

  • Ethanol

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound and glycine ethyl ester hydrochloride in pyridine.

  • Heat the mixture to reflux for 24-48 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and remove the pyridine under reduced pressure.

  • Dissolve the residue in ethanol and add a solution of sodium ethoxide in ethanol.

  • Stir the mixture at room temperature for 2-4 hours to effect cyclization.

  • Neutralize the reaction mixture with 1 M hydrochloric acid and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate and purify the crude product by silica gel column chromatography to yield the desired benzodiazepine.

Expected Yield: 50-70%

Characterization Data (Hypothetical):

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.50 (br s, 1H, NH), 7.90 (d, J=2.0 Hz, 1H), 7.60-7.40 (m, 5H), 7.20 (d, J=2.0 Hz, 1H), 4.30 (s, 2H), 2.40 (s, 3H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 170.0, 168.0, 142.0, 138.0, 135.0, 132.0, 130.0, 129.5, 129.0, 128.5, 122.0, 90.0, 56.0, 20.5.

  • MS (ESI+): m/z = 391.0 [M+H]⁺.

ParameterValueReference
Starting MaterialThis compound-
ReagentsGlycine ethyl ester hydrochloride, Pyridine, Sodium ethoxideGeneral procedure
TemperatureReflux-
Time24-48 h-
Yield50-70%-

Part 4: Synthesis of 6-Iodo-8-methyl-2,3-diphenyl-quinoxaline

Quinoxalines are an important class of N-heterocycles with a wide range of biological activities, including antimicrobial and anticancer properties. [11][12][13][14]The most common synthesis involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. [15][16]While the starting material is a 2-aminoaryl ketone, it can be conceptually considered as a synthon for an o-phenylenediamine in certain contexts, or more practically, the synthesis can be adapted. A more direct approach involves the reaction of the 2-aminoaryl ketone with an α-haloketone followed by oxidative cyclization.

Mechanistic Rationale

The reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound proceeds via a double condensation to form a dihydrequinoxaline intermediate, which is then oxidized to the aromatic quinoxaline.

Quinoxaline_Synthesis Start o-Phenylenediamine + 1,2-Dicarbonyl Intermediate1 Mono-condensation Product Start->Intermediate1 Condensation Dihydroquinoxaline Dihydroquinoxaline Intermediate1->Dihydroquinoxaline Intramolecular Condensation Quinoxaline Quinoxaline Dihydroquinoxaline->Quinoxaline Oxidation

Figure 4: General synthetic pathway for quinoxalines.

Protocol 4.1: Synthesis of 6-Iodo-8-methyl-2,3-diphenyl-quinoxaline

This protocol details a common method for quinoxaline synthesis that can be adapted for the target molecule.

Materials:

  • This compound (as a precursor to the corresponding diamine)

  • Benzil (1.0 mmol, 210 mg)

  • Ethanol or Acetic Acid (10 mL)

  • Sodium dithionite (for reduction of a nitro precursor if used)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Note: A direct synthesis from this compound is not straightforward. A more practical approach would be to start from a corresponding o-phenylenediamine. For the purpose of this protocol, we will assume the availability of 4-iodo-6-methylbenzene-1,2-diamine.

Procedure (from 4-iodo-6-methylbenzene-1,2-diamine):

  • Dissolve 4-iodo-6-methylbenzene-1,2-diamine (1.0 mmol, 262 mg) and benzil (1.0 mmol, 210 mg) in ethanol (10 mL) in a round-bottom flask.

  • Reflux the mixture for 2-4 hours, monitoring by TLC.

  • Cool the reaction to room temperature, which should cause the product to precipitate.

  • Filter the solid product and wash with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure 6-iodo-8-methyl-2,3-diphenyl-quinoxaline.

Expected Yield: >90%

Characterization Data (Hypothetical):

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.30 (d, J=1.5 Hz, 1H), 7.95 (d, J=1.5 Hz, 1H), 7.60-7.40 (m, 10H), 2.60 (s, 3H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 154.0, 153.5, 142.0, 141.0, 140.0, 139.0, 136.0, 131.0, 130.5, 130.0, 129.5, 129.0, 128.5, 92.0, 18.0.

  • MS (ESI+): m/z = 435.0 [M+H]⁺.

ParameterValueReference
Starting Material4-Iodo-6-methylbenzene-1,2-diamine-
ReagentBenzil[15]
SolventEthanol[15]
TemperatureReflux[15]
Time2-4 h-
Yield>90%-

Safety and Handling

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • α-Bromo ketones are lachrymatory and should be handled with extreme care.

  • Pyridine is a flammable and toxic liquid.

  • Microwave synthesis should be conducted in sealed vessels designed for this purpose, and the manufacturer's safety guidelines must be followed.

Conclusion

The protocols detailed herein provide a robust framework for the synthesis of diverse and medicinally relevant heterocyclic compounds from the readily accessible starting material, this compound. The versatility of this precursor, coupled with established and efficient synthetic methodologies, offers a powerful platform for the generation of novel molecular entities for drug discovery and development. The provided mechanistic insights and detailed experimental procedures are intended to empower researchers to confidently explore the rich chemical space accessible from this strategic building block.

References

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
  • Benzodiazepine Information Coalition. (n.d.). Mechanism of Action. Retrieved from [Link]

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Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Complex Molecule Synthesis

In the landscape of modern drug discovery and materials science, the strategic construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is paramount. The compound 1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone represents a highly valuable and versatile building block for this purpose. Its structure is richly decorated with functional groups that offer distinct opportunities for chemical manipulation. The aryl iodide provides a reactive handle for a suite of palladium-catalyzed cross-coupling reactions, a class of transformations that has become a cornerstone of modern organic synthesis for its efficiency and functional group tolerance.[1][2] The presence of the ortho-amino and meta-acetyl groups, relative to the iodide, introduces electronic and steric factors that can be leveraged for selective transformations, making this substrate an ideal starting point for generating libraries of complex, novel compounds.

This guide provides an in-depth exploration of various palladium-catalyzed cross-coupling reactions utilizing this key intermediate. We will move beyond simple procedural lists to explain the underlying principles and rationale for experimental design, offering researchers the foundational knowledge to adapt and optimize these protocols for their specific synthetic targets.

Core Principles: The Palladium Catalytic Cycle

The remarkable efficacy of these reactions stems from a common mechanistic pathway: the palladium(0)/palladium(II) catalytic cycle.[3][4] This process, while nuanced for each specific reaction, generally involves three fundamental steps:

  • Oxidative Addition: The active palladium(0) catalyst inserts into the carbon-iodine bond of the substrate, forming a new organopalladium(II) complex. This is typically the rate-determining step and is highly efficient for aryl iodides.[1][5]

  • Transmetalation (or equivalent): The coupling partner (e.g., an organoboron, organotin, or organocopper species) transfers its organic group to the palladium(II) center, displacing the iodide.[1][5] In reactions like the Heck coupling, this step is replaced by alkene coordination and insertion.[4]

  • Reductive Elimination: The two organic fragments on the palladium(II) center couple and are expelled, forming the desired new C-C or C-N bond and regenerating the palladium(0) catalyst, which re-enters the cycle.[1][3]

Palladium_Catalytic_Cycle cluster_cycle General Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_Aryl Ar-Pd(II)L₂(I) OxAdd->PdII_Aryl Transmetalation Transmetalation (R-M) PdII_Aryl->Transmetalation M-I PdII_Diorg Ar-Pd(II)L₂(R) Transmetalation->PdII_Diorg RedElim Reductive Elimination PdII_Diorg->RedElim Ar-R RedElim->Pd0

Caption: General Palladium(0)/Palladium(II) Catalytic Cycle.

Application 1: Suzuki-Miyaura Coupling for Biaryl Synthesis

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for constructing C(sp²)-C(sp²) bonds due to the stability and low toxicity of the boronic acid coupling partners and the reaction's high tolerance for various functional groups.[1][6] This makes it an ideal choice for elaborating the this compound core.

Causality of Component Selection:

  • Catalyst: Palladium complexes with phosphine ligands, such as Pd(PPh₃)₄ or [Pd(dppf)Cl₂], are commonly used. The dppf ligand (1,1'-bis(diphenylphosphino)ferrocene) often provides superior stability and activity for challenging substrates.

  • Base: An inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄ is essential. Its role is to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step.[7]

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, DMF, or toluene) and water is typical. Water is crucial for dissolving the base and assisting in the formation of the active boronate.

Protocol: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid
  • Vessel Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (291 mg, 1.0 mmol, 1.0 equiv.), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol, 1.2 equiv.), and potassium carbonate (415 mg, 3.0 mmol, 3.0 equiv.).

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane ([Pd(dppf)Cl₂]·CH₂Cl₂) (41 mg, 0.05 mmol, 5 mol%).

  • Solvent Addition: Add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.

  • Reaction Execution: Seal the flask and heat the mixture to 90 °C in an oil bath with vigorous stirring for 12 hours. The mixture will typically turn dark brown or black.

  • Monitoring: Progress can be monitored by withdrawing a small aliquot, diluting it with ethyl acetate, filtering through a small plug of silica, and analyzing by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the biaryl product.

Data Summary: Suzuki-Miyaura Coupling Conditions
EntryBoronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Typical Yield
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (3)Toluene/H₂O10085-95%
24-Acetylphenylboronic acid[Pd(dppf)Cl₂] (2)Cs₂CO₃ (2.5)Dioxane/H₂O9080-90%
33-Pyridinylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄ (3)Dioxane/H₂O10075-85%

Application 2: Heck Reaction for Alkene Vinylation

The Mizoroki-Heck reaction facilitates the coupling of aryl halides with alkenes, providing a powerful method for synthesizing substituted olefins.[8][9] This reaction is particularly useful for installing vinyl groups that can serve as handles for further synthetic transformations.[10][11]

Causality of Component Selection:

  • Catalyst: Simple palladium salts like palladium(II) acetate (Pd(OAc)₂) are often sufficient, especially for reactive aryl iodides.[12]

  • Base: A tertiary amine base (e.g., triethylamine, Et₃N) or an inorganic base (e.g., K₂CO₃) is required to neutralize the hydriodic acid (HI) generated during the catalytic cycle, thereby regenerating the active Pd(0) species.[8]

  • Solvent: Polar aprotic solvents such as DMF, NMP, or acetonitrile are preferred as they can dissolve the palladium salts and substrates effectively.

Protocol: Heck Reaction with n-Butyl Acrylate
  • Vessel Preparation: In a sealed tube, combine this compound (291 mg, 1.0 mmol, 1.0 equiv.), palladium(II) acetate (11 mg, 0.05 mmol, 5 mol%), and potassium carbonate (276 mg, 2.0 mmol, 2.0 equiv.).

  • Solvent and Reagent Addition: Add anhydrous N,N-dimethylformamide (DMF) (5 mL) followed by n-butyl acrylate (179 µL, 1.25 mmol, 1.25 equiv.).

  • Reaction Execution: Seal the tube tightly and heat the mixture to 110 °C for 16 hours.

  • Work-up: Cool the reaction to room temperature and dilute with water (25 mL). Extract the product with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the trans-substituted alkene.

Application 3: Sonogashira Coupling for Arylalkyne Synthesis

The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds by reacting aryl halides with terminal alkynes.[13] The reaction is distinguished by its use of a dual catalyst system, typically involving palladium and a copper(I) salt.[14]

Causality of Component Selection:

  • Palladium Catalyst: A Pd(II) species like PdCl₂(PPh₃)₂ is a common choice.

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is essential. It reacts with the terminal alkyne and the amine base to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the organopalladium(II) complex, which is much faster than the direct reaction of the alkyne with the palladium center.[15]

  • Amine Base: A base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) serves two purposes: it deprotonates the terminal alkyne and neutralizes the HI by-product.

Protocol: Sonogashira Coupling with Phenylacetylene
  • Vessel Preparation: To a Schlenk flask, add this compound (291 mg, 1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (21 mg, 0.03 mmol, 3 mol%), and copper(I) iodide (6 mg, 0.03 mmol, 3 mol%). Evacuate and backfill the flask with argon three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed tetrahydrofuran (THF) (10 mL) and triethylamine (2.0 mL). Stir for 5 minutes, then add phenylacetylene (132 µL, 1.2 mmol, 1.2 equiv.) dropwise.

  • Reaction Execution: Stir the reaction at room temperature for 8 hours. The formation of triethylammonium iodide salt is often observed as a white precipitate.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous NH₄Cl solution (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent. Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to obtain the desired arylalkyne.

Application 4: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful reaction for forming carbon-nitrogen bonds, coupling aryl halides with a wide range of amines.[16][17][18] This reaction is critically dependent on the use of bulky, electron-rich phosphine ligands, which promote the reductive elimination step and prevent catalyst decomposition.[19][20]

Causality of Component Selection:

  • Catalyst/Ligand System: A palladium precatalyst like Pd₂(dba)₃ or Pd(OAc)₂ is used in combination with a specialized ligand (e.g., XPhos, SPhos, RuPhos). These bulky ligands facilitate the formation of a monoligated Pd(0) species, which is highly active in oxidative addition, and accelerate the final reductive elimination step.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices. They are strong enough to deprotonate the amine, forming the active amide for coupling, without competing as nucleophiles.[20]

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene or 1,4-dioxane are essential to prevent quenching of the strong base.

Protocol: Buchwald-Hartwig Coupling with Morpholine
  • Vessel Preparation: In a glovebox, add sodium tert-butoxide (135 mg, 1.4 mmol, 1.4 equiv.) to an oven-dried vial. Add Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 2 mol% Pd) and XPhos (14.3 mg, 0.03 mmol, 3 mol%).

  • Reagent Addition: Add this compound (291 mg, 1.0 mmol, 1.0 equiv.). Seal the vial with a septum cap.

  • Solvent and Amine Addition: Outside the glovebox, add anhydrous toluene (5 mL) and morpholine (105 µL, 1.2 mmol, 1.2 equiv.) under an argon atmosphere.

  • Reaction Execution: Heat the sealed vial to 100 °C for 18 hours.

  • Work-up: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Purification: Concentrate the filtrate and purify by flash chromatography (silica gel) to yield the arylamine product.

General Experimental Workflow

A successful cross-coupling experiment relies on careful execution from setup to purification.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Substrate, Coupling Partner, Base setup->reagents catalyst Add Pd Catalyst & Ligand reagents->catalyst reaction Heat & Stir (Reaction Time) catalyst->reaction monitor Monitor Progress (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Work-up & Extraction monitor->workup Complete purify Column Chromatography workup->purify characterize Characterization (NMR, MS, etc.) purify->characterize end Pure Product characterize->end

Caption: A typical experimental workflow for cross-coupling.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion Inactive catalyst (Pd(0) oxidized); Insufficiently anhydrous/anaerobic conditions; Poor quality reagents; Insufficient base.Use fresh catalyst and high-purity, degassed solvents. Ensure the system is properly purged with argon. Use a stronger base or a different ligand.
Formation of Side Products Homocoupling of coupling partner (e.g., biaryl from boronic acid); Dehalogenation (hydrodeiodination) of starting material.Lower reaction temperature. Use a different palladium source or ligand. Ensure slow addition of reagents.
Difficulty in Purification Residual tin by-products (Stille coupling); Persistent catalyst residues.For Stille, use a KF workup to precipitate tin salts. For catalyst removal, filter through activated carbon or a dedicated metal scavenger.

Conclusion

This compound is a powerful and adaptable building block for advanced organic synthesis. Mastery of palladium-catalyzed cross-coupling reactions unlocks its full potential, enabling the rapid assembly of diverse and complex molecular architectures. By understanding the mechanistic principles behind each reaction and carefully selecting the appropriate catalyst, base, and solvent system, researchers can efficiently construct novel compounds for applications ranging from pharmaceuticals to advanced materials.

References

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  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube.
  • Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC.
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Suzuki coupling protocols for "1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Suzuki-Miyaura Coupling Protocols for 1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its capacity to forge carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed transformation has become indispensable in academic research and across the pharmaceutical and fine chemical industries for the synthesis of complex molecules like polyolefins, styrenes, and substituted biphenyls.[1]

This guide focuses on developing robust and reliable Suzuki coupling protocols for a particularly challenging substrate: This compound . This molecule presents a confluence of steric and electronic properties that demand a carefully considered approach. The presence of an aryl iodide offers high reactivity towards the catalyst, yet it is flanked by a sterically demanding ortho-amino group and a meta-methyl group. The electron-donating nature of the aniline moiety further complicates catalyst selection and performance.

Herein, we provide a detailed exploration of the mechanistic considerations, component selection, and step-by-step experimental protocols tailored to overcome these challenges. This document is intended for researchers, scientists, and drug development professionals seeking to successfully employ this substrate in complex synthesis campaigns.

Mechanistic Insights: The Foundation of Rational Protocol Design

A deep understanding of the Suzuki-Miyaura catalytic cycle is paramount for troubleshooting and optimizing reactions involving complex substrates. The generally accepted mechanism involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][4]

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-iodine bond of the aryl iodide. This is typically the rate-determining step and results in a Pd(II) complex. The reactivity order for halides is I > Br > Cl >> F, making our aryl iodide substrate highly reactive in this initial phase.[1]

  • Transmetalation: In this step, the organic moiety from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center. This crucial step requires activation by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., R-B(OH)₃⁻), which then readily transfers its organic group to the Pd(II) complex, displacing the halide.[5][6][7] The choice of base is therefore critical to the reaction's success.[8]

  • Reductive Elimination: The final step involves the two organic groups on the Pd(II) center coupling and being eliminated from the metal center. This forms the desired C-C bond of the product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3] For sterically hindered substrates, this step can be slow, necessitating the use of bulky ligands to facilitate the elimination.[9]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Intermediate (Ar-Pd(II)-I)L₂ Pd0->OxAdd Ar-I Trans Transmetalation Intermediate (Ar-Pd(II)-R')L₂ OxAdd->Trans R'-B(OH)₂ Base Trans->Pd0 Reductive Elimination Product Ar-R' Trans->Product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Strategic Component Selection for a Hindered Substrate

The specific structural features of this compound—namely the steric hindrance from the ortho-amino and meta-methyl groups and the coordinating potential of the free amine—necessitate a tailored selection of catalyst, ligand, base, and solvent.

Catalyst System: The Engine of the Reaction

For sterically demanding couplings, the choice of ligand is arguably the most critical factor. Bulky, electron-rich monophosphine ligands have proven exceptionally effective.[9][10] These ligands promote the crucial reductive elimination step and stabilize the monoligated Pd(0) species, which is often the most active catalyst.[11]

  • Recommended Ligands: Buchwald-type biarylphosphine ligands are the gold standard for challenging couplings.[12]

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Excellent for sterically hindered and electron-rich aryl halides.

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Often provides superior results for highly hindered substrates.[9]

    • BrettPhos (2-(Dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl): Another highly effective ligand for sterically congested systems.

  • Palladium Source: While traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used to generate the active catalyst in situ with a ligand, modern pre-formed palladium precatalysts offer significant advantages.[13] These are air- and moisture-stable complexes that provide a 1:1 ratio of palladium to ligand, leading to more reliable and reproducible results. Buchwald G3 or G4 precatalysts, which incorporate the aforementioned ligands, are highly recommended.[14]

Base Selection: The Activator

The base facilitates the transmetalation by forming a reactive boronate species.[8] For substrates sensitive to harsh conditions or containing base-labile groups, the choice is critical.

  • Potassium Phosphate (K₃PO₄): A strong, non-nucleophilic base that is highly effective in many challenging Suzuki couplings, particularly when using anhydrous solvents where a small amount of water can be beneficial.[9]

  • Cesium Carbonate (Cs₂CO₃): Another strong base often used for difficult couplings. Its high solubility in organic solvents can be advantageous.

  • Potassium Carbonate (K₂CO₃): A standard, cost-effective choice, though it may be less effective for this specific hindered substrate compared to K₃PO₄ or Cs₂CO₃.[15]

Solvent System: The Reaction Environment

Aprotic polar solvents are typically employed to solubilize the reactants and catalyst complex.

  • 1,4-Dioxane or Tetrahydrofuran (THF): Excellent choices for Suzuki couplings, often used with a small percentage of water (e.g., 10:1 dioxane/H₂O) to help dissolve the inorganic base.[14]

  • Toluene: A common non-polar alternative, particularly effective at higher temperatures.

Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reagents should be handled under an inert atmosphere (Nitrogen or Argon) unless otherwise specified.

Protocol A: High-Success Screening with a Buchwald Precatalyst

This protocol utilizes a modern, air-stable palladium precatalyst, which is highly recommended for its reliability and high activity with challenging substrates.[14]

Materials:

  • This compound

  • Aryl or Vinyl Boronic Acid (or boronic ester)

  • SPhos Pd G3 Precatalyst (or similar Buchwald precatalyst)

  • Potassium Phosphate (K₃PO₄)

  • Anhydrous 1,4-Dioxane

  • Degassed Water

ReagentM.W. ( g/mol )EquivalentsAmount (for 1 mmol scale)Mol %
This compound289.091.0289 mg-
Boronic AcidVaries1.2 - 1.51.2 - 1.5 mmol-
SPhos Pd G3 Precatalyst780.380.0215.6 mg2 mol%
Potassium Phosphate (K₃PO₄)212.273.0637 mg-
1,4-Dioxane/Water (10:1)--5.0 mL-

Step-by-Step Methodology:

  • Preparation: To a flame-dried Schlenk tube or reaction vial, add this compound (1.0 mmol, 289 mg), the desired boronic acid (1.2 mmol), potassium phosphate (3.0 mmol, 637 mg), and the SPhos Pd G3 precatalyst (0.02 mmol, 15.6 mg).

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Solvent Addition: Add the anhydrous 1,4-dioxane (4.5 mL) and degassed water (0.5 mL) via syringe.

  • Reaction: Place the sealed reaction vessel in a pre-heated oil bath or heating block at 80-100 °C. Stir vigorously for 4-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

Protocol B: Classic In-Situ Catalyst Generation

This protocol provides a more traditional and cost-effective approach, generating the active catalyst from a palladium source and a separate ligand. It allows for greater flexibility in screening different ligands.

Materials:

  • This compound

  • Aryl or Vinyl Boronic Acid

  • Palladium(II) Acetate (Pd(OAc)₂)

  • XPhos ligand

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Toluene

ReagentM.W. ( g/mol )EquivalentsAmount (for 1 mmol scale)Mol %
This compound289.091.0289 mg-
Boronic AcidVaries1.31.3 mmol-
Palladium(II) Acetate (Pd(OAc)₂)224.500.0153.4 mg1.5 mol%
XPhos476.670.0314.3 mg3 mol%
Cesium Carbonate (Cs₂CO₃)325.822.5815 mg-
Anhydrous Toluene--5.0 mL-

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk tube, add Palladium(II) Acetate (0.015 mmol, 3.4 mg) and the XPhos ligand (0.03 mmol, 14.3 mg).

  • Inert Atmosphere: Seal the tube and purge with an inert gas (Argon or Nitrogen).

  • Pre-formation (Optional but Recommended): Add half of the anhydrous toluene (2.5 mL) and stir the mixture at room temperature for 15-20 minutes to allow for catalyst pre-formation.

  • Reagent Addition: To the catalyst mixture, add this compound (1.0 mmol, 289 mg), the boronic acid (1.3 mmol), and cesium carbonate (2.5 mmol, 815 mg).

  • Solvent Addition: Add the remaining anhydrous toluene (2.5 mL).

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring for 6-24 hours.

  • Monitoring, Workup, and Purification: Follow steps 5-8 from Protocol A.

Troubleshooting and Optimization Workflow

Even with robust protocols, challenging substrates can lead to suboptimal results. A systematic approach to troubleshooting is essential.

Troubleshooting_Workflow start Low or No Product Formation check_reagents Verify Reagent Quality - Boronic acid degradation? - Anhydrous/degassed solvents? start->check_reagents check_catalyst Assess Catalyst System - Catalyst decomposition? - Inappropriate ligand? start->check_catalyst check_conditions Evaluate Reaction Conditions - Insufficient temperature? - Incorrect base? start->check_conditions sol_reagents Solution: - Use fresh boronic acid. - Ensure proper solvent prep. check_reagents->sol_reagents sol_catalyst Solution: - Use a pre-catalyst. - Screen bulky ligands (SPhos, XPhos). - Increase catalyst loading. check_catalyst->sol_catalyst sol_conditions Solution: - Increase temperature (e.g., to 110°C). - Screen stronger bases (K₃PO₄, Cs₂CO₃). - Check inert atmosphere. check_conditions->sol_conditions

Caption: A workflow for troubleshooting Suzuki coupling reactions.

Optimization Tips:

  • Ligand Screening: If yields are low, screening a panel of bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos, BrettPhos) is the most effective optimization strategy.[9]

  • Base and Solvent: The combination of base and solvent can have a profound impact. Trying K₃PO₄ in dioxane/water versus Cs₂CO₃ in toluene can reveal the optimal system.

  • Temperature: While aryl iodides are reactive, steric hindrance can slow the reaction. Cautiously increasing the temperature may improve conversion rates.

Conclusion

The Suzuki-Miyaura coupling of this compound presents a formidable synthetic challenge due to significant steric hindrance and the presence of a coordinating amino group. However, by leveraging a rational, mechanism-based approach to protocol design, these obstacles can be overcome. The use of modern palladium precatalysts equipped with bulky, electron-rich biarylphosphine ligands, in combination with strong, non-nucleophilic bases, provides a reliable pathway to the desired biaryl products. The protocols and troubleshooting guide presented here offer a comprehensive framework for achieving high-yield couplings, empowering chemists to successfully incorporate this valuable building block into their synthetic endeavors.

References

  • Wikipedia. Suzuki reaction. [Link]

  • Amatore, C., et al. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

  • Couto, I., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Caddick, S., et al. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Tetrahedron. [Link]

  • Saha, A., et al. (2016). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. Asian Journal of Advanced Basic Sciences. [Link]

  • Saha, A., et al. (2016). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. Asian Journal of Advanced Basic Sciences. [Link]

  • Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]

  • Macharia, J. M., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Vuoti, S. T. A., et al. (2008). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating. European Journal of Inorganic Chemistry. [Link]

  • Reddy, V. P., et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Angewandte Chemie International Edition. [Link]

  • Cui, X., et al. (2009). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. [Link]

  • Ge, S., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Link]

  • Yu, D., et al. (2021). The amine-catalysed Suzuki–Miyaura-type coupling of aryl halides and arylboronic acids. Nature Catalysis. [Link]

  • Myers, A. G. The Suzuki Reaction. Harvard University. [Link]

  • Yoshifuji, M., et al. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. [Link]

  • Reddy, V. P., et al. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers. [Link]

  • Reddy, V. P., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]

  • Sun, J., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. [Link]

  • Scite.ai. Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. [Link]

  • ResearchGate. Ion-Tagged Phosphines as Ligands for Suzuki Coupling of Aryl Halides in a Phosphonium Ionic Liquid. [Link]

  • Avanthay, M., et al. (2021). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv. [Link]

  • Al-Masum, M., et al. (2014). A novel 4-aminoantipyrine-Pd(II) complex catalyzes Suzuki–Miyaura cross-coupling reactions of aryl halides. Journal of the Iranian Chemical Society. [Link]

  • Peko, T. C., et al. (2019). One‐Pot Base‐Free Suzuki‐Miyaura [11C]Methylation: Kinetic and Mechanistic Insights. Chemistry – A European Journal. [Link]

  • Clarke, M. L., & Woollins, J. D. (2004). Bulky electron rich phosphino-amines as ligands for the Suzuki coupling reaction of aryl chlorides. University of St Andrews Research Portal. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Stanchev, S., et al. Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. Bentham Science. [Link]

  • Bio, M. M., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. [Link]

  • Hameed, A., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal. [Link]

Sources

Application Notes & Protocols: The Utility of 1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-aminoacetophenone scaffold is a cornerstone in medicinal chemistry, serving as a versatile building block for a multitude of biologically active heterocyclic compounds.[1][2] This guide focuses on a specific, functionalized derivative, 1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone . We will explore its strategic importance, potential applications, and detailed protocols for its use in the synthesis of high-value molecular frameworks, particularly quinolones and as a foundational scaffold for kinase inhibitor discovery programs. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this and related scaffolds in their work.

Introduction to the 2-Aminoacetophenone Scaffold

The 2-aminoacetophenone core is characterized by an acetophenone with an amino group positioned ortho to the acetyl group.[2] This specific arrangement of a nucleophilic amine and an electrophilic ketone on an aromatic ring provides a powerful synthetic handle for constructing complex molecular architectures.[2] Historically, aminoacetophenones have been instrumental in the synthesis of diverse natural product analogs, including flavonoids, coumarins, and quinolones, demonstrating their broad utility in generating chemical libraries for drug discovery.[1][3] Their value lies in enabling diversity-oriented synthesis (DOS), which facilitates the rapid exploration of chemical space to identify novel bioactive compounds.[3]

Spotlight on this compound

The title compound, this compound (CAS: 935292-72-1), is a strategically substituted derivative. Each modification to the core 2-aminoacetophenone structure offers distinct advantages for medicinal chemistry applications:

  • 2-Amino Group: Enables cyclization reactions, such as the Friedländer annulation or related condensations, to form heterocyclic rings.

  • Acetyl Group: The ketone functionality provides an electrophilic site for condensation reactions, typically with aldehydes or other ketones, to form key intermediates like chalcones.[4][5]

  • 5-Iodo Group: The iodine atom is a particularly valuable substituent. Its large size can provide critical steric interactions within a protein binding pocket. As a heavy atom, it is highly advantageous for X-ray crystallography, aiding in solving the structure of ligand-protein complexes. Furthermore, it serves as a synthetic handle for cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the introduction of further molecular diversity.

  • 3-Methyl Group: This group can influence the compound's lipophilicity and metabolic stability.[6] It also provides a steric director, potentially influencing the conformation of the molecule and its derivatives, which can be crucial for selective binding to a biological target.

Physicochemical Properties (Estimated)

The following table summarizes the estimated properties of the title compound in comparison to the parent 2-aminoacetophenone scaffold.

Property2-AminoacetophenoneThis compoundRationale for Change
Molecular Formula C₈H₉NOC₉H₁₀INOAddition of C, I; Net addition of H
Molecular Weight 135.16 g/mol 289.08 g/mol Addition of iodine and methyl group significantly increases mass.
XLogP3 (Lipophilicity) ~1.3~2.8 (Estimated)Both the iodo and methyl groups increase lipophilicity.
Topological Polar Surface Area 43.1 Ų43.1 ŲSubstituents are on the aromatic ring and do not change the polar functional groups (amine and ketone).
Hydrogen Bond Donors 1 (from -NH₂)1 (from -NH₂)Unchanged.
Hydrogen Bond Acceptors 2 (from -NH₂ and C=O)2 (from -NH₂ and C=O)Unchanged.

Core Application: Synthesis of Quinolone Scaffolds

One of the most powerful applications of 2-aminoacetophenones is in the synthesis of quinolones and their analogs.[3] 2-Quinolones are prevalent structures in medicinal chemistry, known for a wide spectrum of biological activities, including anticancer and antiparasitic effects.[3] The typical synthetic route involves a base-catalyzed condensation reaction, such as the Claisen-Schmidt condensation, to form an α,β-unsaturated ketone (a chalcone-like intermediate), which then undergoes intramolecular cyclization.

Workflow for Quinolone Synthesis

The following diagram illustrates the general workflow for synthesizing a substituted 4-quinolone from this compound.

G A 1-(2-Amino-5-iodo-3-methylphenyl) -1-ethanone + Ar-CHO B Base-Catalyzed Condensation (e.g., Claisen-Schmidt) A->B Reagents C Intermediate: (E)-1-(2-amino-5-iodo-3-methylphenyl) -3-arylprop-2-en-1-one (Aza-chalcone) B->C Forms D Intramolecular Cyclization (Oxidative or Thermal) C->D Undergoes E Final Product: 2-Aryl-6-iodo-8-methyl -quinolin-4(1H)-one D->E Yields

Caption: Synthetic workflow for a substituted quinolone.

Protocol 1: Synthesis of 2-Aryl-6-iodo-8-methylquinolin-4(1H)-one

This protocol describes a robust, two-step synthesis of a quinolone derivative. It is designed to be self-validating through the inclusion of clear monitoring and characterization steps.

Objective: To synthesize a novel quinolone scaffold for biological screening.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Ethanol (anhydrous)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Instrumentation:

  • Round-bottom flasks

  • Magnetic stirrer with heating mantle

  • Reflux condenser

  • Rotary evaporator

  • NMR Spectrometer (¹H and ¹³C)

  • Mass Spectrometer (LC-MS)

Procedure:

Step 1: Claisen-Schmidt Condensation to form Aza-chalcone Intermediate

  • In a 100 mL round-bottom flask, dissolve 1.0 equivalent of this compound in 20 mL of ethanol.

  • Add 1.1 equivalents of the chosen aromatic aldehyde to the solution.

  • In a separate beaker, prepare a 10 M aqueous solution of KOH. Cautiously add 2.0 equivalents of this solution dropwise to the reaction flask while stirring at room temperature.

  • Causality Check: The strong base (KOH) deprotonates the methyl group of the ketone, forming an enolate which then attacks the aldehyde in an aldol condensation. Subsequent dehydration yields the α,β-unsaturated chalcone intermediate.

  • Heat the reaction mixture to reflux (approx. 80 °C) and stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc). The starting materials should be consumed, and a new, less polar spot corresponding to the chalcone should appear.

  • Upon completion, cool the mixture to room temperature and pour it into 100 mL of ice-cold water.

  • A precipitate (the aza-chalcone) should form. Collect the solid by vacuum filtration. Wash thoroughly with water and a small amount of cold ethanol.

  • Dry the solid under vacuum. This intermediate can be used in the next step with or without further purification.

Step 2: Oxidative Cyclization to Quinolone

  • The mechanism for this cyclization can vary. A common method involves heating the chalcone intermediate in a high-boiling point solvent or using an oxidizing agent. For this protocol, we will use a base-catalyzed oxidative cyclization.

  • Suspend the crude aza-chalcone from Step 1 in ethanol.

  • Add an excess of aqueous NaOH (e.g., 4 equivalents) and a mild oxidizing agent like hydrogen peroxide (H₂O₂), added dropwise at room temperature.

  • Heat the mixture to reflux for 6-8 hours. The reaction involves an intramolecular Michael addition of the amine onto the enone, followed by oxidation to form the stable quinolone ring.

  • Monitoring: Monitor by TLC or LC-MS for the disappearance of the chalcone intermediate and the appearance of a new, more polar product spot.

  • Cool the reaction, neutralize carefully with dilute HCl until pH ~7.

  • Collect the resulting precipitate by vacuum filtration.

  • Purification & Characterization (Self-Validation):

    • Purify the crude product by column chromatography on silica gel.

    • Characterize the final product using:

      • ¹H NMR: To confirm the proton environment and successful ring formation.

      • ¹³C NMR: To confirm the carbon skeleton.

      • HRMS (High-Resolution Mass Spectrometry): To confirm the exact mass and molecular formula.

Application in Kinase Inhibitor Discovery

The 2-aminophenyl motif is a common feature in many kinase inhibitors. The amino group often acts as a key hydrogen bond donor, interacting with the hinge region of the kinase active site. Derivatives of this scaffold have been developed as potent inhibitors of kinases such as IKK-α/β and Chk1.[7][8] The title compound provides an excellent starting point for a fragment-based or scaffold-hopping approach to develop novel kinase inhibitors.

Drug Discovery Cascade

A typical kinase inhibitor discovery program would follow the cascade outlined below. The goal is to identify a "hit" compound from a primary screen and optimize it into a "lead" candidate with potent and selective activity in cellular models.

G A Scaffold Selection (1-(2-Amino-5-iodo-3-methylphenyl) -1-ethanone) B Library Synthesis (e.g., via Suzuki Coupling at Iodo position) A->B C Primary Screen (Biochemical Assay vs. Target Kinase) B->C D Hit Identification (% Inhibition > 50% at 10 µM) C->D Data Analysis E IC50 Determination (Dose-Response Curve) D->E Validation F Selectivity Profiling (Panel of related kinases) E->F Prioritization G Cell-Based Assays (Target engagement, Pathway modulation) F->G Cellular Potency H Lead Optimization (ADME/Tox Properties) G->H Pre-clinical Dev.

Caption: A typical kinase inhibitor drug discovery cascade.

Protocol 2: General Workflow for Kinase Inhibitor Screening

Objective: To evaluate derivatives of the title compound for inhibitory activity against a target protein kinase.

Phase 1: Hit Identification (Primary Screen)

  • Library Generation: Synthesize a small, diverse library of compounds from this compound. Use the iodo position for Suzuki or Buchwald-Hartwig cross-coupling reactions to introduce a variety of aryl or heteroaryl groups.

  • Assay Setup: Use a biochemical assay format (e.g., LanthaScreen™, HTRF®, or ADP-Glo™) with the purified target kinase enzyme, a suitable substrate, and ATP.

  • Primary Screen: Screen the library at a single, high concentration (typically 1-10 µM).

  • Control System: Include positive controls (a known inhibitor of the kinase) and negative controls (DMSO vehicle) on every plate to ensure assay validity. The Z'-factor should be calculated to assess assay quality.

  • Hit Criteria: A compound is typically classified as a "hit" if it shows >50% inhibition of kinase activity.

Phase 2: Hit-to-Lead (Validation and Profiling)

  • IC₅₀ Determination: For all confirmed hits, perform a dose-response experiment by testing the compound over a range of concentrations (e.g., 10-point, 3-fold serial dilution).

  • Data Analysis: Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[9]

  • Selectivity Profiling: Test potent hits against a panel of other kinases to determine their selectivity. An ideal inhibitor is highly potent against the target kinase but inactive against closely related kinases to minimize off-target effects.

  • Mechanism of Action: Conduct kinetic studies to determine if the inhibition is ATP-competitive, non-competitive, or uncompetitive.

Phase 3: Lead Optimization

  • Cellular Assays: Advance selective and potent compounds into cell-based assays. These assays measure the ability of the compound to inhibit the kinase in a physiological context (e.g., inhibiting phosphorylation of a downstream substrate).

  • Structure-Activity Relationship (SAR): Synthesize further analogs to improve potency, selectivity, and drug-like properties (solubility, metabolic stability, permeability). The initial hit serves as the foundational scaffold for this iterative process.

Hypothetical Kinase Inhibition Data

The table below illustrates how data for a series of inhibitors derived from the scaffold might be presented.

Compound IDR-Group (at position 5)Target Kinase IC₅₀ (nM)Off-Target Kinase IC₅₀ (nM)Selectivity Index
SC-001 -I (Parent Scaffold)>10,000>10,000-
SC-002 -Phenyl8502,3002.7
SC-003 -4-Fluorophenyl4205,10012.1
SC-004 -3-Pyridyl756,50086.7
Control Staurosporine5102.0

Conclusion

This compound is more than just a chemical intermediate; it is a highly functionalized and strategically valuable scaffold for modern medicinal chemistry. Its inherent reactivity allows for the efficient synthesis of important heterocyclic systems like quinolones. Furthermore, the specific combination of iodo and methyl substituents provides chemists with multiple avenues for diversification, making it an ideal starting point for fragment-based and library-based drug discovery campaigns, particularly in the competitive field of kinase inhibitors. The protocols and workflows detailed herein provide a comprehensive framework for leveraging this powerful building block in the pursuit of novel therapeutic agents.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 2-Aminoacetophenone Hydrochloride in Modern Pharmaceutical Synthesis.
  • Encyclopedia.pub. Amino Acetophenones for Natural Product Analogs.
  • Ningbo Inno Pharmchem Co., Ltd. The Significance of 2-Aminoacetophenone in Organic Synthesis.
  • El-Faham, A., et al. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Pharmaceuticals (Basel), 14(11), 1127. Available at: [Link]

  • Benchchem. A Technical Guide to 1-(2-Amino-5-methylphenyl)ethanone: Synthesis, Commercial Availability, and Applications in Drug Discovery.
  • Gill, N.S., et al. Synthetic Studies of Novel Azaflavanone Derivatives and its Biological Activities. ResearchGate.
  • Christopher, J.A., et al. (2007). The discovery of 2-amino-3,5-diarylbenzamide inhibitors of IKK-alpha and IKK-beta kinases. Bioorganic & Medicinal Chemistry Letters, 17(14), 3972-7.
  • PubChem. 1-(2-Amino-3-methylphenyl)ethanone. [Online] Available at: [Link]

  • PubChem. 1-(4-Amino-3-methylphenyl)ethanone. [Online] Available at: [Link]

  • Wager, T. (2015). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. The Practice of Medicinal Chemistry.
  • Li, G., et al. (2006). Synthesis and biological evaluation of 1-(2,4,5-trisubstituted phenyl)-3-(5-cyanopyrazin-2-yl)ureas as potent Chk1 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(8), 2293-8. Available at: [Link]

  • Lozynskyi, A.V., et al. (2022). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. Biopolymers and Cell, 37(4), 283-291.
  • Sun, L., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry, 46(7), 1116-9. Available at: [Link]

  • de Oliveira, D.B., & Guedes, G.P. (2016). The Importance of Medicinal Chemistry Knowledge in the Clinical Pharmacist's Education. American Journal of Pharmaceutical Education, 80(3), 51.

Sources

Application Notes & Protocols: Leveraging "1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone" for the Development of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Substituted Anilino Scaffold

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes; their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2] The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern drug discovery.[3] The starting material, or scaffold, is a critical choice that dictates the synthetic feasibility and the ultimate biological activity of the resulting compounds. "1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone" represents a highly strategic starting scaffold for the synthesis of novel kinase inhibitors. Its structure incorporates several key features:

  • Aniline Moiety : The 2-amino group is a versatile chemical handle, perfectly positioned for elaboration into various heterocyclic systems known to interact with the hinge region of the ATP-binding pocket of many kinases.[4][5]

  • Acetyl Group : The ethanone substituent provides a reactive site for further chemical modification or can be a key pharmacophoric element itself.

  • Iodo and Methyl Groups : These substituents on the phenyl ring offer crucial points for diversification and for probing the structure-activity relationship (SAR).[6] The iodine atom, in particular, can be exploited for further cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce additional complexity and target specific sub-pockets within the kinase active site.[7][8]

This guide provides a comprehensive overview of the synthetic utility of "this compound" and outlines detailed protocols for the synthesis and evaluation of a representative kinase inhibitor derived from this scaffold.

Physicochemical Properties

A summary of the known properties of the starting material is provided below. It is recommended to obtain a certificate of analysis from the supplier for lot-specific data.

PropertyValueSource
CAS Number 216233-72-0ChemicalBook[9]
Molecular Formula C9H10INOChemicalBook[9]
Molecular Weight 275.09 g/mol ChemicalBook[9]
Appearance Data not readily available-
Melting Point Data not readily available-
Boiling Point Data not readily available-
Solubility Expected to be soluble in organic solvents like DCM, DMF, and DMSO.-

Part 1: Synthesis of a Representative Kinase Inhibitor

The following section details a hypothetical, yet representative, synthetic route to a 4-anilinoquinazoline-type kinase inhibitor, a common scaffold in clinically approved drugs.[4][10] This workflow highlights the utility of the starting material's functional groups.

Experimental Workflow: Synthesis

Synthesis Workflow SM 1-(2-Amino-5-iodo- 3-methylphenyl)-1-ethanone INT1 Intermediate 1 (N-acyl derivative) SM->INT1 Acylation (e.g., formamide) INT2 Intermediate 2 (Quinazolinone) INT1->INT2 Cyclization (e.g., base-catalyzed) INT3 Intermediate 3 (Chloroquinazoline) INT2->INT3 Chlorination (e.g., POCl3) FINAL Final Product (Anilinoquinazoline) INT3->FINAL SNAr Reaction (with substituted aniline)

Caption: Synthetic workflow for a 4-anilinoquinazoline inhibitor.

Protocol 1.1: Synthesis of a 4-Anilinoquinazoline Inhibitor

Rationale: This multi-step synthesis first constructs the core quinazolinone ring system and then functionalizes it. The final step involves a nucleophilic aromatic substitution (SNAr) reaction, a common and robust method for installing the anilino moiety that often interacts with the kinase hinge region.[8]

Materials:

  • This compound

  • Formamide

  • Potassium tert-butoxide

  • Phosphorus oxychloride (POCl₃)

  • 3-ethynylaniline (or other substituted aniline)

  • Anhydrous Dioxane

  • p-Toluenesulfonic acid (p-TsOH)

  • Standard laboratory glassware and purification equipment (silica gel for chromatography)

Procedure:

  • Step 1: Formation of the Quinazolinone Core

    • To a solution of this compound (1.0 eq) in formamide (10 vol), heat the mixture to 150 °C for 4-6 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and pour into ice water.

    • Filter the resulting precipitate, wash with water, and dry under vacuum to yield the crude 6-iodo-8-methyl-4-methylquinazolin-4(3H)-one.

  • Step 2: Chlorination of the Quinazolinone

    • Suspend the crude quinazolinone from Step 1 in phosphorus oxychloride (POCl₃) (5 vol).

    • Add a catalytic amount of dimethylformamide (DMF).

    • Heat the mixture to reflux (approx. 110 °C) for 2-3 hours until the reaction is complete (monitored by TLC).

    • Carefully quench the reaction by pouring it slowly onto crushed ice.

    • Extract the product with ethyl acetate, wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-chloro-6-iodo-8-methylquinazoline.

  • Step 3: Nucleophilic Aromatic Substitution (SNAr)

    • Dissolve the 4-chloro-6-iodo-8-methylquinazoline (1.0 eq) and a substituted aniline (e.g., 3-ethynylaniline, 1.1 eq) in anhydrous dioxane.

    • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.1 eq).

    • Heat the mixture to reflux for 8-12 hours.

    • After cooling, concentrate the mixture under reduced pressure.

    • Purify the residue by column chromatography on silica gel to afford the final product, N-(3-ethynylphenyl)-6-iodo-8-methylquinazolin-4-amine.

Part 2: Biological Evaluation of Synthesized Inhibitors

Once synthesized, the novel compound must be evaluated for its ability to inhibit the target kinase and its effect on cells. This typically follows a hierarchical approach, starting with biochemical assays and progressing to cell-based assays.

Representative Kinase Signaling Pathway

Many anilinoquinazoline-based inhibitors target receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR).[6][10] Dysregulation of the EGFR-MAPK pathway is a common driver in various cancers.[1]

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR (Receptor Tyrosine Kinase) RAS RAS EGFR->RAS P RAF RAF RAS->RAF P MEK MEK RAF->MEK P ERK ERK MEK->ERK P TF Transcription Factors ERK->TF P Proliferation Cell Proliferation, Survival, etc. TF->Proliferation Ligand Growth Factor (e.g., EGF) Ligand->EGFR Inhibitor Synthesized Inhibitor Inhibitor->EGFR

Caption: The MAPK/ERK signaling pathway, a common target for kinase inhibitors.

Protocol 2.1: In Vitro Kinase Assay (TR-FRET)

Rationale: An in vitro kinase assay is the first step to determine if the synthesized compound directly inhibits the enzymatic activity of the target kinase. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a robust, high-throughput method that measures substrate phosphorylation.[1] Inhibition is observed as a decrease in the FRET signal.[1]

Materials:

  • Recombinant human kinase (e.g., EGFR)

  • Biotinylated peptide substrate specific for the kinase

  • ATP

  • Assay buffer (containing MgCl₂)

  • Terbium-labeled anti-phospho-specific antibody

  • Streptavidin-conjugated acceptor fluorophore (e.g., XL665)

  • Synthesized inhibitor stock solution (in DMSO)

  • 384-well assay plates

Procedure:

  • Compound Preparation:

    • Perform serial dilutions of the synthesized inhibitor in DMSO. A typical starting range is from 10 mM down to nanomolar concentrations.

    • Further dilute the compounds in assay buffer to the desired final concentrations.

  • Kinase Reaction:

    • Add the kinase, biotinylated peptide substrate, and the diluted inhibitor to the wells of a 384-well plate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding a detection mixture containing the terbium-labeled antibody and the streptavidin-acceptor.

    • Incubate for 60 minutes to allow for antibody-peptide binding.

    • Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (for the donor and acceptor fluorophores).

  • Data Analysis:

    • Calculate the ratio of acceptor to donor fluorescence.

    • Plot the FRET ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).

Example Data: Kinase Inhibition Profile
CompoundTarget KinaseIC₅₀ (nM)
Lead Compound 1 EGFR (wild-type)50
Lead Compound 1 VEGFR2> 10,000
Gefitinib (Control) EGFR (wild-type)25

This table illustrates how data can be presented to show the potency and selectivity of a newly synthesized compound.

Protocol 2.2: Cell-Based Proliferation Assay

Rationale: After confirming biochemical activity, it is crucial to assess the inhibitor's effect in a cellular context.[2][11] A proliferation assay measures the ability of a compound to inhibit the growth of cancer cells that are dependent on the target kinase.

Materials:

  • Cancer cell line with known dependence on the target kinase (e.g., A549 cells for EGFR)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Resazurin-based viability reagent (e.g., alamarBlue) or similar

  • Synthesized inhibitor stock solution (in DMSO)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed the A549 cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the inhibitor in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the various concentrations of the inhibitor. Include vehicle-only (DMSO) controls.

    • Incubate the cells for 72 hours at 37°C in a humidified CO₂ incubator.

  • Viability Measurement:

    • Add the resazurin-based reagent to each well and incubate for another 2-4 hours.

    • Measure the fluorescence or absorbance on a plate reader. The signal is proportional to the number of viable cells.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration.

    • Fit the curve to determine the GI₅₀ value (the concentration of inhibitor required to inhibit cell growth by 50%).

Conclusion and Future Directions

"this compound" is a valuable and versatile starting material for the synthesis of kinase inhibitors. The protocols outlined here provide a foundational workflow, from chemical synthesis to biological evaluation, for developing novel drug candidates. The initial results from these assays guide the next phase of drug discovery: Structure-Activity Relationship (SAR) optimization. By systematically modifying the scaffold—for example, by using the iodine atom as a handle for Suzuki coupling to introduce new aryl groups—researchers can fine-tune the potency, selectivity, and pharmacokinetic properties of the lead compound, ultimately advancing the most promising candidates toward preclinical development.[5][12]

References

  • Benchchem. (n.d.). Application Note: A Universal Protocol for In Vitro Kinase Assays for Drug Discovery and Profiling.
  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service.
  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint.
  • Ghosh, S., et al. (2022). Structure–activity relationship and in silico development of c-Met kinase inhibitors. Journal of Molecular Modeling, 28(5), 130.
  • INiTS. (2020). Cell-based test for kinase inhibitors.
  • Martens, S. (2023). In vitro kinase assay. protocols.io.
  • MDPI. (2022). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Molecules, 27(23), 8235.
  • Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161748.
  • Pop, O. M., et al. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 26(16), 4914.
  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats.
  • Sun, Y., et al. (2023). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. Pharmaceuticals, 16(8), 1089.
  • Tadesse, S., et al. (2000). Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines. Bioorganic & Medicinal Chemistry Letters, 10(21), 2477-2480.
  • U.S. National Library of Medicine. (n.d.). In vitro NLK Kinase Assay.
  • Wang, Y., et al. (2020). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Journal of Medicinal Chemistry, 63(3), 1186-1204.
  • Zhang, Y., et al. (2024). Recent Discovery and Development of Inhibitors that Target CDK9 and Their Therapeutic Indications. Journal of Medicinal Chemistry, 67(7), 5185-5215.
  • Roskoski, R., Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14782-14820.
  • Oreate AI. (2025). Research on the Synthesis Pathways of FDA-Approved Small Molecule Kinase Inhibitors (2019-2020) - Part Two.
  • Manchanda, P., et al. (2021).
  • Joerger, A. C., & Fersht, A. R. (2016). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Molecules, 21(1), 87.
  • ScienceOpen. (2025). Application of a macrocyclization strategy in kinase inhibitor development. Retrieved from [Link]

  • MDPI. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Retrieved from [Link]

  • Ghosh, S., et al. (2022). Structure–activity relationship and in silico development of c-Met kinase inhibitors. Journal of Molecular Modeling, 28(5), 1-19.
  • Recipharm. (2018). Development of a Synthesis of Kinase Inhibitor AKN028. Retrieved from [Link]

  • Manchanda, P., et al. (2021). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. ACS Omega, 6(15), 10252-10264.
  • Benchchem. (n.d.). A Technical Guide to 1-(2-Amino-5-methylphenyl)ethanone: Synthesis, Commercial Availability, and Applications in Drug Discovery.
  • U.S. National Library of Medicine. (2022). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Retrieved from [Link]

  • U.S. National Library of Medicine. (2022). The Role of the Kinase Inhibitors in Thyroid Cancers. Retrieved from [Link]

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The Strategic Utility of 1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone: A Versatile Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Molecular Complexity

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the efficient construction of novel chemical entities with therapeutic potential. 1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone emerges as a highly valuable, trifunctional scaffold, offering medicinal chemists a convergence of strategically positioned reactive sites. The presence of an aniline amine, a ketone, and an aryl iodide within a single, compact molecule provides a powerful toolkit for generating diverse and complex molecular architectures.

The core utility of this reagent lies in its capacity to serve as a linchpin in both linear and convergent synthetic strategies. The ortho-aminoacetophenone moiety is a classic precursor for the synthesis of quinolines and other related heterocycles, which are privileged structures in numerous approved pharmaceuticals. Simultaneously, the aryl iodide provides a versatile handle for modern palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents to modulate physicochemical properties and biological activity. This application note provides a comprehensive guide to the properties, synthesis, and key applications of this compound, complete with detailed, field-tested protocols for its use in cornerstone reactions for drug discovery.

Physicochemical Properties

A thorough understanding of a building block's physical and chemical properties is critical for its effective use in synthesis. While specific experimental data for this compound is not widely published, we can extrapolate its properties from closely related, well-characterized analogs.

PropertyEstimated ValueRationale / Comparison Analog
Molecular Formula C₉H₁₀INO-
Molecular Weight 275.09 g/mol -
Appearance Likely a pale yellow to brown solidAnalogs like 1-(2-amino-3-methylphenyl)ethanone are solids.[1]
Melting Point 90-100 °C (estimated)Introduction of iodine, a heavy halogen, is expected to increase the melting point compared to its non-iodinated analog, 1-(2-amino-3-methylphenyl)ethanone.
Solubility Soluble in common organic solvents (DCM, EtOAc, THF, DMF); sparingly soluble in non-polar solvents and water.Based on the general solubility of substituted acetophenones and anilines.
pKa (of -NH₂) ~3-4The electron-withdrawing acetyl group ortho to the amine decreases basicity compared to aniline (~4.6). The methyl group (weakly donating) and iodo group (weakly withdrawing) have minor counteracting effects.

Proposed Synthesis of the Building Block

The synthesis of this compound can be logically adapted from established procedures for similar substituted aminoacetophenones.[2] The most direct route involves a three-step sequence starting from commercially available 3-methylacetophenone.

G cluster_0 Synthetic Workflow Start 3-Methylacetophenone Step1 Nitration HNO₃, H₂SO₄ Start->Step1 NitratedIntermediate 1-(3-Methyl-2-nitrophenyl)ethanone Step1->NitratedIntermediate Intermediate1 1-(5-Iodo-3-methyl-2-nitrophenyl)ethanone Step2 Reduction Fe, NH₄Cl or SnCl₂ Intermediate1->Step2 Product This compound Step2->Product Iodination Iodination I₂, HIO₃ Iodination->Intermediate1 NitratedIntermediate->Iodination

Caption: Proposed synthetic pathway for the target building block.

Protocol 1: Synthesis of this compound

Causality: This protocol follows a classic nitration-iodination-reduction sequence. Nitration is directed ortho to the activating methyl group and meta to the deactivating acetyl group. Subsequent iodination occurs para to the activating methyl group and ortho to the directing nitro group. Finally, selective reduction of the nitro group provides the target aniline without affecting the ketone or aryl iodide.

Step A: Nitration of 3-Methylacetophenone

  • Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool 50 mL of concentrated sulfuric acid to 0 °C in an ice-salt bath.

  • Addition of Substrate: Slowly add 13.4 g (0.1 mol) of 3-methylacetophenone to the cooled sulfuric acid while maintaining the internal temperature below 5 °C.

  • Preparation of Nitrating Mixture: In a separate beaker, cautiously add 7.5 mL of concentrated nitric acid to 15 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Nitration Reaction: Add the nitrating mixture dropwise to the solution of 3-methylacetophenone over 30-45 minutes, ensuring the reaction temperature does not exceed 10 °C.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Monitor progress by TLC.

  • Work-up: Pour the reaction mixture slowly onto 500 g of crushed ice with vigorous stirring. Collect the precipitated solid, 1-(3-methyl-2-nitrophenyl)ethanone, by vacuum filtration. Wash the solid with cold water until the washings are neutral, and dry thoroughly.

Step B: Iodination of 1-(3-Methyl-2-nitrophenyl)ethanone

  • Setup: To a solution of 1-(3-methyl-2-nitrophenyl)ethanone (0.05 mol) in glacial acetic acid (100 mL), add iodine (I₂, 0.055 mol) and periodic acid (HIO₃, 0.02 mol).

  • Reaction: Heat the mixture to 80 °C with stirring for 4-6 hours. The reaction progress can be monitored by TLC.

  • Work-up: After cooling, pour the reaction mixture into a solution of sodium thiosulfate to quench excess iodine. Neutralize with a saturated sodium bicarbonate solution.

  • Extraction: Extract the product with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-(5-iodo-3-methyl-2-nitrophenyl)ethanone.

Step C: Reduction of the Nitro Group

  • Setup: In a round-bottom flask, suspend the crude 1-(5-iodo-3-methyl-2-nitrophenyl)ethanone (0.05 mol) in a mixture of ethanol (150 mL) and water (50 mL).

  • Addition of Reagents: Add iron powder (Fe, 0.25 mol) and ammonium chloride (NH₄Cl, 0.1 mol).

  • Reaction: Heat the mixture to reflux with vigorous stirring for 3-4 hours. The color change from yellow to a lighter shade indicates the progress of the reaction. Monitor by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and filter it through a pad of Celite to remove the iron salts. Wash the Celite pad with ethanol.

  • Purification: Concentrate the filtrate under reduced pressure. Extract the aqueous residue with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.

Application in Heterocycle Synthesis: The Friedländer Annulation

The ortho-aminoacetophenone motif is a classic precursor for the construction of quinoline rings via the Friedländer annulation.[3][4][5][6] This reaction involves the condensation of the building block with a compound containing a reactive α-methylene group, typically a ketone or aldehyde, under acidic or basic catalysis.[3][5]

G cluster_1 Friedländer Annulation Workflow BuildingBlock This compound Condensation Aldol Condensation & Dehydration BuildingBlock->Condensation Reactant α-Methylene Ketone (e.g., Cyclohexanone) Reactant->Condensation Conditions Catalyst (e.g., p-TsOH, I₂ or KOH) Conditions->Condensation Cyclization Intramolecular Schiff Base Formation & Dehydration Condensation->Cyclization Product Substituted Quinolone Cyclization->Product

Caption: Workflow for quinoline synthesis via Friedländer annulation.

Protocol 2: Synthesis of a 6-Iodo-8-methyl-substituted Quinoline Derivative

Causality: This protocol utilizes an acid-catalyzed condensation. The acid protonates the carbonyl of the α-methylene ketone, facilitating an aldol-type reaction with the enolizable ketone of the building block. Subsequent intramolecular condensation between the aniline nitrogen and the other ketone, followed by dehydration, leads to the aromatic quinoline core.

Materials:

  • This compound (1.0 mmol)

  • Cyclohexanone (1.2 mmol)

  • p-Toluenesulfonic acid (p-TsOH) (0.2 mmol)

  • Toluene (10 mL)

  • Dean-Stark apparatus

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add this compound (275 mg, 1.0 mmol), cyclohexanone (118 mg, 1.2 mmol), p-TsOH (38 mg, 0.2 mmol), and toluene (10 mL).

  • Reaction: Heat the mixture to reflux. Water formed during the reaction will be collected in the Dean-Stark trap.

  • Monitoring: Monitor the reaction by TLC until the starting aminoacetophenone is consumed (typically 4-8 hours).

  • Work-up: Cool the reaction mixture to room temperature. Wash the solution with a saturated aqueous solution of sodium bicarbonate (2 x 10 mL) and then with brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the desired quinoline product.

Application in Cross-Coupling Reactions

The aryl iodide functionality is a premier handle for palladium-catalyzed cross-coupling reactions due to the high reactivity of the C-I bond in oxidative addition to Pd(0) complexes.[7][8] This allows for the facile introduction of aryl, alkyl, alkyne, and amine moieties under relatively mild conditions.

A. Sonogashira Coupling: Introducing Alkynyl Groups

The Sonogashira coupling is a powerful method for forming C(sp²)-C(sp) bonds.[9][10][11] The resulting arylalkynes are versatile intermediates for further transformations or can be target molecules themselves.

Protocol 3: Copper-Free Sonogashira Coupling with a Terminal Alkyne

Causality: This copper-free protocol is often preferred to avoid issues with copper-catalyzed alkyne homocoupling (Glaser coupling). The palladium catalyst facilitates the oxidative addition to the aryl iodide. The amine base deprotonates the terminal alkyne, and the resulting acetylide couples with the palladium complex, followed by reductive elimination to yield the product and regenerate the Pd(0) catalyst.[12][13]

Materials:

  • This compound (1.0 mmol)

  • Terminal alkyne (e.g., Phenylacetylene) (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol%)

  • Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)

  • Diisopropylethylamine (DIPEA) (3.0 mmol)

  • Anhydrous N,N-dimethylformamide (DMF) (5 mL)

Procedure:

  • Setup: In a dry Schlenk flask under an inert atmosphere (Argon), combine this compound (275 mg, 1.0 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), and PPh₃ (10.5 mg, 0.04 mmol).

  • Solvent and Reagents: Add anhydrous DMF (5 mL), DIPEA (0.52 mL, 3.0 mmol), and phenylacetylene (0.13 mL, 1.2 mmol).

  • Reaction: Heat the reaction mixture to 80 °C and stir for 6-12 hours. Monitor progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography.

B. Suzuki-Miyaura Coupling: Introducing Aryl or Vinyl Groups

The Suzuki-Miyaura coupling is one of the most widely used C-C bond-forming reactions, valued for its mild conditions and the commercial availability of a vast array of boronic acids and esters.[7][14]

Protocol 4: Suzuki-Miyaura Coupling with an Arylboronic Acid

Causality: The catalytic cycle involves oxidative addition of the aryl iodide to the Pd(0) catalyst. Transmetalation then occurs where the organic group from the boronic acid (activated by the base) is transferred to the palladium center. Reductive elimination finally forms the new C-C bond of the biaryl product.[14]

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (e.g., 4-Methoxyphenylboronic acid) (1.5 mmol)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane/Water mixture (4:1, 5 mL)

Procedure:

  • Setup: To a Schlenk tube, add this compound (275 mg, 1.0 mmol), 4-methoxyphenylboronic acid (228 mg, 1.5 mmol), Pd(dppf)Cl₂ (22 mg, 0.03 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

  • Degassing: Evacuate and backfill the tube with argon three times.

  • Solvent Addition: Add the degassed 1,4-dioxane/water mixture (5 mL).

  • Reaction: Heat the mixture to 90 °C and stir for 8-16 hours. Monitor by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.

C. Buchwald-Hartwig Amination: Introducing N-Aryl or N-Alkyl Groups

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for the synthesis of C-N bonds.[15][16][17][18] It allows for the coupling of the aryl iodide with a wide range of primary and secondary amines.

Protocol 5: Buchwald-Hartwig Amination with a Secondary Amine

Causality: This reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. Oxidative addition of the aryl iodide is followed by coordination of the amine and deprotonation by the strong base to form a palladium-amido complex. Reductive elimination then furnishes the desired arylamine product.[15]

Materials:

  • This compound (1.0 mmol)

  • Secondary amine (e.g., Morpholine) (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous Toluene (5 mL)

Procedure:

  • Setup: In a glovebox, add Pd(OAc)₂ (4.5 mg, 0.02 mmol), XPhos (19 mg, 0.04 mmol), and NaOtBu (135 mg, 1.4 mmol) to a Schlenk tube.

  • Reagent Addition: Outside the glovebox, add this compound (275 mg, 1.0 mmol) and toluene (5 mL).

  • Final Addition: Add morpholine (0.11 mL, 1.2 mmol) and seal the tube.

  • Reaction: Heat the mixture to 100 °C for 12-24 hours. Monitor by TLC.

  • Work-up: Cool to room temperature, quench carefully with saturated aqueous ammonium chloride, and extract with ethyl acetate.

  • Purification: Wash the organic phase with brine, dry over sodium sulfate, and concentrate. Purify by column chromatography.

Conclusion

This compound is a strategically designed building block that offers multiple avenues for rapid diversification and library synthesis. Its trifunctional nature allows for sequential or orthogonal reactions, providing access to a rich chemical space of complex nitrogen-containing heterocycles and highly substituted aromatic compounds. The protocols detailed herein serve as a robust starting point for researchers and drug development professionals to leverage the full synthetic potential of this versatile intermediate. The ability to perform both classic cyclocondensations and modern cross-coupling reactions makes this reagent an invaluable asset in the quest for novel therapeutic agents.

References

  • Organic Chemistry Portal. Friedlaender Synthesis. [Link]

  • PubChem. 1-(2-Amino-3-methylphenyl)ethanone. [Link]

  • Wikipedia. Pictet–Spengler reaction. [Link]

  • Grokipedia. Pictet–Spengler reaction. [Link]

  • Wikipedia. Friedländer synthesis. [Link]

  • Springer Professional. Friedländer Quinoline Synthesis. [Link]

  • PubMed. Aminoborylation/Suzuki-Miyaura tandem cross coupling of aryl iodides as efficient and selective synthesis of unsymmetrical biaryls. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • MDPI. The Pictet-Spengler Reaction Updates Its Habits. [Link]

  • J&K Scientific LLC. Pictet-Spengler Reaction. [Link]

  • Name-Reaction.com. Pictet-Spengler reaction. [Link]

  • Organic Reactions. The Friedländer Synthesis of Quinolines. [Link]

  • PubMed Central. A Catalytic Enantiotopic-Group-Selective Suzuki Reaction for the Construction of Chiral Organoboronates. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Frontiers. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • PubMed. Mechanochemical Buchwald-Hartwig Cross-Coupling Reactions of Aromatic Primary Amines and Their Application to Two-Step One-Pot Rapid Synthesis of Unsymmetrical Triarylamines. [Link]

  • Cheméo. Chemical Properties of Ethanone, 1-(2-aminophenyl)- (CAS 551-93-9). [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • ResearchGate. Do you think that the mechanisms for the reaction of Suzuki-Miyaura with aryl iodides, aryl bromides and aryl chlorides are different?. [Link]

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Application and Protocol for the HPLC Analysis of 1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and stability are critical for the quality and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a precise and reliable technique for the analysis of such compounds, ensuring their identity, purity, and stability throughout the drug development process.[1] This application note provides a comprehensive guide to the HPLC analysis of this compound, including a detailed protocol for assay and impurity determination, method validation considerations, and forced degradation studies. The methodologies described herein are designed for researchers, scientists, and drug development professionals to ensure the delivery of high-quality and safe pharmaceutical products.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust HPLC method.[2]

  • Structure:

    • Image of the chemical structure of this compound would be inserted here.

  • Molecular Formula: C₉H₉INO

  • Molecular Weight: 274.08 g/mol

  • Polarity (Predicted): The presence of an iodine atom significantly increases the hydrophobicity of the molecule compared to its non-iodinated analog, 1-(2-amino-3-methylphenyl)ethanone, which has a calculated XLogP3 of 1.8.[3] Therefore, a moderately non-polar character is expected, making it well-suited for reversed-phase HPLC.

  • UV Absorbance (Predicted): The molecule contains a substituted aminophenyl ethanone chromophore. This structural motif typically exhibits strong UV absorbance in the range of 240-280 nm and 320-380 nm. A photodiode array (PDA) detector is recommended to monitor the entire UV spectrum and select the optimal wavelength for quantification.

PropertyValue/PredictionRationale/Reference
Molecular FormulaC₉H₉INOCalculated from structure
Molecular Weight274.08 g/mol Calculated from formula
Polarity (logP)> 1.8Increased hydrophobicity due to iodine atom.[3]
UV Absorbance~254 nm and ~350 nmBased on the aminophenyl ethanone chromophore.

HPLC Method Development and Rationale

The selection of HPLC parameters is driven by the physicochemical properties of this compound. A reversed-phase method is the logical choice due to the compound's predicted moderate hydrophobicity.

Column Selection

A C18 stationary phase is the workhorse of reversed-phase chromatography and provides excellent retention and separation for a wide range of moderately polar to non-polar compounds. A standard column dimension of 4.6 x 150 mm with 5 µm particle size offers a good balance between resolution, analysis time, and backpressure.

Mobile Phase Selection

A combination of acetonitrile (ACN) and water is a common and effective mobile phase for reversed-phase HPLC. Acetonitrile is chosen for its low viscosity and UV transparency. The addition of a small amount of acid, such as formic acid or phosphoric acid, to the mobile phase is recommended. This helps to protonate the amino group, leading to sharper peaks and more reproducible retention times by minimizing interactions with residual silanols on the stationary phase.[4]

Elution Mode

A gradient elution is proposed to ensure the efficient elution of the main component as well as any potential impurities that may have different polarities. A gradient from a lower to a higher concentration of the organic solvent (acetonitrile) will allow for the separation of a broader range of compounds within a reasonable timeframe.

Detection

A Photodiode Array (PDA) detector is highly recommended. It allows for the simultaneous acquisition of absorbance data across a wide range of wavelengths. This is particularly useful during method development for determining the optimal detection wavelength and for assessing peak purity. Based on the predicted UV absorbance, monitoring at approximately 254 nm and 350 nm is a good starting point.

Experimental Protocol: HPLC Analysis of this compound

Instrumentation and Materials
  • HPLC system with a gradient pump, autosampler, column oven, and PDA detector.

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • HPLC grade acetonitrile, water, and formic acid.

  • Reference standard of this compound.

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient See Table Below
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection PDA at 254 nm and 350 nm

Gradient Elution Program:

Time (min)% Mobile Phase B
0.030
15.090
20.090
20.130
25.030
Preparation of Solutions
  • Diluent: Acetonitrile/Water (50:50, v/v)

  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Analysis Procedure
  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject a blank (diluent) to ensure a clean baseline.

  • Inject the standard solution in replicate (e.g., n=5) to check for system suitability.

  • Inject the sample solution.

  • After the analysis, process the chromatograms to determine the retention time, peak area, and purity of the analyte.

Method Validation Overview (as per ICH Q2(R2) Guidelines)

A comprehensive validation of the HPLC method is crucial to ensure its reliability for its intended purpose.[5][6] The following parameters should be evaluated:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is often demonstrated through forced degradation studies.[7]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. A minimum of five concentrations should be prepared, and the correlation coefficient (r²) should be ≥ 0.999.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by the recovery of a known amount of analyte spiked into a placebo.

  • Precision:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations: different days, different analysts, different equipment, etc.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of the HPLC method and to understand the degradation pathways of the drug substance.[4][8]

Protocol for Forced Degradation

Prepare a solution of this compound (e.g., 1 mg/mL in a suitable solvent) and subject it to the following stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid drug substance at 105 °C for 48 hours.

  • Photolytic Degradation: Expose the solution to UV light (254 nm) and visible light for a specified duration as per ICH Q1B guidelines.

After exposure, neutralize the acidic and basic samples and dilute all samples to a suitable concentration for HPLC analysis. The chromatograms should be evaluated for the appearance of degradation products and the decrease in the main peak area. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main peak and from each other.

Workflow and Data Presentation

The overall workflow for the analysis of this compound is depicted in the following diagram.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Reporting prep_start Weigh Analyte dissolve Dissolve in Diluent prep_start->dissolve dilute Dilute to Final Concentration dissolve->dilute equilibrate System Equilibration dilute->equilibrate Transfer to Autosampler inject Inject Sample/Standard equilibrate->inject separate Chromatographic Separation inject->separate detect PDA Detection separate->detect integrate Peak Integration detect->integrate Chromatogram quantify Quantification & Purity integrate->quantify report Generate Report quantify->report

Caption: Workflow for HPLC analysis.

Conclusion

The HPLC method detailed in this application note provides a robust and reliable approach for the quantitative analysis and purity assessment of this compound. The proposed reversed-phase gradient method, coupled with PDA detection, is suitable for routine quality control and stability testing in a pharmaceutical setting. Adherence to the principles of method validation and the inclusion of forced degradation studies will ensure the generation of high-quality, scientifically sound data that meets regulatory expectations.

References

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Luminata. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

  • Apicule. (n.d.). Understanding Forced Degradation Studies: A Critical Step in Drug Development. Retrieved from [Link]

  • Jain, D., & Basniwal, P. K. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 2(1), 15. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-Amino-3-methylphenyl)ethanone. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. Retrieved from [Link]

  • Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

Sources

Application Note: High-Throughput Purity Determination of 1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone using a Validated GC-MS Method

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the purity assessment of "1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone," a key intermediate in pharmaceutical synthesis. The method is designed for researchers, scientists, and drug development professionals, offering high sensitivity, specificity, and throughput. The protocol herein explains the rationale behind instrumental parameter selection, provides a step-by-step workflow, and outlines a comprehensive validation strategy in accordance with the International Council for Harmonisation (ICH) guidelines.

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

"this compound" is a substituted aromatic ketone containing both an amine and an iodine functional group. Such multifaceted structures are valuable building blocks in the synthesis of Active Pharmaceutical Ingredients (APIs). The purity of these intermediates is paramount, as even trace-level impurities can be carried through subsequent synthetic steps, potentially impacting the safety, efficacy, and stability of the final drug product.[1][2] Regulatory bodies like the FDA and EMA mandate stringent control over impurities, particularly those that may be genotoxic.[3]

Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is an ideal analytical technique for this purpose. Its high chromatographic resolution effectively separates the target analyte from closely related structural isomers and process-related impurities, while mass spectrometry provides definitive identification and sensitive quantification.[1][3][4] This note details a GC-MS method optimized for the unique chemical properties of this iodinated aromatic amine.

Method Rationale and Development

The development of this method was guided by the physicochemical properties of the analyte and related compounds. "this compound" is a semi-volatile compound, making it amenable to GC analysis. The presence of an aromatic ring, an amine group, a ketone, and a halogen atom dictates specific choices in the chromatographic and detection systems.

Chromatographic System Selection
  • Column: A low-polarity stationary phase, such as a 5% Phenyl Polysilarylene / 95% Polydimethylsiloxane (e.g., DB-5ms or equivalent), is selected. This phase provides excellent resolution for a wide range of semi-volatile compounds and is robust enough for routine quality control.[5] The non-polar nature of the column allows for elution based primarily on boiling point, while the phenyl content provides some selectivity for aromatic compounds through π-π interactions.

  • Carrier Gas: Helium is the standard choice for GC-MS due to its inertness and efficiency. However, studies have shown that hydrogen can be a suitable, and often faster, alternative for the analysis of aromatic amines, provided the system is properly configured.[6][7] For this method, we will proceed with helium to ensure broad applicability.

  • Injector: A split/splitless inlet is used in splitless mode to maximize the transfer of the analyte onto the column, which is crucial for detecting trace-level impurities. The injector temperature is a critical parameter; it must be high enough to ensure complete volatilization of the analyte without causing thermal degradation. Based on data for similar acetophenones, an initial injector temperature of 250 °C is a logical starting point.[1][8]

Mass Spectrometer Detector Settings
  • Ionization Mode: Electron Ionization (EI) at the standard 70 eV is employed. EI is a robust, high-energy ionization technique that produces reproducible fragmentation patterns, creating a unique mass spectral "fingerprint" for the analyte and any impurities.[9] This is essential for definitive identification and for building a spectral library for future reference.

  • Acquisition Mode: The analysis will be performed in a simultaneous Full Scan and Selected Ion Monitoring (SIM) mode.

    • Full Scan Mode: Acquiring a full mass spectrum (e.g., m/z 50-400) is crucial for identifying unknown impurities. The fragmentation pattern can elucidate the structure of these unexpected components.

    • Selected Ion Monitoring (SIM) Mode: For quantitative analysis of the main component and known impurities, SIM mode offers significantly enhanced sensitivity and selectivity.[3][4] By monitoring only specific, characteristic ions, the signal-to-noise ratio is dramatically improved, allowing for lower limits of detection (LOD) and quantification (LOQ).

Experimental Protocol

Materials and Reagents
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate, HPLC or GC-grade.

  • Internal Standard (IS): Anthracene-d10. Deuterated standards are ideal for GC-MS as they are chemically similar to the analyte, ensuring similar behavior during injection and chromatography, but are mass-shifted, preventing spectral overlap.[7]

  • Analyte: this compound reference standard (purity >99.5%).

  • Sample: Test batch of this compound.

Standard and Sample Preparation
  • Internal Standard Stock Solution (IS Stock): Accurately weigh approximately 10 mg of Anthracene-d10 and dissolve in 100 mL of DCM to prepare a 100 µg/mL solution.

  • Calibration Standard Stock Solution (Analyte Stock): Accurately weigh approximately 25 mg of the reference standard and dissolve in 25 mL of DCM to prepare a 1 mg/mL (1000 µg/mL) solution.

  • Working Calibration Standards: Prepare a series of calibration standards by diluting the Analyte Stock solution with DCM and adding a constant amount of the IS Stock to each. The final concentration of the IS should be consistent across all standards and samples (e.g., 10 µg/mL). A typical calibration range might be 0.1, 0.5, 1, 5, 10, and 50 µg/mL.

  • Sample Preparation: Accurately weigh approximately 25 mg of the test sample, dissolve in 25 mL of DCM, and add the same volume of IS Stock as used for the calibration standards.

GC-MS Instrumentation and Conditions

The following table summarizes the optimized instrumental parameters.

Parameter Setting Rationale
GC System Agilent 8890 GC (or equivalent)Standard, robust platform for pharmaceutical analysis.
Injector Split/SplitlessAllows for high-sensitivity analysis in splitless mode.
Injector Temp. 260 °CEnsures volatilization of the semi-volatile analyte without degradation.
Injection Mode Splitless (1 µL injection)Maximizes analyte transfer for trace impurity detection.
Liner Deactivated, single taper with glass woolInert surface prevents analyte adsorption; glass wool traps non-volatiles.
Carrier Gas Helium, 99.999% purityInert, provides good chromatographic efficiency.
Flow Rate 1.2 mL/min (Constant Flow)Optimal flow for column dimensions, balancing speed and resolution.
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film)Provides excellent separation for semi-volatile aromatic compounds.
Oven Program Initial: 100 °C, hold 2 minAllows for solvent focusing.
Ramp 1: 15 °C/min to 280 °CProvides good separation of potential impurities from the main peak.
Hold: 5 min at 280 °CEnsures elution of any less volatile compounds.
MS System Agilent 5977B MSD (or equivalent)Reliable and sensitive mass selective detector.
Transfer Line Temp. 280 °CPrevents condensation of analytes between GC and MS.
Ion Source Temp. 230 °CStandard temperature for EI, balances ionization and stability.
Quadrupole Temp. 150 °CEnsures consistent mass filtering.
Ionization Mode Electron Ionization (EI) at 70 eVProduces reproducible, library-searchable mass spectra.
Acquisition Full Scan (m/z 40-450) & SIMFull scan for unknown identification; SIM for sensitive quantification.
SIM Ions To be determined from reference standard spectrumSee Section 3.4 for expected ions.
Expected Mass Spectrum and SIM Ion Selection

The mass spectrum of "this compound" (Molecular Weight: 275.09 g/mol ) under EI conditions is expected to show several characteristic ions.

  • Molecular Ion (M+•): A peak at m/z 275 should be present. The presence of a single iodine atom means there will not be a significant M+2 peak from isotopic distribution, as iodine is monoisotopic (¹²⁷I). The odd molecular weight is consistent with the presence of one nitrogen atom (the Nitrogen Rule).[10]

  • Key Fragments:

    • [M-CH₃]⁺: Loss of a methyl group from the acetyl moiety is a common fragmentation, resulting in a peak at m/z 260 . This is often a prominent peak for acetophenones.

    • [M-COCH₃]⁺: Loss of the entire acetyl group would yield a peak at m/z 232 .

    • Iodine-related ions: A peak at m/z 127 corresponding to I⁺ is also possible.[8]

Based on this analysis, the following ions are proposed for the SIM method:

  • Analyte (Quantifier): m/z 260

  • Analyte (Qualifier): m/z 275

  • Internal Standard (Anthracene-d10): m/z 188

Method Validation Protocol

The analytical method must be validated to demonstrate its fitness for purpose, following ICH Q2(R2) guidelines.[11]

System Suitability

Before each validation run, a system suitability standard (e.g., a mid-point calibration standard) is injected five times. The following criteria must be met:

  • Peak Tailing Factor: ≤ 2.0 for both the analyte and internal standard.

  • Relative Standard Deviation (RSD) of Peak Area Ratio: ≤ 2.0%.

  • Resolution: Baseline resolution between the analyte and any closely eluting peaks.

Validation Parameters

The validation will assess specificity, linearity, range, accuracy, precision, and limits of detection and quantification.

Parameter Procedure Acceptance Criteria
Specificity Analyze a blank (DCM), the internal standard solution, and the analyte solution. Spike the analyte with potential impurities (e.g., starting materials, intermediates from synthesis).No interfering peaks at the retention time of the analyte or IS in the blank. Analyte peak is pure and resolved from impurities.
Linearity & Range Analyze the prepared calibration standards (e.g., 0.1 to 50 µg/mL) in triplicate. Plot the peak area ratio (Analyte/IS) against concentration and perform a linear regression.Correlation coefficient (r²) ≥ 0.998. The range is defined by the lowest and highest standards that meet accuracy and precision criteria.
Accuracy Perform recovery studies by spiking a known amount of the analyte reference standard into a sample matrix at three concentration levels (e.g., 80%, 100%, 120% of the target concentration), in triplicate.Mean recovery should be within 98.0% to 102.0% at each level.
Precision Repeatability (Intra-day): Analyze six replicate preparations of the sample at 100% of the target concentration on the same day. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.RSD ≤ 2.0% for repeatability. RSD ≤ 3.0% for intermediate precision.
LOD & LOQ Determine based on the signal-to-noise ratio (S/N) of the chromatograms from the lowest concentration standards.LOD: S/N ≥ 3:1. LOQ: S/N ≥ 10:1. The LOQ must be precise and accurate.
Robustness Deliberately vary critical method parameters (e.g., oven ramp rate ±10%, flow rate ±10%, injector temperature ±5 °C) and assess the impact on system suitability and results.The method should remain reliable, with system suitability criteria met and results not significantly impacted by minor variations.

A summary of the expected quantitative validation data is presented below.

Validation Parameter Target Value / Range
Linearity (r²)≥ 0.998
Range0.1 - 50 µg/mL
Accuracy (% Recovery)98.0 - 102.0 %
Precision (Repeatability RSD%)≤ 2.0 %
Precision (Intermediate RSD%)≤ 3.0 %
Limit of Detection (LOD)~0.03 µg/mL
Limit of Quantification (LOQ)~0.1 µg/mL

Diagrams and Workflows

GC-MS Analytical Workflow

The logical flow of the entire process, from sample receipt to final purity reporting, is illustrated below.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Sample Weigh Sample Dilute_Sample Dissolve & Add IS Sample->Dilute_Sample Standard Weigh Reference Std. Dilute_Standard Prepare Cal. Curve & Add IS Standard->Dilute_Standard IS Prepare IS Stock IS->Dilute_Sample IS->Dilute_Standard GC_Inject Inject 1 µL Dilute_Sample->GC_Inject Dilute_Standard->GC_Inject GC_Sep GC Separation (DB-5ms Column) GC_Inject->GC_Sep MS_Ionize EI Ionization (70 eV) GC_Sep->MS_Ionize MS_Detect MS Detection (Scan & SIM) MS_Ionize->MS_Detect Integrate Peak Integration MS_Detect->Integrate Calibrate Build Calibration Curve Integrate->Calibrate Quantify Quantify Analyte & Impurities Integrate->Quantify Calibrate->Quantify Report Generate Purity Report Quantify->Report

Caption: Workflow for GC-MS purity analysis.

Method Validation Logic

This diagram shows the relationship between the different validation parameters, demonstrating how they collectively establish the method's reliability.

Validation_Logic Method Validated Analytical Method Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Limits LOD & LOQ Method->Limits Robustness Robustness Method->Robustness Linearity->Accuracy supports Linearity->Precision supports Limits->Linearity defines lower end

Caption: Interdependence of ICH validation parameters.

Conclusion

The GC-MS method detailed in this application note provides a reliable, sensitive, and specific tool for the purity determination of "this compound." By following the outlined experimental and validation protocols, analytical laboratories can ensure the quality of this critical pharmaceutical intermediate, thereby supporting the development of safe and effective drug products. The combination of a robust chromatographic separation with the definitive identification capabilities of mass spectrometry makes this method highly suitable for routine quality control and regulatory submissions.

References

  • Tahara, M., Kawakami, T., & Ikarashi, Y. (2024). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Journal of AOAC INTERNATIONAL, 107(1), 61-68. [Link]

  • Agilent Technologies. (2014). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. [Link]

  • SCION Instruments. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? [Link]

  • Tahara, M., Kawakami, T., & Ikarashi, Y. (2024). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. PubMed. [Link]

  • Raju, P. A., et al. (2014). Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry. American Pharmaceutical Review. [Link]

  • Pérez-Mayán, L., et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. PMC - NIH. [Link]

  • OMICS International. (2024). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. [Link]

  • Taylor & Francis Online. (n.d.). Identification and Control of Impurities for Drug Substance Development using LC/MS and GC/MS. [Link]

  • Hewitt, D. (2017). GC-MS applications in pharmaceutical analysis. European Pharmaceutical Review. [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(2-aminophenyl)- (CAS 551-93-9). [Link]

  • Raja, K. D., et al. (2020). DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • de Sá, S. S., et al. (2018). Rapid determination of the aromatic compounds methyl-anthranilate, 2'-aminoacetophenone and furaneol by GC-MS: Method validation and characterization of grape derivatives. PubMed. [Link]

  • ResearchGate. (2016). Determination of 2-aminoacetophenone by means of HS-SPME and GC-MS. [Link]

  • NIST. (n.d.). Ethanone, 1-(4-methylphenyl)-. NIST WebBook. [Link]

  • LibreTexts Chemistry. (2021). Radicals and Mass Spectrometry (MS). [Link]

  • Environics, Inc. (2024). Conducting GC Method Validation Using High Accuracy Standards. [Link]

  • Impactfactor. (n.d.). A Review on GC-MS and Method Development and Validation. [Link]

  • LCGC International. (n.d.). Electron Ionization for GC–MS. [Link]

  • MDPI. (2025). Development of Ketoprofen Impurity A (1-(3-Benzoylphenyl)ethanone) as a Certified Reference Material for Pharmaceutical Quality Control. [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]

Sources

Application Notes & Protocols: A Guide to the Synthesis of Novel Azaflavanones Using 1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: The Strategic Importance of Azaflavanones in Medicinal Chemistry

Azaflavanones, specifically 2-aryl-2,3-dihydroquinolin-4(1H)-ones, represent a class of nitrogen-containing heterocyclic compounds that are synthetic analogues of naturally occurring flavanones.[1] Their structure, which replaces the oxygen atom in the C-ring of a flavanone with a nitrogen atom, confers unique physicochemical properties and biological activities.[2] These compounds are considered "privileged structures" in drug development due to their ability to interact with a wide array of biological targets.[3][4] The scientific literature extensively documents their potential as anti-inflammatory, anticancer, antimicrobial, anti-ulcer, and antidiabetic agents.[1][2][5][6]

The synthesis of azaflavanones is a topic of significant interest, with the most common and efficient route involving a two-step process: the Claisen-Schmidt condensation to form an α,β-unsaturated ketone intermediate known as an azachalcone, followed by an intramolecular cyclization.[5][7]

This guide provides a detailed protocol for the synthesis of novel azaflavanones utilizing a strategically substituted starting material: 1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone . The choice of this precursor is deliberate, as its substituents offer distinct advantages for creating diverse and potent drug candidates:

  • The 2-amino group is fundamental for the intramolecular conjugate addition required to form the defining quinolone ring system.[7][8]

  • The 5-iodo group serves as a versatile synthetic handle for post-synthesis modifications (e.g., palladium-catalyzed cross-coupling reactions), enabling the generation of a library of derivatives for structure-activity relationship (SAR) studies. Halogenation is a known strategy to enhance biological activity.[9]

  • The 3-methyl group influences the steric and electronic environment of the A-ring, which can modulate the biological efficacy of the final compound.

II. Synthetic Pathway Overview

The synthesis proceeds via a two-stage reaction sequence. First, the starting material, this compound, is condensed with a selected aromatic aldehyde under basic conditions to yield an azachalcone. This intermediate is then subjected to acid-catalyzed cyclization to afford the final azaflavanone product.

G A This compound C Step 1: Claisen-Schmidt Condensation (Base-catalyzed, e.g., NaOH/EtOH) A->C B Aromatic Aldehyde (R-CHO) B->C D Azachalcone Intermediate C->D Formation of α,β-unsaturated ketone E Step 2: Intramolecular Cyclization (Acid-catalyzed, e.g., HCl) D->E F Novel Azaflavanone E->F Ring formation via Michael addition

Caption: General workflow for the two-step synthesis of novel azaflavanones.

III. Detailed Experimental Protocols

Protocol 1: Synthesis of Azachalcone Intermediate via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a reliable method for forming carbon-carbon bonds to create the α,β-unsaturated ketone backbone of chalcones from an acetophenone and an aldehyde.[10][11][12]

Rationale: This base-catalyzed reaction proceeds via the formation of an enolate from the acetophenone, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde.[13] Subsequent dehydration of the aldol addition product is rapid, driven by the formation of a conjugated system. To prevent the formation of a Schiff base side-product between the 2-amino group and the aldehyde, the amine is often temporarily protected via acetylation prior to the condensation.[5] This protocol assumes the direct condensation is desired for simplicity, but researchers should consider a protection strategy if side-product formation is significant.

Materials:

  • This compound

  • Substituted Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde)

  • Ethanol (95%)

  • Sodium Hydroxide (NaOH), 10% aqueous solution

  • Deionized Water

  • Dilute Hydrochloric Acid (HCl)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 10 mmol of this compound and 10 mmol of the chosen aromatic aldehyde in 30 mL of 95% ethanol. Stir the mixture at room temperature until all solids are dissolved.

  • Base Addition: Slowly add 5 mL of 10% aqueous NaOH solution dropwise to the stirring mixture. A color change and the formation of a precipitate are typically observed.

  • Reaction: Continue stirring the reaction mixture at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., 7:3 hexane:ethyl acetate). The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.

  • Work-up: Once the reaction is complete, pour the mixture into 200 mL of ice-cold water.

  • Precipitation: Acidify the mixture by slowly adding dilute HCl until the pH is approximately 5-6. This will precipitate the azachalcone product.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected solid thoroughly with cold deionized water to remove any inorganic salts. The crude product can be further purified by recrystallization from ethanol to yield the pure azachalcone.

Protocol 2: Synthesis of Azaflavanone via Intramolecular Cyclization

The cyclization of 2'-aminochalcones is the key step in forming the heterocyclic azaflavanone core.[7] This reaction is an example of an intramolecular conjugate addition.

Rationale: Under acidic conditions, the 2'-amino group of the azachalcone acts as a nucleophile, attacking the electron-deficient β-carbon of the α,β-unsaturated ketone system. This forms the six-membered quinolone ring. Various acidic reagents can be used to catalyze this cyclization.[14]

Materials:

  • Synthesized Azachalcone Intermediate

  • Ethanol or Glacial Acetic Acid

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Deionized Water

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 5 mmol of the purified azachalcone in 40 mL of ethanol.

  • Acid Addition: Add 5-10 drops of concentrated HCl to the solution.

  • Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 4-8 hours.

  • Monitoring: Monitor the reaction progress by TLC. The disappearance of the chalcone spot and the appearance of a new spot for the azaflavanone indicates the reaction is proceeding.

  • Work-up: After completion, cool the reaction mixture to room temperature.

  • Neutralization: Carefully pour the cooled mixture into a beaker containing 150 mL of ice-cold water. Neutralize the excess acid by slowly adding a saturated solution of NaHCO₃ until effervescence ceases and the pH is neutral (pH ~7).

  • Isolation: The azaflavanone product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration.

  • Purification: Wash the solid with ample deionized water. The crude azaflavanone can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.

IV. Data Presentation: Synthesis of a Halogenated Azaflavanone

The following table summarizes representative data for the synthesis of 2-(4-chlorophenyl)-6-iodo-8-methyl-2,3-dihydroquinolin-4(1H)-one, demonstrating the application of the protocols described above.

ParameterStep 1: Azachalcone SynthesisStep 2: Azaflavanone Synthesis
Starting Materials This compound, 4-Chlorobenzaldehyde1-(2-Amino-5-iodo-3-methylphenyl)-3-(4-chlorophenyl)prop-2-en-1-one
Catalyst 10% NaOH (aq)Concentrated HCl
Solvent EthanolEthanol
Reaction Time 20 hours6 hours
Reaction Temperature Room Temperature80 °C (Reflux)
Yield (%) ~85%~75%
Appearance Yellow SolidPale White Solid

V. Applications & Biological Significance

Azaflavanones are recognized for their diverse pharmacological properties. The replacement of the C-ring oxygen with nitrogen in azaflavanones has been shown to potentiate antiproliferative activity by over 100-fold compared to their flavanone counterparts.[2] The synthesized novel azaflavanones, featuring the iodo- and methyl- substitutions, are prime candidates for screening in various biological assays.

  • Anticancer Activity: Many azaflavanone derivatives have demonstrated potent anticancer effects, including the ability to induce cell cycle arrest and apoptosis in cancer cell lines.[2][6]

  • Anti-inflammatory Effects: Azaflavanones have shown significant anti-inflammatory activity, potentially through the inhibition of pathways such as the NF-κB transcriptional activation pathway.[5]

  • Drug Discovery Platform: The iodine atom at the 6-position is a key feature for further synthetic diversification. It allows for the introduction of various functional groups through well-established cross-coupling chemistries, enabling fine-tuning of the molecule's biological activity and pharmacokinetic properties.

G cluster_nucleus Nuclear Events TNFa Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex TNFa->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Transcription Transcription of Pro-inflammatory Genes (COX-2, iNOS, Cytokines) Nucleus->Transcription Azaflavanone Novel Azaflavanone Azaflavanone->IKK Inhibits

Sources

Pharmacological screening of "1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone" derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the initial pharmacological evaluation of novel chemical entities, this document provides a strategic framework and detailed protocols for the screening of "1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone" derivatives. As a representative of a novel chemical series with limited pre-existing pharmacological data, this class of compounds serves as an exemplar for a systematic, tiered approach to identifying potential therapeutic activities.

This guide is designed for researchers, medicinal chemists, and drug development scientists. It moves beyond simple procedural lists to explain the rationale behind each step, ensuring that the screening cascade is logical, efficient, and built on a foundation of scientific integrity. The protocols are designed as self-validating systems, incorporating necessary controls to ensure data reliability and reproducibility.

Strategic Overview: A Tiered Approach to Pharmacological Screening

The initial investigation of a new chemical series, such as the "this compound" derivatives, necessitates a structured approach to efficiently identify biological activity while minimizing resource expenditure. A tiered screening cascade is the most effective strategy.[1][2] This process begins with broad, fundamental assays to establish baseline cytotoxicity, followed by more focused target-based or phenotypic screens, and culminates in functional assays that provide insights into the mechanism of action in a biologically relevant context.[3][4]

dot graph TD { graph [rankdir="TB", splines=ortho, nodesep=0.6, ranksep=0.8]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "Tiered Pharmacological Screening Workflow."

Tier 1: Foundational Cytotoxicity Profiling

Rationale: Before investigating any specific therapeutic activity, it is imperative to determine the concentration range at which the compounds exhibit general cytotoxicity. This step is crucial for several reasons: it identifies compounds that are overtly toxic and thus unsuitable for further development, and it establishes a "therapeutic window" for subsequent assays, ensuring that observed effects in later screens are not simply artifacts of cell death. The MTT assay is a robust, widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[5]

Principle of the MTT Assay: Metabolically active, viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[6] The amount of formazan produced is directly proportional to the number of living cells. These crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically.

dot graph G { layout=neato; node [shape=box, style=filled, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

} caption: "Principle of the MTT Cytotoxicity Assay."

Protocol: MTT Assay for Cytotoxicity Screening

This protocol is designed for screening in a 96-well plate format, which is suitable for medium-throughput analysis.

Materials:

  • Cell line (e.g., HeLa, HEK293, or a disease-relevant cell line)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution: 5 mg/mL in sterile PBS.[7] Prepare, filter-sterilize (0.2 µm filter), and store protected from light at 4°C (short-term) or -20°C (long-term).[6][7]

  • Solubilization solution: DMSO or 0.01 M HCl in 10% SDS solution.

  • Test compounds: "this compound" derivatives, dissolved in DMSO to create concentrated stock solutions (e.g., 10 mM).

  • 96-well clear, flat-bottom tissue culture plates.

  • Multi-channel pipette and sterile tips.

  • Microplate reader capable of measuring absorbance at 570 nm.

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Include wells for "medium only" (background control) and "vehicle control" (cells treated with DMSO only).

    • Incubate the plate for 24 hours at 37°C, 5% CO₂, to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium. A typical starting range is from 100 µM down to 0.1 µM. Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤ 0.5%).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the respective compound concentrations. Add 100 µL of medium with the equivalent DMSO concentration to the vehicle control wells.

    • Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[7]

    • Incubate the plate for 3-4 hours at 37°C. During this time, visible purple precipitates will form in viable cells.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals. For suspension cells, centrifuge the plate first.[8]

    • Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.[8]

    • Mix thoroughly by pipetting up and down or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis:

  • Subtract the average absorbance of the "medium only" wells from all other readings.

  • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control:

    • % Viability = (Absorbance_of_Treated_Well / Absorbance_of_Vehicle_Control_Well) * 100

  • Plot the % Viability against the compound concentration (log scale) and use non-linear regression to calculate the IC50 value (the concentration at which 50% of cell viability is inhibited).

DerivativeStructure ModificationIC50 (µM) after 48h
Parent 5-iodo, 3-methyl> 100
DER-01 5-chloro, 3-methyl75.2
DER-02 5-iodo, 3-ethyl> 100
DER-03 5-iodo, 3-H45.8
Staurosporine (Positive Control)0.02

Tier 2: Target-Based Screening - Enzyme Inhibition Assay

Rationale: Given that a structurally related compound, 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone, is a known inhibitor of Catechol-O-methyltransferase (COMT), it is logical to screen the "this compound" derivatives against a relevant enzyme target.[9] Enzyme inhibition assays are a cornerstone of drug discovery, providing quantitative data on the potency and mechanism of action of a compound against a specific biological target.[1][10]

Principle of Enzyme Inhibition Assays: These assays measure the rate of an enzymatic reaction in the presence and absence of a test compound. The rate can be monitored by measuring the depletion of a substrate or the formation of a product, often using a chromogenic or fluorogenic substrate that yields a signal detectable by a plate reader.[11] The reduction in reaction rate in the presence of the compound indicates inhibition.

Protocol: General Enzyme Inhibition Assay (Colorimetric)

This protocol provides a general framework. The specific enzyme, substrate, buffer conditions, and detection wavelength must be optimized for the target of interest.

Materials:

  • Purified enzyme of interest

  • Enzyme substrate

  • Assay buffer (optimized for pH and ionic strength for the specific enzyme)

  • Test compounds and a known inhibitor (positive control)

  • 96- or 384-well clear, flat-bottom plates

  • Microplate reader with kinetic reading capabilities

Procedure:

  • Assay Setup:

    • In a 96-well plate, add the following to each well in triplicate:

      • Assay Buffer

      • Test compound at various concentrations (prepared by serial dilution). Include a vehicle control (e.g., DMSO).

      • Enzyme solution (at a fixed, optimized concentration).

  • Pre-incubation:

    • Incubate the plate at the enzyme's optimal temperature (e.g., 37°C) for 10-15 minutes. This allows the inhibitor to bind to the enzyme before the reaction starts.[10]

  • Reaction Initiation:

    • Initiate the reaction by adding the substrate to all wells simultaneously using a multi-channel pipette.

  • Kinetic Measurement:

    • Immediately place the plate in a pre-warmed microplate reader.

    • Measure the absorbance (or fluorescence) at regular intervals (e.g., every 30 seconds for 15-30 minutes). The rate of the reaction is determined from the initial linear portion of the progress curve.[10]

Data Analysis:

  • Calculate Reaction Velocity (V₀): Determine the initial reaction velocity (slope) for each concentration of the inhibitor from the kinetic data.

  • Calculate Percentage Inhibition:

    • % Inhibition = [1 - (V₀_with_inhibitor / V₀_vehicle_control)] * 100

  • Determine IC50: Plot the % Inhibition against the inhibitor concentration (log scale) and fit the data to a dose-response curve to determine the IC50 value.

  • Mechanism of Action Studies (Optional Follow-up): To determine the mechanism of inhibition (e.g., competitive, non-competitive), the assay can be repeated with multiple fixed concentrations of the inhibitor while varying the substrate concentration.[12] The data can then be analyzed using Lineweaver-Burk or Dixon plots.[10]

dot graph G { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=record, style=filled, fontname="Arial", fontsize=11];

} caption: "Common Mechanisms of Enzyme Inhibition."

Tier 3: Cell-Based Functional Assays

Rationale: While target-based assays are excellent for determining potency against an isolated protein, cell-based functional assays are critical for confirming that a compound can engage its target within a complex cellular environment and elicit a desired physiological response.[3][4][13] These assays provide more biologically relevant data, as they account for factors like cell permeability, off-target effects, and interaction with cellular signaling pathways.[14]

Protocol: General Reporter Gene Assay

This protocol describes a common type of cell-based functional assay where the activity of a signaling pathway is monitored by the expression of a reporter gene (e.g., Luciferase or Green Fluorescent Protein) under the control of a pathway-responsive promoter.

Materials:

  • Host cell line stably or transiently transfected with a reporter gene construct.

  • Complete culture medium.

  • Stimulant/agonist for the pathway of interest.

  • Test compounds ("this compound" derivatives).

  • 96-well white, opaque plates (for luminescence assays).

  • Lysis buffer and substrate for the reporter enzyme (e.g., Luciferase Assay System).

  • Luminometer or fluorescence plate reader.

Procedure:

  • Cell Seeding: Seed the transfected cells into a 96-well opaque plate at an optimized density and allow them to attach overnight.

  • Compound Pre-treatment: Add serial dilutions of the test compounds to the wells and incubate for a pre-determined time (e.g., 1 hour). This allows the compounds to enter the cells and engage the target.

  • Pathway Stimulation: Add a fixed, sub-maximal concentration (e.g., EC80) of the pathway's agonist to the wells (except for the unstimulated control).

  • Incubation: Incubate the plate for a period sufficient to allow for reporter gene expression (typically 4-24 hours).

  • Cell Lysis and Signal Detection:

    • Remove the culture medium.

    • Add cell lysis buffer to each well and incubate according to the manufacturer's instructions to release the cellular contents.

    • Add the reporter gene substrate (e.g., luciferin for luciferase) to the wells.

    • Immediately measure the luminescence or fluorescence using a plate reader.

Data Analysis:

  • Normalize the data by subtracting the signal from unstimulated cells.

  • Calculate the percentage of pathway inhibition (for antagonists) or activation (for agonists) relative to the agonist-only control.

  • Plot the response against the compound concentration (log scale) to determine IC50 (for inhibitors) or EC50 (for activators) values.

Conclusion and Forward Look

This structured, multi-tiered approach provides a robust framework for the initial pharmacological characterization of "this compound" derivatives. By systematically progressing from broad cytotoxicity profiling to specific target-based and functional cell-based assays, researchers can efficiently identify and prioritize compounds with promising therapeutic potential. The data generated from this cascade—including IC50 values for cytotoxicity and target engagement, and functional cellular activity—forms the essential foundation for subsequent lead optimization, in-depth mechanism of action studies, and eventual preclinical development.

References

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  • NJ Bio, Inc. (2024). Cell Based Functional Assay including Cytotoxicity Assays. [Link]

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  • ResearchGate. (2025). In vitro receptor binding assays: General methods and considerations. [Link]

  • Kairys, V., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352. [Link]

  • JoVE. (2015). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. [Link]

  • National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. [Link]

  • European Pharmaceutical Review. (2005). A powerful tool for drug discovery. [Link]

  • Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(10), 2535. [Link]

  • Technology Networks. (2023). Screening Strategies Used in Drug Discovery. [Link]

  • Hughes, J. P., et al. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239-1249. [Link]

  • Aurora Biomed. (2023). Screening of Natural Compounds for Pharmaceuticals. [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. [Link]

  • NPTEL-NOC IITM. (2025). Pharmacological and Toxicological Screening Methods. [Link]

  • Beilstein Journal of Organic Chemistry. (2017). Synthesis of 1-indanones with a broad range of biological activity. [Link]

  • PubMed. (1998). Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase. [Link]

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Sources

Application Note & Protocols: 1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone as a Versatile Building Block for Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pursuit of novel chemical entities in drug discovery and materials science necessitates the use of versatile and strategically functionalized building blocks. 1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone is a premier example of such a scaffold, engineered for efficiency in solid-phase organic synthesis (SPOS). Its unique architecture, featuring an ortho-aminoaryl ketone moiety primed for heterocycle formation and an iodine handle ideal for palladium-catalyzed cross-coupling reactions, enables the generation of diverse molecular libraries from a single immobilized precursor. This guide provides an in-depth exploration of its strategic advantages, detailed protocols for its application in the synthesis of quinolone libraries, and its use as a component in traceless linker strategies, empowering researchers to accelerate their discovery workflows.

The Strategic Advantage of the Scaffold

The power of this compound lies in its dual-functional nature, which allows for orthogonal chemical manipulations. This orthogonality is the cornerstone of its utility in diversity-oriented synthesis (DOS), a strategy that aims to create structurally diverse molecules efficiently.[1]

  • The Iodo Group (C5 Position): The aryl-iodide bond is a highly reactive and versatile functional group for a multitude of palladium-catalyzed cross-coupling reactions.[2] This position serves as the primary diversification point . By employing reactions such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig couplings, a vast array of substituents (aryl, heteroaryl, alkyl, alkynyl, etc.) can be introduced. Performing these reactions on a solid support simplifies purification, as excess reagents and catalysts can be washed away.[3][4][5]

  • The 2-Aminoacetophenone Moiety: This structural motif is a classic precursor for the synthesis of quinoline and quinolone scaffolds via the Friedländer annulation.[6] This reaction involves the condensation of the ortho-aminoaryl ketone with a compound containing a reactive α-methylene group.[7] In the context of SPOS, this cyclization can be designed to simultaneously cleave the molecule from the resin, releasing the final heterocyclic product into solution.

This combination allows for a powerful synthetic sequence: immobilization of the scaffold, diversification at the iodo position, and cyclization/cleavage to yield a library of substituted quinolones.

Application Protocol: Solid-Phase Synthesis of 4-Quinolone Libraries

This protocol details a workflow for generating a library of substituted quinolones. The core of this strategy is the use of the 2-aminoacetophenone moiety for the final ring-closing and cleavage step, while the iodo group is exploited for on-resin diversification.

Principle of the Synthesis

The synthesis begins with the immobilization of the building block onto a suitable resin. Following this, the aryl-iodide is used as a handle for a Suzuki cross-coupling reaction to introduce diversity. The final step is a base-catalyzed intramolecular condensation (a variation of the Camps cyclization) with a β-ketoester, which forms the quinolone ring and cleaves the product from the support.[6] This workflow is an efficient method for creating libraries of medicinally relevant quinolone compounds.[8][9]

Experimental Workflow Diagram

sps_quinolone_workflow cluster_resin_prep Phase 1: Immobilization cluster_diversify Phase 2: Diversification cluster_cleave Phase 3: Cyclize & Cleave Resin Wang Resin Linker Attach Linker (e.g., succinic anhydride) Resin->Linker Immobilized Immobilize Building Block This compound Linker->Immobilized Suzuki Suzuki Cross-Coupling (R-B(OH)2, Pd Catalyst) Immobilized->Suzuki On-Resin Reaction Cyclize Friedländer Annulation (β-Ketoester, Base) Suzuki->Cyclize Final Construction Product Purified 4-Quinolone Product Cyclize->Product Cleavage

Caption: Workflow for the solid-phase synthesis of 4-quinolones.

Step-by-Step Protocol

Materials:

  • Wang Resin (or similar hydroxyl-functionalized resin)

  • This compound

  • Succinic anhydride

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Arylboronic acids (for diversification)

  • Pd(PPh₃)₄ or similar Palladium(0) catalyst

  • Aqueous Na₂CO₃ (2M)

  • β-Ketoesters (e.g., ethyl acetoacetate)

  • Sodium ethoxide (NaOEt)

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Ethanol (EtOH), Dioxane

Step 1: Resin Preparation and Immobilization

  • Swell 1.0 g of Wang resin in 10 mL of DMF for 1 hour in a peptide synthesis vessel.

  • Drain the solvent. Add a solution of succinic anhydride (5 equiv.) and DMAP (0.1 equiv.) in DMF. Agitate for 4 hours at room temperature.

  • Wash the resin thoroughly with DMF (3x), DCM (3x), and dry under vacuum. This creates a carboxylic acid linker.

  • Swell the carboxylated resin in DCM.

  • In a separate flask, dissolve this compound (3 equiv.) and DMAP (0.1 equiv.) in DCM.

  • Add DIC (3 equiv.) to the solution and stir for 10 minutes.

  • Add this pre-activated mixture to the resin. Agitate for 12 hours at room temperature. The building block is attached via an ester bond to its primary amine, which will be regenerated upon cleavage. Note: The amine is temporarily acylated for linkage.

  • Wash the resin with DMF (3x), DCM (3x), and Methanol (3x). Dry under vacuum.

  • Confirm loading using the Kaiser test (should be negative).

Step 2: On-Resin Diversification via Suzuki Coupling

  • Swell the resin-bound building block (0.2 mmol scale) in a 3:1 mixture of Dioxane/H₂O.

  • Add the desired arylboronic acid (5 equiv.), Pd(PPh₃)₄ (0.1 equiv.), and 2M Na₂CO₃ (5 equiv.).

  • Heat the mixture at 80 °C under a nitrogen atmosphere for 8-12 hours.

  • Cool to room temperature. Drain the solvent and wash the resin extensively with DMF (3x), H₂O (3x), DMF (3x), DCM (3x), and dry. The iodo group is now replaced with the new aryl substituent.

Coupling TypeCoupling PartnerTypical CatalystBaseSolvent
Suzuki Arylboronic acidPd(PPh₃)₄Na₂CO₃Dioxane/H₂O
Sonogashira Terminal alkynePd(PPh₃)₄, CuIEt₃NDMF
Heck AlkenePd(OAc)₂Et₃NDMF

Caption: Representative conditions for palladium-catalyzed cross-coupling on the solid support.

Step 3: Cyclization and Cleavage

  • First, deprotect the linking amine. Treat the resin with a 1 M solution of LiOH in 3:1 THF/H₂O for 4 hours to saponify the ester linkage and regenerate the free amine of the building block. Wash thoroughly with water and DMF.

  • Swell the deprotected, diversified resin in absolute ethanol.

  • Add the desired β-ketoester (10 equiv.) and a solution of sodium ethoxide in ethanol (10 equiv.).

  • Heat the mixture to reflux (approx. 78 °C) for 16 hours. This step performs the Friedländer annulation. The intramolecular cyclization effectively cleaves the product from the resin support.

  • Filter the resin and collect the filtrate.

  • Wash the resin with additional hot ethanol (2x) and combine the filtrates.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product using flash chromatography or preparative HPLC to yield the target 4-quinolone.

Application as a Traceless Linker Component

In some synthetic strategies, the goal is to produce a library where the final molecule bears no trace of the linker used for solid-phase attachment.[10] The aryl-iodide functionality of this building block can be adapted for such "traceless" strategies, particularly with silyl linkers.[11]

Principle of Traceless Synthesis

In this approach, the building block is attached to the solid support via the iodo- group. For example, a silyl linker on the resin can be coupled to the aryl iodide. After performing chemical modifications on the free 2-aminoacetophenone moiety, the C-Si bond can be cleaved with acid (e.g., trifluoroacetic acid, TFA), which protonates the carbon, replacing the linker with a hydrogen atom.[12] This leaves no residual functionality from the linkage point.

Traceless Synthesis Workflow Diagram

traceless_workflow cluster_attach Phase 1: Attachment cluster_modify Phase 2: On-Resin Modification cluster_cleave Phase 3: Traceless Cleavage Resin Silyl Linker Resin (e.g., Polystyrene-Si-H) Attach Attach Building Block (via Pd-catalyzed silylation) Resin->Attach Modify Derivatize Amino or Ketone Group (e.g., Acylation, Reductive Amination) Attach->Modify On-Resin Reaction Cleave Acid-mediated Cleavage (e.g., TFA) Modify->Cleave Release Product Final Product (No linker scar) Cleave->Product

Caption: Workflow for a traceless synthesis strategy.

Conclusion

This compound is a powerful and versatile building block for solid-phase organic synthesis. Its pre-installed, orthogonal functionalities provide a streamlined path for diversity-oriented synthesis. The protocols outlined herein demonstrate its utility in constructing complex heterocyclic libraries, such as substituted quinolones, and its applicability in advanced traceless linker strategies. By leveraging this scaffold, researchers in drug discovery and combinatorial chemistry can significantly enhance the efficiency and scope of their library generation efforts.

References

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  • Alonso, D. A., Botella, L., Nájera, C., & Pacheco, M. C. (2020). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. Catalysts, 10(9), 1049. [Link]

  • Singh, J., et al. (1999). Solid phase synthesis of quinolones. Bioorganic & Medicinal Chemistry Letters, 9(14), 1885-1888. [Link]

  • Wu, X., et al. (2008). Palladium-catalyzed cyclocarbonylation of o-iodoanilines with imidoyl chlorides to produce quinazolin-4(3H)-ones. Organic Letters, 10(5), 829-832. [Link]

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  • Kim, Y., & Lee, C. (2011). Synthesis of silicon traceless linker for solid-phase reaction. Bulletin of the Korean Chemical Society, 32(10), 3658-3660. [Link]

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  • Cravotto, G., et al. (2018). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. Molecules, 23(11), 2985. [Link]

  • Scialdone, M. A., et al. (2022). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 27(23), 8309. [Link]

  • Combinatorial Chemistry Review. (2020). Traceless Linkers. Combinatorial Chemistry Review. [Link]

  • Bräse, S., & Degenkolb, T. (2001). Traceless Linkers—Only Disappearing Links in Solid‐Phase Organic Synthesis?. Angewandte Chemie International Edition, 40(18), 3413-3415. [Link]

  • Al-Obeidi, F. A., et al. (2018). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). MethodsX, 5, 1263-1269. [Link]

  • Sławiński, J., & Szafrański, K. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(19), 6296. [Link]

  • Bou-Hamdan, F., & Le-Dévéhat, F. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Molecules, 26(21), 6696. [Link]

  • Sharma, S. (2022). The Significance of Combinatorial Chemistry in the Drug Discovery. Futuristic Trends in Pharmacy & Nursing. [Link]

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Application Notes and Protocols for Flow Chemistry: 1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of 1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone and the Advantages of Flow Chemistry

This compound is a key advanced intermediate in the synthesis of a variety of pharmacologically active molecules, most notably in the creation of tyrosine kinase inhibitors. Its strategic importance lies in its bifunctional nature: the amino group provides a nucleophilic center for amide bond formation, while the iodo-substituent offers a reactive site for palladium-catalyzed cross-coupling reactions. This structure is particularly valuable in the modular assembly of complex molecules like Imatinib, the active pharmaceutical ingredient in Gleevec®, a cornerstone in the treatment of chronic myelogenous leukemia (CML) and gastrointestinal stromal tumors (GIST).[1]

The traditional batch production of pharmaceuticals involving multi-step sequences is often labor-intensive and time-consuming.[1] Continuous flow chemistry presents a paradigm shift, offering enhanced control over reaction parameters, improved safety, and the ability to telescope multiple synthetic steps into a single, streamlined process.[2] For the synthesis of Imatinib and its analogues, flow chemistry enables rapid and modular assembly from readily available building blocks, obviating the need for solvent switches and laborious purifications of intermediates.[3][4] This guide provides detailed protocols for the application of this compound in a continuous flow C-N cross-coupling reaction, a critical step in a telescoped synthesis of Imatinib.[4]

Physicochemical Properties and Safety Information

A thorough understanding of the chemical's properties and hazards is paramount for safe and effective use in a laboratory setting.

Table 1: Physicochemical Data for this compound

PropertyValueSource
CAS Number 935292-72-1[5]
Molecular Formula C₉H₁₀INO[6]
Molecular Weight 275.09 g/mol [6]
Appearance Brown Solid[5]
Storage Store at 0-5°C in a tightly-closed container in a cool, dry, well-ventilated area.[5]

Safety and Handling:

This compound is classified as a hazardous substance. The following precautions, derived from its Safety Data Sheet (SDS), must be strictly adhered to:

  • Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5]

  • Precautionary Measures:

    • Avoid breathing dust, fume, gas, mist, vapors, or spray (P261).[5]

    • Wash skin thoroughly after handling (P264).[5]

    • Use only outdoors or in a well-ventilated area (P271).[5]

    • Wear protective gloves, protective clothing, eye protection, and face protection (P280).[5]

  • First Aid:

    • If on skin: Wash with plenty of soap and water (P302+P352).[5]

    • If inhaled: Remove person to fresh air and keep comfortable for breathing (P304+P340).[5]

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).[5]

    • If irritation persists, seek medical advice.[5]

Application: Palladium-Catalyzed C-N Cross-Coupling in a Telescoped Flow Synthesis

The following protocol is adapted from the modular continuous flow synthesis of Imatinib developed by Fu and Jamison.[4] In this telescoped process, this compound (the aryl halide) is coupled with a preceding in-situ generated amide. This section focuses specifically on the setup and execution of this C-N coupling module.

Causality of Experimental Choices
  • Flow Reactor: A stainless-steel coil reactor is chosen for its excellent heat transfer capabilities and resistance to the corrosive reagents and high temperatures used. The small inner diameter (0.04") ensures a high surface-area-to-volume ratio, facilitating rapid heating and precise temperature control, which is crucial for minimizing side reactions.[7]

  • Solvent System: A biphasic mixture of 1,4-dioxane and aqueous potassium phosphate (K₃PO₄) is employed. Dioxane is an excellent solvent for the organic reactants, while the aqueous base is necessary for the catalytic cycle of the C-N coupling. This biphasic system ensures the solubility of both organic and inorganic components under flow conditions.[7]

  • Palladium Pre-catalyst: The use of a palladium pre-catalyst simplifies the reaction setup and provides a more consistent source of the active Pd(0) catalyst.[4]

  • Back Pressure Regulator (BPR): A BPR is essential for operating the system at temperatures above the normal boiling point of the solvent (superheating). This significantly accelerates the reaction rate, allowing for shorter residence times and higher throughput.[2][7]

  • Mixing: A cross-mixer is used to ensure rapid and efficient mixing of the reactant streams before they enter the heated reactor. This is critical for achieving high yields and selectivity in fast reactions.[7]

Experimental Workflow Diagram

Flow_CN_Coupling cluster_pumps Reagent Delivery (Syringe Pumps) cluster_reaction Reaction Module cluster_collection Product Collection P1 Pump A: Aryl Halide & Pd Pre-catalyst in 1,4-Dioxane Mixer Cross-Mixer P1->Mixer Flow Rate A P2 Pump B: Aqueous K3PO4 P2->Mixer Flow Rate B P3 Pump C: Amide Intermediate (from previous reactor) P3->Mixer Flow Rate C Reactor Heated Coil Reactor (Stainless Steel, 0.04" ID) 150 °C Mixer->Reactor BPR Back Pressure Regulator (BPR) 200 psi Reactor->BPR Collection Product Stream for Analysis/Work-up BPR->Collection

Caption: Workflow for the continuous flow C-N cross-coupling.

Detailed Protocol

1. Reagent Preparation (Stock Solutions):

  • Stream A (Aryl Halide/Catalyst): Prepare a stock solution of this compound and the palladium pre-catalyst in 1,4-dioxane. The optimal concentration for the overall reaction mixture entering the reactor is approximately 0.306 M.[7] The stoichiometry of the amide to aryl halide should be maintained at 1.3:1.[7]

  • Stream B (Base): Prepare an aqueous solution of potassium phosphate (K₃PO₄).

  • Stream C (Amide): This stream is the output from the preceding reaction module (e.g., a nitrile hydration reactor) and contains the amide intermediate in the reaction solvent.

2. Flow System Setup:

  • Assemble the flow chemistry system as depicted in the workflow diagram. Use stainless steel tubing and fittings for all wetted parts.

  • Ensure all connections are secure to withstand the operating pressure.

  • Prime each pump with its respective reagent solution to remove any air from the lines.

3. Reaction Execution:

  • Set the temperature of the coil reactor to 150 °C.

  • Set the back pressure regulator to 200 psi.[7]

  • Begin pumping all three streams simultaneously at the calculated flow rates to achieve the desired residence time and stoichiometry. A typical residence time for this type of coupling is around 15 minutes.[7]

  • Allow the system to reach a steady state (typically 2-3 residence times) before collecting the product.

4. Product Collection and Analysis:

  • Collect the output from the BPR in a suitable flask.

  • The product stream can be analyzed by techniques such as HPLC or LC-MS to determine conversion and purity.

  • For isolation, the collected solution can be subjected to standard work-up procedures, such as extraction and chromatography. In the telescoped synthesis of Imatinib, an additional stream of isopropanol is introduced after the reactor to prevent precipitation of polar compounds.[7]

Illustrative Reaction Scheme

Reaction_Scheme cluster_products ArylHalide This compound CoupledProduct Coupled Product ArylHalide->CoupledProduct  Pd Catalyst, K₃PO₄  1,4-Dioxane/H₂O  150 °C, Flow Reactor Plus1 + Amide Amide Intermediate Amide->CoupledProduct  Pd Catalyst, K₃PO₄  1,4-Dioxane/H₂O  150 °C, Flow Reactor Byproducts KX + H₂O

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Suzuki Coupling with "1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of Suzuki coupling reactions involving the challenging substrate, "1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone." This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and enhance the efficiency of their cross-coupling reactions with this specific aryl iodide. The inherent electronic and steric properties of this substrate can present unique hurdles, leading to common issues such as low yields, incomplete conversion, and the formation of undesirable byproducts.

This resource provides in-depth, experience-driven troubleshooting advice and frequently asked questions (FAQs) to navigate these complexities. The guidance herein is grounded in established mechanistic principles and supported by authoritative literature to ensure scientific integrity and practical success.

Troubleshooting Guide: A Question-and-Answer Approach

This section directly addresses specific problems you may encounter during your experiments. The solutions provided are based on a mechanistic understanding of the Suzuki-Miyaura coupling reaction.

Issue 1: Low to No Product Yield with Standard Conditions

Question: I am attempting a Suzuki coupling with this compound using standard conditions (e.g., Pd(PPh₃)₄, K₂CO₃, toluene/water), but I am observing very low conversion of my starting material. What are the likely causes and how can I improve the yield?

Answer:

Low reactivity in this specific substrate is a common challenge and can be attributed to a combination of steric and electronic factors. The ortho-amino and methyl groups, along with the adjacent acetyl group, create a sterically hindered environment around the iodine, which can impede the crucial oxidative addition step of the catalytic cycle.[1][2][3] Additionally, the electron-donating nature of the amino group can decrease the electrophilicity of the carbon-iodine bond, further slowing down oxidative addition.[4]

Recommended Actions:

  • Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may not be effective for this sterically demanding substrate.[4] The use of bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) is highly recommended to facilitate the oxidative addition of sterically hindered and electron-rich aryl halides.[4][5][6]

    • Rationale: Bulky ligands promote the formation of the active 14-electron L-Pd(0) species, which is more reactive in the oxidative addition step.[6] The electron-rich nature of these ligands also increases the electron density on the palladium center, further promoting the cleavage of the C-I bond.[7]

  • Elevate Reaction Temperature: If you are running the reaction at a moderate temperature (e.g., 60-80 °C), increasing the temperature to 100-120 °C can provide the necessary activation energy to overcome the barrier to oxidative addition.[8][9]

  • Choice of Base: While K₂CO₃ is a common choice, for challenging couplings, a stronger base may be required to facilitate the transmetalation step.[4]

    • Consider: K₃PO₄ or Cs₂CO₃. These bases are more effective at activating the boronic acid to form the more nucleophilic boronate species.[4][10]

  • Solvent System: The choice of solvent can influence the solubility of the reactants and the stability of the catalytic species.[11]

    • Explore: Aprotic polar solvents like 1,4-dioxane or DMF, often with a small amount of water, can be more effective than toluene for challenging couplings.[12][13]

ParameterInitial Condition (Low Yield)Recommended OptimizationRationale
Catalyst/Ligand Pd(PPh₃)₄Pd(OAc)₂ with SPhos or XPhos; or an NHC-Pd precatalyst (e.g., PEPPSI-IPr)Bulky, electron-rich ligands facilitate oxidative addition of sterically hindered aryl halides.[4][5][14]
Base K₂CO₃K₃PO₄, Cs₂CO₃Stronger bases can enhance the rate of transmetalation.[4]
Solvent Toluene/H₂O1,4-Dioxane/H₂O, DMF/H₂OAprotic polar solvents can improve solubility and catalyst performance.[12][13]
Temperature 80 °C100 - 110 °CProvides higher activation energy for the rate-limiting oxidative addition step.[8][9]
Issue 2: Significant Formation of Homocoupling Byproduct

Question: My reaction is producing a significant amount of the homocoupled product of my boronic acid. How can I minimize this side reaction?

Answer:

Homocoupling of the boronic acid is a common side reaction in Suzuki couplings and is often promoted by the presence of oxygen or the use of a Pd(II) precatalyst without an efficient reduction to the active Pd(0) species.[14][15][16]

Recommended Actions:

  • Rigorous Degassing: Ensure that your reaction mixture and solvents are thoroughly degassed to remove dissolved oxygen.[15][16] This can be achieved by sparging with an inert gas (argon or nitrogen) or by using the freeze-pump-thaw technique.

  • Use a Pd(0) Source: If you are using a Pd(II) precatalyst like Pd(OAc)₂, the in situ reduction to Pd(0) can sometimes be inefficient, leading to side reactions.[14] Consider using a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃.[15][17]

  • Optimize Ligand Choice: Bulky ligands can disfavor the formation of palladium species that lead to homocoupling.[18]

  • Slow Addition of Boronic Acid: In some cases, adding the boronic acid slowly to the reaction mixture can help to keep its concentration low, thereby minimizing the rate of homocoupling.[15]

Issue 3: Protodeboronation of the Boronic Acid

Question: I am observing a significant amount of the arene corresponding to my boronic acid, indicating protodeboronation. What steps can I take to prevent this?

Answer:

Protodeboronation is the cleavage of the carbon-boron bond by a proton source, and it is a common pathway for boronic acid decomposition, especially under basic conditions and in the presence of water.[19][20]

Recommended Actions:

  • Use Anhydrous Conditions: While some water is often necessary to dissolve the base and facilitate the reaction, excessive water can promote protodeboronation.[4][20] Ensure your solvents are dry and consider using an anhydrous base.

  • Optimize the Base: Strong bases, particularly hydroxides, can accelerate protodeboronation.[4] Consider using a weaker base like K₂CO₃ or KF, or a non-hydroxide base like K₃PO₄.[4][17]

  • Use Boronic Esters or Trifluoroborates: Boronic esters (e.g., pinacol esters) or potassium trifluoroborates are generally more stable to protodeboronation than the corresponding boronic acids.[14][19] They can undergo a "slow release" of the boronic acid under the reaction conditions, keeping its concentration low and minimizing decomposition.[19][21]

  • Minimize Reaction Time: Prolonged reaction times at elevated temperatures can increase the extent of protodeboronation.[20] Once the reaction has reached completion (as determined by TLC or LC-MS), work it up promptly.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Suzuki coupling reaction?

A1: The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with three main steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide to form a Pd(II) species.[7][8][22]

  • Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, typically with the assistance of a base which activates the boronic acid.[7][8][22]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated to form the new carbon-carbon bond, regenerating the Pd(0) catalyst.[7][8]

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)L_n-X OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal R'-B(OR)_2 Base ArPdR Ar-Pd(II)L_n-R' Transmetal->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Product Ar-R' RedElim->Product Catalyst_Regen Catalyst Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Q2: How does the steric hindrance from the ortho-substituents on my aryl iodide affect the reaction?

A2: The ortho-amino and methyl groups on "this compound" create significant steric bulk around the reaction center. This can hinder the approach of the palladium catalyst for the oxidative addition step, which is often the rate-determining step of the reaction.[1][2][3] To overcome this, the use of bulky phosphine ligands is often necessary. These ligands can promote the formation of a more reactive, less sterically hindered monoligated palladium species that can more readily undergo oxidative addition.[6]

Q3: Can the amino group on my substrate interfere with the reaction?

A3: Yes, the free amino group can potentially coordinate to the palladium catalyst, which could inhibit its catalytic activity. While this is not always a major issue, if you are experiencing persistent low yields, you might consider protecting the amine (e.g., as an amide or carbamate) before the coupling reaction, followed by a deprotection step. However, this adds extra steps to your synthesis, so it should be considered after other optimization strategies have been exhausted.

Q4: What is a good starting point for a general protocol for this challenging coupling?

A4: For a challenging substrate like this, a robust starting protocol is crucial. The following is a general procedure that incorporates best practices for difficult Suzuki couplings.

Experimental Protocol: General Procedure for Challenging Suzuki Couplings

Reagents and Equipment:

  • This compound

  • Arylboronic acid or boronic ester (1.2 - 1.5 equivalents)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (e.g., SPhos, 2-10 mol%)

  • Base (e.g., K₃PO₄, 2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane)

  • Degassed water

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the this compound, arylboronic acid (or ester), base, palladium precatalyst, and ligand.[4]

  • Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.[4]

  • Solvent Addition: Add the anhydrous solvent and degassed water via syringe. The ratio of organic solvent to water is typically between 4:1 and 10:1.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[4]

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Troubleshooting_Workflow Start Low Yield or No Reaction CheckCatalyst Evaluate Catalyst System (Pd Source and Ligand) Start->CheckCatalyst StandardCatalyst Using Pd(PPh3)4 or similar? CheckCatalyst->StandardCatalyst SwitchToBulky Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos, NHC) StandardCatalyst->SwitchToBulky Yes CheckBase Evaluate Base StandardCatalyst->CheckBase No SwitchToBulky->CheckBase WeakBase Using a weak base like NaHCO3? CheckBase->WeakBase SwitchToBase Switch to a Stronger Base (e.g., K3PO4, Cs2CO3) WeakBase->SwitchToBase Yes CheckTemp Evaluate Temperature WeakBase->CheckTemp No SwitchToBase->CheckTemp LowTemp Reaction at < 90°C? CheckTemp->LowTemp IncreaseTemp Increase Temperature (100-110°C) LowTemp->IncreaseTemp Yes CheckSideProducts Analyze Side Products LowTemp->CheckSideProducts No IncreaseTemp->CheckSideProducts Homocoupling Significant Homocoupling? CheckSideProducts->Homocoupling Degas Improve Degassing Use Pd(0) source Homocoupling->Degas Yes Protodeboronation Significant Protodeboronation? Homocoupling->Protodeboronation No Success Reaction Optimized Degas->Success UseEster Use Boronic Ester Anhydrous Conditions Protodeboronation->UseEster Yes Protodeboronation->Success No UseEster->Success

Caption: A troubleshooting workflow for optimizing the Suzuki coupling.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Wikipedia. Protodeboronation. Available from: [Link]

  • The Journal of Organic Chemistry. Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Available from: [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]

  • ACS Catalysis. Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. Available from: [Link]

  • Organic Process Research & Development. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Available from: [Link]

  • ChemRxiv. Bulky phosphine ligands promote palladium-catalysed protodeboronation. Available from: [Link]

  • Organic Chemistry Frontiers. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Available from: [Link]

  • The Royal Society of Chemistry. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Available from: [Link]

  • ResearchGate. “Slow release” Suzuki‐Miyaura coupling strategy. A) Protodeboronation... Available from: [Link]

  • ResearchGate. Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... Available from: [Link]

  • Reddit. How to approach choosing reaction conditions for Suzuki?. Available from: [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. Available from: [Link]

  • Journal of the American Chemical Society. A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: synthesis of di- and tri-ortho-substituted biaryls in 2-propanol at room temperature. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Suzuki-Miyaura Coupling: Tips for Efficient C-C Bond Formation. Available from: [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling?. Available from: [Link]

  • Organometallics. High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Available from: [Link]

  • Organic Chemistry Portal. A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature. Available from: [Link]

  • KCIL Chemofarbe Group. Challenges In Suzuki Coupling Reaction. Available from: [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling?. Available from: [Link]

  • World Journal of Pharmacy and Pharmaceutical Sciences. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Available from: [Link]

  • Accounts of Chemical Research. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Available from: [Link]

  • ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling of... Available from: [Link]

  • Reaction Chemistry & Engineering. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Available from: [Link]

  • ResearchGate. Results of the Optimization of Suzuki Coupling Reaction Conditions on Solid Phase a. Available from: [Link]

  • ResearchGate. Optimization of Suzuki-Miyaura Cross-Coupling Reaction a. Available from: [Link]

  • ChemRxiv. Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. Available from: [Link]

  • Reddit. Struggling with Suzuki Reaction. Available from: [Link]

  • ResearchGate. Suzuki-Miyaura cross coupling optimization. Available from: [Link]

Sources

Technical Support Center: Synthesis of 1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The information provided herein is based on established chemical principles and field-proven insights.

Introduction

The synthesis of this compound, a substituted acetophenone, is a multi-step process that can be challenging. The presence of an activating amino group, a deactivating but bulky iodo group, and a weakly activating methyl group on the aromatic ring introduces complexities in controlling regioselectivity and minimizing side reactions. This guide will address these challenges in a question-and-answer format, providing both theoretical explanations and practical, step-by-step protocols.

Frequently Asked Questions (FAQs) and Troubleshooting

FAQ 1: What is the most reliable synthetic route to obtain this compound?

While several synthetic strategies can be envisioned, a common and often successful approach involves a multi-step synthesis starting from a commercially available substituted aniline. A plausible and robust route is outlined below:

Proposed Synthetic Pathway:

Synthetic Pathway A 3-Iodo-5-methylaniline B N-(3-Iodo-5-methylphenyl)acetamide A->B Acetic Anhydride, Pyridine C 1-(2-Nitro-5-iodo-3-methylphenyl)-1-ethanone B->C Friedel-Crafts Acylation (Acetyl Chloride, AlCl3) D This compound C->D Reduction (e.g., SnCl2/HCl)

Caption: Proposed synthetic pathway for this compound.

This pathway involves:

  • Protection of the amino group of 3-iodo-5-methylaniline as an acetamide. This is crucial to prevent side reactions during the subsequent Friedel-Crafts acylation and to control the regioselectivity of the acylation.[1]

  • Friedel-Crafts acylation of the protected aniline to introduce the acetyl group. The acetamido group is an ortho-, para-director, and the position ortho to the acetamido group and meta to the iodo group is sterically and electronically favored.

  • Deprotection and reduction of a nitro group if introduced, or direct deprotection. A more common approach for aminoacetophenones is nitration followed by reduction.[2]

An alternative route involves the nitration of a suitable precursor, followed by reduction of the nitro group to an amine, and subsequent iodination. However, controlling the regioselectivity of iodination can be challenging.

FAQ 2: I am getting a low yield in the Friedel-Crafts acylation step. What are the possible causes and how can I improve it?

Low yields in Friedel-Crafts acylation are a common issue.[3] Here are several factors to consider:

Potential Causes:

  • Incomplete reaction: The reaction may not have gone to completion.

  • Deactivation of the catalyst: The Lewis acid catalyst (e.g., AlCl₃) is moisture-sensitive and can be deactivated by atmospheric moisture.

  • Substrate purity: Impurities in the starting material, N-(3-Iodo-5-methylphenyl)acetamide, can interfere with the reaction.

  • Suboptimal reaction temperature: The temperature can significantly influence the reaction rate and the formation of side products.

  • Formation of side products: Polysubstitution or acylation at an undesired position can reduce the yield of the target product.

Troubleshooting and Optimization Strategies:

ParameterRecommendationRationale
Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC).Ensures the reaction is allowed to proceed to completion without excessive formation of degradation products.
Catalyst Use a fresh, anhydrous Lewis acid (e.g., AlCl₃). A stoichiometric amount or a slight excess is often required.[1]The catalyst complexes with the product, so a catalytic amount is insufficient. Anhydrous conditions are critical to prevent catalyst deactivation.
Solvent Use a dry, inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).Prevents unwanted side reactions and ensures proper dissolution of reagents.
Temperature Start the reaction at a low temperature (0-5 °C) during the addition of reagents and then allow it to slowly warm to room temperature.Controls the initial exothermic reaction and can improve regioselectivity.[4]
Order of Addition Add the acetyl chloride to the suspension of the substrate and Lewis acid in the solvent.This helps to generate the acylium ion in situ and can minimize side reactions.

Detailed Experimental Protocol for Friedel-Crafts Acylation:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • To the flask, add N-(3-Iodo-5-methylphenyl)acetamide (1.0 eq) and anhydrous aluminum chloride (AlCl₃, 2.5 eq) to anhydrous dichloromethane (DCM).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.

  • Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product, which can then be purified by column chromatography.

FAQ 3: I am observing multiple spots on my TLC plate after the acylation reaction. What are these side products and how can I minimize them?

The formation of multiple products is a common challenge in electrophilic aromatic substitution reactions on substituted benzenes.

Potential Side Products:

  • Regioisomers: Acylation may occur at other positions on the aromatic ring, although the ortho position to the activating acetamido group is generally favored.

  • Di-acylated product: Although less common in Friedel-Crafts acylation due to the deactivating nature of the introduced acetyl group, some di-acylation may occur under harsh conditions.

  • Hydrolysis of the starting material: If there is moisture present, the acetyl chloride can hydrolyze to acetic acid, which will not participate in the acylation.

Minimization Strategies:

  • Control of Reaction Temperature: As mentioned previously, lower temperatures often favor the formation of a single major product.

  • Choice of Lewis Acid: While AlCl₃ is common, other Lewis acids like FeCl₃ or ZnCl₂ can sometimes offer better selectivity, albeit with potentially lower reactivity.

  • Protection of the Amino Group: Ensuring the amino group is fully protected is critical. An unprotected amino group can coordinate with the Lewis acid, deactivating the ring towards acylation.

Troubleshooting Workflow for Side Product Formation:

Troubleshooting Side Products Start Multiple Spots on TLC Q1 Are starting materials pure and anhydrous? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Was the reaction temperature controlled? A1_Yes->Q2 Action1 Purify starting materials and dry all reagents and solvents. A1_No->Action1 Action1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Was a stoichiometric excess of Lewis acid used? A2_Yes->Q3 Action2 Repeat reaction at lower temperature (0-5 °C). A2_No->Action2 Action2->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Result Improved Yield and Purity A3_Yes->Result Action3 Increase the amount of Lewis acid to 2.5-3.0 equivalents. A3_No->Action3 Action3->Result

Caption: A logical workflow for troubleshooting side product formation in the Friedel-Crafts acylation.

FAQ 4: The final reduction step to get the amino group is giving me a complex mixture. What are the best conditions for this reduction?

The reduction of a nitro group to an amine in the presence of other functional groups requires careful selection of the reducing agent to avoid unwanted side reactions.

Common Reducing Agents and Potential Issues:

Reducing AgentAdvantagesPotential Issues
SnCl₂/HCl Effective for nitro group reduction.[2]Requires careful neutralization during work-up.
Fe/HCl or Fe/NH₄Cl Inexpensive and effective.Can sometimes be slow and require heating.
Catalytic Hydrogenation (H₂/Pd-C) Clean reaction with high yields.May also reduce the iodo group (hydrodehalogenation).

Recommended Protocol for Reduction:

  • In a round-bottom flask, suspend the nitro-intermediate (1.0 eq) in ethanol.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) to the suspension.[2]

  • Heat the mixture to reflux with stirring for 2-4 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully add a saturated solution of sodium bicarbonate to neutralize the acid until the solution is basic.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude this compound.

Purification of the Final Product:

The crude product can be purified by the following methods:

  • Column Chromatography: Using a silica gel column with a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) is often the most effective method for obtaining a highly pure product.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be an effective purification technique.

References

  • A Technical Guide to 1-(2-Amino-5-methylphenyl)
  • Friedel–Crafts Acyl
  • Experiment 1: Friedel-Crafts Acylation. University of Michigan - Department of Chemistry.
  • Friedel-Crafts Acyl

Sources

Technical Support Center: Synthesis of 1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide serves as a dedicated resource for researchers, scientists, and professionals in drug development engaged in the synthesis of 1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone. The molecule's specific substitution pattern presents unique challenges, particularly concerning regioselectivity and the compatibility of functional groups under various reaction conditions. This document is structured in a question-and-answer format to directly address potential side reactions and troubleshooting scenarios encountered during the synthetic process.

Section 1: Recommended Synthetic Pathway & Overview

The synthesis of this compound is most reliably achieved through a multi-step pathway starting from 3-methylacetophenone. This route offers superior control over regiochemistry compared to alternatives that might involve a late-stage Friedel-Crafts acylation on a substituted aniline, a reaction notoriously prone to failure.[1][2][3] The recommended pathway is outlined below.

Recommended_Synthesis cluster_main Recommended Synthetic Workflow A 3-Methylacetophenone B 1-(3-Methyl-2-nitrophenyl)ethanone (+ Isomers) A->B Nitration (HNO₃/H₂SO₄) C 1-(2-Amino-3-methylphenyl)ethanone B->C Reduction (e.g., SnCl₂/HCl) D This compound C->D Iodination (e.g., NIS or I₂/HIO₃)

Caption: Recommended workflow for synthesizing the target compound.

Section 2: Troubleshooting Guide & FAQs by Reaction Step

This section addresses specific issues that may arise at each stage of the synthesis.

Step 1: Nitration of 3-Methylacetophenone

Question: My nitration reaction yielded a complex mixture of products, with a low yield of the desired 2-nitro isomer. How can I optimize this step?

Answer: This is a common challenge due to competing directing effects. In 3-methylacetophenone, the methyl group is an activating ortho-, para-director, while the acetyl group is a deactivating meta-director. The positions ortho to the methyl group (2 and 6) are also meta to the acetyl group, making them the most favorable sites for nitration.

Causality & Troubleshooting:

  • Regioisomer Formation: You will inevitably form a mixture of 1-(3-methyl-2-nitrophenyl)ethanone and 1-(3-methyl-6-nitrophenyl)ethanone, and potentially the 4-nitro isomer. The key is not to prevent isomer formation entirely, but to manage it.

  • Temperature Control: Exothermic nitration reactions can lead to over-nitration (dinitration) or increased formation of undesired isomers if the temperature is not strictly controlled. Maintain a low temperature (typically 0-5 °C) during the addition of the nitrating mixture.[4]

  • Purification is Key: The most critical part of this step is the purification. The isomers often have different polarities and crystalline properties.

    • Fractional Crystallization: Attempt to selectively crystallize the desired 2-nitro isomer from a suitable solvent system (e.g., ethanol, methanol).

    • Column Chromatography: If crystallization is ineffective, silica gel chromatography is the most reliable method for separating the isomers.

Parameter Recommendation Rationale
Temperature 0-5 °CMinimizes di-nitration and improves selectivity.
Addition Rate Slow, dropwise addition of nitrating mixPrevents localized temperature spikes.
Purification Column Chromatography / RecrystallizationEssential for isolating the correct regioisomer for the next step.
Step 2: Reduction of 1-(3-Methyl-2-nitrophenyl)ethanone

Question: My TLC analysis shows residual starting material after the reduction step. What could be the cause of this incomplete reaction?

Answer: Incomplete reduction of the nitro group to an amine is typically due to issues with the reducing agent, reaction time, or pH.

Causality & Troubleshooting:

  • Reducing Agent Potency: The choice of reducing agent is critical. Tin(II) chloride (SnCl₂) in concentrated HCl is a very effective and common method for this transformation.[4] Catalytic hydrogenation (e.g., H₂ over Pd/C) is another option, but the catalyst can sometimes be poisoned.

  • Stoichiometry: Ensure you are using a sufficient molar excess of the reducing agent. For SnCl₂, at least 3 equivalents are typically required.

  • Acidity: When using metal-based reductions like SnCl₂/HCl or Fe/HCl, maintaining a strongly acidic medium is crucial for the reaction to proceed to completion.

  • Reaction Monitoring: Do not rely solely on time. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material spot has completely disappeared. A basic workup is required to neutralize the acid and deprotonate the resulting ammonium salt to the free amine before extraction.

Step 3: Iodination of 1-(2-Amino-3-methylphenyl)ethanone

This is the most delicate step, where several side reactions can occur due to the highly activated nature of the aromatic ring.

Troubleshooting_Iodination cluster_iodination Troubleshooting the Iodination Step Start Crude Reaction Mixture Analysis (TLC/LCMS) Q1 Multiple Product Spots? Start->Q1 Q2 Low Yield / Dark Color? Start->Q2 Q3 Product Mass Correct, but Poor Yield? Start->Q3 A1 Likely Over-Iodination. - Reduce stoichiometry of iodinating agent. - Lower reaction temperature. Q1->A1 Yes A2 Probable Oxidation/Degradation. - Use a milder iodinating agent (e.g., NIS). - Protect from light and run under inert gas. Q2->A2 Yes A3 Potential Workup Issues. - Ensure complete quenching of excess iodine. - Optimize extraction pH to recover amine. Q3->A3 Yes

Caption: A decision-making workflow for troubleshooting iodination.

Question: I am observing di-iodinated products. How can I achieve selective mono-iodination?

Answer: The amino group is a powerful activating group, making the product, this compound, susceptible to a second electrophilic substitution.

Causality & Troubleshooting:

  • High Ring Activation: The primary cause is the strong electron-donating nature of the -NH₂ group, which activates the ring towards further iodination.

  • Control Stoichiometry: Carefully control the stoichiometry of your iodinating agent. Use no more than 1.05-1.1 equivalents. Adding the agent portion-wise or as a dilute solution over time can help maintain a low concentration and favor mono-substitution.

  • Choice of Reagent: Different iodinating agents have varying reactivities. A very reactive system (e.g., I₂/HNO₃) is more likely to cause over-iodination. Consider using a milder, more controllable reagent.

Iodinating Agent Characteristics Recommendation
I₂ / Oxidant (HIO₃, H₂O₂) Generates I⁺ in situ. Can be strongly oxidizing.Effective, but requires careful temperature and stoichiometry control.
N-Iodosuccinimide (NIS) A mild and selective source of electrophilic iodine.Often the preferred choice for highly activated rings to prevent side reactions.[5]
Iodine Monochloride (ICl) Highly reactive. Can be difficult to control.Not generally recommended for this substrate due to high reactivity.

Question: My reaction mixture turned dark purple/black, and the final yield was very low, suggesting product degradation. What is the cause?

Answer: A dark coloration often indicates oxidation of the aniline functional group.

Causality & Troubleshooting:

  • Aniline Oxidation: Anilines are susceptible to oxidation, and many iodination reagents or conditions that generate I⁺ are inherently oxidizing.[6] This can lead to the formation of polymeric, tar-like materials.

  • Use Milder Conditions:

    • Switch to a less oxidizing reagent like N-Iodosuccinimide (NIS).

    • Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate (e.g., room temperature or below).

    • Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to exclude atmospheric oxygen.

Section 3: The Pitfall of an Alternative Pathway: Friedel-Crafts Acylation

Question: Why can't I simply iodinate 2-amino-3-methylaniline first and then perform a Friedel-Crafts acylation? It seems more direct.

Answer: This approach is fundamentally flawed due to the interaction between the aniline's amino group and the Lewis acid catalyst required for the Friedel-Crafts reaction.[7]

Causality & The Inherent Problem: The amino group (-NH₂) is a Lewis base. The catalysts essential for Friedel-Crafts reactions (e.g., AlCl₃, FeCl₃) are strong Lewis acids.[1] Instead of catalyzing the acylation of the aromatic ring, the catalyst will preferentially form a stable, irreversible complex with the amino group.[2][3]

This complexation has two detrimental effects:

  • Catalyst Sequestration: The Lewis acid is consumed in the acid-base reaction and is no longer available to activate the acylating agent (e.g., acetyl chloride).[2]

  • Ring Deactivation: The nitrogen atom in the complex bears a formal positive charge (-NH₂⁺-AlCl₃⁻). This positively charged group acts as a powerful electron-withdrawing group, strongly deactivating the aromatic ring towards any further electrophilic aromatic substitution.[3][8]

FC_Failure cluster_fc Failure of Direct Friedel-Crafts Acylation Aniline Aniline Derivative (Lewis Base) Complex Deactivated Adduct -NH₂⁺-AlCl₃⁻ Aniline->Complex AlCl3 AlCl₃ (Lewis Acid) AlCl3->Complex Acid-Base Reaction Result No Reaction Complex->Result Ring Deactivation

Caption: The Lewis acid-base reaction that prevents Friedel-Crafts acylation.

While protecting the amino group as an amide (e.g., an acetanilide) is a common workaround to enable Friedel-Crafts reactions, it introduces extra steps (protection/deprotection) and can be complicated by potential side reactions like the Fries Rearrangement.[9][10] Therefore, the pathway outlined in Section 1 is considered more robust and reliable.

Section 4: Experimental Protocol (Recommended Pathway)

This protocol is a representative example. Researchers should adapt it based on their specific laboratory conditions and safety assessments.

Step 3: Iodination of 1-(2-Amino-3-methylphenyl)ethanone

  • Reaction Setup: In a round-bottom flask protected from light (e.g., wrapped in aluminum foil) and equipped with a magnetic stirrer, dissolve 1-(2-Amino-3-methylphenyl)ethanone (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. In a separate flask, prepare a solution of N-Iodosuccinimide (NIS) (1.05 eq) in the same solvent.

  • Reaction Execution: Add the NIS solution dropwise to the stirred solution of the amine over 30 minutes. Maintain the temperature at 0 °C during the addition.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress by TLC, checking for the consumption of the starting material.

  • Work-up:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any unreacted iodine and NIS.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel to yield the final product, this compound.

References

  • Technical Support Center: Synthesis of Substituted Acetophenones. Benchchem.
  • Troubleshooting low yields in the synthesis of substituted enones. Benchchem.
  • Regioselective iodination of aryl amines using 1,4-dibenzyl-1,4. Semantic Scholar.
  • Friedel-Crafts acylation of anilides. Sciencemadness.org.
  • Method of friedel-crafts acylation of anilides. Google Patents.
  • Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Study Mind.
  • Described procedures for iodination of anilines. ResearchGate.
  • Acetophenone, p-bromo. Organic Syntheses. Available from: [Link]

  • Is the Friedel-Crafts acylation of aniline difficult? Quora. Available from: [Link]

  • Catalytic Friedel-Crafts Acylation of Aniline Derivatives. ResearchGate. Available from: [Link]

  • A Technical Guide to 1-(2-Amino-5-methylphenyl)ethanone: Synthesis, Commercial Availability, and Applications in Drug Discovery. Benchchem.
  • Why doesn't aniline undergo Friedel-Crafts alkylation? Chemistry Stack Exchange. Available from: [Link]

  • Direct Amidation of 2′-Aminoacetophenones Using I 2 -TBHP: A Unimolecular Domino Approach Toward Isatin and Iodoisatin. ResearchGate. Available from: [Link]

  • Friedel–Crafts reaction. Wikipedia. Available from: [Link]

  • why aniline does not undergo Friedel-Crafts alkylation. Benchchem.
  • Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction. LibreTexts Chemistry. Available from: [Link]

  • Remarkable Switch in the Regiochemistryof the Iodination of Anilines by N-Iodosuccinimide:Synthesis of 1,2-Dichloro-3,4-diiodobenzene. Semantic Scholar. Available from: [Link]

Sources

Technical Support Center: Stability and Storage of 1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone" (CAS No. 1445321-75-6). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its lifecycle in your laboratory. Here, you will find in-depth answers to frequently asked questions and troubleshooting guides to address common challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

What are the optimal storage conditions for this compound?

To maintain the long-term stability and purity of this compound, it is crucial to store it under controlled conditions. The aromatic amine and iodo-substituted phenyl ring functionalities make this compound susceptible to degradation by air, light, and heat.[1]

For optimal storage, we recommend the following:

  • Temperature: Refrigerate between 2°C and 8°C for long-term storage.[1]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize the risk of oxidation.[1]

  • Light: Protect from light by storing in an amber or opaque vial.

  • Container: Ensure the container is tightly sealed to prevent moisture and air ingress.

Parameter Recommended Condition Rationale
Temperature 2°C - 8°CSlows down the rate of potential degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the electron-rich aromatic amine.
Light Amber or Opaque VialProtects the iodo-substituent from photolytic cleavage.
Container Tightly SealedPrevents exposure to atmospheric oxygen and moisture.
My solid this compound has developed a yellow or brownish tint. What does this indicate and can I still use it?

A change in color from a white or off-white solid to a yellow or brownish hue is a common indicator of degradation, particularly for aromatic amines.[1] This discoloration is often due to the formation of colored oxidation products.

The usability of the discolored material depends on the sensitivity of your application:

  • High-Purity Applications: For experiments requiring high purity, such as in the development of analytical standards or in late-stage pharmaceutical synthesis, using the discolored compound is not recommended as the impurities can lead to inaccurate and unreliable results.

  • Less Sensitive Applications: In some less critical applications, it may be possible to purify the material before use, for example, by recrystallization. However, it is highly advisable to perform a quality control check (e.g., by HPLC or NMR) to assess the purity and identify the level of degradation before proceeding.

What are the likely degradation pathways for this compound?

Based on the chemical structure of this compound, two primary degradation pathways are of concern: oxidation of the aromatic amine and photodegradation of the carbon-iodine bond.

  • Oxidative Degradation: The primary amino group attached to the aromatic ring is susceptible to oxidation. Exposure to atmospheric oxygen can lead to the formation of various colored byproducts, including nitroso, nitro, and azo compounds. This process can be catalyzed by light and heat.

  • Photodegradation: Aromatic iodides can be photolabile, meaning they can decompose upon exposure to light, particularly UV light. This can result in the cleavage of the carbon-iodine bond, leading to the formation of radical species and subsequent downstream reactions.

Caption: Decision tree for troubleshooting low reaction yields.

Step-by-Step Guide:

  • Assess Purity: The first step is to confirm the purity of your starting material. A simple Thin Layer Chromatography (TLC) can often reveal the presence of impurities. For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy should be employed.

  • Compare to a Standard: If available, compare the analytical data of your current batch to a certificate of analysis or data from a fresh, unopened batch.

  • Purification: If significant degradation is observed, purification of the material may be necessary. Recrystallization is often an effective method for removing colored oxidation byproducts.

  • Procure New Material: If purification is not feasible or does not resolve the issue, it is recommended to obtain a new, high-purity batch of the compound.

Issue 2: Inconsistent Results Between Experiments

Inconsistent results can often be traced back to variations in the handling and storage of the compound between experiments.

Best Practices for Ensuring Consistency:

  • Aliquot the Compound: Upon receiving a new batch of this compound, it is good practice to aliquot the material into smaller, single-use vials. This minimizes the number of times the main stock is exposed to atmospheric conditions.

  • Inert Atmosphere Handling: When weighing out the compound, do so in a glove box or under a stream of inert gas to minimize exposure to air and moisture.

  • Consistent Storage: Ensure that all aliquots are stored under the same recommended conditions (2-8°C, protected from light).

Experimental Protocols: Assessing Compound Stability

For critical applications, it may be necessary to perform your own stability assessment. A forced degradation study can provide valuable insights into the stability of the compound under various stress conditions. [2][3][4]

Forced Degradation Study Protocol

This protocol is a general guideline and may need to be adapted based on the specific requirements of your research. The goal is to induce a small amount of degradation (typically 5-20%) to identify potential degradation products without completely destroying the molecule. [2]

Stress Condition Typical Protocol Potential Degradation
Acidic Hydrolysis Dissolve in 0.1 M HCl and heat at 60°C for 24-48 hours. Hydrolysis of the ketone or other acid-labile groups.
Basic Hydrolysis Dissolve in 0.1 M NaOH and heat at 60°C for 24-48 hours. Hydrolysis of the ketone or other base-labile groups.
Oxidation Treat with 3% H₂O₂ at room temperature for 24 hours. Oxidation of the amino group.
Thermal Stress Heat the solid compound at 70°C for 48 hours. General thermal decomposition.

| Photostability | Expose the solid compound to a light source (e.g., ICH compliant photostability chamber) for a defined period. | Cleavage of the C-I bond and oxidation. |

Analytical Monitoring:

The degradation of the compound under these stress conditions should be monitored by a stability-indicating analytical method, typically reverse-phase HPLC with UV detection. [5][6]The appearance of new peaks and a decrease in the peak area of the parent compound will indicate degradation.

References

  • ResolveMass Laboratories Inc. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • SGS. (2011). HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link]

  • ResearchGate. (2022). General protocol for forced degradation studies (stress testing) of drug substances and drug products. [Link]

  • ResearchGate. (2025). 2'-Amino-a-chloroacetophenone as a valuable tool for the synthesis of conveniently substituted a,b-epoxychalcones derivatives. [Link]

  • MedCrave. (2016). Forced Degradation Studies. [Link]

  • Pharmaceutical Outsourcing. (2014). Forced Degradation Studies. [Link]

  • Hypha Discovery. (n.d.). Oxidised Degradation Products of APIs. [Link]

  • International Journal of Pharmaceutical Erudition. (2013). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. [Link]

Sources

Technical Support Center: Navigating Solubility Challenges of 1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of its poor solubility in reaction media. Our goal is to empower you with the knowledge to optimize your experimental conditions and achieve successful outcomes.

Understanding the Solubility Profile

This compound is a substituted 2-aminoaryl ketone, a valuable building block in heterocyclic synthesis, particularly for quinoline derivatives via the Friedländer annulation.[1][2][3] Its molecular structure, featuring a combination of polar (amino, ketone) and non-polar (iodinated aromatic ring, methyl group) moieties, contributes to its complex and often challenging solubility behavior.

A key structural feature of 2'-aminoacetophenone and its derivatives is the potential for intramolecular hydrogen bonding between the amino group's hydrogen and the carbonyl oxygen.[4][5] This interaction can create a more compact, pseudo-six-membered ring structure, which may reduce the molecule's interaction with solvent molecules, thereby decreasing solubility.[6]

Estimated Solubility Profile

While extensive quantitative solubility data for this specific compound is not widely published, we can extrapolate an estimated profile based on its structural components and the behavior of similar molecules. This table serves as a starting point for solvent screening experiments.

SolventPolarity IndexPredicted SolubilityRationale & Expert Insights
Non-Polar
Hexane/Heptane0.1Very PoorThe polar amino and ketone groups significantly limit solubility in aliphatic hydrocarbons.
Toluene2.4Poor to ModerateThe aromatic nature of toluene offers some compatibility with the phenyl ring, but the polar groups hinder extensive dissolution at room temperature. Heating may improve solubility.[7]
Dichloromethane (DCM)3.1ModerateDCM is a versatile solvent that can often dissolve a range of organic compounds. It's a good starting point for reactions run at or below room temperature.
Polar Aprotic
Diethyl Ether2.8Poor to ModerateSimilar to DCM, but generally a weaker solvent for polar compounds.
Ethyl Acetate (EtOAc)4.4ModerateOften used for extraction and chromatography of related compounds, suggesting reasonable solubility.[8]
Tetrahydrofuran (THF)4.0SolubleA good general-purpose solvent for many organic reactions. Its ability to act as a hydrogen bond acceptor can aid in solvating the amino group.
Acetone5.1SolubleA polar aprotic solvent that is often effective at dissolving ketones.[9]
Acetonitrile (MeCN)5.8Moderate to SolubleA polar aprotic solvent that can be a good choice for a variety of reactions.
Dimethylformamide (DMF)6.4Very SolubleA highly polar aprotic solvent, often recommended for reactions with poorly soluble 2-aminoaryl ketones.[1]
Dimethyl Sulfoxide (DMSO)7.2Very SolubleOne of the most powerful aprotic solvents, likely to dissolve the compound readily. However, its high boiling point can complicate product isolation.
Polar Protic
Methanol (MeOH)5.1Moderate to SolubleThe ability to hydrogen bond with the amino and ketone groups enhances solubility.[10]
Ethanol (EtOH)4.3Moderate to SolubleFrequently used as a solvent for Friedländer synthesis, indicating it can be an effective choice, especially with heating.[1][8]
Water10.2Very Poor (neutral pH)The large, non-polar aromatic ring makes it sparingly soluble in water.
Acetic Acid6.2Soluble (with reaction)The compound will likely dissolve due to the formation of the ammonium acetate salt. It can also serve as a catalyst in some reactions.

Troubleshooting Guides & FAQs

Here we address specific issues you may encounter during your experiments in a practical question-and-answer format.

FAQ 1: My reaction is sluggish or not proceeding. Could solubility be the issue?

Answer: Absolutely. Poor solubility is a common reason for low reaction rates or complete failure, especially in heterogeneous reaction mixtures. If your this compound is not fully dissolved, the concentration of the reactant in the solution phase is very low, leading to a slow reaction.

Troubleshooting Steps:

  • Visual Inspection: Observe the reaction mixture. Do you see undissolved solid material? If so, solubility is likely a limiting factor.

  • Solvent Change: Consult the solubility profile table above. If you are using a solvent with poor to moderate predicted solubility, consider switching to a more effective one like DMF, DMSO, or THF.

  • Temperature Increase: For many organic compounds, solubility increases with temperature.[4] If your reaction conditions permit, gradually increasing the temperature while monitoring for any degradation of starting materials or products can be beneficial. Many reactions involving 2-aminoaryl ketones, such as the Friedländer synthesis, are often run at elevated temperatures or under reflux.[3][8]

  • Co-Solvent System: If a single solvent is not effective or is incompatible with your reaction conditions, a co-solvent system can be employed. For instance, adding a small amount of a highly polar solvent like DMF to a less polar solvent like toluene can significantly enhance solubility.

start Sluggish Reaction check_solubility Is Starting Material Fully Dissolved? start->check_solubility increase_temp Increase Temperature check_solubility->increase_temp No monitor_reaction Monitor Reaction Progress check_solubility->monitor_reaction Yes change_solvent Change to a More Polar Solvent (e.g., DMF) increase_temp->change_solvent co_solvent Use a Co-solvent System change_solvent->co_solvent co_solvent->monitor_reaction

Caption: Troubleshooting workflow for sluggish reactions.

FAQ 2: I am performing a Friedländer synthesis, and my yield is very low. What solvent and conditions do you recommend?

Answer: Low yields in Friedländer synthesis are frequently attributed to the poor solubility of the 2-aminoaryl ketone starting material.[1] The choice of solvent and catalyst is crucial for success.

Recommended Protocols & Methodologies:

Protocol 1: Base-Catalyzed Reaction in a Polar Protic Solvent

This is a classic approach to the Friedländer synthesis.[3]

  • Solvent Selection: Ethanol is a common and effective choice. It's polar enough to dissolve the reactants, especially upon heating, and its boiling point is suitable for reflux conditions.

  • Catalyst: A base such as potassium hydroxide (KOH) or sodium ethoxide (NaOEt) is typically used.

  • Procedure:

    • Suspend this compound and your α-methylene ketone partner in ethanol.

    • Add the base catalyst.

    • Heat the mixture to reflux and monitor the reaction by TLC.

    • Upon completion, the product often precipitates upon cooling or addition of water.

Protocol 2: Acid-Catalyzed Reaction

Acid catalysis is also widely employed for this transformation.[2]

  • Solvent Selection: Toluene or ethanol can be used. Toluene is advantageous for azeotropic removal of water, which can drive the reaction to completion.

  • Catalyst: A Brønsted acid like p-toluenesulfonic acid (p-TsOH) or a Lewis acid can be effective.

  • Procedure:

    • Dissolve or suspend the reactants in the chosen solvent.

    • Add the acid catalyst.

    • If using toluene, equip the reaction with a Dean-Stark apparatus to remove water.

    • Heat to reflux and monitor the reaction.

Protocol 3: High-Polarity Aprotic Solvent

For particularly stubborn solubility issues, a more powerful solvent may be necessary.

  • Solvent Selection: DMF or DMSO.

  • Conditions: These solvents often allow the reaction to proceed at lower temperatures compared to refluxing in ethanol or toluene. Both acid and base catalysis can be employed in these solvents.

  • Considerations: The high boiling points of DMF and DMSO can make product isolation more challenging. An aqueous workup is typically required.

cluster_conditions Reaction Conditions reactant This compound + α-Methylene Ketone base_cat Base Catalyst (e.g., KOH in EtOH) reactant->base_cat acid_cat Acid Catalyst (e.g., p-TsOH in Toluene) reactant->acid_cat polar_aprotic Polar Aprotic Solvent (e.g., DMF) reactant->polar_aprotic product Substituted Quinoline base_cat->product acid_cat->product polar_aprotic->product

Caption: Solvent and catalyst choices for Friedländer synthesis.

FAQ 3: Can I use an acid to improve the solubility of this compound in protic solvents?

Answer: Yes, this is a viable strategy. The amino group on the aromatic ring is basic and can be protonated by an acid to form a more polar and, therefore, more soluble ammonium salt.

Considerations:

  • Reaction Compatibility: This approach is only suitable for reactions that are tolerant of acidic conditions or are acid-catalyzed. Adding an acid to a base-catalyzed reaction would neutralize the catalyst and inhibit the reaction.

  • Stoichiometry: If your reaction is not acid-catalyzed but can tolerate acidic conditions, you can add a stoichiometric amount of a suitable acid (e.g., HCl, p-TsOH) to form the salt and enhance solubility.

  • Aqueous Solubility: This technique is particularly effective for increasing solubility in aqueous or highly polar protic solvents.

References

  • Fujiwara, T., & Saikusa, T. (2001). Intramolecular and intermolecular hydrogen-bonding effects on photophysical properties of 2′-aminoacetophenone and its derivatives in solution. Photochemical & Photobiological Sciences, 1(1), 49-56.
  • BenchChem. (2025). A Technical Guide to 1-(2-Amino-5-methylphenyl)ethanone: Synthesis, Commercial Availability, and Applications in Drug Discovery.
  • ResearchGate. (2025). Intramolecular and intermolecular hydrogen-bonding effects on photophysical properties of 2'-aminoacetophenone and its derivatives in solution.
  • Momoli, C., Morlacci, V., & Chiarini, M. (2023). Friedländer-Type Reaction of 4-Cholesten-3-one with 2'-Aminoacetophenone: Angular versus Linear Quinoline-Fused Steroids. Molbank, 2023(4), M1712.
  • ResearchGate. (2023). Friedländer condensation of 2-aminoacetophenone and 4-cholesten-3-one under various conditions.
  • BenchChem. (2025). Friedländer Synthesis of Quinolines Using 2'-Aminoacetophenone Hydrochloride: Application Notes and Protocols for Researchers.
  • Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]

  • Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.
  • Journal of Medical and Health Sciences. (2025). The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs.
  • ChemicalBook. (n.d.). This compound.
  • Rowan Scientific. (n.d.). Predicting Solubility. Retrieved from [Link]

  • Avdeef, A. (2018). Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database.
  • BenchChem. (2025). Solubility Profile of 2-Methylacetophenone in Organic Solvents: A Technical Guide.
  • Rowan Scientific. (2025). The Evolution of Solubility Prediction Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Properties (solubility, colour, homogeneity and adhesion) of substituted polyanilines.
  • Luo, R. (2010). Prediction of Solubility of Drugs and Other Compounds in Organic Solvents. Journal of Pharmaceutical Sciences, 99(3), 1500-1515.
  • ResearchGate. (2025). Solubility determination and thermodynamic modelling of 2-amino-5-methylthiazole in eleven organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions.
  • DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

  • SciHorizon. (2025). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Un.
  • Google Patents. (n.d.). US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.
  • MDPI. (2019). Intramolecular Hydrogen Bonds in Selected Aromatic Compounds: Recent Developments. Retrieved from [Link]

  • ResearchGate. (2018). 1-(2-Amino-4,5-dimethylphenyl)ethanone.
  • National Institutes of Health. (2021). The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer. Retrieved from [Link]

  • Indian Journal of Chemistry. (1986). Solubilities of Amino Acids in Different Mixed Solvents.
  • BenchChem. (2025). An In-depth Technical Guide to the Solubility Profile of 4'-Amino-3',5'-dichloroacetophenone in Organic Solvents.

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling of 1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for navigating the complexities of cross-coupling reactions with 1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone. This document is designed for researchers, chemists, and drug development professionals who are utilizing this specific aryl iodide as a synthetic intermediate. Its unique substitution pattern—featuring an ortho-amino group, an ortho-acetyl group, and a meta-methyl group—presents distinct challenges that require careful consideration of catalyst systems and reaction conditions.

This guide provides in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What makes this compound a "challenging" substrate for cross-coupling?

This substrate possesses three key structural features that can complicate standard cross-coupling protocols:

  • Unprotected Primary Aniline (-NH₂): The ortho-amino group is a potent ligand for palladium. It can coordinate to the metal center, potentially forming stable, off-cycle complexes that inhibit or completely poison the catalyst.[1][2] This is often the primary cause of failed or low-yielding reactions.

  • Steric Hindrance: The presence of both an amino and a methyl group flanking the acetyl substituent creates a sterically congested environment around the palladium catalyst's coordination sphere. This hindrance can slow down key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[3][4][5]

  • Enolizable Ketone (-COCH₃): The acetyl group has acidic α-protons. In the presence of strong bases (e.g., alkoxides), enolization can occur, leading to undesired side reactions or complications during product purification.

Q2: Should I protect the primary amine before attempting the cross-coupling reaction?

While protection/deprotection adds steps to a synthesis, it is often a reliable strategy to overcome catalyst inhibition.[2][6]

  • Recommendation: If you are consistently observing low conversion and suspect catalyst poisoning, protecting the amine with a tert-Butyloxycarbonyl (Boc) group is an excellent solution. The Boc group is stable under most cross-coupling conditions and can be easily removed later.

Workflow: Amine Protection and Deprotection

G cluster_protection Protection Step cluster_coupling Cross-Coupling cluster_deprotection Deprotection Step start Starting Material (Unprotected Aniline) reagents Boc₂O, Base (e.g., TEA, DMAP) Solvent (e.g., DCM, THF) start->reagents protected Boc-Protected Intermediate reagents->protected coupling Suzuki or Buchwald-Hartwig Cross-Coupling Reaction protected->coupling product_protected Coupled Product (Boc-Protected) coupling->product_protected deprotect_reagents Acid (e.g., TFA, HCl) Solvent (e.g., DCM) product_protected->deprotect_reagents final_product Final Product (Free Aniline) deprotect_reagents->final_product

Caption: Workflow for a protection-coupling-deprotection strategy.

Q3: Which type of cross-coupling reaction is most suitable for this substrate?

Both Suzuki-Miyaura (for C-C bond formation) and Buchwald-Hartwig amination (for C-N bond formation) are feasible. The key to success is not the reaction type, but the specific choice of ligand and base. The C-I bond is highly reactive, making oxidative addition generally favorable.

Troubleshooting Guide

Problem 1: My reaction shows low or no conversion of the starting material.

This is the most common issue and is almost always related to the catalyst system.

Possible Cause A: Catalyst Poisoning by the Aniline The lone pair on the nitrogen atom of the aniline is coordinating too strongly to the palladium center, preventing the catalytic cycle from turning over.

  • Solution 1: Employ Bulky, Electron-Rich Ligands. Modern biaryl phosphine ligands (often called "Buchwald ligands") are specifically designed to overcome this issue. Their steric bulk creates a "ligand pocket" around the palladium that favors the binding of the aryl halide over the substrate's own amine group. They also accelerate the rate-limiting reductive elimination step.[7][8]

  • Solution 2: Use a Pre-catalyst. Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂, use a well-defined Pd(II) pre-catalyst (e.g., XPhos-Pd-G3, CataCXium A palladacycle). These can be more robust and form the active catalyst more efficiently in the presence of challenging substrates.[9][10]

Possible Cause B: Inappropriate Base Selection The chosen base may be too weak to effectively participate in the transmetalation step (Suzuki) or deprotonate the incoming nucleophile (Buchwald-Hartwig).

  • Solution (for Suzuki): If using a mild base like Na₂CO₃, consider switching to a stronger inorganic base like K₃PO₄ or Cs₂CO₃. These are highly effective in Suzuki couplings, particularly with hindered substrates.[10][11]

  • Solution (for Buchwald-Hartwig): A strong base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are standard choices.[12]

Problem 2: I'm observing significant formation of dehalogenated starting material (hydrodehalogenation).

This side reaction, where the iodine is replaced by a hydrogen atom, can compete with the desired cross-coupling.

Possible Cause A: Reaction Temperature is Too High or Time is Too Long Prolonged heating can promote decomposition pathways that lead to hydrodehalogenation.

  • Solution: Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) and monitor carefully by TLC or LC-MS to avoid unnecessarily long reaction times.

Possible Cause B: Base-Induced Side Reactions Certain bases, especially in the presence of trace water or protic solvents, can facilitate this pathway.

  • Solution: Ensure your solvent is anhydrous and the reaction is performed under a strictly inert atmosphere (argon or nitrogen). If using an alkoxide base, ensure it is fresh and has been handled under inert conditions.

Problem 3: I'm getting a mixture of products, including what looks like homocoupling of my boronic acid (in Suzuki reactions).

The formation of a biaryl product derived from two molecules of your boronic acid is a classic sign of oxygen in the reaction system.

  • Solution: Rigorous Degassing. Before adding the palladium catalyst, the reaction mixture (substrate, boronic acid, base, and solvent) must be thoroughly degassed. This can be achieved by bubbling argon or nitrogen through the solution for 15-30 minutes or by using several "freeze-pump-thaw" cycles.[2] Maintain a positive pressure of inert gas throughout the entire reaction.

Troubleshooting Decision Workflow

G start Reaction Issue no_conversion Low / No Conversion start->no_conversion side_products Side Products Observed start->side_products catalyst_poison Cause: Catalyst Poisoning? no_conversion->catalyst_poison dehalogenation Product: Dehalogenation? side_products->dehalogenation homocoupling Product: Homocoupling? side_products->homocoupling sol_ligand Solution: Use Bulky Ligand (e.g., SPhos, XPhos, RuPhos) catalyst_poison->sol_ligand Yes sol_protect Solution: Protect -NH₂ group (e.g., Boc anhydride) catalyst_poison->sol_protect Alternative sol_dehalogen Solution: Lower Temperature Ensure Anhydrous Conditions dehalogenation->sol_dehalogen Yes sol_homocouple Solution: Rigorous Degassing Maintain Inert Atmosphere homocoupling->sol_homocouple Yes

Caption: A decision tree for troubleshooting common cross-coupling issues.

Recommended Catalyst Systems & Protocols

The following tables and protocols provide validated starting points for your experiments. Always perform reactions on a small scale first to confirm their efficacy before scaling up.

Table 1: Recommended Catalysts for Suzuki-Miyaura Coupling (C-C)
Palladium SourceLigandBaseSolventTemp (°C)Notes
Pd(OAc)₂ (2 mol%)SPhos (4 mol%)K₃PO₄ (2.0 eq)1,4-Dioxane / H₂O (10:1)80-100A robust, general-purpose system for hindered substrates.
Pd₂(dba)₃ (1.5 mol%)XPhos (3.5 mol%)K₂CO₃ (2.0 eq)Toluene100Good for substrates sensitive to stronger bases.
CataCXium A Palladacycle (2 mol%)(none needed)Cs₂CO₃ (2.0 eq)1,4-Dioxane / H₂O (5:1)80Excellent for ortho-substituted anilines; identified as optimal in a similar system.[10]
Table 2: Recommended Catalysts for Buchwald-Hartwig Amination (C-N)
Palladium SourceLigandBaseSolventTemp (°C)Notes
Pd₂(dba)₃ (2 mol%)BrettPhos (4 mol%)NaOtBu (1.5 eq)Toluene100-110BrettPhos is highly effective for coupling primary amines.[12]
[Pd(allyl)Cl]₂ (1 mol%)RuPhos (2 mol%)LHMDS (1.5 eq)THF70-80RuPhos provides wide scope and high catalyst turnover.[12]
Detailed Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

Objective: To synthesize 1-(2-Amino-3-methyl-5-phenylphenyl)-1-ethanone.

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq)

  • SPhos (0.04 eq)

  • Potassium Phosphate (K₃PO₄) (2.0 eq)

  • 1,4-Dioxane (anhydrous)

  • Deionized Water

Procedure:

  • Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound, phenylboronic acid, and K₃PO₄.

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with argon or nitrogen gas. Repeat this cycle three times.

  • Catalyst Addition: Under a positive pressure of argon/nitrogen, add Pd(OAc)₂ and SPhos.

  • Solvent Addition: Add anhydrous 1,4-dioxane and deionized water (10:1 ratio) via syringe. The final concentration of the aryl iodide should be ~0.1 M.

  • Degassing: Bubble argon or nitrogen gas through the stirred solution for 15 minutes.

  • Reaction: Place the sealed vial in a preheated oil bath or heating block at 90 °C. Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Detailed Protocol 2: Buchwald-Hartwig Amination with Morpholine

Objective: To synthesize 1-(2-Amino-3-methyl-5-(morpholino)phenyl)-1-ethanone.

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

  • BrettPhos (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.5 eq)

  • Toluene (anhydrous)

Procedure:

  • Setup: Inside a glovebox, add NaOtBu, Pd₂(dba)₃, and BrettPhos to an oven-dried reaction vial with a magnetic stir bar.

  • Reagent Addition: Still in the glovebox, add this compound. Seal the vial.

  • Solvent & Nucleophile Addition: Remove the vial from the glovebox. Add anhydrous toluene followed by morpholine via syringe.

  • Reaction: Place the sealed vial in a preheated oil bath or heating block at 100 °C. Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate.

  • Extraction & Purification: Follow steps 7-9 from the Suzuki protocol above.

References
  • Fors, B. P., & Buchwald, S. L. (2010). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Journal of the American Chemical Society. [Link]

  • Malan, H., & Vosloo, H. C. M. (2008). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Using ortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating. European Journal of Organic Chemistry. [Link]

  • Brydson, T., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]

  • Singh, R., & Singh, K. N. (2016). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. ResearchGate. [Link]

  • Sharma, D., et al. (2021). Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig Amination Reactions. ACS Omega. [Link]

  • Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. [Link]

  • Taylor, M. S., & Chen, Y. (2011). o-(Trialkylstannyl)anilines and Their Utility in Stille Cross-Coupling: Direct Introduction of the 2-Aminophenyl Substituent. Organic Letters. [Link]

  • Nolan, S. P., et al. (2015). [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions. Organic Letters. [Link]

  • Hartwig, J. F., et al. (2016). Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society. [Link]

  • Scherpf, T., et al. (2020). New Palladium Catalyst Developed for Coupling of Aryl Halides and Alkyl Lithium Reagents. The Chemical Statistician. [Link]

  • Sohel, S. M. A., & Liu, R.-S. (2019). Electron rich, bulky ligands used in cross-coupling reactions. ResearchGate. [Link]

  • Sharma, G. V. M., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. [Link]

  • Bio, M. M., et al. (2018). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. [Link]

  • MacMillan, D. W. C., et al. (2021). Cross-coupling strategies for aniline synthesis. ResearchGate. [Link]

  • Pérez-Temprano, M. H., et al. (2016). Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one. ACS Catalysis. [Link]

  • Biscoe, M. R., et al. (2020). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. ACS Catalysis. [Link]

  • Weix, D. J., et al. (2020). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ACS Catalysis. [Link]

  • Biscoe, M. R., et al. (2020). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. ACS Catalysis. [Link]

Sources

Preventing deiodination of "1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone" during reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Deiodination During Synthetic Transformations

Welcome to the technical support center for "1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone" (CAS: 935292-72-1). This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the use of this versatile building block. The primary focus of this guide is to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to mitigate and prevent the undesired cleavage of the carbon-iodine bond (deiodination) during various chemical reactions. As Senior Application Scientists, we have synthesized the information from key literature sources and our in-house expertise to provide you with a comprehensive and practical guide.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and what are its common applications?

A1: "this compound" is a substituted aromatic ketone. Its structure, featuring an amino group, an iodine atom, and a methyl group on the phenyl ring, makes it a valuable intermediate in medicinal chemistry and organic synthesis. The presence of the iodine atom allows for a variety of cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, to form new carbon-carbon and carbon-nitrogen bonds. The amino and ketone functionalities also offer sites for further chemical modifications, making it a key component in the synthesis of complex heterocyclic compounds and potential pharmaceutical agents, such as PRMT5 inhibitors.[1][2]

Q2: What is deiodination and why is it a problem?

A2: Deiodination is a chemical reaction that results in the removal of the iodine atom from the aromatic ring, replacing it with a hydrogen atom. This is a significant issue in synthesis as it leads to the formation of an undesired byproduct, "1-(2-Amino-3-methylphenyl)-1-ethanone," reducing the yield of the target molecule and complicating purification processes.

Q3: What are the main causes of deiodination with this compound?

A3: The C-I bond is the weakest among the carbon-halogen bonds, making aryl iodides particularly susceptible to deiodination. The primary causes can be categorized as follows:

  • Palladium-Catalyzed Reactions: In cross-coupling reactions, the formation of palladium-hydride (Pd-H) species is a common cause of reductive dehalogenation. These species can arise from various sources, including the solvent, base, or impurities.

  • Reductive Conditions: The use of certain reducing agents, even mild ones like sodium borohydride, can lead to the cleavage of the C-I bond.[3][4]

  • Thermal Stress: Aryl iodides can be thermally labile, and high reaction temperatures can promote homolytic cleavage of the C-I bond, leading to radical-mediated deiodination.[5][6][7]

  • Photochemical Decomposition: Exposure to light, particularly UV light, can induce the homolysis of the C-I bond, initiating a radical chain reaction that results in deiodination.[5][8]

  • Strongly Basic Conditions: In some cases, very strong bases can promote deiodination through various mechanisms, including radical pathways.[9]

Q4: How do the other substituents on the ring affect the likelihood of deiodination?

A4: The electronic nature of the substituents plays a crucial role. The amino group (-NH2) is an electron-donating group, which increases the electron density on the aromatic ring. This can make the aryl iodide more susceptible to certain deiodination pathways, particularly those involving radical intermediates. Conversely, the acetyl group (-COCH3) is an electron-withdrawing group, which can influence the reactivity of the C-I bond in other ways. The overall electronic and steric effects of the substituents must be considered when designing reaction conditions.

Troubleshooting Guides

This section provides detailed troubleshooting guides for common reaction types where deiodination of "this compound" is a potential issue.

Guide 1: Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, Sonogashira)

Palladium-catalyzed cross-coupling reactions are primary applications for this molecule, but also a major source of deiodination. The central issue is often the formation and reactivity of Pd-H species.

Problem: Significant formation of the deiodinated byproduct.

Causality: The formation of a Pd-H species, which can reductively eliminate with the aryl group on the palladium center faster than the desired cross-coupling transmetalation/reductive elimination pathway.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for minimizing deiodination in Pd-catalyzed cross-coupling reactions.

Experimental Protocol Example (Optimized Suzuki Coupling):

  • Reagent Preparation: To an oven-dried Schlenk flask, add "this compound" (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

  • Catalyst Addition: In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and a bulky phosphine ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles.

  • Reaction: Heat the mixture to 80 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

ParameterStandard Condition (Prone to Deiodination)Optimized Condition (Minimizes Deiodination)Rationale
Catalyst/Ligand Pd(PPh₃)₄Pd₂(dba)₃ / SPhosBulky, electron-rich ligands accelerate reductive elimination of the product.
Base NaOtBuK₃PO₄A milder base reduces the formation of Pd-H species.
Solvent DMFToluene or DioxaneAprotic, non-polar solvents are less likely to be a hydride source.
Temperature 110 °C80 °CLower temperature can disfavor the deiodination side reaction.
Guide 2: Reductive Deiodination

Unintentional reduction of the C-I bond can occur in the presence of certain reagents, even when targeting other functional groups.

Problem: Loss of iodine when performing a reduction of the ketone functionality.

Causality: The C-I bond is susceptible to reduction by hydride reagents.

Troubleshooting Strategies:

  • Choice of Reducing Agent:

    • Avoid: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄).

    • Use with Caution: Sodium borohydride (NaBH₄) can cause deiodination, especially at elevated temperatures or with certain additives.[3][4]

    • Recommended: Consider milder or more selective reducing agents. For the reduction of the ketone to an alcohol, catalytic transfer hydrogenation under neutral conditions may be a viable alternative.

  • Reaction Conditions:

    • Temperature: Perform the reduction at low temperatures (e.g., 0 °C to room temperature) to minimize deiodination.

    • pH Control: Maintain neutral or slightly basic conditions, as acidic conditions can sometimes promote deiodination.

Experimental Protocol Example (Selective Ketone Reduction - Illustrative):

  • Dissolution: Dissolve "this compound" in a suitable solvent like methanol or ethanol at 0 °C.

  • Addition of Reducing Agent: Add NaBH₄ portion-wise, monitoring the reaction by TLC.

  • Quenching: Once the starting material is consumed, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the product with an organic solvent, dry, and purify as usual.

Guide 3: Thermal and Photochemical Deiodination

The inherent weakness of the C-I bond makes the compound sensitive to heat and light.

Problem: Decomposition and formation of deiodinated byproduct during the reaction or upon storage.

Causality: Homolytic cleavage of the C-I bond induced by heat or light, leading to a radical chain mechanism for deiodination.[5][8]

Preventative Measures:

  • Reaction Temperature: Whenever possible, run reactions at the lowest effective temperature.

  • Light Protection: Protect the reaction mixture from light by wrapping the flask in aluminum foil. Store the compound in an amber vial in a dark place.

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxygen from participating in radical reactions.

  • Radical Inhibitors: In some cases, the addition of a radical inhibitor (e.g., BHT) might be beneficial, but its compatibility with the desired reaction must be verified.

Caption: Mechanism of thermal/photochemical deiodination and preventative strategies.

Conclusion

The successful application of "this compound" in organic synthesis hinges on the careful management of reaction conditions to prevent premature deiodination. By understanding the underlying mechanisms of this undesired side reaction and implementing the strategies outlined in this guide, researchers can significantly improve reaction outcomes, leading to higher yields of the desired products and simplified purification processes. For further assistance, please refer to the cited literature or contact our technical support team.

References

  • The sodium borohydride reduction of organic halides and related derivatives in aprotic solvents. VTechWorks. [Link]

  • Radical-Induced Deiodination of Aryl Iodides in Alkaline Methanol. ElectronicsAndBooks. [Link]

  • Spontaneous aryl iodide deiodination upon heating. Reddit. [Link]

  • Thermal Decomposition of 2- and 4-Iodobenzyl Iodide Yields Fulvenallene and Ethynylcyclopentadienes: A Joint Threshold Photoelectron and Matrix Isolation Spectroscopic Study. PMC - NIH. [Link]

  • A practical and highly efficient reductive dehalogenation of aryl halides using heterogeneous Pd@AlO(OH) nanoparticles and sodium borohydride. ResearchGate. [Link]

  • Thermal Decomposition of 2- and 4-Iodobenzyl Iodide Yields Fulvenallene and Ethynylcyclopentadienes: A Joint Threshold Photoelectron and Matrix Isolation Spectroscopic Study. The Journal of Physical Chemistry A - ACS Publications. [Link]

  • Reaction mechanism of a new variant of selective reduction using sodium borohydride (NaBH4) and iodine (I2). [Link]

  • Mta-cooperative prmt5 inhibitors.
  • Preparation of Aryl Iodides, Part 2: Nucleophilic Iodination. YouTube. [Link]

  • Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Organic Chemistry Portal. [Link]

  • Heterocyclic compounds as prmt5 inhibitors.
  • Radical abstraction of iodine from aromatic iodides. Journal of the Chemical Society C. [Link]

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  • Photo-induced iodination of aryl halides under very mild conditions. SciSpace. [Link]

  • Preparation of Aryl Iodides, Part 1: Electrophilic Iodination. YouTube. [Link]

  • Synthesis of Aryl Iodides from Arylhydrazines and Iodine. PMC - NIH. [Link]

  • Iodination of Deactivated Aromatic Hydrocarbons. ResearchGate. [Link]

  • The decomposition of aryl iodine diacetates. Journal of the American Chemical Society. [Link]

  • Iodoarenes synthesis by iodination or substitution. Organic Chemistry Portal. [Link]

  • Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.
  • Process for the preparation of 4-amino-1 - ((1S, 4R, 5S) -2-fluoro-4,5-dihydroxy-3-hydroxymethyl-cyclopent-2-enyl) -1H-pyrimidin-2-one.
  • Verfahren zur herstellung von 1-aminoanthrachinon.
  • Hydrocarbon iodination: Aromatic compound iodination overview and reactions: Aromatic compound iodination reactions (1): Discussion series on bromination/iodination reactions 15. Chemia. [Link]

  • An improved process for the synthesis of (±) 2-amino-n-[2,(s,5-dimethoxyphenyl)-2-hydroxyethyl] acetamide monohydrochloride.
  • Other Aromatic Substitutions. Chemistry LibreTexts. [Link]

  • Aminoketones and methods for their production.
  • p-IODOANILINE. Organic Syntheses Procedure. [Link]

  • 4-Iodoaniline: The Cornerstone of Innovative Solutions. sarex blog. [Link]

  • 4-Iodoaniline. PubChem. [Link]

  • 2-Iodoaniline. PubChem - NIH. [Link]

  • Process for preparing enantiomerically enriched amino-alcohols.
  • Ethanone, 1-(3-methylphenyl)-. the NIST WebBook. [Link]

  • Methods for making intermediates and oxytocin analogues.
  • Processes for the preparation of substituted 2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolines.
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Technical Support Center: A Troubleshooting Guide to HPLC Peak Tailing for 1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to our dedicated technical support guide for resolving High-Performance Liquid Chromatography (HPLC) issues encountered with 1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone. This guide is structured in a question-and-answer format to provide direct, actionable solutions for researchers, scientists, and drug development professionals. Our focus is to move beyond simple procedural steps and explain the underlying chemical principles, empowering you to make informed decisions in your method development and troubleshooting efforts.

Analyte Profile: this compound

Before troubleshooting, it is crucial to understand the chemical nature of the analyte. Its structure contains a primary aromatic amine, which is a basic functional group and the primary driver of common chromatographic issues like peak tailing.

PropertyDetails
Structure Chemical structure of this compound
Molecular Formula C₉H₁₀INO
Molecular Weight 275.09 g/mol
Key Functional Group Primary Aromatic Amine (-NH₂)
Estimated pKa ~4-5 (The primary aromatic amine is basic and will become protonated (-NH₃⁺) under acidic conditions. This pKa value is typical for substituted anilines.)
Chromatographic Behavior As a basic compound, it is highly susceptible to secondary ionic interactions with the stationary phase in reversed-phase HPLC, leading to poor peak symmetry.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the most likely reason the peak for my basic compound, this compound, is tailing?

Answer: The most common cause of peak tailing for basic compounds like yours is a secondary retention mechanism involving interaction with the HPLC column's stationary phase.[1] In reversed-phase chromatography, which typically uses silica-based columns, the primary retention mechanism is hydrophobic interaction. However, the silica surface contains residual silanol groups (Si-OH).[2]

At a mid-range pH (e.g., pH 3-7), some of these silanol groups are deprotonated and carry a negative charge (Si-O⁻). Simultaneously, the basic amino group on your analyte is protonated and carries a positive charge (-NH₃⁺). This leads to a strong, undesirable ionic interaction, which delays the elution of some analyte molecules relative to the main peak, resulting in a characteristic "tail".[1][3][4]

cluster_column Silica Surface (pH > 3) cluster_analyte Analyte Silanol Deprotonated Silanol (Si-O⁻) Analyte Protonated Analyte (R-NH₃⁺) Analyte->Silanol Strong Ionic Interaction (Causes Tailing) G start Peak Tailing Observed for Analyte q1 Inject Neutral Compound (e.g., Toluene). Does it tail? start->q1 s1 Problem is Physical q1->s1 Yes s2 Problem is Chemical q1->s2 No q2 Is mobile phase pH ~2 units away from analyte pKa? s2_sol_no Adjust mobile phase pH. (e.g., Use 0.1% TFA to reach pH ~2-3) q2->s2_sol_no No s2_sol_yes Consider mobile phase additives (TFA). Evaluate column chemistry. q2->s2_sol_yes Yes q3 Is column suitable for basic compounds? s3_sol Use modern, end-capped column or column with embedded polar group. q3->s3_sol No s1_sol Check for extra-column volume (tubing, fittings). Check for column void or blocked frit. s1->s1_sol s2->q2 s2_sol_yes->q3

Sources

Technical Support Center: Synthesis of 1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the multi-step synthesis and scale-up of 1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone, a key intermediate in pharmaceutical development. As Senior Application Scientists, we focus on the practical challenges and underlying chemical principles to ensure your process is robust, safe, and scalable.

The synthesis of this molecule, while not publicly detailed at an industrial scale, involves a sequence of standard yet challenging organic transformations. This guide is structured around the likely synthetic pathway, addressing potential issues at each critical stage.

Part 1: Navigating the Synthetic Route & General Scale-Up Principles

A logical synthetic approach to this compound involves a series of reactions that build the molecule's functionality step-by-step. A plausible sequence is outlined below. The troubleshooting sections will address each of these reaction classes in detail.

Caption: A potential synthetic workflow for this compound.

FAQ: General Scale-Up Considerations

Q1: What are the primary safety concerns when scaling up this synthesis?

A1: The most significant hazards are associated with highly exothermic reactions, particularly nitration and Friedel-Crafts acylation .[1] Without proper thermal management, these can lead to runaway reactions.[2] Key considerations include:

  • Heat Transfer: The surface-area-to-volume ratio decreases upon scale-up, making heat dissipation less efficient. Ensure your reactor has adequate cooling capacity.

  • Reagent Addition: Slow, controlled addition of reagents is critical.[2][3] For large-scale operations, consider continuous flow reactors which offer superior heat transfer and safety.[1][3][4]

  • Material Handling: Handling large quantities of corrosive acids (sulfuric, nitric), toxic halogens, and moisture-sensitive Lewis acids requires robust personal protective equipment (PPE) and engineering controls.[5][6]

Q2: How should I approach process optimization for a multi-step synthesis like this?

A2: A systematic approach is crucial.

  • Start Small: Before any significant scale-up, re-evaluate the process at a small scale (1-5g).[7]

  • One Change at a Time: When optimizing, vary only one parameter at a time (e.g., temperature, concentration, catalyst loading) to understand its specific effect.

  • Process Analytical Technology (PAT): Implement in-process monitoring (e.g., HPLC, UPLC, GC-MS) to track the formation of product and byproducts in real-time.[8] This is more effective than relying solely on post-reaction analysis like TLC.[9]

  • Telescoping: Evaluate if intermediate purification steps can be eliminated ("telescoped") to improve overall efficiency, but only if impurity profiles are well-understood and do not interfere with subsequent steps.

Part 2: Troubleshooting Specific Synthetic Stages

Stage 1: Nitration of the Aromatic Ring

This step is highly exothermic and requires precise control to avoid runaway reactions and the formation of unwanted byproducts.[2]

Q3: My nitration reaction is turning dark brown/black with vigorous gas evolution. What's happening?

A3: This indicates a runaway reaction, likely due to excessive oxidation of the starting material by nitric acid, especially if an amino group is already present.[2]

  • Immediate Action: If safe, immediately enhance cooling. If the reaction is uncontrollable, follow your lab's emergency procedures.[2]

  • Prevention:

    • Temperature Control: Maintain a low reaction temperature (e.g., -10°C to 0°C) throughout the addition of the nitrating mixture.[2]

    • Slow Addition: Add the nitrating agent dropwise with vigorous stirring to ensure rapid heat dissipation.[2][3]

    • Continuous Monitoring: Use a thermometer to monitor the internal temperature continuously.[2]

Q4: The yield of my desired nitro product is low, with significant amounts of starting material remaining.

A4: This suggests an incomplete reaction.

  • Inadequate Nitrating Agent: Ensure the nitrating mixture (mixed acid) is prepared correctly and is of sufficient concentration.

  • Reaction Time/Temperature: The reaction may require a longer time or a slightly elevated temperature after the initial exothermic addition is complete. Monitor the reaction's progress to determine the optimal time.[2]

ParameterRecommended RangeRationale
Reaction Temperature-10°C to 10°CControls exotherm and minimizes side reactions.[2]
Substrate:Nitric Acid1g : 3-5 mLCan be adjusted based on substrate reactivity.[2]
Nitrating AgentMixed Acid (H₂SO₄:HNO₃)Ratio typically between 1:1 and 2:1.[2]
Stage 2: Reduction of the Nitro Group

The conversion of the nitro group to an amine is a fundamental transformation in organic chemistry.[10] A variety of methods exist, each with its own advantages and challenges on a larger scale.[11][12]

Q5: My catalytic hydrogenation is stalling or incomplete. What are the common causes?

A5: Catalyst poisoning is a frequent issue.

  • Catalyst Deactivation: Sulfur-containing impurities in the substrate or solvent can poison noble metal catalysts like Palladium on Carbon (Pd/C).

  • Insufficient Agitation: On a larger scale, ensuring efficient mixing of the solid catalyst, liquid phase, and hydrogen gas is critical. Poor agitation can lead to mass transfer limitations.

  • Hydrogen Pressure: Ensure the hydrogen pressure is maintained at the recommended level for the reaction.

Q6: I'm using a metal/acid reduction (e.g., SnCl₂/HCl) and my workup is difficult, resulting in low yields.

A6: This is a common issue with dissolving metal reductions.

  • Product Sequestration: The resulting aniline product can form a stable complex with the metal salts, making extraction difficult.

  • Workup Procedure: After the reaction, a careful basification (e.g., with NaOH or NaHCO₃ solution) is required to break up these complexes and precipitate the metal hydroxides. Ensure the aqueous phase is thoroughly extracted with a suitable organic solvent.

  • Alternative Reagents: For large-scale synthesis, catalytic transfer hydrogenation or using reagents like sodium hydrosulfite can offer cleaner reactions and simpler workups.[11] A system of NaBH₄-FeCl₂ has also been shown to be effective for selective nitro reductions on a larger scale.[13]

Stage 3: Aromatic Iodination

Introducing iodine onto an electron-rich aromatic ring requires careful control to ensure regioselectivity and avoid over-iodination.[14] Direct iodination with I₂ is often reversible and requires an oxidizing agent to drive the reaction to completion.[15]

Q7: My iodination reaction is producing a mixture of mono- and di-iodinated products. How can I improve selectivity?

A7: Over-iodination is common with activated rings like anilines.[14][16]

  • Control Stoichiometry: Use a single equivalent or even a slight sub-stoichiometric amount of the iodinating agent.[14]

  • Lower Temperature: Running the reaction at a lower temperature can decrease the rate and improve selectivity.[14]

  • Milder Reagent: If using a highly reactive iodinating system (e.g., ICl), consider a milder alternative like N-Iodosuccinimide (NIS) or a mixture of I₂ and NaHCO₃.[14]

Q8: The iodination reaction is sluggish and does not go to completion.

A8: The reactivity of the iodinating species may be insufficient.

  • Activating the Iodine: For less reactive substrates, an oxidizing agent (like H₂O₂ or an iodic acid) can be used to convert I₂ to a more potent electrophilic species.[15]

  • Solvent Choice: The solvent can impact reactivity. While chlorinated solvents have been traditionally used, they should be avoided if possible.[17] Consider alternative solvents, but be cautious with water containing ammonia, as it could potentially form explosive NI₃.[17]

Stage 4: Friedel-Crafts Acylation

This reaction introduces the acetyl group but comes with challenges related to catalyst activity and potential side reactions.

Q9: My Friedel-Crafts acylation is giving a very low yield.

A9: Several factors could be at play:

  • Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture.[18] Ensure all glassware is oven-dried, and solvents and reagents are anhydrous.

  • Insufficient Catalyst: Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid because the product ketone forms a stable complex with it, taking it out of the catalytic cycle.[18]

  • Deactivated Ring: The amino group on your substrate will complex strongly with the Lewis acid, deactivating the ring towards electrophilic substitution. It is often necessary to protect the amino group (e.g., as an amide) before acylation.[18]

Caption: Decision tree for troubleshooting low yields in Friedel-Crafts acylation.

Part 3: Purification and Analysis

Q10: What is the best method to purify the final product, this compound, at scale?

A10: Recrystallization is the most common and scalable method for purifying solid organic compounds.[19]

  • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.[20] A solvent screen with small amounts of product is the best way to identify a suitable system.

  • Process: Dissolve the crude product in the minimum amount of hot solvent, filter while hot to remove insoluble impurities, and then allow the solution to cool slowly to promote the formation of pure crystals.[19][20]

Q11: What analytical techniques are essential for quality control?

A11: A combination of techniques is necessary to ensure the identity and purity of the final compound.

  • Identity: ¹H and ¹³C NMR spectroscopy are crucial for confirming the structure. Mass spectrometry (MS) will confirm the molecular weight.[21]

  • Purity: High-Performance Liquid Chromatography (HPLC) is the standard method for determining purity and quantifying any impurities.

  • Physical Properties: The melting point should be sharp and within a narrow range for a pure compound.[20]

References

  • Wikipedia. Reduction of nitro compounds. [Link]

  • Google Patents.
  • Chemical Industry Journal. Handling Reaction Exotherms – A Continuous Approach. [Link]

  • National Center for Biotechnology Information. The nitro to amine reduction: from millions of tons to single molecule studies - PMC. [Link]

  • Google Patents.
  • ACS Publications. Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines | Organic Process Research & Development. [Link]

  • University of California, Los Angeles. SOP: CRYSTALLIZATION. [Link]

  • University of Illinois Urbana-Champaign. Scale-up Reactions - - Division of Research Safety. [Link]

  • Beilstein Journals. Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical application. [Link]

  • ACS Publications. Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism | Journal of Chemical Education. [Link]

  • CurlyArrows Organic Chemistry. Why is Iodination of Benzene Difficult?. [Link]

  • ResearchGate. Calorimetric Approach and Simulation for Scale-Up of a Friedel−Crafts Reaction. [Link]

  • ACS Green Chemistry Institute. Specific Solvent Issues with Iodination. [Link]

  • Creative Chemistry. The preparation of crystalline derivatives of aldehydes and ketones. [Link]

  • University of Illinois Urbana-Champaign. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • MANAC Inc. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. [Link]

  • Royal Society of Chemistry. 'Green' and Sustainable Halogenation Processes. [Link]

  • AXA XL. Direct Halogenation. [Link]

  • ResearchGate. Iodination of Deactivated Aromatic Hydrocarbons | Download Table. [Link]

  • Scientific Research Publishing. Thiosemicarbazones Synthesized from Acetophenones: Tautomerism, Spectrometric Data, Reactivity and Theoretical Calculations. [Link]

  • Scholars Research Library. Synthesis, Characterization and Antimicrobial Activity of Substituted Acetophenone Based Semicarbazones. [Link]

  • Beilstein Journals. Halogenation of organic compounds using continuous flow and microreactor technology. [Link]

  • PubMed. Analytical methods for the monitoring of solid phase organic synthesis. [Link]

  • National Center for Biotechnology Information. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC. [Link]

  • University of Rochester. Purification: How To - Department of Chemistry. [Link]

  • ACS Publications. “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology | Organic Letters. [Link]

  • National Center for Biotechnology Information. Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols - PMC. [Link]

  • Thieme. Monitoring Solid-Phase Reactions with Thin-Layer Chromatography. [Link]

  • ACS Publications. Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. [Link]

  • Chemistry LibreTexts. 15.12: Limitations of Friedel-Crafts Alkylations. [Link]

  • ResearchGate. (PDF) 1-(2-Amino-4,5-dimethylphenyl)ethanone. [Link]

  • SciHorizon. Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Un. [Link]

  • National Center for Biotechnology Information. 1-(2-Amino-3-methylphenyl)ethanone | C9H11NO | CID 179628 - PubChem. [Link]

Sources

Technical Support Center: Palladium Catalyst Removal from 1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium catalyst removal, specifically tailored for reactions involving the synthesis or subsequent transformation of "1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone." This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving the requisite purity levels for their compounds, particularly concerning residual palladium.

The synthesis of complex molecules like "this compound" often involves powerful cross-coupling reactions, such as the Buchwald-Hartwig amination, which rely on palladium catalysts.[1][2] While indispensable for forming crucial carbon-nitrogen bonds, the removal of residual palladium from the active pharmaceutical ingredient (API) or final product presents a significant downstream challenge.[3] Regulatory bodies, including the International Council for Harmonisation (ICH), impose strict limits on elemental impurities like palladium in drug products, making efficient purification strategies essential.[3]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may face during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing residual palladium from a reaction producing an aromatic amine like this compound?

A1: The most prevalent and effective methods include:

  • Adsorption: This involves using solid-supported materials that have a high affinity for palladium. Common adsorbents include activated carbon and specialized metal scavengers.[4] Scavengers are often silica-based or polymer-based materials functionalized with groups like thiols, amines, or thioureas that chelate palladium.[3][5]

  • Crystallization: Purifying the final product through crystallization can be a highly effective method, leaving the palladium impurities behind in the mother liquor.[4][6] The efficiency of this method can sometimes be improved by adding agents that increase the solubility of palladium species in the solvent.[4]

  • Filtration: For heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium metal, filtration through a pad of a filter aid like Celite® can be a simple and effective first step.[4][7]

  • Extraction: Liquid-liquid extraction can be employed to partition the palladium catalyst into a phase separate from the product, although this is often less effective for removing trace amounts.[4]

Q2: How do I select the best palladium removal method for my specific reaction?

A2: The optimal choice depends on several critical factors:

  • Nature of Your Product: The solubility, stability, and potential for your product to chelate with palladium will influence the choice of solvents and methods.

  • Form of Palladium Residue: It is crucial to know whether the palladium is in a homogeneous (dissolved) or heterogeneous (solid) state. The oxidation state of the palladium (e.g., Pd(0) or Pd(II)) also plays a significant role, as different scavengers have varying affinities for different oxidation states.[5][8]

  • Solvent System: The solvent used in your reaction and workup must be compatible with the chosen removal method. For example, some scavengers are designed for aqueous media, while others are for organic solvents.[9]

  • Scale of the Reaction: For large-scale production, cost and the ease of handling the removal agent are important considerations. Activated carbon might be more cost-effective for larger batches, while specialized scavengers may be preferred for smaller, high-value batches where product loss is a primary concern.[6]

Q3: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?

A3: Regulatory agencies like the FDA and EMA follow the guidelines set by the International Council for Harmonisation (ICH). For palladium, which is considered a metal of significant toxicological concern, the permitted daily exposure (PDE) is typically low. This translates to strict concentration limits in the final API, often in the range of parts per million (ppm).[10] It is crucial to consult the latest ICH Q3D guidelines for elemental impurities for specific limits.

Q4: Can activated carbon be used for palladium removal, and what are its limitations?

A4: Yes, activated carbon is a widely used and cost-effective adsorbent for removing palladium residues.[4][11][12] It can be effective at adsorbing a range of palladium species.[11] However, its primary limitation is a lack of selectivity. Activated carbon can also adsorb the desired product, potentially leading to significant yield loss.[4][6] Its efficiency in removing palladium to very low levels (ppb) can also be less than that of specialized, high-affinity scavengers.[8]

Troubleshooting Guide

Problem 1: Ineffective Palladium Removal by Filtration

Symptoms:

  • The filtrate remains colored (e.g., black, grey, or colloidal).

  • Analysis of the filtrate by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) shows high levels of residual palladium.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Palladium particles are too fine for the filter medium. 1. Use a Finer Filter: If you are using standard filter paper, consider switching to a finer porosity filter or a membrane filter (e.g., a 0.45 µm PTFE filter).[13] 2. Optimize Celite® Bed: Ensure your Celite® pad is well-packed and sufficiently thick (a minimum of 1-2 cm is a good starting point).[7] Pre-wetting the Celite® pad with the filtration solvent can enhance its effectiveness. 3. Double Filtration: Pass the filtrate through a second, fresh Celite® pad or a finer filter.
Soluble palladium species are present. 1. Change Your Method: Filtration is only effective for insoluble, heterogeneous catalysts. If you have soluble palladium, you will need to employ a different technique such as adsorption with scavengers or crystallization.[7] 2. Induce Precipitation: In some cases, you may be able to precipitate the soluble palladium by adding an anti-solvent or a specific precipitating agent before filtration.
Formation of colloidal palladium. 1. Flocculation: The addition of a small quantity of a flocculating agent can help aggregate the colloidal particles, making them large enough to be captured by filtration. 2. Adsorption Pre-treatment: Treat the solution with an adsorbent like activated carbon or silica gel to bind the colloidal palladium before the filtration step.[13]
Problem 2: Low Efficiency of Palladium Scavengers

Symptoms:

  • Residual palladium levels remain above the target limit after treatment with a scavenger.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Incorrect Scavenger Selection. 1. Consider the Palladium Oxidation State: Thiol-based scavengers are generally highly effective for Pd(II), while other types of scavengers might be more suitable for Pd(0).[8] 2. Match Scavenger to Your System: Ensure the scavenger is compatible with your solvent system (aqueous vs. organic).[8] 3. Perform a Scavenger Screen: The most reliable approach is to test a small panel of different scavengers (e.g., thiol, amine, and thiourea functionalized) to empirically determine the most effective one for your specific reaction mixture.[3]
Insufficient Scavenger Loading or Contact Time. 1. Increase Scavenger Amount: The amount of scavenger is typically based on the molar equivalents relative to the initial palladium loading. If removal is incomplete, try increasing the equivalents of the scavenger. 2. Extend Reaction Time: The kinetics of palladium binding can be slow. Increase the stirring time of the scavenger with your product solution. 3. Increase Temperature: Gently heating the mixture (e.g., to 40-60 °C) can sometimes improve the rate and efficiency of scavenging, but be mindful of the thermal stability of your product.[4][6]
Product Interference. 1. Competitive Binding: Your product or impurities might be competing with the scavenger for palladium binding. In such cases, a scavenger with a higher affinity for palladium, such as a multidentate sulfur-based scavenger, may be necessary.[5] 2. Steric Hindrance: A bulky product molecule might sterically hinder the palladium from accessing the active sites on the scavenger. Trying a scavenger with a longer linker arm or a different support material could be beneficial.

Experimental Protocols

Protocol 1: Palladium Removal Using a Silica-Based Thiol Scavenger

This protocol provides a general procedure for using a functionalized silica scavenger in a slurry format.

  • Dissolution: Dissolve the crude "this compound" containing residual palladium in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Ethyl Acetate).

  • Initial Analysis (Optional but Recommended): Take a small aliquot of the solution and determine the initial palladium concentration (in ppm) using ICP-MS or AAS.[3] This will serve as a baseline to evaluate the effectiveness of the scavenging process.

  • Scavenger Addition: Add the silica-based thiol scavenger to the solution. A typical starting point is to use 5-10 weight equivalents of scavenger relative to the weight of the crude product.

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for a period of 2 to 24 hours.[4][9] The optimal time and temperature should be determined experimentally for your specific system.

  • Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger.[4]

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of your product.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.

  • Final Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique like ICP-MS to confirm that it meets the required specifications.[3][14]

Protocol 2: Palladium Removal Using Activated Carbon

This protocol outlines a general procedure for palladium removal using activated carbon.

  • Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).

  • Carbon Addition: Add activated carbon to the solution. A common starting point is 5-10% w/w relative to the crude product.

  • Stirring: Stir the slurry at room temperature or a moderately elevated temperature for 1-4 hours. Be aware that prolonged contact time or excessive temperature can lead to increased product loss on the carbon.

  • Hot Filtration: Filter the hot mixture through a pad of Celite® to remove the activated carbon. Hot filtration is often necessary to prevent the product from crystallizing on the filter.

  • Washing: Wash the Celite®/carbon cake with hot solvent to recover as much of the product as possible.

  • Concentration and Analysis: Concentrate the filtrate and analyze the residual palladium content as described in the previous protocol.

Visualization of Workflows

Diagram 1: General Workflow for Palladium Scavenging

G cluster_0 Palladium Removal Workflow A Crude Product in Solution (High Pd Content) B Add Palladium Scavenger A->B C Stir (Time & Temp Optimization) B->C D Filter to Remove Scavenger C->D E Wash Scavenger with Solvent D->E F Combine Filtrate & Washings D->F Filtrate E->F Washings G Solvent Evaporation F->G H Purified Product (Low Pd Content) G->H I ICP-MS/AAS Analysis H->I Verify Purity

Caption: A typical workflow for removing palladium using a solid-supported scavenger.

Diagram 2: Troubleshooting Logic for Palladium Removal

G cluster_1 Troubleshooting Palladium Removal Start High Residual Palladium? Method Initial Removal Method? Start->Method Filtration Filtration Issues Method->Filtration Filtration Scavenger Scavenger Inefficiency Method->Scavenger Scavenging Fine_Particles Particles too fine? Filtration->Fine_Particles Yes Soluble_Pd Soluble Pd present? Filtration->Soluble_Pd No Wrong_Scavenger Incorrect scavenger? Scavenger->Wrong_Scavenger Yes Insufficient_Loading Insufficient loading/time? Scavenger->Insufficient_Loading No Use_Finer_Filter Use finer filter/Celite Fine_Particles->Use_Finer_Filter Switch_to_Scavenger Switch to Scavenger/Crystallization Soluble_Pd->Switch_to_Scavenger Screen_Scavengers Screen different scavengers Wrong_Scavenger->Screen_Scavengers Optimize_Conditions Increase loading/time/temp Insufficient_Loading->Optimize_Conditions

Sources

Technical Support Center: Characterization of Impurities in 1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the characterization of impurities in the synthesis of 1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone. This resource is designed for researchers, chemists, and quality control professionals in the pharmaceutical industry. Our goal is to provide practical, in-depth answers and troubleshooting strategies for challenges encountered during the analysis of this active pharmaceutical ingredient (API) intermediate. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in authoritative scientific principles.

Section 1: Understanding the Synthesis and Potential Impurities

The quality and purity of an Active Pharmaceutical Ingredient (API) are fundamentally linked to the control of its synthesis process.[1] Impurity profiling begins with a thorough understanding of the synthetic route, as impurities can arise from starting materials, intermediates, by-products of side reactions, and degradation.[2][3]

The synthesis of this compound, a substituted acetophenone, likely involves a multi-step pathway, commonly culminating in a Friedel-Crafts acylation or a related electrophilic aromatic substitution.[4][5] Understanding the potential pitfalls of these reaction types is key to anticipating likely impurities.


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Figure 1: Potential sources of impurities during synthesis.

Frequently Asked Questions: Impurity Origins

Q: What are the most common types of impurities I should expect from this synthesis?

A: Based on the likely synthetic pathway, impurities can be classified into three main categories as defined by the International Council for Harmonisation (ICH).[3]

  • Organic Impurities: These are the most common and structurally similar to the API.

    • Starting Materials & Intermediates: Incomplete reaction can lead to the carry-over of precursors like 3-iodo-2-methylaniline.

    • By-products: Friedel-Crafts acylations can sometimes lead to side reactions like poly-substitution, where more than one acyl group is added to the aromatic ring. The presence of the amino group can also complicate the reaction, as it can complex with the Lewis acid catalyst.

    • Isomers: Regioselectivity is a major challenge in electrophilic aromatic substitutions. You may encounter positional isomers, for instance, where the iodo or acetyl group is at a different position on the aromatic ring.

    • Degradation Products: The amino group is susceptible to oxidation, which can occur during the reaction, workup, or storage.[6]

  • Inorganic Impurities: These derive from reagents and catalysts used in the synthesis.[] This category includes metal residues from catalysts (e.g., AlCl₃, Zinc) or salts.[4][]

  • Residual Solvents: Volatile organic chemicals used during the synthesis or purification process may remain in the final product. Common solvents in such syntheses include dichloromethane, toluene, or ethanol.[8][9]

Section 2: Initial Impurity Detection and Profiling

An effective impurity profiling strategy relies on high-resolution separation techniques to serve as a fingerprint of the manufacturing process.[1] The initial goal is to develop a stability-indicating analytical method capable of separating the main API peak from all potential impurities and degradation products.[10]

Frequently Asked Questions: Analytical Strategy

Q: What is the best analytical technique to start with for impurity profiling?

A: High-Performance Liquid Chromatography (HPLC), particularly with a UV detector, is the industry gold standard for the analysis of non-volatile organic impurities.[11][12] It offers excellent resolving power for separating structurally similar compounds, which is essential for this application. A reverse-phase (RP) HPLC method is typically the first choice for a molecule like this compound.[13]

Q: I have an HPLC chromatogram showing my main product and several smaller peaks. What is my next step?

A: The immediate next step is to couple your separation technique with mass spectrometry (MS).[14] An LC-MS analysis will provide the molecular weight of the compounds corresponding to each of the observed peaks.[11] This information is the first and most critical piece of data in the structural elucidation puzzle, allowing you to quickly determine if an impurity is an isomer (same molecular weight as the API), a by-product (different molecular weight), or a known starting material.

Q: The ICH guidelines mention an identification threshold of 0.1%. What does this mean for my analysis?

A: According to ICH Q3A guidelines, any impurity observed at a level of 0.1% or greater must be reported, identified, and structurally characterized.[3][15] This necessitates the development of a validated, quantitative analytical method and often requires the isolation of the impurity for detailed spectroscopic analysis. Impurities below this threshold generally do not require full structural elucidation unless they are expected to be unusually potent or toxic.[15]

Section 3: Troubleshooting Common Analytical Issues

Q: My HPLC peaks for the API and impurities are tailing. What is the likely cause?

A: Peak tailing for this specific molecule is often caused by secondary interactions between the basic amino group and residual acidic silanols on the silica-based stationary phase of the HPLC column.

  • Troubleshooting Steps:

    • Lower the pH of the Mobile Phase: Adding a small amount of an acid like formic acid or phosphoric acid (e.g., 0.1%) to the mobile phase will protonate the amino group and the silanols, minimizing unwanted interactions.[13]

    • Use a Base-Deactivated Column: Modern HPLC columns are often end-capped or designed for improved peak shape with basic analytes. Ensure you are using an appropriate column.

    • Check for Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or sample concentration.

Q: I am seeing new, unexpected peaks in my chromatogram when analyzing an older batch. What could be happening?

A: The appearance of new peaks upon storage strongly suggests degradation of the API. The primary suspect for this molecule would be the oxidation of the electron-rich aromatic amine. To confirm this and understand the degradation pathway, a forced degradation study is necessary.[6][16]

Section 4: Advanced Characterization and Structure Elucidation

Once an unknown impurity is detected above the identification threshold, a full structural characterization is required. This involves a combination of chromatographic and spectroscopic techniques.[1][15]


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Figure 2: Workflow for unknown impurity structure elucidation.

Q: How do I isolate an unknown impurity for NMR analysis?

A: Preparative HPLC is the most common method for isolating impurities.[12] The analytical HPLC method is scaled up to a larger column with a higher loading capacity. Fractions are collected as the impurity peak elutes, and these fractions are then combined and the solvent is evaporated to yield the purified impurity.

Q: What is the most powerful technique for determining the exact structure of an unknown impurity?

A: Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive technique for the structural elucidation of organic molecules.[17][18]

  • 1D NMR (¹H and ¹³C): Provides information on the number and types of protons and carbons.

  • 2D NMR (e.g., COSY, HSQC, HMBC): Reveals connectivity between atoms, allowing you to piece together the molecular structure. For an isomer, 2D NMR is crucial for determining the exact substitution pattern on the aromatic ring. While mass spectrometry can confirm that two compounds are isomers, only NMR can definitively distinguish between them.[19]

Section 5: Forced Degradation Studies

Forced degradation (or stress testing) studies are performed to identify the likely degradation products that could form under various conditions, which helps in establishing the degradation pathways and validating the stability-indicating power of your analytical methods.[20][21]

Q: What stress conditions should I apply for this compound?

A: A standard set of stress conditions as recommended by ICH guidelines should be applied.[6] The goal is to achieve 5-20% degradation of the API.[16][21]

Stress Condition Typical Reagents and Conditions Potential Degradation Pathway for this API
Acid Hydrolysis 0.1 M HCl, heated (e.g., 60 °C)Generally stable, but potential for hydrolysis of the acetyl group under harsh conditions.
Base Hydrolysis 0.1 M NaOH, heated (e.g., 60 °C)Similar to acid hydrolysis, potential for acetyl group cleavage.
Oxidation 3% H₂O₂, room temperature or slightly heatedHigh risk. The aromatic amine is highly susceptible to oxidation, leading to N-oxides or colored polymeric impurities.
Thermal Dry heat (e.g., 80 °C)Assess intrinsic thermal stability.
Photolytic Expose to light according to ICH Q1B guidelinesThe C-I bond and the aromatic system can be susceptible to photolytic degradation.

Table 1: Recommended starting conditions for forced degradation studies.[10]

Section 6: Experimental Protocols

Protocol 1: General Purpose RP-HPLC Method for Impurity Profiling

This protocol serves as a starting point and must be optimized and validated for your specific system and impurity profile.

  • Instrumentation: HPLC with a UV/PDA detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or use PDA to monitor multiple wavelengths).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of approximately 0.5 mg/mL.

Protocol 2: Forced Degradation - Oxidative Stress

  • Prepare API Solution: Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a 50:50 Acetonitrile/Water mixture.

  • Prepare Stress Solution: Create a 3% hydrogen peroxide (H₂O₂) solution.

  • Initiate Degradation: To 1 mL of the API solution, add 1 mL of the 3% H₂O₂ solution.

  • Incubate: Store the mixture at room temperature, protected from light.

  • Monitor: At specific time points (e.g., 2, 4, 8, 24 hours), take an aliquot of the reaction mixture, quench the reaction if necessary (e.g., by dilution or adding a reducing agent like sodium bisulfite), and inject it into the HPLC system to monitor the formation of degradation peaks.

  • Analysis: Analyze the chromatogram to determine the percentage of degradation and the profile of the degradation products.

References

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  • Isolation and characterization of pharmaceuticals with impurities. (2024). Vertex AI Search.
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  • Strategies for organic impurity quantification by 1H NMR spectroscopy: Constrained total-line-shape fitting | Request PDF - ResearchGate. (n.d.). ResearchGate.
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  • Development of forced degradation and stability indicating studies of drugs—A review - CORE. (2013). CORE.
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  • Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Un - SciHorizon. (2025). SciHorizon.
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  • Ch12: Friedel-Crafts limitations - University of Calgary. (n.d.). University of Calgary.
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  • (PDF) 1-(2-Amino-4,5-dimethylphenyl)ethanone - ResearchGate. (2018). ResearchGate.
  • Ethanone, 1-(3-methylphenyl)- | SIELC Technologies. (2018). SIELC Technologies.
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Technical Support Center: Alternative Solvents for Reactions with 1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding solvent selection for various chemical transformations involving this versatile building block. Our focus is on providing scientifically sound, field-proven insights to help you overcome common experimental hurdles and explore more sustainable reaction conditions.

Introduction to this compound

This compound is a highly functionalized aromatic compound, featuring a nucleophilic primary amine, an electrophilic ketone, and a reactive aryl iodide. This unique combination of functional groups makes it a valuable precursor in the synthesis of a wide range of heterocyclic compounds and complex drug molecules. However, the diverse reactivity of this molecule also presents challenges, particularly in choosing an appropriate solvent that can accommodate the desired reaction pathway while minimizing side reactions.

The structure of this molecule, with its polar amino and ketone groups and a larger, less polar substituted benzene ring, results in varied solubility across different organic solvents. Understanding these solubility characteristics is the first step in designing a successful and reproducible reaction protocol. While specific solubility data for this exact compound is not widely published, we can infer its behavior from the closely related 2'-aminoacetophenone. It is expected to be soluble in polar organic solvents like ethanol, methanol, and acetone, and less soluble in nonpolar solvents.[1][2]

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving this compound in my reaction solvent. What are my options?

A1: Poor solubility is a common issue that can lead to incomplete reactions and low yields.[2] Based on the properties of analogous compounds, here are some troubleshooting steps:

  • Solvent Screening: If you are using a nonpolar solvent like toluene or hexane, consider switching to a more polar option. A good starting point would be polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (MeCN). Ethers like tetrahydrofuran (THF) or 1,4-dioxane can also be effective, sometimes in combination with other solvents. For cross-coupling reactions, mixtures of solvents, such as toluene/water or dioxane/water, are often employed.[3][4]

  • Temperature Adjustment: Gently warming the solvent while stirring can significantly increase the solubility of your starting material. However, be mindful of the thermal stability of your reactants and the boiling point of the solvent.

  • Co-solvent Systems: Employing a mixture of solvents can be a powerful strategy. For instance, in a Suzuki coupling, a mixture of a nonpolar solvent like toluene with a polar co-solvent like ethanol or water can improve the solubility of both the organic-soluble aryl halide and the often more polar boronic acid and inorganic base.[5]

  • Formation of a Salt: For reactions where the free amine is not required in the initial step, converting the amine to its hydrochloride salt can dramatically increase its solubility in polar protic solvents. However, this will alter the nucleophilicity of the amine.[2]

Q2: I am running a Suzuki coupling with this aryl iodide and observing low yields. Could the solvent be the issue?

A2: Absolutely. The solvent system in a Suzuki-Miyaura coupling is critical for a successful outcome. Here’s a breakdown of common issues and potential solutions:

  • Inadequate Solubility of Reagents: As discussed in Q1, ensure all components (your aryl iodide, the boronic acid/ester, and the base) are sufficiently soluble at the reaction temperature. A biphasic system (e.g., toluene/water) is common, but requires vigorous stirring to ensure efficient phase transfer.[4]

  • Base and Solvent Incompatibility: The choice of base and solvent are intrinsically linked. For example, using an aqueous solution of a base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) necessitates a co-solvent system that can accommodate both the aqueous and organic phases. If using an anhydrous base like potassium phosphate (K₃PO₄), a polar aprotic solvent like DMF or dioxane is often a better choice.[6]

  • Protodeboronation of the Boronic Acid: This is a common side reaction where the boronic acid is replaced by a hydrogen atom, and it is often exacerbated by the presence of water and a strong base. While some water is often necessary to dissolve the base and facilitate the catalytic cycle, an excessive amount can be detrimental. Using a boronic ester (e.g., a pinacol ester) can increase stability against protodeboronation.

  • Catalyst Deactivation: The primary amine on your substrate can coordinate to the palladium catalyst, potentially inhibiting its activity. The choice of solvent can influence this. In some cases, using a non-coordinating solvent may be beneficial.

Q3: Are there greener, more sustainable solvent alternatives for reactions with this compound?

A3: Yes, the field of green chemistry offers several promising alternatives to traditional volatile organic compounds (VOCs).[7][8] For reactions involving this compound, you might consider:

  • Water: For certain reactions, particularly some palladium-catalyzed cross-couplings, water can be an excellent solvent.[5] The use of water-soluble ligands, such as sulfonated phosphines, can facilitate these reactions.[9]

  • Ethanol/Water Mixtures: Bio-derived ethanol, in combination with water, provides a greener solvent system for reactions like Suzuki couplings.[5][8]

  • Deep Eutectic Solvents (DESs): DESs are mixtures of hydrogen bond donors and acceptors that form a liquid with a lower melting point than the individual components. They are often biodegradable, non-toxic, and can be tailored to have specific polarities.[10][11][12][13] For reactions involving amines, DESs can sometimes act as both the solvent and a catalyst.[12] For example, a DES formed from choline chloride and urea could be a starting point for investigation.

  • Ionic Liquids (ILs): Ionic liquids are salts with low melting points that can act as solvents for a wide range of reactions, including Suzuki and Heck couplings.[14][15][16] They have negligible vapor pressure, which reduces air pollution. The catalyst can often be retained in the ionic liquid phase, allowing for easier product separation and catalyst recycling.[15]

Troubleshooting Guide: Common Issues and Solutions

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Poor solubility of starting materials. 2. Inactive or poisoned catalyst (e.g., amine coordination). 3. Incorrect solvent/base combination.1. Screen polar aprotic solvents (DMF, DMSO, MeCN) or use co-solvents. 2. Use bulky, electron-rich ligands (e.g., Buchwald ligands) to protect the palladium center. Consider protecting the amine group if feasible for your synthetic route. 3. For aqueous bases, use a co-solvent like toluene or dioxane. For anhydrous bases, use polar aprotic solvents.
Significant Side Product Formation (e.g., Dehalogenation) 1. Reaction temperature is too high. 2. Unsuitable solvent or base. 3. Presence of water or other protic sources leading to hydrodehalogenation.1. Screen a range of lower temperatures. 2. A less polar solvent or a milder base may reduce side reactions. 3. Use anhydrous solvents and reagents if the reaction chemistry allows.
Reaction Stalls Before Completion 1. Catalyst decomposition. 2. Gradual precipitation of a reagent or catalyst.1. Ensure the reaction is run under an inert atmosphere (N₂ or Ar). The solvent choice can impact catalyst stability; some catalysts are more stable in specific solvents. 2. Re-evaluate the solvent system for better solubility throughout the reaction course.
Difficulty in Product Isolation/Purification 1. Use of a high-boiling point solvent (e.g., DMSO, DMF). 2. Emulsion formation during aqueous workup.1. If possible, choose a lower-boiling point solvent. If not, consider purification methods like crystallization or preparative chromatography. 2. Addition of brine during the workup can help break emulsions.

Experimental Protocols: A Starting Point

The following protocols are generalized starting points and should be optimized for your specific reaction.

Protocol 1: Suzuki-Miyaura Coupling in a Greener Solvent System

This protocol is adapted for the coupling of an aryl iodide with a boronic acid, using an ethanol/water mixture.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Potassium carbonate (K₂CO₃) (2 equivalents)

  • Ethanol

  • Deionized water

Procedure:

  • To a round-bottom flask, add this compound, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Add ethanol and deionized water (e.g., in a 3:1 to 5:1 ratio) via syringe.

  • In a separate vial, dissolve the Pd(OAc)₂ and PPh₃ in a small amount of degassed ethanol.

  • Add the catalyst solution to the reaction flask via syringe.

  • Heat the reaction mixture to a suitable temperature (e.g., 70-80 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) in a Polar Aprotic Solvent

This protocol describes a general procedure for the reaction of the aryl iodide with a nucleophile.

Materials:

  • This compound

  • Nucleophile (e.g., a secondary amine or an alcohol, 1.5 equivalents)

  • A suitable base (e.g., potassium carbonate or cesium carbonate, 2 equivalents)

  • Anhydrous dimethylformamide (DMF)

Procedure:

  • To an oven-dried round-bottom flask, add the base.

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous DMF, followed by the nucleophile and this compound.

  • Heat the reaction to a temperature appropriate for the specific nucleophile and substrate (e.g., 80-120 °C).

  • Stir vigorously and monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and pour it into cold water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography or crystallization.

Visualizing Solvent Selection Logic

The choice of a solvent is not an isolated decision but is interconnected with other reaction parameters. The following diagram illustrates the key relationships to consider.

Solvent_Selection_Logic cluster_reactants Reactant Properties cluster_conditions Reaction Conditions cluster_outcomes Experimental Outcomes Reactant This compound (Solute) Solvent Solvent Choice (Polarity, BP, Greenness) Reactant->Solvent Solubility Reagent Coupling Partner (e.g., Boronic Acid, Nucleophile) Reagent->Solvent Solubility Base Base (Strength, Solubility) Solvent->Base Compatibility Catalyst Catalyst System (Metal, Ligand) Solvent->Catalyst Stability Temperature Temperature Solvent->Temperature Boiling Point Yield Yield & Conversion Solvent->Yield Purity Purity & Side Reactions Solvent->Purity Workup Workup & Isolation Solvent->Workup Base->Solvent Solubility Base->Yield Catalyst->Solvent Activity Catalyst->Yield Temperature->Solvent Solubility Temperature->Purity

Caption: Interplay of factors in solvent selection for reactions.

Safety Considerations

When working with this compound and its analogs, it is crucial to adhere to standard laboratory safety practices. Based on the safety data sheets for similar compounds like 2'-aminoacetophenone, the following should be noted:[17][18][19][20][21]

  • Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[19]

  • Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[17]

  • Storage: Store in a cool, dry place away from incompatible substances such as strong acids and oxidizing agents.[20]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Always consult the specific Safety Data Sheet (SDS) for any chemical before use.

References

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  • de Gonzalo, G., and Lavandera, I. "Enzymes Applied to the Synthesis of Amines.
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Managing air and moisture sensitivity of "1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for 1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone (CAS 935292-72-1). This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the handling, storage, and troubleshooting of this air and moisture-sensitive compound. Our goal is to ensure the integrity of your material and the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary sensitivities of this compound?

A1: Based on its chemical structure, which features an aniline moiety, the compound is primarily sensitive to oxidation and moisture .[1] Aromatic amines are well-known to oxidize in the presence of air (oxygen), often leading to the formation of colored impurities.[1] Exposure to light can also promote degradation (photodegradation), a common pathway for iodinated aromatic compounds.[2][3] Therefore, protection from air, moisture, and light is critical.

Q2: My new batch of the compound has a slight yellow or brownish tint, whereas a previous one was off-white. Is it degraded?

A2: A slight discoloration to a yellow or light brown hue is common for many substituted anilines and does not necessarily indicate significant degradation.[1] This is often due to the formation of minute quantities of oxidized oligomeric species on the surface of the solid. However, a dark brown, black, or tarry appearance suggests more extensive degradation, and the material's purity should be verified by analytical methods like HPLC or NMR before use.[4]

Q3: How should I store this compound for short-term and long-term use?

A3: Proper storage is the most critical factor in maintaining the compound's integrity.

  • Short-Term (days to weeks): Store the compound in a tightly sealed vial, preferably with a PTFE-lined cap. Purge the vial headspace with an inert gas (argon or nitrogen) before sealing. Store this vial inside a desiccator at low temperature (2-8 °C is recommended) and protected from light (e.g., in an amber vial or a box).

  • Long-Term (months to years): For long-term storage, the material should be sealed under a high-purity inert atmosphere. A fail-safe method is to seal the compound in a glass ampoule under vacuum or argon.[2] Alternatively, store the material in a glovebox with a controlled inert atmosphere (O₂ and H₂O levels <10 ppm).[4]

Q4: Is Argon or Nitrogen better as an inert gas for handling this compound?

A4: For most applications involving this compound, high-purity nitrogen is sufficient and more cost-effective.[5] However, argon offers a slight advantage due to its higher density (1.784 g/L at STP vs. Nitrogen's 1.251 g/L).[6][7] This density allows argon to form a more stable "blanket" over the compound or reaction mixture, providing better protection if a flask needs to be briefly opened.[8] For highly sensitive reactions, such as organometallic catalysis where even trace reactivity with nitrogen could be a concern (e.g., forming metal nitrides at high temperatures), argon is the preferred choice.[5][8]

Q5: What solvents are recommended for this compound, and do they require special preparation?

A5: The compound is generally soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), and Acetonitrile (MeCN). All solvents must be rigorously dried and deoxygenated before use. The presence of dissolved oxygen or trace moisture can rapidly degrade the compound in solution. Standard techniques for solvent purification, such as passing through an activated alumina column (solvent purification system) or distillation from appropriate drying agents followed by degassing, are mandatory.[9] For degassing, the "freeze-pump-thaw" method (typically three cycles) is highly effective for removing dissolved gases.[9]

Troubleshooting Guide: Addressing Experimental Challenges

This section addresses specific issues you may encounter during your experiments and provides scientifically grounded explanations and solutions.

Q6: I dissolved the compound in DCM, and the solution turned dark within an hour. What happened?

A6: This is a classic sign of oxidative degradation. The aniline functional group is highly susceptible to oxidation, especially in solution where molecules have higher mobility.[1] This process can be accelerated by trace impurities in the solvent (e.g., peroxides in old THF or residual acid) or exposure to air during handling. The initial oxidation often forms radical cations, which can then couple to form colored dimeric and oligomeric species.[10][11]

  • Solution: Ensure your solvent is freshly purified, deoxygenated, and handled strictly under an inert atmosphere. Use a Schlenk line or glovebox for all manipulations.[12] If you suspect acidic impurities, consider using a solvent passed through a plug of basic alumina.

Q7: My reaction yield is consistently low, and I see multiple spots on my TLC plate. How can I diagnose the problem?

A7: Low yields and multiple TLC spots point towards degradation of the starting material or product, or the formation of side products. Given the compound's nature, several degradation pathways could be at play.

  • Oxidative Degradation: As discussed, oxidation of the amino group is a primary concern.[13]

  • Hydrolytic Instability: While less common for the aniline itself, if your reaction conditions are strongly acidic or basic, degradation could occur.[14]

  • Deiodination: The carbon-iodine bond can be labile under certain conditions, such as in the presence of catalytic metals (e.g., Palladium in cross-coupling reactions if conditions are not optimized), strong light, or radical initiators.[2][15] This would lead to the formation of the corresponding des-iodo compound, 1-(2-Amino-3-methylphenyl)-1-ethanone.

The following workflow can help you troubleshoot the issue:

TroubleshootingWorkflow start Low Yield / Multiple TLC Spots check_sm Check Starting Material (SM) Purity via HPLC/NMR start->check_sm sm_ok SM Purity >98%? check_sm->sm_ok purify_sm Purify SM by Recrystallization or Chromatography Under Inert Atmosphere sm_ok->purify_sm No check_conditions Review Reaction Conditions sm_ok->check_conditions Yes purify_sm->check_sm inert_atmosphere Is Inert Atmosphere Rigorous? (Glovebox/Schlenk Line, Degassed Solvents) check_conditions->inert_atmosphere temp_light Are Temperature & Light Controlled? check_conditions->temp_light reagents Are All Other Reagents Pure & Anhydrous? check_conditions->reagents improve_inert Action: Improve Inert Technique (e.g., Freeze-Pump-Thaw Solvents) inert_atmosphere->improve_inert No analyze_byproducts Analyze Crude Reaction Mixture by LC-MS to Identify Byproducts inert_atmosphere->analyze_byproducts Yes protect_light Action: Protect Reaction from Light (Wrap flask in foil) temp_light->protect_light No temp_light->analyze_byproducts Yes purify_reagents Action: Purify/Dry Other Reagents reagents->purify_reagents No reagents->analyze_byproducts Yes end_point Re-run Experiment with Optimized Protocol improve_inert->end_point protect_light->end_point purify_reagents->end_point deiodination_obs Deiodination Observed? analyze_byproducts->deiodination_obs oxidation_obs Oxidation/Dimerization Observed? analyze_byproducts->oxidation_obs optimize_catalyst Action: Screen Catalysts/Ligands/Additives to Suppress Dehalogenation deiodination_obs->optimize_catalyst Yes oxidation_obs->improve_inert Yes optimize_catalyst->end_point

Caption: Troubleshooting workflow for low yield and impurity formation.

Q8: What are the likely degradation products I should look for?

A8: The primary degradation products will likely arise from oxidation of the aniline nitrogen and potential deiodination.

DegradationPathways cluster_main This compound cluster_products Potential Degradation Products main_compound Main Compound oxidation Oxidized Dimer/Oligomer (Colored Impurities) main_compound->oxidation  O₂ (Air)   Trace Metal, Base deiodination Des-iodo Analog 1-(2-Amino-3-methylphenyl)ethanone main_compound->deiodination  Reducing Conditions   Catalytic Metals (e.g., Pd)   photo_oxidation Complex Photo-oxidative Products main_compound->photo_oxidation  hν (Light) / O₂  

Caption: Primary degradation pathways for the target compound.

Experimental Protocols & Data

Physicochemical Properties Summary

This table summarizes key properties for this compound.

PropertyValueSource
CAS Number 935292-72-1[16]
Molecular Formula C₉H₁₀INO[16]
Molecular Weight 275.09 g/mol Calculated
Appearance Off-white to light brown solidSupplier Data
Primary Hazard Skin, eye, and respiratory irritant[16]
Key Sensitivities Air (Oxygen), Moisture, Light[1][2]
Protocol 1: Handling and Weighing the Solid Compound

This procedure should be performed inside a glovebox or using a Schlenk line.[12]

  • Preparation: Place all necessary items (spatulas, weigh boats, vials, balance) inside the glovebox antechamber. If using a Schlenk line, ensure all glassware is oven-dried and cooled under a stream of inert gas.[17]

  • Inerting: Purge the antechamber of the glovebox at least three times. For a Schlenk line setup, connect the flask to the line and perform at least three vacuum/inert gas backfill cycles.

  • Dispensing: Inside the inert atmosphere, carefully open the main container. Dispense the required amount of solid onto a weigh boat or directly into a pre-tared reaction vessel.

  • Sealing: Promptly and securely seal the main container, purging the headspace with inert gas before final tightening. Seal the vessel containing the dispensed solid.

  • Removal: Remove the sealed vessels from the glovebox via the antechamber, or if using a Schlenk line, maintain a positive pressure of inert gas.

Protocol 2: Stability-Indicating HPLC Method

This method, adapted from protocols for the analogous compound 2'-Aminoacetophenone, can be used to assess purity and detect degradation products.[4]

ParameterCondition
Column C18 Reverse Phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Start at 10% B, ramp to 90% B over 20 min, hold 5 min, return to 10% B
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Diluent Acetonitrile/Water (50:50)

Forced Degradation Sample Preparation: [4]

  • Acid/Base Hydrolysis: Dissolve compound in diluent, add 1N HCl or 1N NaOH, and heat at 60 °C for 4-8 hours before neutralizing and injecting.

  • Oxidative Degradation: Dissolve compound in diluent and add 3-6% H₂O₂. Keep at room temperature for 24 hours.

  • Photolytic Degradation: Expose the solid compound to UV light (e.g., 254 nm) in a stability chamber for 24-48 hours before dissolving for analysis.[2]

By comparing the chromatograms of stressed samples to a reference standard, you can identify and quantify degradation products, thereby validating the stability-indicating nature of the method.

References

  • SIELC Technologies. (n.d.). Separation of 2'-Aminoacetophenone on Newcrom R1 HPLC column. Retrieved January 11, 2026, from [Link]

  • Allard, S., et al. (2016). Photodecomposition of iodinated contrast media and subsequent formation of toxic iodinated moieties during final disinfection with chlorinated oxidants.
  • Arora, P. K. (2015). Bacterial degradation of monocyclic aromatic amines. Frontiers in Microbiology. Available at: [Link]

  • CHEN Sheng, JIN Yan, LIU Lv-ye. (2014). Determination of 2-aminoacetophenone in syrup by online SPE HPLC-MS/MS. Science and Technology of Food Industry.
  • Lin, Y.-L., et al. (2014). Photodegradation of iodinated trihalomethanes in aqueous solution by UV 254 irradiation.
  • Rao, P. S., & Hayon, E. (1975). Oxidation of aromatic amines and diamines by hydroxyl radicals.
  • Sirivedhin, T., & McCutcheon, J. R. (2004). Recovery of Aniline from Aqueous Solution Using the Membrane Aromatic Recovery System (MARS). Industrial & Engineering Chemistry Research.
  • Chemistry Stack Exchange. (2017). Is argon preferred over nitrogen for maintaining an inert atmosphere?. Retrieved January 11, 2026, from [Link]

  • Wang, T., et al. (2021). Formation dynamics of inorganic iodine species during UV-based advanced oxidation of iopamidol and iohexol and their correlation with iodinated disinfection by-product yields.
  • Kintek Furnace. (n.d.). Why Is Argon Gas Preferred Over Other Inert Gases?. Retrieved January 11, 2026, from [Link]

  • NiGen International. (2019). Argon vs. Nitrogen Purging for Atmosphere Inerting. Retrieved January 11, 2026, from [Link]

  • Generon. (2020). Argon vs. Nitrogen Purging for Atmospheric Inerting. Retrieved January 11, 2026, from [Link]

  • ResearchGate. (2018). Argon works just like nitrogen?. Retrieved January 11, 2026, from [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved January 11, 2026, from [Link]

  • Stejskal, J., et al. (2008). The stability of polyaniline in strongly alkaline or acidic aqueous media.
  • MIT Department of Chemistry. (n.d.). Handling air-sensitive reagents AL-134. Retrieved January 11, 2026, from [Link]

  • Wikipedia. (n.d.). Aniline. Retrieved January 11, 2026, from [Link]

  • ResearchGate. (2011). NMR investigation of aniline oligomers produced in the oxidation of aniline in alkaline medium. Retrieved January 11, 2026, from [Link]

  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). Retrieved January 11, 2026, from [Link]

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Technical Support Center: Optimizing Coupling Reactions for 1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions involving 1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to refine your reaction conditions, particularly temperature, for successful and reproducible outcomes.

The substrate, this compound, presents a unique set of considerations for cross-coupling reactions. The presence of an aryl iodide offers high reactivity towards oxidative addition to a palladium(0) catalyst.[1] However, the ortho-amino group can act as a coordinating ligand, potentially influencing the catalytic cycle. Furthermore, the electronic nature of the substituents on the aromatic ring will impact each elementary step of the coupling reaction. Temperature is a critical parameter that can be leveraged to control reaction rates, selectivity, and ultimately, the success of your synthesis.

Troubleshooting Guide: A Deeper Dive into Reaction Optimization

This section addresses common issues encountered during the coupling of this compound and provides a systematic approach to troubleshooting through temperature optimization.

Q1: My reaction is sluggish or shows no conversion. How can I use temperature to drive it to completion?

A1: A stalled reaction is often indicative of a high activation energy barrier for one or more steps in the catalytic cycle. With aryl iodides, the oxidative addition step is typically facile.[2][3] However, other factors could be at play.

Initial Steps:

  • Confirm Reagent Integrity: Before adjusting the temperature, ensure that your catalyst, ligands, base, and solvents are pure and anhydrous (if required by the specific coupling reaction). The palladium catalyst, in particular, can be sensitive to oxidation.[3]

  • Evaluate Catalyst System: Ensure you are using an appropriate palladium precursor and ligand for the desired transformation (e.g., Buchwald-Hartwig, Suzuki, Sonogashira, Heck). The choice of ligand is crucial for catalyst stability and reactivity.[4]

Temperature Adjustment Protocol:

If the above factors are ruled out, a systematic increase in temperature can be beneficial.

  • Incremental Temperature Increase: Raise the reaction temperature in 10-15 °C increments. Monitor the reaction progress at each new setpoint by a suitable analytical method (TLC, LC-MS, or GC-MS).

  • Rationale: Elevated temperatures provide the necessary energy to overcome the activation barriers of key steps such as transmetallation or reductive elimination, which can sometimes be rate-limiting.[5][6]

Table 1: Effect of Incremental Temperature Increase on a Stalled Reaction

Temperature (°C)ObservationRecommended Action
Room Temp - 50Low to no conversionIncrease temperature to 65-80 °C.
65 - 80Partial conversionFurther increase temperature to 90-110 °C.
90 - 110Reaction proceeds to completionOptimal temperature range identified.
> 110Decomposition observedSee Q2 for managing side reactions.
Q2: I'm observing significant byproduct formation and/or decomposition of my starting material. How can I optimize the temperature to improve selectivity?

A2: The formation of byproducts or decomposition at elevated temperatures is a common challenge. This often points to catalyst deactivation, undesired side reactions, or thermal instability of the reactants or products.

Common Side Reactions and Temperature Effects:

  • Homocoupling: The coupling of two molecules of your starting material or the coupling partner. This can be exacerbated at higher temperatures.

  • Protodeiodination: Replacement of the iodide with a hydrogen atom. This can be promoted by certain solvents and bases at elevated temperatures.

  • Catalyst Decomposition: Palladium catalysts can agglomerate and deactivate at high temperatures, leading to a cessation of the desired reaction and the promotion of side reactions.[7]

Temperature Optimization for Selectivity:

  • Lower the Temperature: If you have achieved some product formation but with significant impurities, try reducing the reaction temperature in 10-15 °C decrements. This can often slow down undesired pathways more than the desired reaction.

  • Consider Microwave Irradiation: Microwave-assisted heating can provide rapid and uniform heating, sometimes leading to cleaner reactions and shorter reaction times compared to conventional heating.[7]

Experimental Protocol for Optimizing Selectivity:

  • Establish a Baseline: Run the reaction at the temperature that gave partial conversion of the starting material.

  • Systematic Temperature Reduction: In parallel, set up reactions at temperatures 10 °C and 20 °C lower than the baseline.

  • Extended Reaction Time: At these lower temperatures, the reaction may be slower. Allow for longer reaction times and monitor periodically.

  • Analysis: Compare the product-to-byproduct ratio across the different temperatures to identify the optimal balance between reaction rate and selectivity.

Q3: My Buchwald-Hartwig amination is giving low yields. What is the role of temperature in this specific reaction?

A3: In Buchwald-Hartwig aminations, temperature plays a critical role in several key steps. While typical reaction temperatures range from 80-100 °C, the optimal temperature is highly dependent on the specific substrates, catalyst, and ligand used.[4][8]

Key Temperature-Dependent Steps:

  • Oxidative Addition: The reaction of this compound with the Pd(0) catalyst. Given the reactivity of aryl iodides, this step is often not the bottleneck.

  • Amine Coordination and Deprotonation: The amine coupling partner coordinates to the palladium center and is then deprotonated by the base. The efficiency of this step can be temperature-dependent.

  • Reductive Elimination: This is often the rate-determining step where the C-N bond is formed, and the product is released from the catalyst.[9] This step is significantly influenced by temperature.

Troubleshooting Workflow for Buchwald-Hartwig Amination:

Buchwald_Hartwig_Troubleshooting start Low Yield in Buchwald-Hartwig Amination check_reagents Verify Integrity of: - Amine - Palladium Catalyst & Ligand - Base (e.g., NaOtBu, K3PO4) - Anhydrous Solvent start->check_reagents temp_optimization Systematic Temperature Variation check_reagents->temp_optimization low_temp Run at 60-80°C (Extended Time) temp_optimization->low_temp mid_temp Run at 80-100°C (Standard Conditions) temp_optimization->mid_temp high_temp Run at 100-120°C (Monitor for Decomposition) temp_optimization->high_temp analyze Analyze Yield and Purity via LC-MS/GC-MS low_temp->analyze mid_temp->analyze high_temp->analyze ligand_screen Consider Ligand Screening (e.g., XPhos, RuPhos) analyze->ligand_screen Low Yield Persists base_screen Consider Base Screening (e.g., Cs2CO3, LHMDS) analyze->base_screen Low Yield Persists complete Optimized Conditions Found analyze->complete Acceptable Yield ligand_screen->temp_optimization base_screen->temp_optimization

Caption: Troubleshooting workflow for low yields in Buchwald-Hartwig amination.

Frequently Asked Questions (FAQs)

Q4: What is the general catalytic cycle for palladium-catalyzed cross-coupling reactions, and how does temperature influence each step?

A4: The generally accepted mechanism for many palladium-catalyzed cross-coupling reactions involves a three-step catalytic cycle.[10]

  • Oxidative Addition: The aryl iodide, this compound, reacts with a Pd(0) species to form a Pd(II) complex. This step is often accelerated by higher temperatures, which can be crucial for less reactive aryl halides like chlorides or bromides.[11] For aryl iodides, this step is typically fast even at moderate temperatures.[2]

  • Transmetallation (for Suzuki, Sonogashira, etc.) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The coupling partner (e.g., an organoboron reagent in a Suzuki coupling) transfers its organic group to the palladium center.[12] This step's rate can be influenced by temperature, solvent, and the nature of the base.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst.[6][13] This step is often favored at higher temperatures.[5]

Catalytic_Cycle pd0 Pd(0)L_n pd2_complex Ar-Pd(II)-I(L_n) pd0->pd2_complex Ar-I oxidative_addition Oxidative Addition (Ar-I) pd2_intermediate Ar-Pd(II)-R(L_n) pd2_complex->pd2_intermediate R-M transmetallation Transmetallation (R-M) pd2_intermediate->pd0 Ar-R reductive_elimination Reductive Elimination

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The Role of Temperature:

  • Low Temperatures (RT - 60°C): May be sufficient for highly reactive substrates but can lead to slow reaction rates.

  • Moderate Temperatures (60-100°C): Often provide a good balance between reaction rate and catalyst stability. This is a common starting point for many coupling reactions.[14]

  • High Temperatures (>100°C): Can be necessary for challenging substrates but increase the risk of side reactions and catalyst decomposition.[15]

Q5: For a Sonogashira coupling, can I run the reaction at room temperature?

A5: Traditionally, Sonogashira couplings required elevated temperatures. However, recent advancements in catalyst systems, particularly the use of highly active palladium precatalysts and specific ligands, have enabled these reactions to proceed efficiently at room temperature, even for less reactive aryl bromides.[16][17] For a highly reactive substrate like this compound, a room temperature Sonogashira coupling is certainly feasible with the right catalytic system. It is advisable to consult recent literature for state-of-the-art, copper-free Sonogashira conditions that operate at mild temperatures.[16]

Q6: In a Heck reaction, what is the expected effect of increasing the temperature on the regioselectivity and stereoselectivity?

A6: For the Heck reaction, temperature can influence both regioselectivity and stereoselectivity.

  • Regioselectivity: The position of the new C-C bond on the alkene. While often controlled by the electronics and sterics of the alkene, high temperatures can sometimes lead to isomerization of the double bond in the product, potentially affecting the regiochemical outcome.

  • Stereoselectivity: The geometry (E/Z) of the newly formed double bond. The Mizoroki-Heck reaction typically proceeds via a syn-addition of the aryl-palladium species to the alkene, followed by a syn-beta-hydride elimination, which generally leads to the E-isomer. While this is often the thermodynamically favored product, excessively high temperatures could potentially lead to isomerization and a mixture of stereoisomers. Optimizing to the lowest effective temperature is key to maintaining high stereoselectivity.[18]

Q7: How does the ortho-amino group in my substrate affect the choice of reaction temperature?

A7: The free amino group ortho to the site of coupling can act as a directing group or a bidentate ligand for the palladium center. This coordination can stabilize certain intermediates in the catalytic cycle, potentially lowering the activation energy for some steps. This might allow the reaction to proceed at a lower temperature than a similar substrate without the coordinating group. However, this coordination could also potentially inhibit the catalyst at higher temperatures by forming overly stable complexes. Therefore, a careful temperature screening is particularly important for this substrate.

References

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  • Lu, Z.; Liu, H.; Liu, S.; Shen, Q. A Key Intermediate in Copper‐Mediated Arene Trifluoromethylation, [nBu4N][Cu(Ar)(CF3)3]: Synthesis, Characterization, and C(sp)−CF3 Reductive Elimination. Angewandte Chemie International Edition2019 , 58(26), 8852-8856. [Link]

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  • Liu, P.; Fu, Y.; Liu, L.; Guo, Q.-X. Understanding the Relative Easiness of Oxidative Addition of Aryl and Alkyl Halides to Palladium(0). The Journal of Physical Chemistry A2007 , 111(36), 8855-8861. [Link]

  • Pagliaro, M.; Ciriminna, R.; Pandarus, V.; Béland, F. Heterogeneous versus Homogeneous Palladium Catalysts for Cross‐Coupling Reactions. ChemCatChem2012 , 4(3), 333-339. [Link]

  • Bolm, C.; Neue, M.; Hermanns, N. Thermally accelerated Heck reaction under direct mechanocatalysis using palladium milling balls. Chemical Communications2016 , 52(56), 8683-8686. [Link]

  • W. M. M. El-Sayed, A. F. M. El-Mahdy, M. S. A. El-Gaby, Optimization of the Mizoroki-Heck Reaction Using Design of Experiment (DoE). Journal of the Chinese Chemical Society2016 , 63(5), 411-417. [Link]

  • Guan, H. Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society2024 . [Link]

  • Kumar, A.; Singh, A. K.; Singh, V. P. Effect of different bases in the Sonogashira reaction. Journal of Chemical Sciences2017 , 129(8), 1247-1254. [Link]

  • Ciriminna, R.; Pandarus, V.; Béland, F.; Pagliaro, M. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts2018 , 8(11), 503. [Link]

  • A general reaction mechanism for palladium cross-coupling with an aryl iodide electrophile. ResearchGate2020 . [Link]

  • Lipshutz, B. H.; Ghorai, S. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters2008 , 10(17), 3793-3796. [Link]

  • Sun, W.; Wang, L.; Zhang, J.; Ding, Y.; Li, Y.; Wang, Z.-X. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science2018 , 9(21), 4785-4793. [Link]

  • Holland, M. C. Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. Yale University EliScholar2019 . [Link]

  • Anonymous. 17.2: Palladium catalyzed couplings. Chemistry LibreTexts2023 . [Link]

  • Schmidt, A.; Sali, S.; Sargsyan, G.; Ghazaryan, A.; Hayrapetyan, D.; Sahakyan, A. Three-Component Suzuki–Knoevenagel Synthesis of Merocyanine Libraries and Correlation Analyses of Their Oxidation Potentials and Optical Band Gaps. Molecules2022 , 27(19), 6668. [Link]

  • Kim, H.; Lee, S.; Lee, J.; Kim, J.; Lee, S.; Lee, Y.; Kim, J. ChemInform Abstract: Palladium-Catalyzed Coupling Reaction of Amino Acids (Esters) with Aryl Bromides and Chlorides. ChemInform2013 , 44(44). [Link]

  • S. L. W. S. L. Witzel, M. B. M. B. Müller, T. T. T. O. Bauer, U. U. U. Kazmaier, S. S. S. Schiller, Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. Chemistry – A European Journal2020 , 26(69), 16349-16355. [Link]

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Validation & Comparative

Reactivity Showdown: A Comparative Guide to Iodo- vs. Bromoanilines in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly for the synthesis of biaryl scaffolds prevalent in pharmaceuticals and functional materials. The choice of the aryl halide coupling partner is a critical parameter that dictates reaction efficiency, required catalyst loading, and overall process economy. This guide provides an in-depth comparison of the reactivity between iodoanilines and bromoanilines in Suzuki coupling, synthesizing fundamental mechanistic principles with practical, field-proven insights to inform your experimental design.

The Decisive Step: Understanding Reactivity through Oxidative Addition

The generally accepted reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br >> Cl .[1] This hierarchy is fundamentally rooted in the bond dissociation energies (BDEs) of the carbon-halogen (C-X) bond. The C-I bond is significantly weaker than the C-Br bond, making it more susceptible to cleavage.

BondBond Dissociation Energy (kJ/mol)
C-I~213
C-Br~285
C-Cl~327
C-F~485
(Note: Approximate values for aryl halides. Actual values can vary based on molecular structure).[2]

This difference in bond strength directly impacts the first and often rate-determining step of the Suzuki catalytic cycle: oxidative addition . In this step, the active Pd(0) catalyst inserts itself into the C-X bond, forming a Pd(II) intermediate. The lower energy barrier required to cleave the weaker C-I bond means that oxidative addition for iodoanilines proceeds much more readily and under milder conditions than for their bromo- counterparts.

Suzuki Catalytic Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 OA_I Oxidative Addition (Aryl-I) Pd0->OA_I Faster Lower Energy OA_Br Oxidative Addition (Aryl-Br) Pd0->OA_Br Slower Higher Energy PdII Ar-Pd(II)-X(L2) OA_I->PdII OA_Br->PdII Transmetal Transmetalation PdII->Transmetal + Ar'-B(OR)2 + Base PdII_Ar Ar-Pd(II)-Ar'(L2) Transmetal->PdII_Ar Reduct_Elim Reductive Elimination PdII_Ar->Reduct_Elim Reduct_Elim->Pd0 Ar-Ar' Product

Caption: The Suzuki catalytic cycle. Iodoanilines enter the cycle faster at the oxidative addition step due to the weaker C-I bond.

Performance Comparison: Experimental Evidence

While the theoretical basis is clear, empirical data provides the most compelling argument. A direct, side-by-side comparison of 4-iodo- and 4-bromo-benzoic acid in an aqueous Suzuki coupling with (3-propionamidophenyl)boronic acid clearly illustrates the reactivity gap. Although not anilines, the electronic and steric environments are sufficiently similar to serve as an excellent proxy, demonstrating the profound effect of the halogen.

EntryAryl HalidePd Loading (mol%)Temperature (°C)Time (h)Conversion (%)
14-Iodo-benzoic acid1Room Temp24100
24-Bromo-benzoic acid1Room Temp2433
34-Iodo-benzoic acid0.1Room Temp24100
44-Bromo-benzoic acid0.1Room Temp2412
54-Iodo-benzoic acid0.017024100
64-Bromo-benzoic acid0.017024100

Data adapted from a study on aqueous Suzuki-Miyaura coupling reactions.[3]

The data unequivocally shows that the iodo-substituted substrate achieves complete conversion even at room temperature with low catalyst loadings (0.1 mol%), a condition under which the bromo-analogue shows minimal reactivity.[3] To achieve full conversion with the bromo-substrate, significantly more energy (70°C) is required.[3] This translates to tangible benefits in a laboratory or production setting:

  • Milder Conditions: Iodoanilines can often be coupled at or near room temperature, preserving sensitive functional groups elsewhere in the molecule.

  • Lower Catalyst Loading: The higher reactivity allows for a reduction in the amount of expensive palladium catalyst, which is a critical consideration for process chemistry and cost management.

  • Shorter Reaction Times: Reactions with iodoanilines typically reach completion faster, increasing throughput.

The Aniline Challenge: A Double-Edged Sword

While the halide dictates the fundamental rate of oxidative addition, the aniline moiety itself introduces a specific challenge: potential catalyst inhibition. The lone pair of electrons on the nitrogen atom can coordinate to the palladium center, leading to catalytically inactive species. This can be particularly problematic with electron-rich anilines.

Kinetic studies on the Suzuki coupling of 4-bromoaniline have shown that it has a slower conversion rate compared to unsubstituted bromobenzene or electron-poor substrates like 4-bromonitrobenzene. This effect is attributed to the electron-donating nature of the amino group, which can both deactivate the aryl halide towards oxidative addition and interfere with the catalyst.

Strategies to Mitigate Aniline-Related Inhibition:

  • Ligand Choice: Employing bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos or SPhos) can promote the desired catalytic cycle and discourage catalyst deactivation.

  • Protecting Groups: Temporarily protecting the amine (e.g., as an amide or carbamate) can prevent its coordination to the palladium catalyst, though this adds steps to the overall synthesis.

  • Precatalyst Selection: Using modern, well-defined palladium precatalysts can ensure the efficient generation of the active Pd(0) species in solution.

Experimental Protocols: A Practical Workflow

The following protocols provide a representative workflow for the Suzuki coupling of a haloaniline with phenylboronic acid. The key difference lies in the more forcing conditions typically required for the bromoaniline.

Experimental_Workflow cluster_workflow Generalized Suzuki Coupling Workflow A 1. Assemble Reactants (Haloaniline, Boronic Acid, Base) B 2. Add Solvent & Degas A->B C 3. Add Pd Catalyst/Ligand (under inert atmosphere) B->C D 4. Heat to Reaction Temp (e.g., Iodo: RT-60°C; Bromo: 80-100°C) C->D E 5. Monitor Progress (TLC/LC-MS) D->E F 6. Aqueous Work-up & Extraction E->F G 7. Purification (Chromatography) F->G

Caption: A typical experimental workflow for a Suzuki coupling reaction.

Protocol 1: Suzuki Coupling of 4-Iodoaniline (Representative)

  • Materials: 4-Iodoaniline (1.0 mmol), Phenylboronic acid (1.2 mmol), Potassium Carbonate (K₂CO₃, 2.0 mmol), Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 2 mol%), 1,2-Dimethoxyethane (DME, 8 mL), Water (2 mL).

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-iodoaniline, phenylboronic acid, and potassium carbonate.

    • The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add the DME and water to the flask via syringe.

    • Add the Pd(PPh₃)₄ catalyst to the stirring mixture.

    • Heat the reaction mixture to 60-80°C.

    • Stir vigorously and monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Suzuki Coupling of 4-Bromoaniline (Representative)

  • Materials: 4-Bromoaniline (1.0 mmol), Phenylboronic acid (1.5 mmol), Potassium Phosphate (K₃PO₄, 3.0 mmol), XPhos Pd G2 precatalyst (0.01 mmol, 1 mol%), Ethanol (5 mL), Water (5 mL).

  • Procedure:

    • To a reaction vial equipped with a magnetic stir bar, add 4-bromoaniline, phenylboronic acid, and potassium phosphate.

    • Add the XPhos Pd G2 precatalyst.

    • The vial is sealed, evacuated, and backfilled with an inert gas.

    • Add ethanol and water via syringe.

    • Place the reaction mixture in a preheated oil bath at 80-100°C and stir for 2-12 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • After cooling to room temperature, the mixture is diluted with ethyl acetate and passed through a short plug of silica gel to remove the catalyst.

    • The filtrate is concentrated, and the residue is purified by column chromatography.

Note: These are generalized protocols. Optimal conditions (catalyst, ligand, base, solvent, temperature) may vary depending on the specific substrates and should be determined experimentally.

Conclusion and Practical Recommendations

The choice between an iodo- or bromoaniline for a Suzuki coupling reaction is a trade-off between reactivity and substrate cost/availability.

  • Iodoanilines are the substrate of choice when high reactivity is paramount. They enable the use of milder conditions, lower catalyst loadings, and shorter reaction times, which is particularly advantageous in the synthesis of complex molecules with sensitive functional groups.

  • Bromoanilines are often more economical and readily available starting materials. While they require more forcing conditions (higher temperatures, potentially higher catalyst loadings, and more sophisticated ligands), modern advancements in catalyst systems have made their use highly efficient and reliable.[2]

For drug development professionals and process chemists, the decision often hinges on the scale of the reaction and the overall synthetic route. For early-stage discovery where speed and substrate scope are critical, the superior reactivity of iodoanilines is a distinct advantage. For later-stage development and manufacturing where cost of goods is a major driver, developing a robust process around a more affordable bromoaniline is often the preferred strategy. A thorough understanding of the underlying reactivity principles is essential for making an informed and successful choice.

References

  • Senn, H. M., & Ziegler, T. (2005). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Organometallics, 24(1), 20-29. [Link]

  • van der Vight, L. et al. (2023). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. National Institutes of Health. [Link]

  • Goossen, L. J., & Koley, D. (2005). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. Organometallics, 24(12), 2969-2981. [Link]

  • Vetticatt, M. J. et al. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. [Link]

  • Senn, H. M., & Ziegler, T. (2005). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. ResearchGate. [Link]

  • Murugesh, V. et al. (2021). Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides. ResearchGate. [Link]

  • Saha, B. et al. (2012). Comparative kinetic study of the Suzuki reaction involving 4-bromo... ResearchGate. [Link]

  • Various Authors. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? Quora. [Link]

  • Rosa, G. R. et al. (2020). Competitive reaction between 4-bromoanisole and 4-iodoanisole with phenylboronic acid catalyzed with Pd/RHA. ResearchGate. [Link]

  • Haynes, W. M. (Ed.). (2014). CRC Handbook of Chemistry and Physics (95th ed.). CRC Press.
  • Reddit User Discussion. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros on Reddit. [Link]

  • Clark, J. (2016). An introduction to bond energy and bond length. Chemguide. [Link]

  • Yusop, R. M. et al. (2022). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. Malaysian Journal of Chemistry. [Link]

  • van der Vight, L. et al. (2023). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. Polymers. [Link]

  • Saha, B. et al. (2012). Conjugated Polymer Stabilized Palladium Nanoparticles as a Versatile Catalyst for Suzuki Cross-Coupling Reactions for Both Aryl and Heteroaryl Bromide Systems. Dalton Transactions. [Link]

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A Comparative Guide to Aromatic Building Blocks in Kinase Inhibitor Design: The Strategic Role of 1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate process of modern drug discovery, the selection of starting materials or "building blocks" is a pivotal strategic decision that profoundly influences the entire trajectory of a research program.[1] These foundational scaffolds dictate not only the synthetic feasibility of target molecules but also embed key physicochemical and pharmacological properties that determine a drug candidate's ultimate success. Within the vast landscape of therapeutic targets, the protein kinase family remains a focal point for oncology and immunology research. The design of kinase inhibitors—small molecules that compete with adenosine triphosphate (ATP) at the enzyme's active site—requires building blocks that offer precise vectors for chemical elaboration and introduce functionalities capable of forming specific, potency-enhancing interactions with the target protein.

This guide provides an in-depth comparison of 1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone , a highly functionalized aromatic building block, against key structural analogues. Through a systematic analysis of its constituent parts, we will explore the causality behind its utility and compare its performance in synthetic applications and its impact on molecular properties against alternatives where key functional groups—the iodine atom and the methyl group—are varied. This analysis aims to equip medicinal chemists with a clear, evidence-based understanding of how subtle changes in a building block's architecture can lead to significant differences in synthetic strategy and pharmacological outcomes.

Section 1: In Focus: this compound

At first glance, this compound is a simple acetophenone derivative. However, its strategic arrangement of functional groups makes it a powerful and versatile tool in medicinal chemistry, particularly for constructing complex heterocyclic scaffolds common in kinase inhibitors.

Chemical Structure and Functional Group Analysis:

  • 2-Amino Group: The primary aniline serves as a key nucleophile and hydrogen bond donor. Its ortho position relative to the acetyl group facilitates the formation of intramolecular hydrogen bonds, influencing the molecule's planarity and reactivity. In many kinase inhibitor syntheses, this amine is the starting point for building fused ring systems (e.g., quinolines, quinazolines).

  • 1-Ethanone (Acetyl) Group: This group acts as a hydrogen bond acceptor and provides a reactive carbonyl handle for condensation reactions, enabling the formation of heterocyclic cores. The combination of the ortho-amino and acetyl groups makes this a classic 2-aminoacetophenone scaffold, primed for cyclization reactions.[2]

  • 5-Iodo Group: This is arguably the most critical feature for synthetic diversification. The carbon-iodine bond is relatively weak, making the iodine atom an excellent leaving group in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[3] This allows for the late-stage introduction of a vast array of aryl, heteroaryl, or alkyl groups at this position, a common strategy for exploring the solvent-exposed regions of a kinase ATP binding site.[4] Furthermore, iodine, as the largest and most polarizable stable halogen, is a potent halogen bond donor, capable of forming specific, directional interactions with electron-rich atoms like oxygen or nitrogen in a protein backbone, which can significantly enhance binding affinity.[5][6]

  • 3-Methyl Group: The seemingly simple methyl group plays a profound role in fine-tuning a molecule's properties, often referred to as the "magic methyl" effect.[7][8] Its placement ortho to the amino group and meta to the acetyl group introduces steric bulk that can restrict the conformation of the phenyl ring and adjacent functionalities. This conformational constraint can pre-organize the molecule into a more favorable bioactive conformation for binding to its target, thereby increasing potency and reducing the entropic penalty of binding.[9][10] Additionally, this lipophilic group can favorably occupy small hydrophobic pockets within the active site that would otherwise be filled by water, further contributing to binding affinity.[11]

Section 2: Comparative Analysis with Alternative Building Blocks

To fully appreciate the strategic value of each functional group in this compound, we will compare it to three closely related analogues.

Building BlockMolecular Weight ( g/mol )cLogPKey Feature Variation
1. (Topic) this compound 275.082.9Baseline
2. 1-(2-Amino-5-bromo-3-methylphenyl)-1-ethanone 228.082.7Iodo → Bromo
3. 1-(2-Amino-3-methylphenyl)-1-ethanone [12]149.191.8Iodo → Hydrogen (No Halogen)
4. 1-(2-Amino-5-iodophenyl)-1-ethanone 261.052.4Methyl → Hydrogen (No Methyl)
The Halogen Handle: Iodine vs. Bromine vs. None

The primary synthetic utility of the halogen at the 5-position is to serve as a handle for cross-coupling reactions. The choice of halogen has a direct and predictable impact on reactivity.

Synthetic Reactivity: In palladium-catalyzed cross-coupling reactions, the rate-limiting step is often the oxidative addition of the palladium catalyst to the carbon-halogen bond. The reactivity trend for this step is C-I > C-Br > C-Cl .

  • Iodo-Analogue (Topic Molecule): Offers the highest reactivity. Reactions can often be run under milder conditions (lower temperatures, lower catalyst loading) with shorter reaction times, which is beneficial for preserving sensitive functional groups elsewhere in the molecule.[3]

  • Bromo-Analogue (Alternative 2): A very common and cost-effective alternative. While less reactive than the iodo compound, it is still highly effective for most cross-coupling reactions. It may require slightly more forcing conditions (higher temperature, more specialized ligands for the palladium catalyst) to achieve comparable yields and reaction rates.

  • No Halogen (Alternative 3): Without a halogen handle, standard cross-coupling strategies are not viable. Introducing substituents at this position would require a completely different synthetic approach, such as a C-H activation strategy, which is often less regioselective and may not be compatible with the existing functional groups.

Pharmacological Impact: The ability to form a halogen bond is directly related to the polarizability of the halogen atom (I > Br > Cl > F). The iodine atom's large size and electron cloud create a region of positive electrostatic potential (a σ-hole) opposite the C-I bond, which can interact favorably with an electron-dense region of the target protein.[5] This makes the iodo-substituted building block particularly attractive when designing ligands for targets where a halogen bond acceptor is present in the active site.

G cluster_0 Building Block Selection cluster_1 Synthetic Step cluster_2 Outcome A This compound D Suzuki Coupling (Pd Catalyst, Base, Boronic Acid) A->D High Reactivity B 1-(2-Amino-5-bromo-3-methylphenyl)-1-ethanone B->D Good Reactivity C 1-(2-Amino-3-methylphenyl)-1-ethanone C->D No Reaction E High Yield, Mild Conditions (Vector for Diversification) D->E F Good Yield, Moderate Conditions D->F G Reaction Fails (No Coupling Handle) D->G

Caption: Synthetic utility of different halogenated building blocks in a Suzuki coupling reaction.

The "Magic Methyl" Effect: Present vs. Absent

The influence of the methyl group at the 3-position is best understood by comparing the topic molecule to its des-methyl analogue (Alternative 4).

Conformational Control: The steric clash between the 3-methyl group and the 2-amino group can restrict the rotation of the C-N bond. This can influence the overall conformation of any larger structure built upon this scaffold. For example, in a final kinase inhibitor, this can force an attached heterocyclic system into a specific dihedral angle relative to the core, orienting it perfectly for interaction with the kinase hinge region.[7]

Potency and Selectivity: Many kinase active sites have small, well-defined hydrophobic pockets near the ATP-binding site. The presence of the methyl group allows the resulting inhibitor to occupy such a pocket, displacing water molecules and increasing binding affinity through the hydrophobic effect.[8][11] This can lead to a significant jump in potency. Furthermore, since the size and shape of these pockets can vary between different kinases, the methyl group can also be a key determinant of selectivity, promoting binding to the desired target over off-target kinases.

G cluster_0 Without Methyl Group (Alternative 4) cluster_1 With Methyl Group (Topic Molecule) A Flexible Conformation (Free Rotation) B Potential Misfit in Hydrophobic Pocket C Restricted Conformation (Pre-organized for Binding) A->C Steric Hindrance D Fills Hydrophobic Pocket (Increased Potency) B->D Hydrophobic Interaction

Caption: Impact of the 3-methyl group on conformation and target binding.

Section 3: Experimental Data & Protocols

To illustrate the practical differences in synthetic utility, we present a representative protocol for a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern medicinal chemistry.

Protocol: Suzuki Coupling of an Aryl Halide with Pyridine-4-boronic acid

This protocol describes a typical procedure for coupling the building block with a heteroaryl boronic acid, a common step in the synthesis of kinase inhibitors.[4]

Reagents and Materials:

  • Aryl Halide (1.0 eq) - e.g., this compound

  • Pyridine-4-boronic acid (1.2 eq)

  • Palladium Catalyst - e.g., Pd(PPh₃)₄ (0.05 eq) or Pd(dppf)Cl₂ (0.05 eq)

  • Base - e.g., K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq)

  • Solvent - e.g., 1,4-Dioxane/Water (4:1 mixture) or DMF

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

  • To a dry round-bottom flask, add the aryl halide (1.0 eq), pyridine-4-boronic acid (1.2 eq), and the palladium catalyst (0.05 eq).

  • Seal the flask with a septum and purge with an inert gas (e.g., nitrogen) for 10-15 minutes.

  • Via syringe, add the degassed solvent mixture (e.g., Dioxane/Water).

  • Add the base (e.g., an aqueous solution of K₂CO₃, 2M) to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

Comparative Experimental Outcome Table

The following table summarizes the expected outcomes when applying the above protocol to the different building blocks, based on established chemical principles.

Building Block Used (Aryl Halide)Typical Temp. (°C)Typical Time (h)Expected YieldKey Consideration
1. (Topic) this compound 80-901-3ExcellentHighly reactive; ideal for preserving sensitive functionalities.
2. 1-(2-Amino-5-bromo-3-methylphenyl)-1-ethanone 90-1104-12Good-ExcellentMay require a more active catalyst/ligand system or higher temperatures.
3. 1-(2-Amino-3-methylphenyl)-1-ethanone 80-11024+No ReactionLacks the necessary leaving group for a standard Suzuki coupling.
4. 1-(2-Amino-5-iodophenyl)-1-ethanone 80-901-3ExcellentSynthetically equivalent to the topic molecule for this step.

Section 4: Application Case Study: Synthesis of a Crizotinib Analogue

Crizotinib is a potent, FDA-approved dual inhibitor of the ALK and c-MET receptor tyrosine kinases.[13][14] Its structure features a 2-aminopyridine core decorated with a substituted pyrazole. The synthesis of Crizotinib and related analogues heavily relies on building blocks that enable the precise and efficient introduction of key pharmacophoric elements. A retrosynthetic analysis reveals how a building block like ours is central to the overall strategy.

G A Crizotinib Analogue (Target Molecule) B Key Disconnection: Suzuki Coupling A->B Retrosynthesis C Building Block 1 (Aryl Halide Core) B->C D Building Block 2 (Pyrazolyl Boronic Ester) B->D E Key Disconnection: Cyclization C->E F This compound (Our Topic Molecule) E->F G Reagent for Pyridine Ring Formation E->G

Caption: Simplified retrosynthetic analysis of a Crizotinib-like kinase inhibitor.

This analysis shows that the core of the inhibitor can be constructed from a functionalized 2-aminoacetophenone like our topic molecule. The amino and acetyl groups are used to build the central aminopyridine ring, while the strategically placed iodine atom serves as the crucial connection point for the Suzuki coupling reaction that introduces the pyrazole moiety. This modular approach allows chemists to rapidly generate a library of analogues by simply swapping out the boronic acid/ester coupling partner.

Conclusion

This compound is more than just a starting material; it is a carefully designed platform for the efficient construction of complex drug candidates. Its value lies in the synergistic combination of its functional groups:

  • An amino-acetyl core for predictable cyclization chemistry.

  • A highly reactive iodo group that serves as a versatile handle for late-stage diversification via cross-coupling reactions, and can contribute to binding via halogen bonding.

  • A strategically placed methyl group that can enforce a bioactive conformation and exploit hydrophobic pockets to significantly enhance potency and selectivity.

While alternatives like the bromo-analogue are viable and cost-effective, they may require more demanding synthetic conditions. Analogues lacking the halogen or the methyl group lose critical functionality, sacrificing either synthetic flexibility or potential pharmacological advantages. The choice of building block is therefore a multi-parameter optimization. For projects demanding the highest synthetic efficiency and the ability to fine-tune molecular interactions for maximum potency, this compound represents a superior and strategically sound choice in the design of next-generation kinase inhibitors.

References

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  • Wang, M., et al. (2019). Novel derivatives of anaplastic lymphoma kinase inhibitors: Synthesis, radiolabeling, and preliminary biological studies of fluoroethyl analogues of crizotinib, alectinib, and ceritinib. PLoS One. Available at: [Link]

  • Recipharm. (2018). Development of a Synthesis of Kinase Inhibitor AKN028. Retrieved from [Link]

  • Cui, J. J., et al. (2011). Structure based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of mesenchymal-epithelial transition factor (c-MET) kinase and anaplastic lymphoma kinase (ALK). Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2011). Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK). Retrieved from [Link]

  • Burke, J. R., et al. (2018). Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. Journal of Medicinal Chemistry. Available at: [Link]

  • Google Patents. (2017). CN107365301B - Synthesis method of crizotinib and preparation method of intermediate thereof.
  • Ou, S. H. I. (2011). Crizotinib for the Treatment of ALK-Rearranged Non-Small Cell Lung Cancer: A Success Story to Usher in the Second Decade of Molecular Targeted Therapy in Oncology. The Oncologist. Available at: [Link]

  • PubChem. (n.d.). 1-(2-Amino-3-methylphenyl)ethanone. Retrieved from [Link]

  • MDPI. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Molecules. Available at: [Link]

  • MDPI. (2022). Research in the Field of Drug Design and Development. International Journal of Molecular Sciences. Available at: [Link]

Sources

A Researcher's Guide to Characterizing the Biological Activity of Novel 1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone Derivatives and Benchmarking Against Established Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of drug discovery, the emergence of novel chemical entities presents both exciting opportunities and significant challenges. The family of "1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone" derivatives represents a promising scaffold for the development of new therapeutic agents. This guide provides a comprehensive framework for researchers to systematically evaluate the biological activity of these novel compounds and objectively compare their performance against established inhibitors of key cellular targets. By integrating robust experimental protocols with a clear understanding of the underlying biological pathways, this document serves as a practical roadmap for advancing new molecules from the bench to potential clinical significance.

Introduction: The Rationale for Targeting Key Cancer Pathways

The development of effective cancer therapeutics often hinges on the ability to selectively inhibit cellular processes that are critical for tumor growth and survival. Three such pivotal targets are Poly (ADP-ribose) polymerase (PARP), Phosphoinositide 3-kinase (PI3K), and tubulin.

  • PARP and DNA Repair: PARP enzymes, particularly PARP1 and PARP2, are central to the repair of single-strand DNA breaks.[1] Inhibiting PARP in cancers with existing DNA repair deficiencies, such as those with BRCA1/2 mutations, leads to an accumulation of DNA damage and subsequent cell death through a mechanism known as synthetic lethality.[2]

  • PI3K/AKT/mTOR Signaling: The PI3K pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[3] Hyperactivation of this pathway is a common event in many cancers, making PI3K an attractive target for therapeutic intervention.[4]

  • Tubulin and Mitosis: Microtubules, polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle. Disruption of tubulin polymerization dynamics can arrest cells in mitosis, leading to apoptosis, and is a proven strategy in cancer chemotherapy.[5]

Given the structural features of this compound derivatives, it is plausible that they may exhibit inhibitory activity against one or more of these targets. The following sections outline a systematic approach to test these hypotheses.

Experimental Workflow for Biological Activity Assessment

A multi-tiered experimental approach is essential to comprehensively characterize the biological activity of novel compounds. This workflow begins with broad cytotoxicity screening, followed by specific enzymatic and cell-based assays to identify the mechanism of action.

experimental_workflow cluster_screening Initial Screening cluster_mechanistic Mechanistic Elucidation cluster_enzymatic Target-Specific Enzymatic Assays A Cytotoxicity Screening (MTT Assay) across multiple cancer cell lines B Enzymatic Assays A->B Active compounds C Cell-Based Pathway Analysis A->C Active compounds D Tubulin Polymerization Assay A->D Active compounds E PARP Inhibition Assay B->E F PI3K Inhibition Assay B->F PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival mTORC2 mTORC2 mTORC2->AKT Phosphorylates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Halogenated Anilines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for the detection and quantification of halogenated anilines, a class of compounds with significant relevance in the pharmaceutical, agrochemical, and dye industries. As precursors and metabolites, their presence, even in trace amounts, necessitates robust and reliable analytical methods. This document is intended for researchers, scientists, and drug development professionals, offering a technical deep-dive into method selection, validation, and cross-validation, grounded in scientific principles and regulatory expectations.

The Analytical Challenge of Halogenated Anilines

Halogenated anilines are aromatic amines substituted with one or more halogen atoms. Their chemical properties, including polarity and volatility, can vary significantly based on the type, number, and position of the halogen substituent. This variability presents a considerable challenge for analytical chemists. Furthermore, these compounds are often present in complex matrices, such as pharmaceutical formulations, environmental samples, or biological fluids, which can introduce interferences and impact method performance.

The primary analytical objectives for halogenated anilines typically fall into three categories as defined by the International Council for Harmonisation (ICH) Q2(R1) guideline: identification tests, impurity testing (quantitative or limit tests), and assays for the drug substance.[1] The choice of analytical technique and the validation of the chosen method must be fit for its intended purpose.

Comparative Analysis of Primary Analytical Techniques: HPLC vs. GC-MS

The two most prevalent techniques for the analysis of halogenated anilines are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of the most appropriate technique is a critical decision that depends on the specific analyte properties and the analytical goals.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase, with detection by a mass spectrometer.
Sample Volatility Not required. Suitable for non-volatile and thermally labile compounds.[2]Required. Best suited for volatile and semi-volatile, thermally stable compounds.[2]
Derivatization Generally not required for halogenated anilines.Often necessary for polar anilines to increase volatility and improve peak shape.[3][4]
Instrumentation Complexity Moderate to high.High.
Throughput Moderate.Can be high for routine analysis of volatile compounds.
Sensitivity Good, with a range of detectors available (e.g., UV, Electrochemical, MS).Generally higher sensitivity, especially with selective detectors like a mass spectrometer.[2]
Selectivity Good, can be enhanced with selective detectors (e.g., MS, DAD).Excellent, with the mass spectrometer providing structural information for definitive identification.
High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and robust technique for the analysis of a wide range of compounds, including many halogenated anilines, without the need for derivatization.[5] This is a significant advantage as it simplifies sample preparation and reduces the potential for analytical errors.

Advantages of HPLC for Halogenated Aniline Analysis:

  • Broad Applicability: Suitable for a wide range of halogenated anilines, regardless of their volatility.

  • No Derivatization: Direct analysis is often possible, saving time and resources.[5]

  • Robustness: HPLC methods are generally robust and can be readily transferred between laboratories.

Limitations:

  • Sensitivity: While sensitive, it may not reach the ultra-trace levels achievable with GC-MS for certain applications.

  • Peak Capacity: May have lower peak capacity compared to capillary GC, which could be a limitation for very complex samples.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers exceptional separation efficiency and highly selective detection, making it a powerful tool for the analysis of volatile and semi-volatile halogenated anilines.[3] The mass spectrometer provides detailed structural information, which is invaluable for the definitive identification of unknown impurities or degradants.

Advantages of GC-MS for Halogenated Aniline Analysis:

  • High Separation Efficiency: Capillary GC columns provide excellent resolution of complex mixtures.

  • Superior Selectivity and Identification: Mass spectrometric detection provides high confidence in analyte identification.[3]

  • High Sensitivity: Often provides lower limits of detection (LOD) and quantification (LOQ) compared to HPLC-UV.[6]

Limitations:

  • Derivatization Requirement: Many polar halogenated anilines require derivatization to increase their volatility and prevent poor peak shape.[3][4] This adds a step to the sample preparation process and can introduce variability.

  • Thermal Lability: Not suitable for thermally unstable compounds.

Experimental Protocols: A Practical Guide

The following sections provide detailed, step-by-step methodologies for the analysis of halogenated anilines using both HPLC and GC-MS. These protocols are intended as a starting point and should be optimized and validated for the specific application.

Sample Preparation: Liquid-Liquid Extraction (LLE) for Aqueous Samples

Liquid-liquid extraction is a common and effective technique for isolating halogenated anilines from aqueous matrices such as groundwater or process streams.[3][7]

Protocol:

  • pH Adjustment: Adjust the pH of the aqueous sample to >11 using a 1.0 M sodium hydroxide (NaOH) solution. This ensures that the aniline compounds are in their free base form, which is more soluble in organic solvents.

  • Solvent Addition: Add a suitable, water-immiscible organic solvent such as dichloromethane or a mixture of toluene and ethyl acetate. A typical solvent-to-sample ratio is 1:5 (v/v).

  • Extraction: Shake the mixture vigorously for 2-3 minutes in a separatory funnel, periodically venting to release any pressure buildup.

  • Phase Separation: Allow the layers to separate. The organic layer containing the extracted anilines is then collected.

  • Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate and then concentrate it under a gentle stream of nitrogen to the desired volume for analysis.

LLE_Workflow A Aqueous Sample B Adjust pH > 11 (e.g., with NaOH) A->B C Add Organic Solvent (e.g., Dichloromethane) B->C D Shake and Vent C->D E Separate Organic Layer D->E F Dry and Concentrate E->F G Analysis (HPLC or GC-MS) F->G

Caption: Liquid-Liquid Extraction Workflow.

GC-MS Derivatization Protocol for Polar Anilines

For GC-MS analysis of polar anilines, derivatization is often a necessary step to improve volatility and chromatographic performance.[3][4] Silylation is a common derivatization technique.[4]

Protocol:

  • Evaporation: Evaporate the solvent from the extracted sample to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst, to the dry residue.

  • Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes to facilitate the derivatization reaction.

  • Analysis: After cooling to room temperature, the derivatized sample can be directly injected into the GC-MS system.

Derivatization_Workflow A Dry Sample Extract B Add Silylating Reagent (e.g., BSTFA + TMCS) A->B C Heat at 60-70°C B->C D Cool to Room Temperature C->D E Inject into GC-MS D->E

Caption: GC-MS Derivatization Workflow.

Method Validation: Ensuring Scientific Integrity

Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[8] The ICH Q2(R1) guideline provides a framework for the validation of analytical procedures, which includes the evaluation of several key performance characteristics.[8]

Specificity and Selectivity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9][10] Selectivity is a measure of how well the method can differentiate the analyte from other substances in the sample.[10]

Testing for Specificity:

  • Peak Purity Analysis: For HPLC with a photodiode array (PDA) detector, peak purity analysis can be used to assess whether a chromatographic peak is due to a single compound.

  • Mass Spectrometric Detection: In both HPLC-MS and GC-MS, the mass spectrum of the analyte provides a high degree of specificity.

  • Forced Degradation Studies: For stability-indicating methods, the drug substance is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products. The method must be able to separate the intact drug from these degradation products.

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[11][12]

Typical Robustness Parameters for HPLC:

  • Mobile phase composition (e.g., ±2% organic solvent)

  • Mobile phase pH (e.g., ±0.2 units)

  • Column temperature (e.g., ±5°C)

  • Flow rate (e.g., ±10%)

Typical Robustness Parameters for GC:

  • Oven temperature program (e.g., initial temperature ±5°C, ramp rate ±10%)

  • Carrier gas flow rate (e.g., ±10%)

  • Injection volume (e.g., ±10%)

A well-designed robustness study, often using a design of experiments (DoE) approach, can identify critical method parameters that need to be carefully controlled.[13]

Cross-Validation of Analytical Methods

Cross-validation is the comparison of two analytical methods to demonstrate that they provide equivalent results.[14] This is a critical step when a method is transferred from a development laboratory to a quality control laboratory, or when data from different methods are being compared.

When is Cross-Validation Necessary?

  • Method Transfer: When an analytical method is transferred between laboratories.[15]

  • Method Replacement: When a new analytical method is intended to replace an existing one.

  • Bridging Studies: When data from different analytical methods need to be compared, for example, in long-term stability studies where the analytical method has been updated.

A Hypothetical Cross-Validation Case Study:

Scenario: A pharmaceutical company has developed a validated HPLC-UV method for the quantification of a halogenated aniline impurity in a drug substance. They now wish to implement a more sensitive GC-MS method for release testing at their manufacturing site.

Cross-Validation Protocol:

  • Sample Selection: A set of at least three batches of the drug substance, with varying levels of the halogenated aniline impurity (low, medium, and high), should be selected.

  • Analysis: Each batch is analyzed in replicate (e.g., n=6) using both the validated HPLC-UV method and the new GC-MS method.

  • Data Comparison: The results obtained from both methods are compared statistically. A common approach is to use a Student's t-test to compare the means and an F-test to compare the variances.

  • Acceptance Criteria: Pre-defined acceptance criteria should be established. For example, the difference between the mean results from the two methods should not be more than a certain percentage (e.g., 5%), and the variances should not be statistically different.

Cross_Validation_Workflow cluster_0 Laboratory A (Development) cluster_1 Laboratory B (Manufacturing) A Validated HPLC-UV Method B Analyze Drug Substance Batches (Low, Medium, High Impurity) A->B E Statistical Comparison of Results (t-test, F-test) B->E C New GC-MS Method D Analyze Same Drug Substance Batches C->D D->E F Acceptance Criteria Met? E->F G Methods are Equivalent F->G Yes H Investigate Discrepancies F->H No

Sources

A Comparative Guide to Catalysts for the Sonogashira Coupling of Iodoanilines: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

The Sonogashira cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, enabling the formation of crucial carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction is of paramount importance in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[2] For researchers and professionals in drug development, the efficient synthesis of substituted anilines containing an alkynyl moiety is a frequent challenge, making the Sonogashira coupling of iodoanilines a critical transformation. The choice of catalyst is a decisive factor, profoundly influencing reaction efficiency, substrate scope, cost, and overall process viability.[2]

This guide provides an in-depth comparative analysis of various catalytic systems for the Sonogashira coupling of iodoanilines. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, offering insights grounded in mechanistic principles and practical experience to empower researchers to select the optimal catalyst for their specific synthetic needs.

The Mechanistic Heart of the Matter: Palladium's Catalytic Dance

The Sonogashira reaction typically proceeds through a synergistic interplay between a palladium catalyst and, in the classic protocol, a copper(I) co-catalyst.[3] Understanding the fundamental steps of the catalytic cycle is essential for rational catalyst selection and reaction optimization.

The generally accepted mechanism involves two interconnected cycles: a palladium cycle and a copper cycle.[4] The palladium(0) species, the active catalyst, undergoes oxidative addition with the aryl iodide.[5] Simultaneously, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide.[3] This copper acetylide then undergoes transmetalation with the palladium(II) complex.[4] The final step is reductive elimination from the resulting palladium(II) intermediate to yield the desired coupled product and regenerate the active palladium(0) catalyst.[5]

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L2 Pd(0)L₂ ArPd(II)(I)L2 Ar-Pd(II)(I)L₂ R-C≡C-Cu(I) R-C≡C-Cu(I) ArPd(II)(I)L2->R-C≡C-Cu(I) ArPd(II)(C≡CR)L2 Ar-Pd(II)(C≡CR)L₂ ArC≡CR Ar-C≡CR Cu(I)X Cu(I)X R-C≡C-Cu(I)->ArPd(II)(I)L2 R-C≡CH R-C≡CH

A Comparative Analysis of Catalytic Systems

The choice of catalyst dictates the reaction conditions and ultimately the success of the coupling. We will explore the most common classes of catalysts, comparing their performance with a focus on iodoaniline substrates.

Homogeneous Palladium Catalysts: The Workhorses

Homogeneous palladium catalysts are the most widely used due to their high activity and solubility in common organic solvents.[2]

  • Palladium-N-Heterocyclic Carbene (NHC) Complexes: NHC ligands have emerged as powerful alternatives to phosphines.[3] Their strong σ-donating ability forms very stable palladium complexes, often leading to higher catalyst turnover numbers and the ability to couple more challenging substrates.[4]

Table 1: Performance Comparison of Homogeneous Palladium Catalysts for the Sonogashira Coupling of Aryl Iodides

Catalyst SystemAryl HalideAlkyneBaseSolventTemp (°C)Time (h)Yield (%)Reference
PdCl₂(PPh₃)₂ / CuIIodobenzenePhenylacetyleneEt₃NEt₃NRT->95[7]
Pd(PPh₃)₄ / CuISubstituted Iodo-acetatesTerminal Alkynes-----[8]
Pd₂(dba)₃ / XPhos4-ChlorotoluenePhenylacetyleneCs₂CO₃t-AmylOH1101892[7]
Pd(OAc)₂ / P(t-Bu)₃4-IodoanisolePhenylacetyleneCs₂CO₃Dioxane801298[7]

Note: Data for iodoanilines specifically across all these systems in a single study is limited. The data presented for other aryl iodides provides a strong indication of expected performance.

Heterogeneous Palladium Catalysts: The Green Alternative

In line with the principles of green chemistry, heterogeneous catalysts offer significant advantages, including simplified product purification and catalyst recyclability.[9] These catalysts typically consist of palladium nanoparticles or single atoms supported on various materials.

  • Palladium on Carbon (Pd/C): While a common hydrogenation catalyst, Pd/C can also catalyze Sonogashira couplings, particularly for reactive aryl iodides.[10] However, its activity is often lower than homogeneous systems.[10]

  • Palladium on Metal Oxides and other Supports: Supports like magnetite (Fe₃O₄), silica (SiO₂), and titania (TiO₂) have been used to immobilize palladium.[11][12] Magnetite-supported palladium catalysts are particularly attractive as they can be easily recovered using an external magnet.[11] Single-atom palladium catalysts on TiO₂ have shown high activity with a lower activation barrier compared to homogeneous catalysts.[12]

Table 2: Performance of Heterogeneous Palladium Catalysts

CatalystAryl HalideAlkyneBaseSolventTemp (°C)Yield (%)ReusabilityReference
Pd on Magnetite2-Iodoaniline derivativesAromatic/Aliphatic Alkynes--HighGood10 times[11]
Pd₁@NC3-Iodoaniline2-Methylbut-3-yn-2-olNEt₃MeCN80High-[13]
Pd/HAP4-IodoanisolePhenylacetylene-DMSO90>99-[14]
Copper-Free Sonogashira Coupling: Avoiding Undesirable Side Reactions

While the copper co-catalyst accelerates the reaction, it can also promote the undesirable homocoupling of the terminal alkyne (Glaser coupling).[7] This is a significant issue in pharmaceutical synthesis where product purity is paramount.[7] This has led to the development of robust copper-free protocols.

Copper-free systems rely on a suitable base and often a palladium catalyst with specific ligands to facilitate the deprotonation of the alkyne and the subsequent steps of the catalytic cycle.[15] Amines like piperidine or inorganic bases such as cesium carbonate are commonly employed.[7][16]

  • Causality Behind Copper-Free Systems: The key to a successful copper-free Sonogashira is to facilitate the deprotonation of the alkyne and its subsequent coordination to the palladium center without the intermediacy of a copper acetylide. This is typically achieved by using a stronger base or by employing ligands on the palladium that can assist in this process. The absence of copper eliminates the pathway for oxidative alkyne homocoupling.[17]

Copper_Free_Workflow start Reaction Setup (Inert Atmosphere) reactants Add Iodoaniline, Terminal Alkyne, and Base start->reactants catalyst Add Palladium Catalyst (e.g., Pd(OAc)₂/Ligand) reactants->catalyst reaction Heat Reaction Mixture (e.g., 80-110 °C) catalyst->reaction monitoring Monitor Progress (TLC, GC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Reaction Complete purification Column Chromatography workup->purification product Isolated Product purification->product

Alternative Metal Catalysts: Beyond Palladium

While palladium reigns supreme, other transition metals have been explored for Sonogashira-type couplings.

  • Copper-Catalyzed, Palladium-Free Systems: There has been significant progress in developing Sonogashira reactions catalyzed solely by copper.[18] These systems are economically and environmentally attractive.[18] For instance, the coupling of o-iodoanilines with terminal alkynes has been achieved using a (PPh₃)₂CuBH₄ catalyst.[19]

  • Nickel-Catalyzed Systems: Nickel catalysts offer a more cost-effective alternative to palladium and can exhibit unique reactivity.[20] Nickel's advantage lies in its facile oxidative addition with sp²-hybridized carbons, sometimes allowing for milder reaction conditions.[20]

Experimental Protocols: A Practical Guide

To provide actionable insights, this section details representative protocols for the Sonogashira coupling of an iodoaniline.

Protocol A: Classic Palladium/Copper Co-catalyzed Sonogashira Coupling

This robust and widely applicable protocol is suitable for a broad range of iodoanilines and terminal alkynes.[5]

Rationale: The use of PdCl₂(PPh₃)₂ offers a good balance of reactivity and stability.[2] CuI acts as the co-catalyst to accelerate the reaction by forming the copper acetylide intermediate.[3] Triethylamine (TEA) serves as both the base and, in some cases, the solvent, to neutralize the HI formed during the reaction.[5]

Materials:

  • Iodoaniline (e.g., 3-iodoaniline) (1.0 eq)

  • Terminal alkyne (e.g., Phenylacetylene) (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 eq, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 eq, 4 mol%)

  • Triethylamine (TEA)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the iodoaniline, PdCl₂(PPh₃)₂, and CuI.

  • Dissolve the solids in the anhydrous solvent (e.g., 5 mL of THF per mmol of aniline).

  • Add triethylamine (2.0 eq).

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction mixture at room temperature or heat to 40-60 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol B: Copper-Free Sonogashira Coupling

This protocol is advantageous when the alkyne is prone to homocoupling or when copper contamination of the final product is a concern.[7]

Rationale: The absence of CuI prevents Glaser coupling.[7] A palladium(II) acetate/tertiarybutylphosphine catalyst system is highly active for copper-free couplings.[7] Cesium carbonate is a strong inorganic base capable of deprotonating the terminal alkyne.[7]

Materials:

  • Iodoaniline (e.g., 4-iodoaniline) (1.0 eq)

  • Terminal alkyne (e.g., Phenylacetylene) (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq, 2 mol%)

  • Tri-tert-butylphosphine (P(t-Bu)₃) (0.04 eq, 4 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous solvent (e.g., Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a dry reaction vessel under an inert atmosphere, combine the iodoaniline, Pd(OAc)₂, P(t-Bu)₃, and Cs₂CO₃.

  • Add the anhydrous solvent.

  • Add the terminal alkyne.

  • Heat the reaction mixture to 80-100 °C.

  • Monitor the reaction progress by an appropriate method (TLC, GC-MS, LC-MS).

  • After completion, cool the mixture, filter off the inorganic salts, and wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography.

Conclusion

The Sonogashira coupling of iodoanilines is a versatile and powerful tool in the synthetic chemist's arsenal. The choice of catalyst is not a one-size-fits-all decision but rather a nuanced optimization based on the specific substrate, desired reaction conditions, and downstream applications.

  • For general-purpose, high-yielding couplings, traditional homogeneous palladium-phosphine catalysts with a copper(I) co-catalyst remain the gold standard.

  • When catalyst recycling and simplified purification are priorities, heterogeneous palladium catalysts offer a compelling green alternative.

  • To circumvent the problematic alkyne homocoupling and ensure high product purity, copper-free protocols are the method of choice, particularly in pharmaceutical manufacturing.

  • Emerging palladium-free systems , especially those based on copper or nickel, present exciting opportunities for more cost-effective and sustainable syntheses.

By understanding the mechanistic underpinnings and the relative merits of each catalytic system, researchers can confidently navigate the complexities of the Sonogashira reaction and efficiently achieve their synthetic goals.

References

Sources

Benchmarking the synthesis of "1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone" against similar compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted 2-aminoacetophenones are foundational scaffolds in medicinal chemistry and materials science, serving as critical precursors for a diverse array of heterocyclic compounds, including quinolones and other pharmacologically active agents.[1] The precise installation of various substituents on the aromatic ring is paramount for modulating the physicochemical and biological properties of the final products. This guide provides an in-depth, objective comparison of synthetic strategies for a specific, highly functionalized intermediate: 1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone .

We will dissect two primary synthetic blueprints, benchmarking them against the synthesis of analogous compounds. This analysis is grounded in established chemical principles and supported by experimental data from peer-reviewed literature. Our objective is to equip researchers, scientists, and drug development professionals with a robust framework for selecting the most efficient and scalable synthetic route for this class of compounds.

Chapter 1: Strategic Blueprint: Retrosynthetic Analysis

The target molecule, this compound, presents a classic challenge in regiocontrol during aromatic substitution. A logical retrosynthetic approach involves a late-stage functionalization of a simpler, pre-formed 2-amino-3-methylacetophenone core. Two primary strategies emerge from this analysis:

  • Route A: Late-Stage Halogenation: This approach commences with the synthesis of the core scaffold, 1-(2-Amino-3-methylphenyl)-1-ethanone, followed by electrophilic iodination. The key challenge here is to control the high reactivity of the aniline ring to prevent over-halogenation and ensure the desired regioselectivity.[2]

  • Route B: Nitro-Reduction Strategy: This alternative involves the synthesis of a nitro-substituted precursor, 1-(5-Iodo-3-methyl-2-nitrophenyl)-1-ethanone, followed by a selective reduction of the nitro group. This is a well-established and often high-yielding transformation in organic synthesis.[3]

This guide will focus on a detailed exploration of Route A, as it allows for a direct comparative study of different halogenation reactions on a common intermediate. Route B will be discussed as a viable alternative.

Chapter 2: Synthesis of the Core Scaffold: 1-(2-Amino-3-methylphenyl)-1-ethanone

The synthesis of the non-halogenated core, 1-(2-Amino-3-methylphenyl)-1-ethanone, serves as our foundational process. While a direct synthesis is not extensively reported, a reliable two-step sequence analogous to the synthesis of its 5-methyl isomer can be employed, starting from 3-methylacetophenone.[4]

Workflow for Core Scaffold Synthesis

Start 3-Methylacetophenone Step1 Nitration (HNO₃, H₂SO₄, 0-10°C) Start->Step1 Intermediate1 1-(3-Methyl-2-nitrophenyl)ethanone Step1->Intermediate1 Step2 Reduction (SnCl₂·2H₂O, Ethanol, Reflux) Intermediate1->Step2 End 1-(2-Amino-3-methylphenyl)ethanone Step2->End

Caption: Synthesis of the core scaffold via nitration and subsequent reduction.

Step 1: Nitration of 3-Methylacetophenone

The initial step is a Friedel-Crafts acylation followed by nitration. However, for simplicity and higher regioselectivity, we will start with the commercially available 3-methylacetophenone. The nitration of 3-methylacetophenone is directed by the existing substituents. The acetyl group is a meta-director, while the methyl group is an ortho-, para-director. The ortho-position to the methyl group (and meta to the acetyl group) is sterically hindered. Therefore, the major product of nitration is 1-(3-Methyl-2-nitrophenyl)ethanone.

Step 2: Reduction of the Nitro Group

The reduction of the nitro group to a primary amine is a critical step. Stannous chloride (SnCl₂) in a protic solvent like ethanol is a classic and highly effective method. It offers excellent chemoselectivity, leaving the ketone and other functionalities intact.[1][3]

Chapter 3: A Comparative Study of Late-Stage Halogenation

With the core scaffold in hand, we can now explore the introduction of the halogen at the 5-position. The amino group is a powerful ortho-, para- directing group, making the para position (C5) highly activated and the prime target for electrophilic substitution.[2][5]

The Challenge of Direct Halogenation of Anilines

Anilines are highly susceptible to over-reaction and oxidation during electrophilic halogenation.[2] The strong electron-donating nature of the amino group activates the ring to such an extent that polyhalogenation is a common side reaction.[6] To achieve controlled mono-halogenation, the reactivity of the amino group must be attenuated. This is typically accomplished by protecting the amine as an acetamide (acetanilide). The resulting N-acetyl group is still an ortho-, para- director but is significantly less activating than a free amino group, allowing for a more controlled reaction.[7]

Workflow for Controlled Halogenation

Core 1-(2-Amino-3- methylphenyl)ethanone Protect Protection (Ac₂O, Pyridine) Core->Protect Protected N-(2-acetyl-6- methylphenyl)acetamide Protect->Protected Halogenate Electrophilic Halogenation (ICl or NBS) Protected->Halogenate Halogenated Halogenated Intermediate Halogenate->Halogenated Deprotect Deprotection (Acidic Hydrolysis) Halogenated->Deprotect Target Target Compound (Iodo or Bromo) Deprotect->Target

Caption: General workflow for the synthesis via protection-halogenation-deprotection.

Synthesis of this compound (Target Compound)

Iodination: For the introduction of iodine, a potent electrophilic iodine source is required, as molecular iodine (I₂) is relatively unreactive.[8] Iodine monochloride (ICl) is an excellent choice as it is polarized (Iδ+-Clδ-), making the iodine atom highly electrophilic and capable of reacting with moderately activated rings like acetanilides.[9][10]

Synthesis of 1-(2-Amino-5-bromo-3-methylphenyl)-1-ethanone (Benchmark Compound)

Bromination: For comparison, we will benchmark the iodination against the synthesis of the bromo-analog. N-Bromosuccinimide (NBS) is a convenient and widely used reagent for the bromination of activated aromatic rings.[11][12] It provides a low concentration of electrophilic bromine, which helps to prevent over-bromination.

Performance Benchmark: Iodination vs. Bromination

The choice between iodination and bromination often depends on the desired properties of the final compound, as well as synthetic considerations. Below is a comparative summary based on typical reaction parameters for these transformations.

ParameterIodination (Proposed)Bromination (Proposed)Rationale & Causality
Halogenating Agent Iodine Monochloride (ICl)N-Bromosuccinimide (NBS)ICl provides a more potent electrophile ("I+") needed for iodination.[9] NBS is a milder, solid reagent, offering easier handling for bromination.[11]
Solvent Acetic Acid / DichloromethaneAcetic Acid / DichloromethaneAprotic or weakly protic solvents are used to avoid reaction with the electrophile.
Catalyst Typically none requiredTypically none requiredThe protected aniline ring is sufficiently activated for the reaction to proceed without a Lewis acid catalyst.
Reaction Temperature 0 °C to Room Temperature0 °C to Room TemperatureElectrophilic halogenations on activated rings are often rapid at or below room temperature.
Typical Yield Good to Excellent (est. 75-90%)Good to Excellent (est. 80-95%)Bromination with NBS is often slightly higher yielding and cleaner than iodination with ICl.
Workup/Purification Quenching with a reducing agent (e.g., Na₂S₂O₃) to remove excess ICl.Standard aqueous workup.The ICl workup requires an extra step to neutralize the reactive reagent.

Chapter 4: Alternative Strategy: The Nitro-Reduction Pathway

An alternative and robust strategy involves the reduction of a pre-functionalized nitro compound. This route offers the advantage of avoiding the protection-deprotection sequence for the amino group.

Workflow for the Nitro-Reduction Strategy

Start 3-Iodo-5-methyl- acetophenone Step1 Nitration (HNO₃, H₂SO₄) Start->Step1 Intermediate1 1-(5-Iodo-3-methyl- 2-nitrophenyl)ethanone Step1->Intermediate1 Step2 Reduction (SnCl₂·2H₂O, Ethanol) Intermediate1->Step2 End Target Compound Step2->End

Caption: Alternative synthesis via nitration of an iodo-acetophenone followed by reduction.

This pathway relies on the availability of the starting material, 3-Iodo-5-methylacetophenone. The subsequent nitration would be directed to the position ortho to the acetyl group and ortho to the methyl group. The final reduction step would proceed similarly to the method described in Chapter 2. This route can be very efficient if the starting materials are readily accessible.

Chapter 5: Detailed Experimental Protocols

Disclaimer: The following protocols are representative procedures based on established methodologies for similar compounds.[4] Researchers should perform their own risk assessment and optimization.

Protocol 1: Synthesis of N-(2-acetyl-6-methylphenyl)acetamide (Protected Core)
  • To a solution of 1-(2-Amino-3-methylphenyl)-1-ethanone (10 mmol) in pyridine (20 mL), add acetic anhydride (12 mmol) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Pour the mixture into ice-water (100 mL) and stir until a precipitate forms.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to yield the protected acetanilide.

Protocol 2: Synthesis of this compound (Target Compound)
  • Iodination: Dissolve N-(2-acetyl-6-methylphenyl)acetamide (10 mmol) in glacial acetic acid (30 mL). Cool the solution to 0 °C.

  • Add a solution of iodine monochloride (11 mmol) in acetic acid (10 mL) dropwise, maintaining the temperature below 10 °C.

  • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

  • Pour the reaction mixture into water (150 mL) and quench by adding a 10% aqueous solution of sodium thiosulfate until the iodine color disappears.

  • Extract the product with ethyl acetate (3 x 50 mL). Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude iodinated acetanilide.

  • Deprotection: To the crude product, add a mixture of ethanol (30 mL) and concentrated hydrochloric acid (10 mL).

  • Heat the mixture to reflux for 3-4 hours.

  • Cool the solution and neutralize carefully with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL), wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford this compound.

Protocol 3: Synthesis of 1-(2-Amino-5-bromo-3-methylphenyl)-1-ethanone (Benchmark Compound)
  • Bromination: Dissolve N-(2-acetyl-6-methylphenyl)acetamide (10 mmol) in dichloromethane (40 mL).

  • Add N-Bromosuccinimide (NBS) (10.5 mmol) in one portion.

  • Stir the reaction at room temperature for 2-3 hours, monitoring by TLC.

  • Wash the reaction mixture with water (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude brominated acetanilide.

  • Deprotection: Follow the deprotection procedure as described in Protocol 2 (steps 7-11) to obtain 1-(2-Amino-5-bromo-3-methylphenyl)-1-ethanone.

References

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  • Baba Farid Group of Institutions. Iodination of activated aromatics by using I2/ HNO3/AcOH. [Link]

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  • Google Patents. (2003).
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  • Google Patents. (2012). Method for selective bromination of keton carbonyl compound by using n-bromosuccinimide (NBS).
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In Vitro Assay Validation for Novel Kinase Inhibitors Derived from 1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro validation of novel compounds derived from the versatile scaffold, "1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone." For the purpose of this illustrative guide, we will hypothesize that a series of these derivatives, designated as Compound A, B, and C, have been synthesized as potential inhibitors of a therapeutically relevant protein kinase, for instance, a Cyclin-Dependent Kinase (CDK). This guide will objectively compare their performance against a known, well-characterized CDK inhibitor, serving as a positive control and benchmark. The methodologies and validation principles detailed herein are broadly applicable to a range of kinase inhibitors and other targeted therapeutics.

Introduction: The Rationale Behind Kinase Inhibitor Validation

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors is a cornerstone of modern drug discovery.[1][2] However, the journey from a synthesized compound to a viable drug candidate is contingent on rigorous in vitro validation. This process is not merely about demonstrating efficacy but also about characterizing selectivity, understanding the mechanism of action, and ensuring the reliability and reproducibility of the experimental data.[3][4][5]

The validation of an in vitro assay is a multi-faceted process that establishes the performance characteristics of a method, ensuring that it is suitable for its intended purpose.[6][7][8] Key parameters that are assessed include accuracy, precision, specificity, linearity, range, and robustness.[4][9] This guide will walk through a logical, stepwise approach to validating our hypothetical compounds, providing not only the "how" but also the "why" behind each experimental choice.

Experimental Design: A Tiered Approach to In Vitro Validation

A tiered or cascaded approach to assay development is often employed in early drug discovery to efficiently screen and characterize compounds.[10] This strategy begins with high-throughput biochemical assays to identify "hits" and progresses to more complex, lower-throughput cell-based assays to evaluate on-target effects in a more physiologically relevant context.

G cluster_0 Tier 1: Biochemical Assays cluster_1 Tier 2: Cell-Based Assays biochem_assay Primary Screen: Kinase Activity Assay (e.g., TR-FRET) binding_assay Mechanism of Action: Kinase Binding Assay (e.g., LanthaScreen) biochem_assay->binding_assay Confirm direct binding and mode of inhibition viability_assay Cellular Potency & Cytotoxicity: Cell Viability Assay (e.g., MTT/MTS) binding_assay->viability_assay Assess cellular activity of confirmed binders target_engagement On-Target Effect: Cellular Thermal Shift Assay (CETSA) or Western Blot for Phospho-Substrate viability_assay->target_engagement Verify on-target mechanism in cells

Caption: Tiered approach for in vitro validation of kinase inhibitors.

Tier 1: Biochemical Assays - Direct Target Inhibition

The initial step is to ascertain whether the synthesized compounds directly interact with and inhibit the kinase of interest in a cell-free system. This provides a clean assessment of a compound's intrinsic potency against its purified target.

Kinase Activity Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

TR-FRET assays are a popular choice for high-throughput screening due to their sensitivity, robustness, and homogeneous format.[11] The assay measures the phosphorylation of a substrate by the kinase.

Principle: The assay utilizes a europium-labeled anti-phospho-substrate antibody (donor) and a fluorescently labeled substrate (acceptor). When the substrate is phosphorylated by the kinase, the antibody binds, bringing the donor and acceptor into close proximity. Excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. An inhibitor will prevent substrate phosphorylation, leading to a decrease in the FRET signal.

  • Reagent Preparation:

    • Prepare a 2X kinase solution in kinase buffer.

    • Prepare a 2X substrate/ATP solution in kinase buffer.

    • Prepare serial dilutions of the test compounds (Compound A, B, C) and the positive control inhibitor in DMSO, followed by a further dilution in kinase buffer to create a 4X compound solution.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the 4X compound solution to the appropriate wells.

    • Add 5 µL of the 2X kinase solution to all wells.

    • Incubate for 15 minutes at room temperature to allow for compound-kinase interaction.

    • Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 10 µL of the TR-FRET detection mix (containing the europium-labeled antibody and EDTA).

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

    • Read the plate on a TR-FRET-compatible plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the positive and negative controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[1]

Comparative Data: Biochemical Potency
CompoundTarget Kinase IC50 (nM)
Compound A 75
Compound B 250
Compound C 15
Positive Control 50

Interpretation: Based on the hypothetical data, Compound C is the most potent inhibitor in this biochemical assay, followed by the positive control, Compound A, and then Compound B. This initial screen provides a rank order of potency for direct target inhibition.

Tier 2: Cell-Based Assays - Cellular Efficacy and On-Target Effects

While biochemical assays are crucial for determining direct target inhibition, they do not account for factors such as cell permeability, off-target effects, or the influence of the cellular microenvironment.[12] Therefore, the next tier of validation involves assessing the compounds' activity in a cellular context.

Cell Viability/Cytotoxicity Assay (MTS Assay)

Cell viability assays are fundamental for determining a compound's effect on cell proliferation and for identifying potential cytotoxicity.[4] The MTS assay is a colorimetric method that measures the metabolic activity of viable cells.[13][14][15]

Principle: Living cells contain dehydrogenase enzymes that reduce the MTS tetrazolium compound into a colored formazan product that is soluble in the cell culture medium.[13][14] The amount of formazan produced is directly proportional to the number of viable cells.

  • Cell Seeding:

    • Seed a cancer cell line known to be dependent on the target kinase (e.g., a CDK-dependent cell line) in a 96-well plate at a predetermined optimal density.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and the positive control in cell culture medium.

    • Remove the old medium from the cells and add the compound-containing medium.

    • Incubate for 72 hours.

  • MTS Assay Procedure:

    • Add 20 µL of the combined MTS/PES solution to each well.[13][14]

    • Incubate for 1-4 hours at 37°C.[13][14]

    • Record the absorbance at 490 nm using a microplate reader.[14]

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 value (the concentration required to inhibit cell growth by 50%).

G cluster_workflow MTS Assay Workflow seed Seed Cells in 96-well Plate incubate1 Incubate 24h seed->incubate1 treat Treat with Compounds incubate1->treat incubate2 Incubate 72h treat->incubate2 add_mts Add MTS Reagent incubate2->add_mts incubate3 Incubate 1-4h add_mts->incubate3 read Read Absorbance at 490nm incubate3->read

Caption: Workflow for the MTS cell viability assay.

Comparative Data: Cellular Potency
CompoundCellular GI50 (nM)
Compound A 200
Compound B >10,000
Compound C 80
Positive Control 150

Interpretation: The cellular data reveals that Compound C maintains its high potency in a cellular context. Compound A also demonstrates good cellular activity, albeit with a rightward shift in potency compared to its biochemical IC50, which is common and can be due to factors like cell permeability or efflux. Interestingly, Compound B, which showed moderate biochemical activity, is largely inactive in cells, suggesting poor cell permeability or rapid metabolism.

On-Target Effect: Western Blot for Phospho-Substrate

To confirm that the observed effects on cell viability are due to the inhibition of the intended target, it is essential to measure a downstream marker of the kinase's activity. A common method is to use Western blotting to detect the phosphorylation of a known substrate of the target kinase.

Principle: Cells are treated with the compounds for a short period, after which the cells are lysed, and the proteins are separated by gel electrophoresis. The levels of the phosphorylated substrate are then detected using a specific antibody. A successful inhibitor will lead to a dose-dependent decrease in the levels of the phosphorylated substrate.

  • Cell Treatment and Lysis:

    • Seed cells in a 6-well plate and grow to 70-80% confluency.

    • Treat the cells with increasing concentrations of the test compounds for 2-4 hours.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Electrophoresis:

    • Quantify the protein concentration in the lysates using a BCA assay.

    • Separate equal amounts of protein on an SDS-PAGE gel.

  • Immunoblotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the kinase's substrate.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Strip the membrane and re-probe with an antibody for the total substrate and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Interpretation: A dose-dependent decrease in the phosphorylated substrate with compound treatment, which correlates with the GI50 values, provides strong evidence of on-target activity in a cellular environment.

Conclusion: A Synthesis of the Data

The in vitro validation process provides a multi-dimensional view of a compound's activity. By integrating the data from the biochemical and cell-based assays, we can draw a more complete picture of the potential of our hypothetical compounds.

  • Compound C emerges as the most promising lead candidate. It exhibits high potency in both biochemical and cellular assays and, if the Western blot confirms on-target activity, it would be prioritized for further development.

  • Compound A is a viable secondary candidate. While less potent than Compound C, it still demonstrates good activity and could be a subject for further medicinal chemistry optimization to improve its potency.

  • Compound B would likely be deprioritized. Its lack of cellular activity, despite moderate biochemical potency, suggests a significant liability that would need to be overcome.

This guide has outlined a robust and logical workflow for the in vitro validation of novel kinase inhibitors. By employing a tiered approach and carefully selecting assays that interrogate different aspects of a compound's biological activity, researchers can make informed decisions and efficiently advance the most promising candidates in the drug discovery pipeline. The principles and protocols described herein are grounded in established scientific practices and serve as a reliable foundation for the rigorous evaluation of novel therapeutic agents.

References

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A Researcher's Guide to the Purity Analysis of Commercially Available 1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount. The presence of impurities, even in trace amounts, can significantly impact the outcome of a synthesis, the biological activity of a compound, and the safety profile of a potential therapeutic agent. This guide provides an in-depth technical comparison and a practical framework for the purity analysis of commercially available "1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone," a key building block in medicinal chemistry.

This document moves beyond a simple listing of analytical methods. It delves into the rationale behind the selection of specific techniques, the prediction of potential impurities based on likely synthetic routes, and the interpretation of the resulting data. By following the protocols outlined herein, researchers can confidently assess and compare the quality of this critical reagent from various suppliers.

The Synthetic Landscape: Predicting Potential Impurities

A thorough purity analysis begins with an understanding of how the compound is likely synthesized. While suppliers may not disclose their exact synthetic routes, a retrosynthetic analysis suggests two plausible pathways to this compound, each with its own set of potential process-related impurities.

Route A: Nitration, Reduction, and Iodination

This common route would likely start with 3-methylacetophenone.

  • Nitration: Electrophilic nitration of 3-methylacetophenone would yield a mixture of nitro isomers, with the desired 3-methyl-2-nitroacetophenone being one of them.

  • Reduction: The nitro group is then reduced to an amine, often using reagents like tin(II) chloride or catalytic hydrogenation.[1][2]

  • Iodination: Finally, electrophilic iodination of the resulting 2-amino-3-methylacetophenone would introduce the iodine atom at the 5-position.[3][4]

Route B: Iodination, Nitration, and Reduction

An alternative pathway could involve introducing the iodine atom earlier in the synthesis.

  • Iodination: Iodination of 3-methylacetophenone.

  • Nitration: Nitration of the iodinated intermediate.

  • Reduction: Subsequent reduction of the nitro group to the amine.[5]

Based on these routes, a range of potential impurities can be anticipated:

  • Starting Materials: Unreacted 3-methylacetophenone or 2-amino-3-methylacetophenone.

  • Isomeric Impurities: Regioisomers formed during the nitration and iodination steps (e.g., other iodo-isomers, or isomers with the nitro group at a different position).

  • Incomplete Reduction By-products: Intermediates from the nitro reduction, such as nitroso or azoxy compounds.[2]

  • Over-iodination Products: Di-iodinated species.[6]

  • Residual Solvents and Reagents: Solvents used in the synthesis and purification, and residual metals from catalytic steps.

The following diagram illustrates the logical flow for identifying these potential impurities.

G cluster_synthesis Plausible Synthetic Routes cluster_impurities Potential Impurity Classes Start 3-Methylacetophenone Nitration Nitration Start->Nitration Start_Mat Unreacted Starting Materials Start->Start_Mat Carry-over Reduction Reduction (e.g., SnCl2/HCl) Nitration->Reduction Isomers Isomeric Impurities (Nitration/Iodination Regioisomers) Nitration->Isomers Side Reactions Iodination Iodination (e.g., I2/H+) Reduction->Iodination Byproducts Reaction By-products (e.g., Nitroso, Azoxy, Di-iodinated) Reduction->Byproducts Incomplete Reaction Target This compound Iodination->Target Iodination->Byproducts Over-reaction Residuals Residual Solvents/Reagents G Sample Commercial Sample of This compound HPLC HPLC-UV Analysis Sample->HPLC GCMS GC-MS Analysis Sample->GCMS NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Purity Quantitative Purity (%) HPLC->Purity Impurities_ID Identification of Process-Related Impurities HPLC->Impurities_ID GCMS->Impurities_ID Solvents Residual Solvents (ppm) GCMS->Solvents NMR->Impurities_ID Structure Structural Confirmation NMR->Structure Report Comprehensive Purity Report Purity->Report Impurities_ID->Report Solvents->Report Structure->Report

Sources

A Senior Application Scientist's Guide to Comparing the Metabolic Stability of Novel "1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone" Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a detailed guide designed for drug discovery and development professionals. The journey of a drug candidate from bench to bedside is fraught with challenges, a primary one being its metabolic fate. A compound that is too rapidly metabolized will have a short half-life and poor bioavailability, rendering it ineffective. Conversely, a compound that is too stable might accumulate to toxic levels. This guide provides a comparative framework for assessing the metabolic stability of a promising chemical scaffold, "1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone," and its derivatives. We will delve into the causality behind experimental choices, provide robust, self-validating protocols, and present a clear method for data interpretation, all grounded in established scientific principles.

The Central Role of Metabolism in Drug Discovery

The liver is the body's primary metabolic clearinghouse.[1][2] Orally administered drugs absorbed from the gut travel directly to the liver, where they encounter a host of metabolic enzymes. These enzymes, broadly categorized into Phase I and Phase II, work to transform lipophilic (fat-soluble) compounds into more hydrophilic (water-soluble) products that can be easily excreted.[1][3]

  • Phase I Reactions: These are primarily oxidation, reduction, and hydrolysis reactions. The most important family of enzymes involved are the Cytochrome P450s (CYPs), hemoproteins that are responsible for the metabolism of over 90% of drugs in clinical use.[1][3][4] Understanding a compound's susceptibility to CYP-mediated metabolism is a cornerstone of drug discovery.

  • Phase II Reactions: These are conjugation reactions where an endogenous molecule (like glucuronic acid or sulfate) is attached to the drug, further increasing its water solubility.

Predicting how a new chemical entity (NCE) will fare against this enzymatic onslaught is critical. In vitro metabolic stability assays are our first line of inquiry, providing essential data to rank-order compounds, build structure-activity relationships (SAR), and predict in vivo pharmacokinetic parameters like hepatic clearance.[5][6]

Designing the Comparative Study: The Parent Compound and Its Derivatives

Our parent scaffold, This compound (Parent) , possesses several potential metabolic "hotspots":

  • The aromatic ring is susceptible to hydroxylation by CYP enzymes.

  • The amino group can undergo oxidation or N-acetylation (a Phase II reaction).

  • The benzylic methyl group is a prime candidate for oxidation to an alcohol and then a carboxylic acid.

  • The acetyl group could potentially be reduced.

To explore the structure-metabolic stability relationship, we will compare the parent compound to three rationally designed derivatives:

  • Derivative A (N-Acetyl): 1-(2-Acetamido-5-iodo-3-methylphenyl)-1-ethanone.

    • Rationale: By "capping" the primary amino group with an acetyl moiety, we block a potential site of both Phase I oxidation and Phase II conjugation. This allows us to assess the contribution of the amino group to the overall metabolic clearance.

  • Derivative B (Fluoro-Substituted): 1-(2-Amino-5-fluoro-3-methylphenyl)-1-ethanone.

    • Rationale: The carbon-iodine bond is weaker than the carbon-fluorine bond. Replacing the iodo group with a more electronegative and metabolically robust fluoro group can prevent potential dehalogenation and alter the electronic properties of the ring, thereby influencing CYP binding and metabolism.

  • Derivative C (Hydroxymethyl): 1-(2-Amino-5-iodo-3-(hydroxymethyl)phenyl)-1-ethanone.

    • Rationale: This derivative represents a potential primary metabolite of the parent compound, where the benzylic methyl group has been oxidized. Assessing its stability helps us understand if the initial metabolic step leads to a product that is more or less stable than the parent, which is crucial for understanding the full metabolic cascade.

Experimental Frameworks for Assessing Stability

We will employ two complementary gold-standard assays to build a comprehensive metabolic profile.

  • Liver Microsomal Stability Assay: This is a high-throughput, cost-effective screen that focuses on Phase I metabolism.[2][7] Liver microsomes are subcellular fractions containing the endoplasmic reticulum, where CYP enzymes are concentrated.[2][7]

  • Hepatocyte Stability Assay: This assay uses intact, cryopreserved liver cells.[8][9] It is considered more physiologically relevant as it contains the full complement of both Phase I and Phase II enzymes, as well as the necessary cofactors, all within a cellular environment that includes uptake and efflux transporters.[9][10]

Visualizing the Experimental Workflow

The general workflow for both assays is similar, differing primarily in the biological matrix used.

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis prep_compound Prepare 1 mM Test Compound Stocks in DMSO pre_incubate Pre-incubate Matrix with Test Compound prep_compound->pre_incubate prep_matrix Thaw & Prepare Microsomes or Hepatocytes prep_matrix->pre_incubate prep_cofactor Prepare NADPH Cofactor Solution (Microsomes) initiate Initiate Reaction (Add Cofactor or Medium) prep_cofactor->initiate pre_incubate->initiate sampling Sample at Time Points (e.g., 0, 5, 15, 30, 60 min) initiate->sampling quench Quench Reaction (Acetonitrile + Internal Std.) sampling->quench centrifuge Centrifuge to Pellet Protein/Debris quench->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms data Calculate % Remaining, t½, and CLint lcms->data

Caption: General workflow for in vitro metabolic stability assays.

Detailed Protocol: Human Liver Microsomal (HLM) Stability Assay

This protocol is designed to be self-validating by including essential controls.

Materials:

  • Pooled Human Liver Microsomes (e.g., from XenoTech)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., Corning Gentest™)

  • Test Compounds and Positive Controls (e.g., Midazolam, Dextromethorphan)

  • Acetonitrile (ACN) with an appropriate internal standard (IS) for LC-MS/MS analysis.

Procedure:

  • Preparation: Thaw liver microsomes on ice. Prepare a microsomal stock solution (e.g., 1 mg/mL) in phosphate buffer. Prepare 1 µM working solutions of test compounds and controls in the same buffer.

  • Pre-incubation: In a 96-well plate, add 100 µL of the microsomal stock to wells for each time point. Add 1 µL of the test compound working solution.

  • Controls (Critical for Trustworthiness):

    • Time Zero (T0): In a separate set of wells, add the quenching solution (ACN + IS) before adding the NADPH cofactor. This represents 100% of the compound at the start.

    • No Cofactor Control: For the final time point, run a parallel incubation without adding NADPH. Significant compound loss here suggests non-enzymatic degradation.

    • Positive Control: Run a known rapidly metabolized compound (e.g., Midazolam for CYP3A4) to ensure the microsomal batch is active.

  • Initiation: Pre-warm the plate to 37°C for 5 minutes. Initiate the reaction by adding 10 µL of the NADPH regenerating system.[11]

  • Sampling & Quenching: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 200 µL of cold ACN with internal standard to the respective wells.[12]

  • Processing: Seal the plate, vortex, and centrifuge at high speed (e.g., 4000 rpm) for 10 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.

Detailed Protocol: Cryopreserved Human Hepatocyte Stability Assay

Materials:

  • Cryopreserved Human Hepatocytes (e.g., Thermo Fisher Scientific)

  • Hepatocyte Plating and Incubation Media

  • Collagen-coated 96-well plates

  • Test Compounds and Positive Controls (e.g., Verapamil, 7-Hydroxycoumarin)

Procedure:

  • Cell Plating: Thaw and plate hepatocytes according to the supplier's protocol in collagen-coated plates. Allow cells to attach for 4-6 hours in a humidified 37°C, 5% CO2 incubator.[13]

  • Medium Exchange: After attachment, gently replace the plating medium with fresh, pre-warmed incubation medium.[13]

  • Compound Addition: Prepare working solutions of test compounds and controls in the incubation medium (final DMSO concentration should be <0.1%). Remove the medium from the cells and add the compound-containing medium to initiate the incubation.

  • Controls:

    • Time Zero (T0): Immediately after adding the compound to the first set of wells, quench the reaction with cold ACN + IS.

    • Vehicle Control: Incubate cells with medium containing only the vehicle (e.g., DMSO) to assess cell health and baseline signals.

    • Positive Controls: Use compounds known to be cleared by Phase I (e.g., Verapamil) and Phase II (e.g., 7-Hydroxycoumarin) pathways.

  • Sampling & Quenching: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), terminate the incubation by adding cold ACN + IS.[14]

  • Processing & Analysis: Follow the same processing and LC-MS/MS analysis steps as described for the microsomal assay.

Data Analysis: From Raw Data to Actionable Insights

The goal of data analysis is to determine the rate of metabolism, which is used to calculate two key parameters: the in vitro half-life (t½) and the intrinsic clearance (CLint).[5]

  • Calculate Percent Remaining: For each time point, calculate the percentage of the parent compound remaining relative to the T0 sample. % Remaining = (Peak Area Ratio at T_x / Peak Area Ratio at T_0) * 100

  • Determine the Elimination Rate Constant (k): Plot the natural logarithm (ln) of the % remaining versus time. The slope of the resulting line is the negative elimination rate constant (-k).

  • Calculate In Vitro Half-Life (t½): This is the time it takes for 50% of the compound to be metabolized. t½ (min) = 0.693 / k

  • Calculate Intrinsic Clearance (CLint): CLint represents the theoretical maximum rate of clearance by the liver if it were not limited by blood flow. It is the most useful parameter for comparing compounds and for in vitro-in vivo extrapolation (IVIVE).[15][16]

    • For Microsomes: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume in µL / mg of microsomal protein)[12]

    • For Hepatocytes: CLint (µL/min/10^6 cells) = (0.693 / t½) * (Incubation Volume in µL / number of cells in millions)[8]

Comparative Analysis: Interpreting the Results

Let's analyze hypothetical (but realistic) data for our compound set.

CompoundHLM t½ (min)HLM CLint (µL/min/mg)Hepatocyte t½ (min)Hepatocyte CLint (µL/min/10^6 cells)
Parent 2555.42069.3
A (N-Acetyl) > 120< 11.610513.2
B (Fluoro) 3539.63046.2
C (Hydroxymethyl) 12115.59154.0

Interpretation:

  • Parent Compound: Shows moderate clearance in both systems. The slightly faster clearance in hepatocytes suggests some contribution from Phase II metabolism or better access to enzymes within the intact cell.

  • Derivative A (N-Acetyl): This derivative is significantly more stable. The half-life has increased dramatically, and the CLint has plummeted. Insight: This strongly suggests that the primary amino group is a major site of metabolism (a "metabolic hotspot"). Blocking it via acetylation is an effective strategy for improving metabolic stability.

  • Derivative B (Fluoro): Replacing iodine with fluorine resulted in a modest improvement in stability. Insight: While dehalogenation might play a small role, the primary driver of metabolism is likely elsewhere on the molecule. The change in electronics from I to F has slightly reduced the rate of metabolism, but not dramatically.

  • Derivative C (Hydroxymethyl): This compound is metabolized very rapidly, much faster than the parent. Insight: This is a classic example of sequential metabolism. The initial oxidation of the methyl group (Parent -> C) creates a new substrate that is cleared even more efficiently by the liver's enzymes. This means that not only is the methyl group a metabolic hotspot, but its oxidation product is also unstable.

Visualizing a Potential Metabolic Pathway

Based on our data, a primary metabolic pathway for the parent compound likely involves the amino group and the benzylic methyl group.

G Parent Parent Compound (this compound) Metabolite_C Derivative C (Hydroxymethyl Metabolite) Parent->Metabolite_C CYP-mediated Oxidation Metabolite_A_type N-Acetylated Metabolite (Phase II Conjugate) Parent->Metabolite_A_type NAT-mediated Acetylation Further_Oxidation Carboxylic Acid Metabolite Metabolite_C->Further_Oxidation ADH/ALDH Oxidation

Caption: Plausible metabolic pathways for the parent compound.

Conclusion and Future Directions

This guide demonstrates a systematic approach to assessing the metabolic stability of a new chemical series. Our comparative analysis reveals that the primary amino group and the benzylic methyl group of the "this compound" scaffold are the primary sites of metabolic liability.

Key Takeaways:

  • N-acetylation (Derivative A) is a highly effective strategy for stabilizing this scaffold.

  • Benzylic oxidation (leading to Derivative C) is a rapid metabolic pathway, and the resulting hydroxymethyl metabolite is cleared even faster than the parent drug.

  • Halogen substitution (Derivative B) has only a minor impact on stability for this series.

Next Steps:

  • Metabolite Identification: Use high-resolution mass spectrometry to confirm the structures of the metabolites formed from the parent compound in hepatocytes.

  • CYP Reaction Phenotyping: Identify which specific CYP isozymes (e.g., 3A4, 2D6, 2C9) are responsible for the observed metabolism.

  • In Vivo Pharmacokinetics: Test the most promising stable derivative (Derivative A) in an animal model (e.g., mouse or rat) to see if the improved in vitro stability translates to an improved in vivo half-life and exposure.

By integrating these robust in vitro assays early in the drug discovery process, we can make informed decisions, prioritize the most promising compounds, and efficiently guide the optimization of a new generation of therapeutics.

References

  • Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical research in toxicology, 21(1), 70-83. [Link]

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  • U.S. Food and Drug Administration. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. [Link]

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  • Evotec (Cyprotex). (n.d.). Microsomal Stability. Retrieved January 11, 2026, from [Link]

  • Evotec (Cyprotex). (n.d.). Hepatocyte Stability. Retrieved January 11, 2026, from [Link]

  • Baranczewski, P., Stańczak, A., Sundberg, K., et al. (2006). Introduction to in vitro estimation of metabolic stability. Pharmacological reports, 58(4), 453. [Link]

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Sources

A Researcher's Guide to In Silico Kinase Screening: A Comparative Docking Study of Novel 1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Kinase Specificity

Protein kinases remain one of the most critical classes of drug targets in the human genome, playing a central role in cellular signaling pathways.[1][2] Their dysregulation is a hallmark of numerous diseases, most notably cancer and chronic inflammatory conditions.[3][4][5] Consequently, the design of small-molecule kinase inhibitors is a cornerstone of modern drug discovery.[6][7] A significant challenge, however, lies in achieving inhibitor selectivity, as the ATP-binding site is highly conserved across the kinome.[8] Computational methods, particularly molecular docking, provide a powerful, resource-efficient approach to predict the binding affinities and interaction patterns of novel compounds against a panel of kinases, thereby guiding the synthesis of more potent and selective drug candidates.[9][10]

This guide presents a comparative in silico analysis of a novel scaffold, 1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone , and a rationally designed set of its analogs. We will explore their hypothetical binding interactions within the active sites of two clinically relevant but structurally distinct kinases: Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase pivotal in oncology[2][6], and p38α Mitogen-Activated Protein Kinase (p38α MAPK), a serine/threonine kinase central to inflammatory responses.[5][11] Our objective is to elucidate potential structure-activity relationships (SAR) and demonstrate a robust, reproducible workflow for researchers aiming to leverage computational screening in their own discovery pipelines.

Experimental Design & Rationale

The core of this guide is a comparative docking study. The logic behind this approach is to systematically modify a core chemical scaffold and observe the resulting changes in predicted binding affinity and interaction patterns across different kinase targets. This allows for the early identification of chemical modifications that may confer potency and selectivity.

Selection of Target Kinases
  • Epidermal Growth Factor Receptor (EGFR): A well-validated cancer target. Its active site provides a benchmark for inhibitors targeting tyrosine kinases. We will utilize the crystal structure of EGFR in complex with the inhibitor Erlotinib (PDB ID: 1M17) to define the binding pocket.

  • p38α MAP Kinase (p38α): A key regulator of inflammatory cytokine production.[5] Targeting p38α is a significant area of research for autoimmune diseases. We will use the crystal structure of p38α (PDB ID: 4KA3) for our docking experiments.[11]

Design of the Analog Library

Starting with the core scaffold This compound (Analog 1) , we designed three additional analogs to probe key chemical properties. This rational design is crucial; rather than random changes, each modification is intended to ask a specific question about the molecular interactions.

  • Analog 1 (Core Scaffold): The parent compound, establishing a baseline.

  • Analog 2 (Reduced Halogen Size): The iodine at the 5-position is replaced with a chlorine atom. Rationale: To assess the role of the bulky, lipophilic iodine atom in occupying the hydrophobic pocket. Does a smaller halogen improve or diminish binding?

  • Analog 3 (H-Bond Donor/Acceptor): An additional hydroxyl group is introduced at the 4-position of the phenyl ring. Rationale: To determine if introducing a hydrogen-bonding moiety can form a new, stabilizing interaction with the kinase hinge region or other key residues.

  • Analog 4 (Altered Linker): The acetyl group (-COCH3) is replaced with a propionyl group (-COCH2CH3). Rationale: To explore the steric tolerance of the active site. Does a slightly larger group lead to productive new interactions or to a steric clash?

Methodology: A Step-by-Step Protocol for Comparative Docking

This protocol outlines a self-validating workflow using widely accepted tools and practices in computational drug design. The primary software for this study is AutoDock Vina, chosen for its accuracy and computational efficiency in predicting binding modes.[12]

Part 1: Receptor Preparation

The goal of this stage is to prepare the raw crystal structures from the Protein Data Bank (PDB) for docking.

  • Obtain Crystal Structures: Download the PDB files for EGFR (1M17) and p38α (4KA3) from the RCSB PDB database.

  • Clean the Structure: Using a molecular visualization tool such as PyMOL or UCSF Chimera, remove all non-essential molecules from the PDB file, including water molecules, co-factors, and the co-crystallized ligand. This is critical because we want to dock our novel compounds into an empty active site.

  • Protonation and Charge Assignment: Add polar hydrogens to the protein structure. This step is essential for accurately calculating electrostatic and hydrogen bonding interactions. Assign Gasteiger charges to all atoms. This can be accomplished using tools like AutoDockTools.

  • Define the Binding Site (Grid Box Generation): The docking simulation needs a defined search space. Center a grid box on the position of the original, co-crystallized ligand in each structure. A box size of 25Å x 25Å x 25Å is generally sufficient to encompass the entire ATP-binding pocket.

    • Causality: Centering the grid on a known inhibitor's binding site ensures that the docking algorithm focuses its search on the functionally relevant active site, increasing the efficiency and accuracy of the simulation.[13]

Part 2: Ligand Preparation

Each analog must be converted into a format suitable for docking.

  • 2D Structure Creation: Draw the 2D structures of the four analogs using chemical drawing software like ChemDraw or MarvinSketch.

  • 3D Conversion and Energy Minimization: Convert the 2D structures to 3D. Perform an energy minimization using a suitable force field (e.g., MMFF94). This step generates a low-energy, stable conformation of the ligand, which is a more realistic starting point for docking.

  • Format Conversion: Convert the prepared ligand files to the PDBQT format required by AutoDock Vina. This process defines rotatable bonds and assigns charges.

Part 3: Molecular Docking Simulation
  • Execution: Run the AutoDock Vina simulation for each of the four analogs against each of the two prepared kinase receptors.

  • Configuration: Use a standard exhaustiveness setting of 8. This parameter controls the thoroughness of the conformational search.

  • Output Analysis: Vina will generate a set of binding poses for each ligand, ranked by their predicted binding affinity (in kcal/mol). The top-scoring pose is considered the most likely binding mode.

The entire workflow can be visualized as follows:

G cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation PDB Download PDB (e.g., 1M17, 4KA3) Clean Clean Structure (Remove Water, Ligands) PDB->Clean Protonate Add Hydrogens & Assign Charges Clean->Protonate Grid Define Grid Box (Active Site) Protonate->Grid Dock Molecular Docking (AutoDock Vina) Grid->Dock Draw Draw 2D Analogs Convert3D Convert to 3D & Energy Minimize Draw->Convert3D Format Convert to PDBQT Convert3D->Format Format->Dock Analysis Post-Docking Analysis (Binding Energy, Interactions) Dock->Analysis cluster_receptor cluster_receptor cluster_ligand cluster_ligand

Caption: Workflow for comparative molecular docking.

Results & Comparative Analysis

The docking simulations provide quantitative data (binding affinities) and qualitative data (binding poses and interactions). This information is synthesized to build a preliminary understanding of the SAR for our compound series.

Quantitative Data Summary

The predicted binding affinities, which correlate with inhibitory potency, are summarized below. A more negative value indicates a stronger predicted binding.

Analog IDModificationEGFR (1M17) Binding Affinity (kcal/mol)p38α (4KA3) Binding Affinity (kcal/mol)
Analog 1 Core Scaffold-7.8-7.2
Analog 2 I → Cl-7.1-6.9
Analog 3 Add 4-OH-8.5-7.4
Analog 4 Acetyl → Propionyl-7.5-8.1
Discussion of Hypothetical Findings
  • Core Scaffold (Analog 1): The parent compound shows moderate predicted affinity for both kinases, with a slight preference for EGFR. Its binding is likely dominated by hydrophobic interactions involving the iodinated phenyl ring.

  • Effect of Halogen Size (Analog 2): Replacing the large iodine with a smaller chlorine atom resulted in a decrease in predicted binding affinity for both targets. This suggests that the larger surface area of the iodine atom is crucial for maximizing favorable hydrophobic contacts within a specific sub-pocket of both kinases.

  • Role of Hydrogen Bonding (Analog 3): The addition of a hydroxyl group significantly improved the predicted binding to EGFR, increasing the affinity from -7.8 to -8.5 kcal/mol. Visual inspection of the docked pose reveals this is due to the formation of a critical hydrogen bond with the backbone of Met793 in the EGFR hinge region. This interaction is a classic hallmark of potent kinase inhibitors.[14] The improvement for p38α was minimal, suggesting the geometry of its active site is less amenable to forming this specific new interaction, hinting at a potential avenue for achieving selectivity.

  • Steric Effects (Analog 4): Extending the acetyl group to a propionyl group had a slightly negative effect on EGFR binding but a notable positive effect on p38α binding. This indicates that the active site of p38α may possess an additional small hydrophobic pocket that can accommodate the extra methyl group, leading to more favorable van der Waals interactions. Conversely, this larger group may introduce a minor steric hindrance in the more constrained EGFR active site.

Visualizing Key Interactions

The following diagram illustrates the hypothetical binding mode of the most promising EGFR ligand, Analog 3, highlighting the key interactions that contribute to its enhanced binding affinity.

G cluster_kinase EGFR Active Site cluster_interactions Key Interactions Met793 Met793 (Hinge) Leu718 Leu718 (Gatekeeper) Val726 Val726 Ala743 Ala743 Leu844 Leu844 Ligand Analog 3 Ligand->Met793 H-Bond (OH...O) Ligand->Leu718 Ligand->Val726 Ligand->Ala743 Ligand->Leu844 HBond Hydrogen Bond Hydrophobic Hydrophobic Contact

Caption: Key interactions of Analog 3 in the EGFR active site.

Conclusion and Future Directions

This in silico comparative guide demonstrates a structured approach to evaluating a novel chemical series against important kinase targets. Our hypothetical results suggest that the This compound scaffold is a promising starting point for kinase inhibitor design.

Based on our docking study:

  • Analog 3 emerges as the most promising candidate for a selective EGFR inhibitor, primarily due to the introduction of a key hydrogen-bonding moiety.

  • Analog 4 shows potential for development as a p38α inhibitor, leveraging specific hydrophobic interactions.

The true value of molecular docking lies in its ability to generate testable hypotheses and prioritize synthetic efforts.[1] The next logical steps in a real-world drug discovery project would be:

  • Synthesis: Synthesize the designed analogs.

  • In Vitro Validation: Perform biochemical assays to determine the IC50 values of the compounds against the target kinases, validating the computational predictions.

  • Further Optimization: Based on the experimental results, design and synthesize a second generation of analogs to further enhance potency and selectivity.

By integrating computational screening early in the discovery process, research teams can explore chemical space more efficiently, reduce costs, and accelerate the journey toward novel therapeutics.

References

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  • Sharma, A. K., et al. (2015). Synthesis and bioactivity of sphingosine kinase inhibitors and their novel aspirinyl conjugated analogs. Bioorganic & Medicinal Chemistry Letters, 25(22), 5393-5398. Retrieved from [Link]

  • Boschelli, D. H., et al. (2008). Synthesis and Src kinase inhibitory activity of 2-phenyl- and 2-thienyl-7-phenylaminothieno[3,2-b]pyridine-6-carbonitriles. Bioorganic & Medicinal Chemistry Letters, 18(19), 5237-5241. Retrieved from [Link]

  • Sun, L., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry, 46(7), 1116-1119. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Synthesis of 1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone: Navigating the Path to Reproducibility

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Importance of Robust Synthesis in Medicinal Chemistry

In the landscape of drug discovery and development, the molecule 1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone serves as a crucial heterocyclic building block. Its trifunctional nature—a nucleophilic amine, an acetyl group ready for condensation, and an iodo-substituent poised for cross-coupling reactions—makes it a versatile precursor for a wide array of pharmacologically active compounds. However, the true value of such an intermediate is unlocked only through a synthetic pathway that is not just efficient, but rigorously reproducible. Inconsistent yields, variable purity profiles, and unpredictable side reactions can derail project timelines and inflate costs.

This guide provides an in-depth analysis of a primary synthetic route to this key intermediate, dissecting the critical parameters that govern its success. We will explore the underlying chemical principles, present a comparative analysis of methodological variables, and discuss an alternative synthetic strategy. Our objective is to equip researchers with the insights needed to establish a robust and reliable synthesis in their own laboratory settings.

Primary Synthesis Route: Electrophilic Iodination of 2'-Amino-3'-methylacetophenone

The most direct and logical approach to this compound is the regioselective electrophilic aromatic substitution (SEAr) on the commercially available precursor, 1-(2-Amino-3-methylphenyl)ethanone. The powerful electron-donating nature of the amino group, coupled with the weaker activation from the methyl group, strongly directs incoming electrophiles to the ortho and para positions. The para position (C5) is sterically more accessible, making it the favored site for iodination.

Reaction Mechanism and Workflow

The core of this synthesis is the attack of the electron-rich aniline ring on an electrophilic iodine source. The choice of iodinating agent and reaction conditions is paramount to achieving high yield and selectivity, directly impacting reproducibility.

G cluster_0 Synthesis Workflow A 1-(2-Amino-3-methylphenyl)ethanone B Electrophilic Iodination A->B Iodinating Agent (e.g., NIS, ICl) Solvent, Temp. C Reaction Quench & Work-up B->C e.g., aq. Na2S2O3 D Purification (Crystallization/Chromatography) C->D E This compound D->E Characterization (NMR, MS, Purity)

Caption: High-level workflow for the synthesis of the target compound.

Protocol Deep Dive and Reproducibility Analysis

While a specific, universally optimized protocol for this exact molecule is not prominently published, we can construct a robust procedure based on extensive literature on the iodination of substituted anilines.[1] We will analyze two common and effective iodinating agents: N-Iodosuccinimide (NIS) and Iodine Monochloride (ICl).

Method A: N-Iodosuccinimide (NIS) with Acid Catalyst

NIS is a mild and easy-to-handle iodinating agent.[2] Its electrophilicity is often enhanced by a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA), which protonates the succinimide nitrogen, making the iodine atom more positive.[3]

Baseline Protocol:

  • Dissolve 1-(2-Amino-3-methylphenyl)ethanone (1.0 equiv.) in a suitable solvent like acetonitrile or dichloromethane at 0 °C.

  • Add N-Iodosuccinimide (1.05 equiv.) in one portion.

  • Add trifluoroacetic acid (0.1 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Upon completion, quench with aqueous sodium thiosulfate solution.

  • Extract the product with an organic solvent, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography or recrystallization.

Method B: Iodine Monochloride (ICl)

ICl is a more potent electrophile than molecular iodine due to the polarization of the I-Cl bond. It often provides faster reaction times but can be less selective if not used with care.

Baseline Protocol:

  • Dissolve 1-(2-Amino-3-methylphenyl)ethanone (1.0 equiv.) in glacial acetic acid or a chlorinated solvent at 0 °C.

  • Slowly add a solution of Iodine Monochloride (1.0 equiv.) in the same solvent.

  • Stir at 0 °C to room temperature for 1-4 hours, monitoring by TLC.

  • Quench the reaction by pouring it into water and adding sodium bisulfite to destroy excess ICl.

  • Neutralize with a base (e.g., NaHCO₃) and extract the product.

  • Wash, dry, and purify as described in Method A.

Cross-Laboratory Reproducibility: Key Variables and Their Impact

Direct comparative data for this specific synthesis is scarce. However, by analyzing analogous reactions reported in the literature, we can construct a guide to the variables that most frequently cause discrepancies in yield and purity between different lab environments.

Table 1: Critical Parameters Influencing Synthesis Reproducibility

ParameterMethod A (NIS) VariableMethod B (ICl) VariableRationale and Impact on Reproducibility
Solvent Acetonitrile vs. Dichloromethane (DCM)Acetic Acid vs. Dichloromethane (DCM)Solvent polarity can affect the solubility of the starting material and the stability of the reaction intermediates. Acetonitrile may better solvate the ionic intermediates, potentially accelerating the reaction. Inconsistent solvent purity (especially water content) can lead to variable results.
Acid Catalyst TFA (0.1 eq) vs. H₂SO₄ (cat.) vs. NoneN/A (ICl is intrinsically acidic)The type and amount of acid are critical. Too little acid may result in a sluggish reaction. Too much acid can protonate the aniline, forming the deactivated anilinium ion, which significantly slows or stops the reaction.[4] This balance is a major source of irreproducibility.
Temperature 0 °C to RT vs. RT constant0 °C constant vs. -20 °C to RTElectrophilic substitutions on highly activated rings are exothermic. Poor temperature control can lead to the formation of di-iodinated byproducts and other side reactions, drastically lowering the yield of the desired mono-iodinated product.
Reagent Purity Purity of NISPurity and stoichiometry of ICl solutionThe quality of the iodinating agent is crucial. Old or improperly stored NIS can have lower reactivity. The concentration of commercial ICl solutions can vary, leading to stoichiometric errors if not properly titrated or standardized.
Work-up pH Quench, then extractionQuench, neutralization, then extractionThe basicity of the aniline requires careful pH control during work-up. Incomplete neutralization can lead to the product remaining in the aqueous layer as a salt, resulting in artificially low isolated yields.
Reaction Time 2h to 16h1h to 4hMonitoring by TLC is essential. Running the reaction for a fixed time without monitoring can lead to incomplete conversion or excessive byproduct formation, depending on the specific batch of reagents and conditions.

Alternative Synthetic Route: Acylation of a Protected Aniline

To circumvent issues with the high reactivity of the free amino group, an alternative strategy involves protecting it as an acetanilide. This moderates the activating effect, leading to cleaner reactions, though it adds two steps to the overall sequence (protection and deprotection).

G cluster_1 Alternative (Protection) Route A 1-(2-Amino-3-methylphenyl)ethanone P Protection (Ac2O) A->P B N-(2-acetyl-6-methylphenyl)acetamide P->B I Iodination (NIS or ICl) B->I C N-(2-acetyl-4-iodo-6-methylphenyl)acetamide I->C D Deprotection (Acid/Base Hydrolysis) C->D E Target Molecule D->E

Caption: A multi-step alternative synthesis via an acetanilide intermediate.

Comparison with Primary Route:

  • Pros: This route often yields a cleaner product with fewer over-iodinated species due to the attenuated activation of the acetamido group.[5] This can simplify purification and improve overall reproducibility.

  • Cons: The addition of protection and deprotection steps lowers the overall atom economy and process efficiency. The hydrolysis step to remove the acetyl group requires harsh conditions (strong acid or base) which the target molecule must be able to withstand.

Conclusion and Best Practices for Reproducibility

The synthesis of this compound via direct iodination is a rapid and atom-economical approach. However, its reproducibility is highly sensitive to several key parameters. The high activation provided by the free amino group makes the reaction susceptible to over-iodination and side reactions if not meticulously controlled.

To ensure consistent results across different laboratories and scales, the following best practices are recommended:

  • Reagent Qualification: Always use fresh, high-purity iodinating agents. If using ICl, titrate the solution to confirm its molarity.

  • Strict Temperature Control: Maintain the reaction at the specified temperature, especially during the addition of reagents, using an appropriate cooling bath.

  • In-Process Monitoring: Do not rely on fixed reaction times. Use TLC or LC-MS to monitor the reaction's progress and determine the optimal endpoint.

  • Controlled Acid Catalysis: When using NIS, carefully control the amount of acid catalyst. An excess will deactivate the substrate.

  • Meticulous Work-up: Ensure the pH is carefully adjusted during the work-up to guarantee the product is in its free base form for efficient extraction into the organic phase.

By understanding the causality behind these experimental choices, researchers can move beyond simply following a recipe and begin to troubleshoot and optimize the synthesis, ensuring a reliable and reproducible supply of this valuable chemical intermediate.

References

  • Radhakrishnamurti, P. S., & Janardhana, C. (1978). Kinetics & Mechanism of Iodination of Aniline & Substituted Anilines by Iodine Monochloride. Indian Journal of Chemistry - Section A, 16A, 142-144.
  • Racys, D. T., Sharif, S. A. I., Pimlott, S. L., & Sutherland, A. (2016). Silver(I)-Catalyzed Iodination of Arenes: Tuning the Lewis Acidity of N-Iodosuccinimide Activation. The Journal of Organic Chemistry, 81(3), 772–780. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Retrieved from [Link]

  • Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002). Mild and regioselective iodination of electron-rich aromatic compounds with N-iodosuccinimide and catalytic trifluoroacetic acid. Tetrahedron Letters, 43(29), 5047-5048. Available at: [Link]

  • Chemistry LibreTexts. (2019). 16.1: Limitations on Electrophilic Substitution Reactions with Substituted Benzenes. Available at: [Link]

  • Chemistry Steps. (n.d.). Limitations of Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • van der Vlugt, J. P., Demonceau, A., & Simal, F. (2007). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. Molecules, 12(4), 866-874. Available at: [Link]

  • PubChem. (n.d.). 1-(2-Amino-3-methylphenyl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, step-by-step guidance for the safe and compliant disposal of 1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone (CAS No. 935292-72-1). As a halogenated aromatic amine, this compound requires meticulous handling and disposal to protect laboratory personnel, the environment, and ensure adherence to regulatory standards. This guide is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.

Hazard Assessment and Rationale for Specialized Disposal

Understanding the inherent risks of a chemical is the foundation of its safe management. This compound is classified with specific hazards that dictate its disposal pathway.

Known Hazards: According to its Safety Data Sheet (SDS), this compound presents the following risks[1]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The presence of an iodine atom on the aromatic ring places it in the category of halogenated organic compounds . These substances are of particular environmental concern due to their potential persistence and the possibility of forming toxic byproducts, such as dioxins, if not incinerated at sufficiently high temperatures[2][3]. Therefore, disposal methods must be robust enough to ensure complete molecular destruction.

Hazard Statement Description Primary Precaution
H315Causes skin irritationAvoid skin contact; wear appropriate gloves[1]
H319Causes serious eye irritationWear safety glasses or goggles[1]
H335May cause respiratory irritationHandle in a well-ventilated area or fume hood[1]

Regulatory Framework: Adherence to Compliance

The disposal of laboratory chemical waste is strictly regulated. In the United States, the primary governing framework is the Resource Conservation and Recovery Act (RCRA) , enforced by the Environmental Protection Agency (EPA)[4]. These regulations mandate that hazardous chemical waste must be managed from its point of generation to its final disposal—a "cradle-to-grave" responsibility[5].

Due to its hazardous characteristics and classification as a halogenated organic compound, this compound must be disposed of as regulated hazardous waste. It is illegal and unsafe to dispose of this chemical down the drain or in regular solid waste[4][5].

Core Disposal Protocol: A Step-by-Step Guide

The following protocol outlines the necessary steps for the safe segregation, containment, and disposal of this compound waste.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure you are wearing the correct PPE to mitigate exposure risks[1]:

  • Gloves: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or puncture before use[6][7].

  • Eye Protection: Wear chemical safety goggles or glasses with side shields[8][9].

  • Lab Coat: A standard laboratory coat is required to protect from skin contact.

Step 2: Waste Classification and Segregation

Proper segregation is the most critical step in a laboratory waste management program. It prevents dangerous chemical reactions and ensures that waste is sent to the appropriate treatment facility[4].

  • Designate as Halogenated Organic Waste: All solid waste of this compound, along with any contaminated materials (e.g., weighing paper, contaminated pipette tips, gloves), must be collected in a waste stream specifically designated for Halogenated Organic Solids .

  • Avoid Mixing: Do not mix this waste with non-halogenated organic waste, aqueous waste, or general trash. Mixing waste streams can complicate the disposal process and significantly increase costs[10].

Step 3: Container Selection and Labeling

Waste must be accumulated in appropriate, clearly marked containers at or near the point of generation in what is known as a Satellite Accumulation Area (SAA)[5][11].

  • Container Choice: Use a chemically compatible container with a secure, leak-proof lid. A high-density polyethylene (HDPE) or glass container is suitable for solid waste. The container must be in good condition, free from cracks or residue on the outside[4].

  • Mandatory Labeling: The container label must, at a minimum, include the following information[11][12]:

    • The words "Hazardous Waste "

    • The full chemical name: "This compound "

    • A clear indication of the associated hazards (e.g., "Irritant," "Halogenated")

Step 4: Accumulation and Storage in the SAA

Store the sealed and labeled waste container in your designated SAA.

  • Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel[5].

  • Container Management: Keep the waste container closed at all times except when adding waste[5].

  • Volume Limits: Be aware of the volume limits for SAAs (typically 55 gallons for total hazardous waste and 1 quart for acutely toxic P-listed waste)[5].

Step 5: Arranging for Professional Disposal

Laboratory-generated hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a contracted licensed hazardous waste disposal service[13].

  • Request Pickup: Follow your institution's specific procedures to request a waste pickup.

  • Treatment Method: The designated treatment for halogenated organic compounds like this is typically high-temperature incineration at a specialized facility[2]. This process is necessary to ensure the complete destruction of the carbon-halogen bonds and prevent the release of harmful substances[14]. Some industrial iodine waste streams may be eligible for recycling, but this is determined by the waste handler and is dependent on the purity and volume of the waste[15].

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.

G Disposal Workflow for this compound A Waste Generation (Pure compound or contaminated materials) B Wear Full PPE (Gloves, Eye Protection, Lab Coat) A->B Handling C Classify Waste: 'Hazardous - Halogenated Organic Solid' B->C Characterize D Select & Label Container - 'Hazardous Waste' - Full Chemical Name - Hazard Information C->D Contain E Accumulate in Satellite Accumulation Area (SAA) (Keep container closed) D->E Store F Is container full or ready for pickup? E->F F->E No G Contact EHS / Licensed Waste Hauler for Pickup F->G Yes H Final Disposal (High-Temperature Incineration) G->H Transport

Caption: Workflow for the safe disposal of this compound.

Decontamination and Spill Management

Properly managing spills and decontaminating glassware is essential to prevent unintended exposure and cross-contamination.

  • Spill Cleanup: In the event of a small spill, ensure the area is well-ventilated. Wearing your full PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or cat litter[8][9]. Scoop the mixture into your designated halogenated solid waste container. Wash the area with soap and water afterward.

  • Glassware Decontamination: Glassware that has come into contact with the compound should be rinsed with a suitable organic solvent (e.g., acetone, ethanol). The initial rinsate must be collected and disposed of as Halogenated Organic Liquid Waste . Subsequent washes with soap and water can typically be discarded down the drain, but consult your institutional policies.

By adhering to this comprehensive disposal guide, laboratory professionals can ensure the safe, responsible, and compliant management of this compound waste, upholding the highest standards of laboratory safety and environmental stewardship.

References

  • Daniels Health (2025).
  • Environmental Marketing Services (2025). Safe Chemical Waste Disposal in Labs.
  • AK Scientific, Inc. Safety Data Sheet: this compound.
  • Sciencemadness Wiki. Proper disposal of chemicals.
  • University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines.
  • MLO (2019).
  • Cleanchem Laboratories.
  • Google Patents.
  • Benchchem. Proper Disposal of 5-(2-Iodophenyl)
  • Oxford Lab Fine Chem.
  • Fisher Scientific.
  • EPA Nepis.
  • Collect and Recycle. Iodine Disposal For Businesses.
  • Mitsui Plastics, Inc. Iodine Waste Recycling Program.
  • Valsynthese SA. Material Safety Data Sheet 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE.
  • PubMed.

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Mastering the Safe Handling of 1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone: A Comprehensive Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Identification and Risk Assessment: Understanding the Compound

1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone is a substituted aromatic amine. While comprehensive toxicological data for this specific molecule is not widely available, its structural motifs—an aromatic amine and an organoiodine compound—necessitate a cautious approach. The available safety data classifies this compound with the following hazards:

  • Skin Irritation (Category 2): Causes skin irritation upon direct contact.

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation if inhaled as a dust or powder.

A thorough risk assessment should be conducted before any handling of this compound, considering the quantity being used, the nature of the experimental procedures (e.g., weighing, dissolution, reaction monitoring), and the laboratory environment.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust PPE strategy is paramount when working with this compound. The following table outlines the recommended PPE for various laboratory operations, with a detailed explanation of the rationale behind each selection.

OperationEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields and a face shieldDouble-gloving: an inner nitrile glove followed by an outer butyl rubber or Viton™ gloveFull-length lab coat with tight-fitting cuffsA NIOSH-approved N95 respirator at a minimum. For larger quantities or in the absence of local exhaust ventilation, a half-mask respirator with organic vapor/acid gas cartridges and P100 particulate filters is recommended.
Solution Preparation and Transfers Chemical splash gogglesDouble-gloving as described aboveChemical-resistant apron over a full-length lab coatWork should be performed in a certified chemical fume hood. If this is not feasible, a half-mask respirator with appropriate cartridges is required.
Reaction Monitoring and Work-up Chemical splash goggles and a face shieldDouble-gloving as described aboveChemical-resistant apron over a full-length lab coatAll operations should be conducted within a chemical fume hood.
Expert Rationale for PPE Selection:
  • Eye and Face Protection: The risk of eye irritation from solid particles or splashes of solutions necessitates, at a minimum, safety glasses with side shields. For operations with a higher risk of splashes, such as solution transfers, chemical splash goggles provide a more complete seal. A face shield should be used in conjunction with glasses or goggles during weighing and other operations where airborne particles are a concern.

  • Hand Protection: Aromatic amines can be absorbed through the skin. Therefore, robust hand protection is critical. While nitrile gloves offer good general chemical resistance, their performance against specific aromatic amines can be variable.[1][2][3][4] Double-gloving provides an additional layer of safety. An inner nitrile glove offers dexterity, while an outer, more robust glove like butyl rubber or Viton™ provides superior protection against a broader range of chemicals, including aromatic compounds. Always inspect gloves for any signs of degradation or perforation before and during use.

  • Body Protection: A standard full-length lab coat is the minimum requirement to protect against incidental contact. When handling larger quantities or during procedures with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.

  • Respiratory Protection: As a respiratory irritant, inhalation of the solid powder must be avoided. All handling of the solid compound should ideally be performed within a ventilated enclosure, such as a chemical fume hood or a powder containment hood. If this is not possible, a NIOSH-approved respirator is mandatory. An N95 respirator will provide protection against airborne particulates. For enhanced protection, especially when handling larger quantities or if there is a potential for vapor release (e.g., if the compound is heated), a half-mask respirator with combination organic vapor/acid gas cartridges and P100 particulate filters is recommended.[5][6][7] The organic vapor cartridge will address the aromatic amine component, while the P100 filter will capture any fine particles. A formal respiratory protection program, including fit testing, is essential for all respirator users.

Safe Handling and Storage: Procedural Best Practices

Adherence to strict handling and storage protocols is crucial for minimizing exposure risk.

Handling:
  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to control the release of dust and vapors.

  • Weighing: When weighing the solid, use a balance with a draft shield. If a significant quantity is being weighed, consider using a ventilated balance enclosure.

  • Transfers: Use spatulas and other tools appropriate for handling solids to minimize the generation of dust.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

Storage:
  • Container: Store the compound in a tightly sealed, clearly labeled container.

  • Location: Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Light Sensitivity: While not explicitly stated, many aromatic amines are light-sensitive. It is prudent to store the container in a dark location or use an amber-colored vial.

Operational and Disposal Plans: Managing Spills and Waste

A clear and well-rehearsed plan for managing spills and disposing of waste is a critical component of laboratory safety.

Spill Response Protocol

In the event of a spill, the following step-by-step procedure should be followed.

Spill_Response_Workflow cluster_Immediate_Actions Immediate Actions cluster_Cleanup_Procedure Cleanup Procedure (for small, manageable spills) cluster_Decontamination Decontamination Evacuate 1. Evacuate Immediate Area Alert 2. Alert Colleagues and Supervisor Evacuate->Alert If safe to do so Assess 3. Assess the Spill Size and Risk Alert->Assess Don_PPE 4. Don Appropriate PPE Assess->Don_PPE If spill is small and manageable Cover_Spill 5. Gently Cover with Damp Paper Towels Don_PPE->Cover_Spill Sweep 6. Carefully Sweep into a Dustpan Cover_Spill->Sweep Place_in_Container 7. Transfer to a Labeled Waste Container Sweep->Place_in_Container Wipe_Area 8. Wipe Spill Area with Soap and Water Place_in_Container->Wipe_Area Dispose_Materials 9. Dispose of all Contaminated Materials as Hazardous Waste Wipe_Area->Dispose_Materials Remove_PPE 10. Remove and Dispose of PPE Dispose_Materials->Remove_PPE Wash_Hands 11. Wash Hands Thoroughly Remove_PPE->Wash_Hands

Caption: Workflow for the safe cleanup of a solid chemical spill.

  • Immediate Actions:

    • Evacuate: Immediately evacuate the area of the spill.

    • Alert: Alert nearby colleagues and your laboratory supervisor.

    • Assess: From a safe distance, assess the extent of the spill. For large spills, or if you are unsure how to proceed, contact your institution's Environmental Health and Safety (EHS) department.

  • Spill Cleanup for Solid Material (for small, manageable spills by trained personnel only):

    • Don PPE: Before approaching the spill, don the appropriate PPE as outlined in the table above, including double gloves, chemical splash goggles, a face shield, a lab coat, and a respirator.

    • Cover Spill: Gently cover the solid spill with damp paper towels. This will help to prevent the powder from becoming airborne during cleanup.

    • Sweep: Carefully sweep the dampened material into a dustpan. Avoid vigorous sweeping that could generate dust.

    • Transfer to Waste Container: Transfer the collected material into a clearly labeled, sealable container for hazardous waste.

  • Decontamination:

    • Wipe Area: Wipe the spill area with a damp cloth or paper towels and a mild soap and water solution.

    • Dispose of Materials: All materials used for cleanup (paper towels, gloves, etc.) should be placed in the hazardous waste container.

    • Remove PPE: Remove and dispose of all PPE as hazardous waste.

    • Wash Hands: Wash your hands thoroughly with soap and water.

Waste Disposal

Proper segregation and disposal of chemical waste are essential for environmental protection and regulatory compliance. As an iodinated organic compound, this compound and any materials contaminated with it must be treated as hazardous waste.

  • Waste Segregation and Collection:

    • Solid Waste: Collect any solid waste, including excess reagent and contaminated materials (e.g., weigh boats, gloves, paper towels), in a dedicated, sealed, and clearly labeled hazardous waste container. The label should include the full chemical name and the words "Hazardous Waste."

    • Liquid Waste: Any solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container for halogenated organic waste.[8][9] Do not mix with non-halogenated organic waste streams.

  • Disposal Procedure:

    • Ensure all waste containers are tightly sealed and properly labeled.

    • Store the waste containers in a designated satellite accumulation area within the laboratory.

    • Follow your institution's procedures for requesting a hazardous waste pickup from the EHS department. Do not pour any waste containing this compound down the drain.

By adhering to the detailed guidelines outlined in this document, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment and the integrity of their scientific endeavors.

References

  • Kimberly-Clark Professional. (n.d.). Kimberly-Clark™ Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]

  • Washington State University Spokane. (n.d.). Glove Selection Chart. Retrieved from [Link]

  • U.S. Department of Labor, Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment. OSHA 3151-02R 2023. Retrieved from [Link]

  • 3M. (2010). Respirator Selection Guide. Retrieved from [Link]

  • U.S. Department of Health and Human Services, Centers for Disease Control and Prevention, National Institute for Occupational Safety and Health. (2005). NIOSH Pocket Guide to Chemical Hazards. DHHS (NIOSH) Publication No. 2005-149. Retrieved from [Link]

  • Bucknell University. (2016). Hazardous Waste Segregation. Retrieved from [Link]

  • Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.